restin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
147603-70-1 |
|---|---|
Molecular Formula |
C7H9NO |
Synonyms |
restin |
Origin of Product |
United States |
Foundational & Exploratory (resistin)
The Role of Resistin in Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resistin, a cysteine-rich peptide, has emerged as a significant modulator of insulin (B600854) resistance, bridging the fields of metabolism and inflammation. Initially identified in rodents as an adipocyte-secreted factor linking obesity to diabetes, its role in humans has been found to be more complex, with primary expression in macrophages. This technical guide provides a comprehensive overview of the current understanding of resistin's role in the pathogenesis of insulin resistance. It details the molecular mechanisms and signaling pathways through which resistin exerts its effects, presents key quantitative data from seminal studies, and outlines detailed experimental protocols for investigating resistin's function. This document is intended to serve as a valuable resource for researchers and professionals in drug development focused on metabolic and inflammatory diseases.
Introduction: The Discovery and Dichotomy of Resistin
Resistin, also known as "resistance to insulin," was first discovered in 2001 as a hormone secreted by adipocytes in mice.[1][2] Early studies in rodent models demonstrated that resistin levels were elevated in obesity and that administration of resistin impaired glucose tolerance and insulin action.[2][3] Conversely, neutralization of resistin improved insulin sensitivity.[3] This positioned resistin as a potential direct link between obesity and type 2 diabetes.[1]
However, the translation of these findings to human physiology has been complex. In humans, resistin is primarily secreted by macrophages and other mononuclear cells, not adipocytes.[3][4] While some studies have shown a positive correlation between circulating resistin levels and insulin resistance in humans, particularly in individuals with hyperresistinemia, others have yielded conflicting results.[5][6] This discrepancy highlights the different primary cellular sources and potentially distinct regulatory mechanisms of resistin between rodents and humans.[4][7] Despite these differences, a growing body of evidence implicates human resistin as a key player in inflammation-induced insulin resistance.[8][9]
Molecular Mechanisms of Resistin-Induced Insulin Resistance
Resistin contributes to insulin resistance through a multi-pronged mechanism that involves the activation of pro-inflammatory signaling pathways and the inhibition of insulin signaling cascades.
The TLR4 Signaling Pathway: A Central Hub for Resistin Action
A pivotal discovery in understanding resistin's function was the identification of Toll-like receptor 4 (TLR4) as a key receptor for resistin.[10][11][12] TLR4, a pattern recognition receptor of the innate immune system, is activated by resistin, leading to the recruitment of adaptor proteins like MyD88 and TIRAP.[10][12] This initiates a downstream signaling cascade that includes the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, as well as the transcription factor NF-κB.[10][12]
The activation of these pathways culminates in the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-12.[10][13] These cytokines are well-established mediators of insulin resistance, interfering with insulin signaling at multiple levels.[10]
Figure 1: Resistin-TLR4 signaling cascade leading to inflammation.
Impairment of Insulin Signaling
Resistin directly antagonizes insulin signaling through several mechanisms:
-
Upregulation of SOCS3: Resistin treatment markedly induces the expression of Suppressor of Cytokine Signaling 3 (SOCS3).[14][15][16] SOCS3 is a key negative regulator of insulin signaling. It can bind to the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, leading to their degradation and inhibiting downstream signaling.[14][15][16] The 50% effective dose for resistin-induced SOCS3 expression is approximately 20 ng/ml, which is within the physiological range of circulating resistin levels.[15]
-
Inhibition of Insulin Receptor and IRS Phosphorylation: Resistin attenuates insulin-stimulated tyrosine phosphorylation of both the insulin receptor and IRS-1.[10][15][16] This inhibition prevents the recruitment and activation of downstream effectors like phosphatidylinositol 3-kinase (PI3K).
-
Activation of PTP1B: Central administration of resistin has been shown to upregulate the expression of Protein Tyrosine Phosphatase 1B (PTP1B), another negative regulator of insulin signaling that dephosphorylates the insulin receptor and IRS proteins.[10]
-
Serine Phosphorylation of IRS-1: Resistin promotes the phosphorylation of IRS-1 on serine residues, a modification that is known to inhibit insulin signaling.[10]
Figure 2: Mechanisms of resistin-mediated insulin signaling inhibition.
Quantitative Data on Resistin's Effects
The following tables summarize key quantitative findings from studies investigating the impact of resistin on various metabolic and inflammatory parameters.
Table 1: Effect of Resistin on Insulin Signaling Components
| Parameter | Cell/Tissue Type | Treatment | Effect | Reference |
| Insulin Receptor (IR) Phosphorylation | 3T3-L1 adipocytes | Recombinant resistin | ~40% decrease | [16] |
| IRS-1 Phosphorylation | 3T3-L1 adipocytes | Recombinant resistin | Attenuated | [15] |
| Akt Phosphorylation | SH-SY5Y neuronal cells | Resistin overexposure | Markedly attenuated | [10] |
| SOCS-3 mRNA Expression | 3T3-L1 adipocytes | Resistin (30 ng/ml) | Maximal induction at 2h | [17] |
| IL-6 mRNA and Protein Levels | Hypothalamus, liver, muscle, adipose tissue | Chronic resistin ICV infusion | Significantly increased | [10] |
Table 2: In Vivo Effects of Resistin Administration
| Animal Model | Treatment | Outcome | Reference |
| Normal rats | Chronic ICV resistin infusion | Impaired hypothalamic and peripheral insulin responsiveness | [10] |
| Mice | Administration of resistin | Increased glucose production and blood glucose levels | [18] |
| Diet-induced obese mice | Anti-resistin antibody | Increased insulin sensitivity | [3] |
| Humanized resistin mice | High-fat diet | Developed WAT inflammation and insulin resistance | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of resistin in insulin resistance.
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[19][20][21][22]
Objective: To quantify whole-body insulin sensitivity by measuring the glucose infusion rate (GIR) required to maintain euglycemia during a constant insulin infusion.
-
Animal Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of conscious, unrestrained mice.[22]
-
Basal Period: Following an overnight fast, a basal blood sample is collected to measure baseline glucose and insulin levels.
-
Clamp Procedure:
-
A primed-continuous infusion of human insulin is administered (e.g., 15 pmol/kg/min) to achieve a hyperinsulinemic state.[23]
-
Blood glucose is monitored at frequent intervals (e.g., every 10-20 minutes).[23]
-
A variable infusion of 20% glucose is adjusted to maintain blood glucose at a constant euglycemic level (e.g., ~100 mg/dL).[21][23]
-
-
Data Analysis: The glucose infusion rate (GIR) during the steady-state period of the clamp is calculated and serves as a measure of insulin sensitivity. A lower GIR indicates insulin resistance.
Figure 3: Workflow for the hyperinsulinemic-euglycemic clamp.
Western Blotting for Insulin Signaling Proteins
Objective: To quantify the expression and phosphorylation status of key proteins in the insulin signaling pathway.
-
Sample Preparation: Tissues or cells are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-Akt, anti-total-Akt, anti-SOCS3).
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Enzyme-Linked Immunosorbent Assay (ELISA) for Resistin and Cytokines
Objective: To measure the concentration of resistin or pro-inflammatory cytokines in biological fluids (e.g., serum, plasma, cell culture supernatant).[24][25]
Procedure (Sandwich ELISA): [25]
-
Coating: A microplate is coated with a capture antibody specific for the target analyte (e.g., human resistin).
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: Standards and samples are added to the wells and incubated. The target analyte binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the target analyte, is added and binds to a different epitope on the captured analyte.
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change.
-
Measurement: The absorbance is read using a microplate reader, and the concentration of the analyte is determined by comparison to a standard curve.
Resistin as a Therapeutic Target
The pivotal role of resistin in linking inflammation to insulin resistance makes it an attractive therapeutic target for the management of type 2 diabetes and other metabolic diseases.[26] Strategies to counteract the effects of resistin could include:
-
Neutralizing antibodies: Monoclonal antibodies that bind to and inhibit circulating resistin.[3]
-
Small molecule inhibitors: Compounds that block the interaction of resistin with its receptor, TLR4.
-
Antisense oligonucleotides: Molecules that inhibit the synthesis of resistin.[27]
Conclusion
Resistin has evolved from being considered a simple adipokine to a complex inflammatory mediator with a significant role in the pathogenesis of insulin resistance. While species-specific differences exist, the evidence strongly supports the involvement of resistin in metabolic dysregulation through the activation of pro-inflammatory pathways and direct interference with insulin signaling. Further research into the intricate mechanisms of resistin action and the development of targeted therapies holds promise for novel treatments for insulin resistance and related metabolic disorders.
References
- 1. Resistin: a new hormone that links obesity with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Link Between Obesity & Type 2 Diabetes - Almanac, Vol. 47, No. 19, 1/23/2001 [almanac.upenn.edu]
- 3. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Resistin: Found in Translation From Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relation of Circulating Resistin to Insulin Resistance in Type 2 Diabetes and Obesity: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Resistin Regulates Inflammation and Insulin Resistance in Humans via the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory Induction of Human Resistin Causes Insulin Resistance in Endotoxemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistin in Rodents and Humans [e-dmj.org]
- 10. Central Resistin Overexposure Induces Insulin Resistance Through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms Underlying Obesity-Induced Hypothalamic Inflammation and Insulin Resistance: Pivotal Role of Resistin/TLR4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Mechanisms Underlying Obesity-Induced Hypothalamic Inflammation and Insulin Resistance: Pivotal Role of Resistin/TLR4 Pathways [frontiersin.org]
- 13. Resistin, an adipokine with potent proinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resistin induces insulin resistance, but does not affect glucose output in rat-derived hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of SOCS-3 by resistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of SOCS-3 by Resistin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Insulin resistance and obesity: resistin, a hormone secreted by adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 24. assaygenie.com [assaygenie.com]
- 25. Human Resistin ELISA Kit (BMS2040) - Invitrogen [thermofisher.com]
- 26. benthamdirect.com [benthamdirect.com]
- 27. Role of resistin in diet-induced hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Resistin Gene (RETN) Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resistin, a cysteine-rich signaling protein encoded by the RETN gene, has emerged as a significant modulator of inflammation and metabolic diseases. Originally identified in rodents as an adipocyte-derived hormone linking obesity to insulin (B600854) resistance, its role in humans is distinctly different and more complex. In humans, RETN is predominantly expressed by immune cells, particularly macrophages, and its expression is intricately regulated by a network of transcription factors and inflammatory signaling pathways. This guide provides a comprehensive overview of the molecular mechanisms governing human RETN gene expression, details key experimental methodologies for its study, and presents quantitative data on its regulation, offering a critical resource for researchers in immunology, metabolism, and drug development.
The Human Resistin Gene (RETN)
The human RETN gene is located on chromosome 19p13.2.[1] It belongs to a family of genes characterized by a conserved C-terminal stretch of 10 cysteine residues.[2] While the mouse homolog is primarily expressed in adipocytes, human resistin is secreted by peripheral blood mononuclear cells, macrophages, and bone marrow cells.[1][3] This distinction is fundamental, repositioning human resistin from a primary adipokine to a pro-inflammatory cytokine.[4][5] Elevated levels of circulating resistin are associated with inflammatory conditions such as sepsis, rheumatoid arthritis, and atherosclerosis.[6]
Transcriptional Regulation of RETN
The expression of the human RETN gene is controlled by a sophisticated interplay of transcription factors that bind to specific regulatory elements within its promoter region.
Key Transcription Factors
Several key families of transcription factors are critical for initiating and modulating RETN transcription.
-
CCAAT/Enhancer-Binding Proteins (C/EBPs): The C/EBP family, particularly C/EBPα and C/EBPε, plays a crucial role. The myeloid-specific nature of C/EBPε is a key determinant for the lack of RETN expression in human adipocytes and its high expression in myelocytic cells.[7] This transcription factor is essential for the terminal differentiation of granulocytes, where RETN is also expressed.[7]
-
Sterol Regulatory Element-Binding Protein 1c (SREBP1c): SREBP1c, a major regulator of lipid metabolism, directly activates the RETN gene.[8] Studies have demonstrated that SREBP1c binds to a sterol regulatory element (SRE) in the human resistin promoter, both in vitro and in vivo, leading to the transactivation of the gene.[9][10]
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): In a notable departure from the murine model, PPARγ activation in humans suppresses resistin expression.[11] Activators of PPARγ, such as the thiazolidinedione drug rosiglitazone, have been shown to significantly reduce RETN mRNA and protein levels in human macrophages.[1][3] This suggests a direct inhibitory role of PPARγ in the regulation of resistin in immune cells.
-
Specificity Proteins (Sp1/Sp3): The transcription factors Sp1 and Sp3 have been implicated in the genetic predisposition to higher resistin levels. A specific single nucleotide polymorphism (SNP) at position -420 (C>G) in the promoter region increases the binding of Sp1 and Sp3, leading to enhanced RETN gene transcription.[11][12]
Promoter Elements
The promoter of the human RETN gene contains several putative binding sites for these transcription factors. Sequence analysis has identified binding motifs for SREBP1c and C/EBPα, among others.[9] The functionality of these sites has been confirmed through molecular biology techniques such as electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP).[3][9]
Signaling Pathways Modulating RETN Expression
The regulation of RETN is tightly linked to inflammatory and metabolic signaling cascades.
Pro-inflammatory Signaling
Inflammatory stimuli are potent inducers of RETN expression in human macrophages.[6]
-
Toll-Like Receptor 4 (TLR4) Pathway: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a powerful inducer of resistin. This induction is mediated through the TLR4 signaling pathway.[13][14] Resistin itself has been shown to bind to TLR4, suggesting a potential positive feedback loop that can amplify inflammatory responses.[13] Downstream of TLR4, activation of the NF-κB and p38 Mitogen-Activated Protein Kinase (MAPK) pathways is crucial for driving the expression of pro-inflammatory cytokines, including resistin.[11][15]
-
Cytokine Signaling: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1β (IL-1β) , and Interleukin-6 (IL-6) strongly induce RETN expression in monocytes and macrophages.[4] This places resistin centrally within the cytokine network that drives chronic inflammatory diseases.
The signaling cascade from an inflammatory stimulus to RETN transcription is visualized below.
Metabolic and Other Signaling Pathways
-
Endocannabinoid System: The endocannabinoid system can regulate resistin expression. In cannabinoid 1 receptor (CB1R)-positive cells, endocannabinoid ligands induce resistin via a p38-Sp1 pathway, linking lipid metabolism to immune function.[12]
-
PPARγ Agonists: As mentioned, ligands for PPARγ, such as thiazolidinediones, inhibit RETN expression, highlighting a key regulatory node for therapeutic intervention.[3]
Quantitative Analysis of RETN Expression
The following tables summarize quantitative data from various studies, illustrating the magnitude of RETN expression changes in response to different stimuli.
| Regulator | Cell Type / Model | Treatment | Fold Change in RETN mRNA | Reference |
| PPARγ Agonist | Human Primary Macrophages | 100 nM Rosiglitazone (96h) | ~80% Decrease | [1][3] |
| Inflammatory Stimulus | Zebrafish Retina | Surgical Injury (1 day) | ~22-fold Increase (delta C) | [16] |
| Transcription Factor | Mouse Adipose Tissue | T2 Diabetes Model | ~8.32-fold Increase | [17] |
| Pro-inflammatory Cytokines | Human Neutrophils | LPS Stimulation | Enhanced TNF-α/MIP-2 Production | [18] |
Note: Data is synthesized from cited literature. Fold changes can vary significantly based on experimental conditions, cell type, and time points.
Key Experimental Methodologies
Studying the molecular regulation of RETN requires a suite of specialized techniques. Below are detailed protocols for essential experiments.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to identify the in vivo binding of a specific transcription factor to a target DNA sequence, such as the RETN promoter.
Protocol:
-
Cell Cross-linking: Treat human macrophages (approx. 1x10⁷ cells) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells and isolate the nuclei. Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-SREBP1c). A negative control using a non-specific IgG antibody is essential.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific region of the RETN promoter containing the putative transcription factor binding site. An enrichment fold-change is calculated relative to the IgG control.
The general workflow for a ChIP assay is depicted below.
Luciferase Reporter Assay
This assay measures the ability of a transcription factor to activate a promoter by linking the promoter sequence to a reporter gene (luciferase).
Protocol:
-
Plasmid Construction: Clone the human RETN promoter region upstream of the firefly luciferase gene in a reporter plasmid. Create a second plasmid expressing the transcription factor of interest (e.g., SREBP1c). A third plasmid expressing Renilla luciferase is used as a transfection control.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the RETN-promoter-luciferase plasmid, the transcription factor expression plasmid, and the Renilla control plasmid.
-
Cell Culture and Lysis: Culture the cells for 24-48 hours to allow for plasmid expression. Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity in the same sample.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized activity in cells overexpressing the transcription factor to control cells transfected with an empty vector. A significant increase indicates promoter activation.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect protein-DNA binding interactions.
Protocol:
-
Probe Preparation: Synthesize a short (20-50 bp) double-stranded DNA oligonucleotide corresponding to the putative binding site in the RETN promoter. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with a source of the transcription factor, such as purified recombinant protein or nuclear extract from relevant cells.
-
Competition and Supershift (Optional):
-
Competition: To demonstrate specificity, perform a parallel reaction including a large excess of an unlabeled ("cold") version of the same oligonucleotide.
-
Supershift: To identify the protein in the complex, add an antibody against the transcription factor to the binding reaction. A specific antibody will bind to the protein-DNA complex, further slowing its migration (a "supershift").
-
-
Gel Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. Free, unbound probes will migrate quickly to the bottom of the gel, while protein-DNA complexes will migrate more slowly.
-
Detection: Visualize the labeled probe by autoradiography (for ³²P) or chemiluminescence (for biotin). A shifted band that is diminished by a cold competitor and/or supershifted by a specific antibody confirms the binding interaction.
Conclusion and Future Directions
The regulation of the human RETN gene is a critical checkpoint in the inflammatory response. Unlike its murine counterpart, human resistin is primarily a product of the immune system, regulated by key inflammatory and metabolic transcription factors such as C/EBPs, SREBP1c, and PPARγ. Its expression is potently induced by pro-inflammatory signals acting through pathways like TLR4/NF-κB.
For drug development professionals, the intricate regulatory network of RETN offers several potential therapeutic targets. Modulating the activity of key transcription factors or inhibiting upstream signaling kinases could be a viable strategy for controlling resistin-mediated inflammation in diseases like atherosclerosis, type 2 diabetes, and autoimmune disorders. Future research should focus on further elucidating the cell-type-specific regulation of RETN and the downstream consequences of its signaling in various pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. Resistin is expressed in human macrophages and directly regulated by PPAR gamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Resistin, a Novel Host Defense Peptide of Innate Immunity [frontiersin.org]
- 5. Human resistin is a systemic immune-derived proinflammatory cytokine targeting both leukocytes and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory Induction of Human Resistin Causes Insulin Resistance in Endotoxemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Resistin Is a Systemic Immune-Derived Proinflammatory Cytokine Targeting both Leukocytes and Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterization of the human resistin promoter with adipocyte determination- and differentiation-dependent factor 1/sterol regulatory element binding protein 1c and CCAAT enhancer binding protein-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WikiGenes - RETN - resistin [wikigenes.org]
- 11. Human Resistin: Found in Translation From Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistin Regulates Inflammation and Insulin Resistance in Humans via the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. RETN resistin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. Human resistin promotes neutrophil proinflammatory activation and neutrophil extracellular trap formation and increases severity of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Evolving Narrative of Resistin: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Discovered in 2001, resistin, a cysteine-rich peptide hormone, was initially heralded as the long-sought-after molecular link between obesity and type 2 diabetes due to its apparent role in inducing insulin (B600854) resistance. This finding ignited a flurry of research into its physiological functions. However, the narrative of resistin has proven to be more complex and nuanced than initially conceived. Significant species-specific differences in its primary cellular source and a broader role in inflammatory processes have expanded our understanding of this intriguing molecule. This technical guide provides a comprehensive overview of the discovery of resistin, the seminal early research that defined its initial characterization, and the subsequent evolution of our understanding of its multifaceted functions. We present detailed experimental protocols from foundational studies, quantitative data in structured tables for comparative analysis, and visualizations of key signaling pathways and experimental workflows to offer a thorough resource for professionals in metabolic and inflammation research.
The Discovery of Resistin: A Targeted Search for an Insulin Resistance Factor
The story of resistin begins in the laboratory of Dr. Mitchell A. Lazar at the University of Pennsylvania School of Medicine.[1] The research team was investigating the mechanism of action of thiazolidinediones (TZDs), a class of insulin-sensitizing drugs used to treat type 2 diabetes.[1] It was known that TZDs act by activating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), which is highly expressed in adipose tissue.[1] The prevailing hypothesis was that fat cells secrete a hormone that contributes to insulin resistance, and that TZDs might exert their therapeutic effect by suppressing the production of this factor.[1]
To identify this putative hormone, the Lazar group employed a differential display polymerase chain reaction (PCR) technique to screen for genes in mouse 3T3-L1 adipocytes whose expression was downregulated by the TZD rosiglitazone (B1679542). This screen led to the identification of a novel gene encoding a secreted protein that they named "resistin" for its observed effect on resis tance to insulin .[2]
Initial Characterization and Proposed Function
The initial characterization of resistin in rodent models strongly supported its role as a key player in insulin resistance:
-
Elevated Levels in Obesity: Resistin mRNA levels in adipose tissue and circulating serum resistin levels were found to be significantly increased in mouse models of obesity, including both diet-induced obesity and genetic (ob/ob) models.[2]
-
Induction of Insulin Resistance: Administration of recombinant resistin to healthy mice resulted in impaired glucose tolerance and insulin action.[2]
-
Amelioration of Insulin Resistance: Conversely, neutralization of endogenous resistin in obese, insulin-resistant mice using an anti-resistin antibody improved blood sugar levels and insulin sensitivity.[2]
These seminal findings, published in Nature in 2001, positioned resistin as a critical adipokine linking fat accumulation to the pathogenesis of type 2 diabetes.
Quantitative Data from Early Resistin Research
The following tables summarize key quantitative findings from the initial studies on resistin, providing a snapshot of the evidence that shaped the early understanding of its function.
Table 1: Effect of Rosiglitazone on Resistin Expression and Serum Levels in Mice
| Animal Model | Treatment | Change in Resistin | Reference |
| db/db mice | Rosiglitazone (20 mg/kg/day for 4 weeks) | 66.4% increase in serum resistin | [3][4][5] |
| 3T3-L1 adipocytes | Rosiglitazone (10 µM) | 120% increase in resistin secretion | [3][4] |
| 3T3-L1 adipocytes | Rosiglitazone (10 µM) | 78.1% increase in resistin gene expression | [3][4] |
Table 2: Impact of Recombinant Resistin on Glucose Homeostasis in Mice
| Animal Model | Treatment | Effect on Blood Glucose | Reference |
| Normal Mice | Recombinant resistin (intravenous hydrodynamic-based injection) | 30% increase in fasting blood glucose | [6] |
| Normal Mice | Recombinant resistin (intraperitoneal injection, 32 µ g/mouse ) | Worsened glucose tolerance | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments that were instrumental in the initial discovery and characterization of resistin.
Identification of Resistin via Differential Display PCR
Objective: To identify genes in adipocytes whose expression is regulated by the insulin-sensitizing drug rosiglitazone.
Methodology:
-
Cell Culture and Treatment: 3T3-L1 preadipocytes were differentiated into mature adipocytes. Differentiated cells were then treated with either rosiglitazone or a vehicle control.
-
RNA Extraction: Total RNA was extracted from both rosiglitazone-treated and control adipocytes.
-
Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a set of anchored oligo(dT) primers.
-
PCR Amplification: The cDNA was amplified by PCR using the same anchored primers in combination with arbitrary upstream primers. This results in the amplification of a subset of the mRNA population.
-
Gel Electrophoresis: The PCR products were separated on a denaturing polyacrylamide gel.
-
Band Analysis: The banding patterns from the rosiglitazone-treated and control samples were compared. Bands that were present in the control lane but absent or significantly reduced in the rosiglitazone-treated lane were excised from the gel.
-
Re-amplification and Sequencing: The DNA from the excised bands was re-amplified by PCR, cloned, and sequenced to identify the corresponding gene. One of the identified genes that was consistently downregulated by rosiglitazone was named resistin.
dot
In Vivo Administration of Recombinant Resistin and Anti-Resistin Antibodies
Objective: To determine the in vivo effects of resistin on glucose homeostasis and insulin sensitivity in mice.
Animal Model: Male C57BL/6J mice were used for these studies.
Recombinant Resistin Administration:
-
Protein Production: Recombinant mouse resistin was expressed and purified.
-
Administration: Purified recombinant resistin was administered to normal mice via intraperitoneal (IP) injection.
-
Glucose Tolerance Test (GTT):
-
Mice were fasted for 6 hours.
-
A baseline blood glucose measurement was taken from the tail vein.
-
A bolus of glucose (2 g/kg body weight) was administered via IP injection.
-
Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-injection.
-
Anti-Resistin Antibody Administration:
-
Antibody Generation: Polyclonal antibodies against mouse resistin were generated.
-
Animal Model: Diet-induced obese and insulin-resistant mice were used.
-
Administration: Anti-resistin neutralizing antibody or a control IgG was administered to the mice via IP injection.
-
Insulin Tolerance Test (ITT):
-
Mice were fasted for 4-6 hours.
-
A baseline blood glucose measurement was taken.
-
A bolus of human insulin (0.75 U/kg body weight) was administered via IP injection.
-
Blood glucose levels were measured at regular intervals (e.g., 15, 30, 60 minutes) post-injection.
-
In Vitro Adipocyte Glucose Uptake Assay
Objective: To assess the direct effect of resistin on insulin-stimulated glucose uptake in adipocytes.
Methodology:
-
Cell Culture: Differentiated 3T3-L1 adipocytes were used.
-
Serum Starvation: Cells were serum-starved for 16 hours in DMEM.
-
Treatment: Cells were pre-incubated with or without recombinant resistin or anti-resistin antibody for a specified period.
-
Insulin Stimulation: Cells were then stimulated with insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake Measurement:
-
Radio-labeled 2-deoxy-D-[3H]glucose was added to the cells and incubated for 15 minutes.
-
The reaction was stopped, and the cells were washed to remove extracellular glucose.
-
Cells were lysed, and the intracellular radioactivity was measured using a scintillation counter to quantify glucose uptake.
-
The Evolving Landscape of Resistin Research: Beyond Insulin Resistance
While the initial focus of resistin research was firmly on its role in metabolism, subsequent studies have revealed a more complex and, in some ways, contradictory picture.
Species-Specific Differences
A critical turning point in resistin research was the discovery of significant differences in its primary cellular source between rodents and humans. In mice, resistin is predominantly expressed and secreted by adipocytes. I[7]n contrast, human resistin is primarily produced by immune cells, particularly monocytes and macrophages. T[7]his finding has profound implications for translating findings from rodent models to human physiology and disease.
Resistin and Inflammation
The expression of human resistin in immune cells pointed towards a potential role in inflammation. Indeed, a large body of evidence now supports resistin as a pro-inflammatory cytokine. R[7]esistin has been shown to upregulate the expression of several pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), through the activation of the NF-κB signaling pathway. T[7]his has linked resistin to a variety of inflammatory conditions, including cardiovascular disease, arthritis, and sepsis.
dot
Conclusion
The discovery of resistin opened a new chapter in our understanding of the endocrine function of adipose tissue and its role in metabolic diseases. While the initial, straightforward narrative of resistin as a direct link between obesity and insulin resistance has been complicated by species-specific differences and its prominent role in inflammation, it remains a molecule of significant interest. The ongoing investigation into the complex interplay between resistin's metabolic and inflammatory functions holds the potential to uncover new therapeutic targets for a range of diseases at the intersection of metabolism and immunity. This guide provides a foundational understanding of the key experiments and data that have shaped the field of resistin research, offering a valuable resource for those seeking to build upon this important body of work.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. The hormone resistin links obesity to diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistin Production from Adipose Tissue Is Decreased in db/db Obese Mice, and Is Reversed by Rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistin production from adipose tissue is decreased in db/db obese mice, and is reversed by rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Treatment with Rosiglitazone increased the serum resistin level of db/db mice. - figshare - Figshare [figshare.com]
- 6. Resistin disrupts glycogen synthesis under high insulin and high glucose levels by down-regulating the hepatic levels of GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of resistin expression on glucose metabolism and hepatic insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Resistin: A Key Pro-Inflammatory Cytokine in Human Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Resistin, a cysteine-rich peptide hormone, has emerged as a significant pro-inflammatory cytokine with pleiotropic effects on various physiological and pathological processes. Initially discovered for its potential role in insulin (B600854) resistance, subsequent research has solidified its position as a critical mediator of inflammation. In humans, resistin is primarily secreted by macrophages and other immune cells, and its expression is upregulated in response to inflammatory stimuli. This technical guide provides a comprehensive overview of the current understanding of resistin as a pro-inflammatory cytokine, with a focus on its signaling pathways, its role in inflammatory diseases, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the multifaceted role of resistin in inflammation and its potential as a therapeutic target.
Introduction
Originally identified as an adipokine potentially linking obesity to type 2 diabetes, the primary role of resistin in humans is now recognized as that of a pro-inflammatory cytokine.[1] Unlike in rodents where it is predominantly expressed in adipocytes, human resistin is mainly produced by peripheral blood mononuclear cells (PBMCs), macrophages, and bone marrow cells.[2] Its expression is induced by other pro-inflammatory cytokines and endotoxins, placing it centrally within the inflammatory cascade.[3][4] Elevated levels of resistin are associated with a spectrum of inflammatory conditions, including rheumatoid arthritis, atherosclerosis, and sepsis, highlighting its clinical relevance.[5][6][7] This guide delves into the molecular mechanisms underlying resistin's pro-inflammatory actions and provides detailed methodologies for its investigation in a laboratory setting.
Resistin Signaling Pathways
Resistin exerts its pro-inflammatory effects by activating several key intracellular signaling pathways, primarily through binding to Toll-like receptor 4 (TLR4) and Adenylyl Cyclase-Associated Protein 1 (CAP1).[8][9] Activation of these receptors initiates a cascade of downstream signaling events, culminating in the production of pro-inflammatory cytokines and other inflammatory mediators.
TLR4-Mediated Signaling
Toll-like receptor 4, a well-established receptor for lipopolysaccharide (LPS), has been identified as a key receptor for human resistin.[8] The binding of resistin to TLR4 triggers the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10]
-
NF-κB Activation: Upon resistin binding, TLR4 recruits adaptor proteins like MyD88, leading to the activation of IRAK kinases and TRAF6. This cascade results in the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα. The phosphorylation and subsequent degradation of IκBα release NF-κB, allowing its translocation to the nucleus to induce the transcription of pro-inflammatory genes.[11][12]
-
MAPK Activation: The resistin-TLR4 interaction also activates MAPK pathways, including p38 and JNK.[2][13] This activation occurs through the same upstream signaling molecules as the NF-κB pathway, such as TAK1, and contributes to the stabilization of pro-inflammatory mRNA transcripts and the activation of other transcription factors.
CAP1-Mediated Signaling
Adenylyl Cyclase-Associated Protein 1 (CAP1) has been identified as another functional receptor for resistin. The interaction between resistin and CAP1 leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway has been shown to mediate resistin-induced expression of pro-inflammatory cytokines.[14][15]
Role of Resistin in Inflammatory Diseases
Elevated circulating resistin levels have been implicated in the pathogenesis of several chronic inflammatory diseases.
Rheumatoid Arthritis
In patients with rheumatoid arthritis (RA), resistin concentrations are significantly higher in the synovial fluid compared to the serum, suggesting local production and a direct role in joint inflammation.[2][11] Synovial fluid resistin levels in RA patients are markedly higher than in those with osteoarthritis.[16] These elevated levels correlate with markers of inflammation and disease activity, such as C-reactive protein (CRP) and the Disease Activity Score 28 (DAS28).[5][11]
| Condition | Sample Type | Resistin Concentration (ng/mL) | Reference |
| Rheumatoid Arthritis | Synovial Fluid | 37.5 (mean) | [2] |
| Rheumatoid Arthritis | Serum | 7.0 (mean) | [2] |
| Osteoarthritis | Synovial Fluid | 1.6 (mean) | [2] |
| Osteoarthritis | Serum | 4.4 (mean) | [2] |
| Spondyloarthropathies | Synovial Fluid | 14.9 (mean) | [2] |
| Spondyloarthropathies | Serum | 6.0 (mean) | [2] |
Atherosclerosis
Resistin is considered an inflammatory marker of atherosclerosis.[14][17] Plasma resistin levels are positively associated with markers of inflammation, such as soluble tumor necrosis factor-alpha receptor-2 and interleukin-6, and are predictive of coronary artery calcification, an index of atherosclerosis.[17][18] Resistin promotes several key events in atherogenesis, including endothelial dysfunction, vascular smooth muscle cell proliferation, and foam cell formation.[4]
| Patient Group | Resistin Concentration (ng/mL) | Reference |
| Asymptomatic women | 5.88 (median) | [17] |
| Asymptomatic men | 5.20 (median) | [17] |
Sepsis
During sepsis and septic shock, serum resistin levels are significantly elevated compared to healthy controls and correlate with the severity of the disease.[10][19] Higher resistin levels are associated with increased organ dysfunction and mortality in septic patients.[5][8]
| Condition | Resistin Concentration (ng/mL) | Reference |
| Sepsis | 24.2 (median) | [19] |
| Non-sepsis critically ill | 10.5 (median) | [19] |
| Healthy controls | 4.7 (median) | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the pro-inflammatory effects of resistin.
PBMC Isolation and Monocyte-Derived Macrophage (MDM) Culture
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and plate them at the desired density in tissue culture plates.
-
Incubate for 2-4 hours at 37°C to allow monocytes to adhere.
-
Gently wash the plates with warm PBS to remove non-adherent lymphocytes.
-
Add fresh RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF.
-
Culture for 7-10 days, changing the medium every 2-3 days, to allow differentiation into mature macrophages.
Cell Stimulation with Recombinant Human Resistin
Materials:
-
Mature macrophages (or other cell types of interest)
-
Recombinant human resistin
-
Complete cell culture medium
Procedure:
-
Seed mature macrophages in culture plates at the desired density and allow them to adhere overnight.
-
Prepare a stock solution of recombinant human resistin in sterile PBS or culture medium.
-
Dilute the resistin stock to the desired final concentrations (typically ranging from 10 to 100 ng/mL) in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of resistin.
-
Include a vehicle control (medium without resistin).
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24, 48 hours) to analyze gene expression or cytokine production.[9]
Quantification of Pro-inflammatory Cytokines by ELISA
Materials:
-
ELISA plate
-
Capture antibody (e.g., anti-human TNF-α)
-
Detection antibody (biotinylated)
-
Recombinant cytokine standards
-
Bovine Serum Albumin (BSA)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add cell culture supernatants and recombinant cytokine standards to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
Analysis of Pro-inflammatory Gene Expression by Real-Time RT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from resistin-stimulated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare a reaction mixture containing SYBR Green or TaqMan master mix, forward and reverse primers, and cDNA template.
-
Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the housekeeping gene and the untreated control.
-
Detection of Signaling Pathway Activation by Western Blot
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-phospho-p38, anti-phospho-JNK, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse resistin-stimulated and control cells in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
siRNA-Mediated Knockdown of Resistin Signaling Components
Materials:
-
siRNA targeting the gene of interest (e.g., TLR4, CAP1)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
Procedure:
-
Seed cells in culture plates and allow them to reach 50-70% confluency.
-
Dilute the siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Verify the knockdown efficiency by RT-PCR or Western blot.
-
Perform resistin stimulation experiments on the knockdown and control cells to assess the role of the target gene in resistin-mediated signaling and pro-inflammatory responses.
Conclusion
Resistin is a potent pro-inflammatory cytokine that plays a crucial role in the pathophysiology of numerous inflammatory diseases. Its ability to activate key signaling pathways such as NF-κB and MAPKs in immune and other cell types leads to the production of a cascade of inflammatory mediators. The elevated levels of resistin in conditions like rheumatoid arthritis, atherosclerosis, and sepsis underscore its significance as a biomarker and a potential therapeutic target. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate mechanisms of resistin-mediated inflammation and to explore novel therapeutic strategies aimed at mitigating its detrimental effects. Further research into the complex biology of resistin will undoubtedly provide deeper insights into the inflammatory processes and pave the way for the development of innovative treatments for a wide range of human diseases.
References
- 1. Resistin in rheumatoid arthritis synovial tissue, synovial fluid and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistin and Cardiovascular Disease: A Review of the Current Literature Regarding Clinical and Pathological Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking resistin, inflammation, and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum resistin levels in critically ill patients are associated with inflammation, organ dysfunction and metabolism and may predict survival of non-septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistin in inflammatory and degenerative rheumatologic diseases. Relationship between resistin and rheumatoid arthritis disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation-induced cytokine polyfunctionality as a dynamic concept [elifesciences.org]
- 9. Pronounced elevation of resistin correlates with severity of disease in severe sepsis and septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistin in rheumatoid arthritis synovial tissue, synovial fluid and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resistin levels and inflammatory and endothelial dysfunction markers in obese postmenopausal women with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recombinant Human Resistin 25µg [3hbiomedical.com]
- 15. mmsl.cz [mmsl.cz]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Serum resistin levels in critically ill patients are associated with inflammation, organ dysfunction and metabolism and may predict survival of non-septic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The adipocytokine resistin stimulates the production of proinflammatory cytokines TNF-α and IL-6 in pancreatic acinar cells via NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Obesity, Inflammation, and Resistin: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms, Signaling Pathways, and Experimental Methodologies
Abstract
Obesity has reached epidemic proportions globally and is intrinsically linked to a state of chronic, low-grade inflammation, which significantly contributes to the pathogenesis of insulin (B600854) resistance and type 2 diabetes.[1] Resistin, a cysteine-rich peptide hormone, has emerged as a critical signaling molecule at the interface of obesity, inflammation, and metabolic dysfunction.[2] Originally identified in rodents as an adipocyte-secreted factor inducing insulin resistance, its role in humans is now understood to be predominantly pro-inflammatory, with primary expression in immune cells such as monocytes and macrophages.[2][3] This technical guide provides a comprehensive overview of the intricate relationship between resistin, the inflammatory cascade, and the development of insulin resistance in the context of obesity. We delve into the key signaling pathways, present quantitative data on the interplay of these factors, and provide detailed experimental protocols for their investigation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Adipose Tissue as an Endocrine Organ
Far from being a passive energy storage depot, adipose tissue is a highly active endocrine organ that secretes a plethora of bioactive molecules termed adipokines.[4] In obesity, the function and secretome of adipose tissue become dysregulated, leading to an increased production of pro-inflammatory adipokines and a decrease in anti-inflammatory ones. This shift fosters a systemic inflammatory environment that is a key driver of obesity-related comorbidities.
Resistin, also known as "found in inflammatory zone 3" (FIZZ3), was initially pinpointed as a potential link between obesity and insulin resistance in murine models.[2] However, significant species-specific differences exist. In rodents, resistin is primarily produced by adipocytes, and its levels correlate with adiposity.[5] In contrast, human resistin is mainly secreted by peripheral blood mononuclear cells and macrophages, and its expression is potently induced by pro-inflammatory stimuli.[2][5] This distinction underscores the role of human resistin as a key player in the inflammatory processes associated with obesity.
The Molecular Interplay: Resistin's Role in Inflammation and Insulin Resistance
Resistin as a Pro-inflammatory Cytokine
In humans, resistin functions as a pro-inflammatory cytokine, amplifying the inflammatory response within adipose tissue and systemically.[3] Elevated levels of resistin are observed in inflammatory conditions and are positively correlated with markers of inflammation such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6] Resistin exerts its pro-inflammatory effects by stimulating the production and release of other cytokines from immune cells, thereby perpetuating the inflammatory cycle.[7]
Signaling Pathways Activated by Resistin
The pro-inflammatory actions of resistin are predominantly mediated through its interaction with Toll-like receptor 4 (TLR4), a key receptor of the innate immune system.[5][8] The binding of resistin to TLR4 initiates a cascade of intracellular signaling events, primarily involving the activation of two major pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Activation of TLR4 by resistin leads to the recruitment of adaptor proteins like MyD88, culminating in the activation of the IκB kinase (IKK) complex.[9] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those encoding for TNF-α, IL-6, and other cytokines.[7][9]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Resistin-TLR4 signaling also activates various MAPKs, including p38 MAPK and c-Jun N-terminal kinase (JNK).[5] These kinases, in turn, phosphorylate and activate other transcription factors, such as activator protein-1 (AP-1), which further contributes to the expression of inflammatory mediators.[9]
Resistin-Induced Insulin Resistance
The chronic inflammation instigated by resistin is a major contributor to the development of insulin resistance. The pro-inflammatory cytokines upregulated by resistin, such as TNF-α and IL-6, can directly interfere with insulin signaling.[1] They achieve this by promoting the serine phosphorylation of insulin receptor substrate-1 (IRS-1), which inhibits its normal tyrosine phosphorylation and downstream signaling through the PI3K/Akt pathway.[8] This impairment of insulin signaling in key metabolic tissues like the liver, muscle, and adipose tissue leads to reduced glucose uptake and utilization, a hallmark of insulin resistance.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies, illustrating the relationships between resistin, obesity, inflammation, and insulin resistance.
Table 1: Circulating Resistin Levels in Human Obesity
| Population | Condition | Resistin Concentration (ng/mL) | Reference |
| Young, non-diabetic subjects | Obese (n=64) | 24.58 ± 12.93 | [10][11] |
| Lean (n=15) | 12.83 ± 8.30 | [10][11] | |
| Obese and non-obese subjects | Obese (n=136) | 24.89 ± 9.73 | [12] |
| Non-obese (n=48) | 15.34 ± 4.68 | [12] | |
| Morbidly obese men | Baseline | 10.43 - 11.1 | [13] |
Table 2: Resistin and Inflammatory Markers
| Study Population | Correlation | Finding | Reference |
| Non-diabetic, central obese individuals | Resistin and TNF-α | Significant positive correlation (r=0.274, p<0.005) | [14] |
| Non-diabetic, central obese individuals | TNF-α and IL-6 | Significant positive correlation (r=0.430, p<0.001) | [14] |
| Patients with inflammatory bowel disease | Resistin levels | Significantly higher in IBD patients vs. healthy controls | [15][16] |
| Patients with inflammatory bowel disease | Resistin levels | Higher in active disease vs. remission | [15][16] |
| Breast cancer patients without surgery | Resistin mRNA expression in PBMCs | Significantly higher compared to controls (p=0.03) | [17] |
| Breast cancer patients without surgery | IL-6 mRNA expression in PBMCs | Significantly higher compared to controls (p=0.012) | [17] |
Table 3: Resistin and Insulin Resistance
| Study Population | Correlation | Finding | Reference |
| Individuals with T2DM and obesity | Resistin and Insulin Resistance (HOMA-IR) | Weak positive correlation (r = 0.21) | [18] |
| Individuals with hyperresistinemia (≥14.8 ng/ml) | Resistin and Insulin Resistance (HOMA-IR) | Significant positive correlation (r = 0.52) | [18] |
| Obese subjects after weight reduction | Change in resistin and change in mean insulin | Positive correlation (rho = 0.50, p<0.01) | [10][11] |
| Humanized resistin mice with chronic endotoxemia | Hepatic Glucose Production | 60% higher, indicating severe hepatic insulin resistance | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interplay between resistin, inflammation, and insulin resistance.
Quantification of Human Resistin in Serum/Plasma by ELISA
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of human resistin. A monoclonal antibody specific for human resistin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any resistin present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated anti-human resistin antibody is added. Following a wash to remove unbound biotin-conjugated antibody, streptavidin-HRP is added to the wells. Following a final wash, a substrate solution is added, and color develops in proportion to the amount of resistin bound. The reaction is stopped, and the absorbance is measured at 450 nm.
Materials:
-
Human Resistin ELISA Kit (e.g., from R&D Systems, Abcam, RayBiotech, Elabscience)[19][20][21]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer (1x)
-
Assay diluent
-
Standard, samples, and controls
-
Biotin-conjugated antibody
-
Streptavidin-HRP
-
Substrate solution
-
Stop solution
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the manufacturer's instruction manual.[19]
-
Plate Preparation: Bring all reagents to room temperature before use. Secure the desired number of antibody-coated strips in the plate frame.
-
Standard and Sample Addition: Add 100 µL of Assay Diluent to each well. Add 100 µL of standard, control, or sample to the appropriate wells. Cover with an adhesive strip and incubate for the time specified in the kit protocol (typically 2-2.5 hours at room temperature or overnight at 4°C).[19]
-
Washing: Aspirate each well and wash, repeating the process for a total of 4 washes with Wash Buffer (400 µL per well). After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Conjugate Addition: Add 200 µL of the Biotin-Conjugate solution to each well. Cover with a new adhesive strip and incubate at room temperature for the time specified in the protocol (usually 1-2 hours).[19]
-
Washing: Repeat the wash step as in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of the prepared Streptavidin-HRP solution to each well.[19] Cover with a new adhesive strip and incubate at room temperature for 45 minutes.[19]
-
Washing: Repeat the wash step as in step 4.
-
Substrate Development: Add 100 µL of TMB One-Step Substrate Reagent to each well.[19] Incubate at room temperature for 30 minutes in the dark.[19]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[19] The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well within 30 minutes, using a microplate reader set to 450 nm.
-
Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of resistin in the samples.
Assessment of NF-κB Activation by Transcription Factor Assay
Principle: This is a non-radioactive, ELISA-based assay to detect and quantify the activation of NF-κB (p65 subunit) in nuclear extracts. A specific double-stranded DNA (dsDNA) sequence containing the NF-κB response element is immobilized onto the bottom of wells of a 96-well plate. NF-κB present in the nuclear extract specifically binds to this consensus sequence. The p65 subunit of the bound NF-κB is then detected using a specific primary antibody. A secondary antibody conjugated to HRP is then added, followed by the addition of a substrate to produce a colorimetric signal that is proportional to the amount of activated NF-κB.
Materials:
-
NF-κB (p65) Transcription Factor Assay Kit (e.g., from Cayman Chemical, Active Motif)[22][23]
-
Nuclear Extraction Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Orbital shaker
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells of interest using a nuclear extraction kit according to the manufacturer's protocol. Determine the protein concentration of the nuclear extracts.
-
Assay Protocol: a. Add 100 µL of the appropriate reagents (Complete Transcription Factor Binding Assay Buffer, nuclear extract samples, positive control) to the designated wells of the NF-κB consensus sequence-coated plate.[22] b. Cover the plate and incubate for 1 hour at room temperature on an orbital shaker or overnight at 4°C without shaking.[22] c. Wash each well five times with 200 µL of 1X Wash Buffer.[22] d. Add 100 µL of diluted NF-κB (p65) Primary Antibody to each well (except the blank).[22] e. Incubate for 1 hour at room temperature on an orbital shaker.[22] f. Wash each well five times with 200 µL of 1X Wash Buffer.[22] g. Add 100 µL of diluted HRP-conjugated secondary antibody to each well. h. Incubate for 1 hour at room temperature on an orbital shaker. i. Wash each well five times with 200 µL of 1X Wash Buffer.[22] j. Add 100 µL of TMB Substrate to each well and incubate for 15-45 minutes at room temperature for color development. k. Add 100 µL of Stop Solution to each well. l. Read the absorbance at 450 nm using a microplate reader.
Detection of MAPK Phosphorylation by Western Blot
Principle: This method detects the activation of MAPK signaling pathways by identifying the phosphorylated forms of key MAPK proteins (e.g., p38, JNK, ERK). Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific for the phosphorylated form of the MAPK of interest. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied to the membrane, which produces light in the presence of the HRP enzyme, allowing for the visualization of the phosphorylated protein band.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Protein transfer system and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific p38, JNK, ERK, and total p38, JNK, ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with resistin for the desired time points. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) diluted in blocking buffer overnight at 4°C with gentle agitation.[24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[24]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[24]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total amount of the MAPK protein.
Assessment of Insulin Sensitivity by Hyperinsulinemic-Euglycemic Clamp
Principle: The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo. It involves infusing insulin at a constant rate to raise plasma insulin to a hyperinsulinemic level. Simultaneously, glucose is infused at a variable rate to maintain blood glucose at a normal, euglycemic level. The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as the body's tissues are efficiently taking up glucose in response to the infused insulin.
Procedure (rodent model):
-
Surgical Preparation: 5-7 days prior to the clamp study, implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) of the animal.[25][26]
-
Fasting: Fast the animals overnight (for approximately 14-18 hours) before the experiment.[27]
-
Basal Period: Infuse a tracer (e.g., [3-³H]glucose) at a constant rate for a 90-120 minute basal period to measure basal glucose turnover.[25][27]
-
Clamp Period: a. Begin a primed-continuous infusion of human insulin.[25] b. At the same time, begin a variable infusion of glucose. c. Monitor blood glucose every 5-10 minutes from the arterial catheter.[27][28] d. Adjust the glucose infusion rate to maintain euglycemia (normal blood glucose levels).[27]
-
Steady State: Once a steady state of euglycemia is achieved for at least 30 minutes, the GIR is recorded.
-
Calculations: The GIR during the last 30-60 minutes of the clamp is used as the primary measure of insulin sensitivity.
Visualization of Signaling Pathways and Experimental Workflows
Resistin-Induced Inflammatory Signaling Pathway
References
- 1. Inflammatory Induction of Human Resistin Causes Insulin Resistance in Endotoxemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. kjim.org [kjim.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation between serum resistin level and adiposity in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Serum resistin concentrations are higher in human obesity but independent from insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. The Role of High Concentration of Resistin in Endothelial Dysfunction Through Induction of Proinflammatory Cytokines Tumor Necrosis Factor-alpha (TNF-alpha), Interleukin-6 (IL-6) and Chemokin Monocyte Chemotactic Protein-1 (MCP-1) | Meiliana | The Indonesian Biomedical Journal [inabj.org]
- 15. Circulatory resistin levels in inflammatory bowel disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The association between mRNA expression of resistin, TNF- α, IL-6, IL-8, and ER-α in peripheral blood mononuclear cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Relation of Circulating Resistin to Insulin Resistance in Type 2 Diabetes and Obesity: A Systematic Review and Meta-Analysis [frontiersin.org]
- 19. raybiotech.com [raybiotech.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. Association Between Resistin Levels and Cardiovascular Disease Events in Older Adults: The Health, Aging and Body Composition Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mmpc.org [mmpc.org]
- 26. vmmpc.org [vmmpc.org]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Structure and Isoforms of Human Resistin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resistin, a cysteine-rich signaling peptide, has emerged as a significant modulator of inflammatory responses and metabolic processes. Initially discovered in rodents as an adipocyte-secreted factor linked to insulin (B600854) resistance, its role in humans is now understood to be predominantly associated with immune cells. This technical guide provides a comprehensive overview of the structure of human resistin, its known isoforms, and the experimental methodologies used for its characterization. Furthermore, it delineates the key signaling pathways through which resistin exerts its biological effects, offering a valuable resource for researchers and professionals in drug development seeking to understand and target this multifaceted protein.
Introduction
Human resistin, encoded by the RETN gene on chromosome 19, is a 108-amino acid pre-protein that undergoes post-translational modification to form a mature, secreted polypeptide.[1][2] Unlike its rodent homolog which is primarily expressed in adipocytes, human resistin is mainly secreted by immune cells, including macrophages, monocytes, and neutrophils.[3][4] It is considered a pro-inflammatory cytokine and has been implicated in a range of conditions such as obesity, insulin resistance, and cardiovascular disease.[4][5] A thorough understanding of its structure and the signaling cascades it triggers is crucial for the development of targeted therapeutic strategies.
Structure and Isoforms of Human Resistin
The structural complexity of human resistin, from its primary amino acid sequence to its quaternary organization, is fundamental to its biological activity.
Primary and Secondary Structure
The canonical human resistin pre-protein (isoform 1) consists of 108 amino acids, including a signal peptide that is cleaved to produce a mature 90-amino acid polypeptide.[6][7] A notable feature of the resistin family is a conserved C-terminal domain characterized by a specific spacing of 10 cysteine residues, which are critical for forming intramolecular disulfide bonds that stabilize the protein's structure.[8]
Quaternary Structure and Oligomeric Isoforms
Human resistin exists in various oligomeric states, which are considered different isoforms with potentially distinct biological activities. These isoforms are formed through both disulfide bonds and non-covalent interactions. The primary circulating forms are a trimer and a higher-molecular-weight hexamer.[9]
| Isoform | Description | Molecular Weight (Approx.) | Key Features |
| Monomer | Single polypeptide chain of mature resistin. | ~10-12.5 kDa | The basic building block of higher-order structures. |
| Dimer | Two resistin monomers linked by a disulfide bond. | ~19.5 - 20 kDa[8][10] | A stable intermediate in the formation of larger oligomers. |
| Trimer | Three resistin monomers assembled into a trimeric complex. | ~45 kDa[3] | A biologically active form. |
| Hexamer | Two trimers associated in a "head-to-tail" fashion. | >660 kDa (High Molecular Weight Complex)[3] | The predominant circulating form, linked by disulfide bonds between Cys-6 residues.[9] |
Splice Variant Isoforms
Alternative splicing of the RETN gene gives rise to at least one known splice variant, designated as resistin delta2 ASV. This variant results from the in-frame deletion of exon 2, leading to a truncated protein.[3][11]
| Isoform | NCBI Accession | Amino Acid Sequence (Pre-protein) | Calculated Molecular Weight (Pre-protein) |
| Isoform 1 (Canonical) | NP_001180303.1 | MKALCILLLVGLVLLPAAASSSKTLCSMEEAINERIQEVAGSLIFRAISSIGLECQSVTSRGDLATCPRGFAVTGCTCGSACGSWDVRAETTCHCQCAGMDWTGARCCRVQP | 11.4 kDa |
| Resistin delta2 ASV | Not available | This isoform results from an in-frame deletion of 78 base pairs, leading to a truncated protein. The exact amino acid sequence is not readily available in public databases but is characterized by the loss of exon 2.[3] | Shorter than the canonical isoform due to the deletion. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of human resistin.
Recombinant Human Resistin Expression and Purification
This protocol is adapted from a method for expressing and refolding recombinant human resistin from E. coli inclusion bodies.
3.1.1. Expression
-
Transformation: Transform E. coli (e.g., M15 strain) with an expression vector containing the human resistin cDNA (e.g., pQE30).
-
Culture: Grow the transformed cells in LB broth with appropriate antibiotics (e.g., kanamycin (B1662678) and ampicillin) at 37°C with shaking.
-
Induction: Induce protein expression with 1 mM IPTG when the cell culture reaches an appropriate optical density.
-
Harvest: Continue to grow the culture at 27°C for 12 hours post-induction, then harvest the cells by centrifugation.
3.1.2. Purification and Refolding
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (50 mM NaCl, 25 mM Tris-HCl pH 7.6, 150 µg/ml DNase I) and sonicate.
-
Inclusion Body Solubilization: Centrifuge the lysate and dissolve the inclusion body pellet in solubilization buffer (6 M Guanidine-HCl, 20 mM Tris-HCl, 8 mM 2-mercaptoethanol, pH 7.5).
-
Affinity Chromatography: Pass the solubilized protein through a Ni-NTA column. Wash the column sequentially with the solubilization buffer, a buffer at pH 6.5 (6 M GdnHCl, 50 mM sodium acetate, 8 mM 2-mercaptoethanol), and a buffer at pH 5.9 (6 M GdnHCl, 50 mM sodium acetate).
-
Elution: Elute the protein with 4.5 M urea (B33335), 50 mM sodium acetate, pH 4.5.
-
Refolding: Adjust the pH of the eluted protein to 11 with Tris base, add 10 mM DTT and 0.1% mannitol, and incubate at 37°C for 1 hour. Perform serial dialysis against a series of refolding buffers with decreasing urea concentrations and varying pH.
Western Blotting for Human Resistin Detection
This protocol provides a general framework for detecting human resistin in cell lysates.[1][12][13]
-
Sample Preparation: Lyse cells (e.g., human macrophages) in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for human resistin (e.g., mouse anti-human resistin monoclonal antibody) at a concentration of 0.1-0.5 µg/mL overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Mass Spectrometry for Protein Identification
The following is a general workflow for identifying human resistin from a complex sample using mass spectrometry.[14][15]
-
Sample Preparation:
-
Protein Extraction: Extract proteins from the sample (e.g., cell lysate or immunoprecipitated complex) using a suitable lysis buffer.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the peptides using reverse-phase liquid chromatography.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). Acquire MS1 scans to determine peptide masses and MS2 scans (fragmentation) to determine peptide sequences.
-
-
Data Analysis:
-
Database Searching: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine (e.g., Mascot, Sequest).
-
Protein Identification: Identify peptides and infer the presence of human resistin based on the identified peptide sequences.
-
Co-Immunoprecipitation (Co-IP) of Resistin and its Receptors
This protocol is designed to investigate the interaction between resistin and its putative receptors, such as TLR4.[16][17][18]
-
Cell Lysis: Lyse cells expressing both resistin and the receptor of interest in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-TLR4 antibody) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the bait (TLR4) and the prey (resistin) proteins.
NF-κB Luciferase Reporter Assay
This protocol can be used to measure the activation of the NF-κB signaling pathway in response to resistin treatment in a cell line like THP-1 monocytes.[3][11][19][20]
-
Cell Transfection: Transfect THP-1 cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: Treat the transfected cells with varying concentrations of human resistin for a specified time (e.g., 6 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Signaling Pathways of Human Resistin
Human resistin exerts its pro-inflammatory effects primarily through two key signaling pathways: the Toll-like receptor 4 (TLR4) pathway and the adenylyl cyclase-associated protein 1 (CAP1) pathway.
TLR4-Mediated Signaling
Resistin has been shown to bind to TLR4, a receptor also involved in recognizing bacterial lipopolysaccharide (LPS).[5] This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Resistin - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Resistin in Rodents and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistin Induces Hypertension and Insulin Resistance in Mice via a TLR4-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.uca.edu [faculty.uca.edu]
- 7. uniprot.org [uniprot.org]
- 8. reliatech.de [reliatech.de]
- 9. mesoscale.com [mesoscale.com]
- 10. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Immunomodulatory Effects of Epilobium angustifolium Extract in DSS-Induced Colitis: Attenuation of Inflammatory and Metabolic Markers in Mice [mdpi.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. Identification of Inflammatory Proteomics Networks of Toll-like Receptor 4 through Immunoprecipitation-Based Chemical Cross-Linking Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Size Exclusion Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Resistin Induces Hypertension and Insulin Resistance in Mice via a TLR4-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Size Exclusion Chromatography [protocols.io]
Unraveling the Dichotomy of Resistin: A Technical Guide to Its Cellular Origins in Humans and Rodents
For Immediate Release
A Deep Dive into the Species-Specific Cellular Sources of Resistin and its Implications for Metabolic and Inflammatory Disease Research
This technical guide provides an in-depth analysis of the distinct cellular sources of resistin in humans and rodents, a critical consideration for researchers, scientists, and drug development professionals in the fields of metabolism, immunology, and pharmacology. The divergent origins of this signaling protein underscore the translational challenges in resistin-related research and highlight the importance of understanding its species-specific biology.
Executive Summary
Resistin, a cysteine-rich secreted protein, has been a subject of intense research due to its proposed roles in insulin (B600854) resistance, inflammation, and obesity. However, a significant discrepancy exists between its cellular origins in rodents and humans, leading to differing physiological functions. In rodents, resistin is primarily an adipokine, secreted by mature adipocytes.[1][2][3] Conversely, in humans, resistin is predominantly expressed and secreted by macrophages and other immune cells.[1][2][3][4] This fundamental difference in cellular sourcing has profound implications for the protein's role in pathophysiology and the development of therapeutic strategies targeting the resistin pathway. This guide will dissect these differences, provide detailed experimental methodologies for their characterization, and illustrate the known signaling pathways.
Cellular Sources of Resistin: A Comparative Analysis
The primary cellular sources of resistin diverge significantly between humans and rodents, a crucial factor often overlooked in preclinical research. This disparity is a key determinant of its functional role in each species.
| Species | Primary Cellular Source | Secondary/Other Cellular Sources | Key References |
| Human | Macrophages (particularly in adipose tissue), Monocytes, Bone Marrow Cells | Lung, Spleen, Peripheral Blood Mononuclear Cells (PBMCs) | [1][2][3][4][5] |
| Rodent (Mouse) | Mature Adipocytes (White Adipose Tissue) | Pancreatic islets, Pituitary, Hypothalamus, Subcutaneous adipose tissue | [1][6][7][8] |
This stark contrast in cellular origin is attributed to differences in the promoter region of the resistin gene (RETN in humans, Retn in mice). The mouse Retn gene possesses a binding site for the transcription factor peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis, which drives its expression in fat cells.[4] This PPARγ binding site is absent in the human RETN gene, leading to a lack of significant expression in human adipocytes.[3][4]
Experimental Protocols for Identifying Resistin-Producing Cells
Accurate identification of resistin-expressing cells is fundamental to understanding its physiological and pathological roles. Below are detailed methodologies for key experiments used to determine the cellular sources of resistin.
Isolation and Culture of Primary Cells
a) Human Peripheral Blood Mononuclear Cells (PBMCs) and Macrophage Differentiation
-
Objective: To isolate PBMCs from whole blood and differentiate them into macrophages to study resistin expression and secretion.
-
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Selection: Enrich for monocytes by plastic adherence for 1-2 hours in RPMI-1640 medium.
-
Macrophage Differentiation: Culture the adherent monocytes for 7-10 days in RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) to induce differentiation into macrophages.
-
Confirmation: Confirm macrophage differentiation by morphology and expression of macrophage-specific markers like CD68 or CD14.
-
b) Mouse Preadipocyte Isolation and Adipocyte Differentiation
-
Objective: To isolate preadipocytes from mouse adipose tissue and differentiate them into mature adipocytes to study resistin expression and secretion.
-
Protocol:
-
Tissue Digestion: Excise epididymal or subcutaneous white adipose tissue from mice and mince it. Digest the tissue with collagenase type I at 37°C with gentle shaking.
-
Stromal Vascular Fraction (SVF) Isolation: Centrifuge the digest to separate the mature adipocytes (floating) from the SVF pellet.
-
Preadipocyte Culture: Plate the SVF cells and culture them in DMEM/F12 medium with 10% FBS. Preadipocytes will adhere and proliferate.
-
Adipocyte Differentiation: Induce differentiation of confluent preadipocytes using a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Confirmation: Confirm adipocyte differentiation by the accumulation of lipid droplets (visualized by Oil Red O staining) and expression of adipocyte-specific markers like PPARγ and adiponectin.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF)
-
Objective: To visualize the localization of resistin protein within tissue sections.
-
Protocol:
-
Tissue Preparation: Fix fresh tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate-based buffer (pH 6.0) by heating.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody specific for human or mouse resistin.
-
Secondary Antibody Incubation: Incubate with a biotinylated or fluorophore-conjugated secondary antibody.
-
Detection: For IHC, use an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB). For IF, mount with a DAPI-containing medium.
-
Imaging: Visualize under a light or fluorescence microscope.
-
In Situ Hybridization (ISH)
-
Objective: To detect and localize resistin mRNA within tissue sections.
-
Protocol:
-
Probe Design and Synthesis: Synthesize antisense and sense (control) RNA probes labeled with digoxigenin (B1670575) (DIG) or a fluorescent tag, corresponding to the resistin mRNA sequence.
-
Tissue Preparation: Prepare frozen or paraffin-embedded tissue sections and fix them.
-
Hybridization: Hybridize the labeled probes to the tissue sections overnight in a humidified chamber at a specific temperature.
-
Washing: Perform stringent washes to remove unbound probes.
-
Detection: For DIG-labeled probes, use an anti-DIG antibody conjugated to alkaline phosphatase and a colorimetric substrate. For fluorescent probes, visualize directly.
-
Imaging: Analyze the signal distribution under a microscope.
-
Flow Cytometry
-
Objective: To identify and quantify resistin-producing cells in a mixed cell population (e.g., PBMCs or SVF).
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from blood or tissue.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD14 for monocytes, F4/80 for mouse macrophages).
-
Intracellular Staining: Fix and permeabilize the cells.
-
Resistin Staining: Stain the permeabilized cells with a fluorescently labeled antibody against resistin.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of resistin-positive cells within specific cell populations.
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine the binding of transcription factors (e.g., PPARγ) to the resistin gene promoter.
-
Protocol:
-
Cross-linking: Cross-link proteins to DNA in cultured cells (e.g., differentiated mouse adipocytes) using formaldehyde.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the transcription factor of interest (e.g., PPARγ). Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers flanking the putative binding site in the resistin gene promoter or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Signaling Pathways of Resistin
The downstream signaling pathways activated by resistin also exhibit species-specific differences, reflecting its divergent roles in metabolism and inflammation.
Rodent Resistin Signaling
In rodents, resistin is strongly linked to insulin resistance. One of the key mechanisms involves the upregulation of Suppressor of Cytokine Signaling 3 (SOCS-3) .[1] SOCS-3 interferes with insulin signaling by inhibiting the phosphorylation of Insulin Receptor Substrate 1 (IRS-1), a critical step in the insulin signaling cascade.[1] Additionally, resistin can activate inflammatory pathways through the Nuclear Factor-kappa B (NF-κB) pathway.
Human Resistin Signaling
In humans, resistin is more closely associated with inflammation. It activates the NF-κB pathway in immune cells, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] Human resistin can also interfere with insulin signaling, but through a different mechanism than in rodents. It stimulates the expression of Phosphatase and Tensin Homolog (PTEN) , which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the insulin signaling pathway.[1]
References
- 1. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Primary Culture, and Differentiation of Preadipocytes from Mouse Brown Adipose Tissue. | Semantic Scholar [semanticscholar.org]
- 3. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of adipose tissue gene expression by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.pasteur.fr [research.pasteur.fr]
Methodological & Application (resistin)
Measuring Resistin Levels in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate measurement of resistin levels in human plasma. Resistin, a cysteine-rich peptide hormone, has garnered significant interest as a potential biomarker and therapeutic target due to its association with insulin (B600854) resistance, inflammation, and cardiovascular diseases.[1][2] In humans, resistin is primarily secreted by macrophages and peripheral blood mononuclear cells.[3][4] Understanding its circulating levels is crucial for elucidating its role in various pathophysiological processes.
This guide covers the most common and robust methods for resistin quantification, with a primary focus on the Enzyme-Linked Immunosorbent Assay (ELISA). Alternative methods such as Radioimmunoassay (RIA) and Multiplex Assays are also discussed.
Methods for Resistin Quantification
Several immunoassays are available for the quantification of human resistin in plasma. The choice of method often depends on the required sensitivity, throughput, and available laboratory equipment.
1. Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is the most widely used method for quantifying resistin due to its high sensitivity, specificity, and relatively simple workflow. Commercially available ELISA kits are abundant and offer reliable and reproducible results.[5][6][7][8][9][10]
2. Radioimmunoassay (RIA): RIA is a highly sensitive and specific technique that utilizes radiolabeled antigens to quantify the target analyte.[11][12][13][14] While it offers excellent sensitivity, the use of radioactive materials requires specialized licenses and handling procedures, making it less common than ELISA.[12]
3. Multiplex Assays: Multiplex assays, often based on technologies like Luminex®, allow for the simultaneous measurement of multiple analytes, including resistin, in a single sample.[15][16][17] This method is particularly useful for studying the interplay between different biomarkers in a given physiological or pathological state.
Quantitative Data Summary
The following tables summarize representative quantitative data for human plasma resistin levels measured by various methods in different populations. These values can serve as a reference, but it is important to note that resistin levels can be influenced by various factors including age, sex, ethnicity, and health status.
Table 1: Human Plasma Resistin Levels in Healthy Individuals
| Population/Study Cohort | Method | Mean Resistin Level (ng/mL) | Range (ng/mL) | Reference |
| Healthy Donors (n=10) | ELISA | 2.6 | 1.6 - 5.3 | [8] |
| Healthy Controls | ELISA | 3.90 (0.11) | - | [2] |
| Healthy Controls | ELISA | 959.21 ± 171.43 pg/mL | - | [18] |
| Healthy Controls | - | 38.78 | - | [19] |
| Normal Human Serum (N=5) | Sandwich Immunoassay | 2.952 | 0.730 - 3.142 | [20] |
Table 2: Human Plasma Resistin Levels in Disease States
| Condition | Method | Mean Resistin Level (ng/mL) | Comparison Group Level (ng/mL) | Reference |
| Type 2 Diabetes | ELISA | - | Increased vs. non-diabetic controls | [21] |
| Metabolic Syndrome (Women) | ELISA | 4.90 (0.24) | 3.90 (0.11) (Controls) | [2] |
| Obese and Obese-Insulin Resistant | ELISA | 1.33 and 1.27 | 0.96 (Controls) | [18] |
| Acute Aortic Dissection | ELISA | 18.4 ± 9.1 | - | [19] |
| Liver Cirrhosis | ELISA | 7.61 ± 6.70 | 3.38 ± 1.68 (Controls) | [19] |
Experimental Protocols
Protocol 1: Quantification of Human Resistin using a Sandwich ELISA Kit
This protocol provides a general procedure for a typical commercial sandwich ELISA kit for human resistin. It is essential to refer to the specific manufacturer's instructions provided with the kit for precise details and reagent concentrations.
1. Principle:
A capture antibody specific for human resistin is pre-coated onto the wells of a microplate. Standards and samples are pipetted into the wells, and any resistin present is bound by the immobilized antibody. After washing, a biotin-conjugated anti-human resistin antibody is added. Following another wash, streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin. A final wash is performed, and a substrate solution is added to the wells, resulting in color development proportional to the amount of resistin bound. The reaction is stopped, and the absorbance is measured at a specific wavelength. A standard curve is generated to determine the concentration of resistin in the samples.
2. Materials:
-
Human Resistin ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, wash buffer, substrate, and stop solution)
-
Human plasma samples (collected with EDTA, heparin, or citrate (B86180) as anticoagulant)
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Squirt bottle, manifold dispenser, or automated microplate washer
-
Tubes for standard and sample dilutions
3. Sample Preparation:
-
Collect whole blood into tubes containing the appropriate anticoagulant.
-
Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.
-
Aliquot the supernatant (plasma) and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Before the assay, thaw samples on ice and centrifuge again to remove any precipitates.
-
Dilute plasma samples according to the kit manufacturer's instructions. A common starting dilution is 1:20 in the provided assay diluent.[20]
4. Assay Procedure:
-
Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection antibody, and wash buffer as instructed in the kit manual.
-
Add Standards and Samples: Add 100 µL of each standard, control, and diluted sample to the appropriate wells.[6] It is recommended to run all samples and standards in duplicate.
-
Incubate: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).[6]
-
Wash: Aspirate or decant the contents of each well and wash the plate 3-4 times with wash buffer.[6] Ensure complete removal of liquid at each step.
-
Add Detection Antibody: Add 100 µL of the prepared detection antibody to each well.[10]
-
Incubate: Cover the plate and incubate as per the manufacturer's instructions (e.g., 1 hour at room temperature).[10]
-
Wash: Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP solution to each well.[10]
-
Incubate: Cover the plate and incubate for the specified time (e.g., 45 minutes at room temperature).[10]
-
Wash: Repeat the wash step as described in step 4.
-
Add Substrate: Add 100 µL of the TMB Substrate solution to each well.[10]
-
Incubate: Incubate the plate in the dark for the recommended time (e.g., 30 minutes at room temperature) for color development.[10]
-
Stop Reaction: Add 50 µL of the Stop Solution to each well. The color will change from blue to yellow.[10]
-
Read Absorbance: Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm.
5. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of resistin in the samples.
-
Multiply the determined concentration by the sample dilution factor to obtain the final resistin concentration in the original plasma sample.
Signaling Pathways and Experimental Workflows
Resistin Signaling Pathway
Resistin is implicated in various signaling cascades that contribute to inflammation and insulin resistance. A key receptor for resistin is Toll-like receptor 4 (TLR4).[3][22] Binding of resistin to TLR4 can activate downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38 and JNK).[1][22] This activation leads to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[23] Resistin can also influence the PI3K/Akt pathway, which is involved in cell proliferation and survival.[1][24]
Caption: Resistin signaling cascade.
General ELISA Workflow
The following diagram illustrates the general workflow for a sandwich ELISA to measure resistin in human plasma.
Caption: ELISA experimental workflow.
References
- 1. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma resistin levels correlate with determinants of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Resistin in Rodents and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Resistin Human ELISA | BioVendor R&D [biovendor.com]
- 8. Human Resistin ELISA Kit (ab183364) | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Radioimmunoassays (RIA) - Human Clinisciences [clinisciences.com]
- 12. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 13. diasource-diagnostics.com [diasource-diagnostics.com]
- 14. Radioimmunoassay | Embryo Project Encyclopedia [embryo.asu.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. Evaluation of multiplex immunoassays, used for determination of adiponectin, resistin, leptin, and ghrelin from human blood samples, in comparison to ELISA assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. Serum Resistin Levels Are Associated with Adiposity and Insulin Sensitivity in Obese Hispanic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. mesoscale.com [mesoscale.com]
- 21. scispace.com [scispace.com]
- 22. Central Resistin Overexposure Induces Insulin Resistance Through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ahajournals.org [ahajournals.org]
Application Notes: Recombinant Human Resistin for In Vitro Studies
Introduction
Resistin, a cysteine-rich peptide hormone, has emerged as a key molecule in the interplay between obesity, inflammation, and insulin (B600854) resistance.[1][2][3] In humans, resistin is primarily secreted by macrophages and other immune cells and is implicated in a variety of inflammatory conditions.[4][5][6][7] Recombinant human resistin is an invaluable tool for in vitro research, enabling detailed investigation of its cellular and molecular mechanisms in a controlled environment. These application notes provide an overview of the common in vitro applications of recombinant human resistin, along with detailed protocols for key experiments.
Biological Activity and Applications
Recombinant human resistin can be used to investigate a range of cellular responses in vitro, including:
-
Inflammation: Resistin is a pro-inflammatory adipokine that can stimulate the production and secretion of various inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[5][8][9][10] It can also upregulate the expression of adhesion molecules like VCAM-1 and ICAM-1 in endothelial cells.[9][10]
-
Insulin Resistance: In vitro studies have demonstrated that recombinant human resistin can impair insulin signaling in various cell types, including adipocytes, hepatocytes, and endothelial cells.[8][11] This is achieved through mechanisms such as the inhibition of Akt and endothelial nitric oxide synthase (eNOS) phosphorylation.[2][11]
-
Cell Proliferation and Migration: Resistin has been shown to promote the proliferation and migration of vascular smooth muscle cells and endothelial cells, suggesting a role in vascular remodeling and angiogenesis.[5][12]
-
Endothelial Dysfunction: By promoting an inflammatory state and impairing insulin-mediated vasodilation, resistin contributes to endothelial dysfunction, a key factor in the development of cardiovascular diseases.[13]
Data Presentation: Effects of Recombinant Human Resistin In Vitro
The following tables summarize quantitative data from various in vitro studies on the effects of recombinant human resistin.
Table 1: Pro-inflammatory Effects of Recombinant Human Resistin
| Cell Type | Resistin Concentration | Measured Parameter | Result | Reference |
| Human subcutaneous adipocytes | 10-50 ng/mL | Pro-inflammatory cytokine secretion | Increased (P < 0.001) | [14][15][16] |
| Human peripheral blood mononuclear cells (PBMCs) | Not specified | TNF-α and IL-6 expression | Strongly upregulated | [9] |
| Human aortic endothelial cells (HAECs) | 40 ng/mL | Endothelin-1 (ET-1) mRNA | Increased (~1.8-fold) | [17] |
| Human aortic endothelial cells (HAECs) | 40 ng/mL | PAI-1 mRNA | Increased (~2.5-fold) | [17] |
Table 2: Effects of Recombinant Human Resistin on Insulin Signaling
| Cell Type | Resistin Concentration | Measured Parameter | Result | Reference |
| Human umbilical vein endothelial cells (HUVECs) | 100 ng/mL | Insulin-stimulated Akt phosphorylation | Inhibited | [11] |
| Human umbilical vein endothelial cells (HUVECs) | 100 ng/mL | Insulin-stimulated eNOS phosphorylation | Inhibited | [11] |
| 3T3-L1 adipocytes | Not specified | Insulin-stimulated glucose uptake | Impaired | [15] |
| HepG2 cells | Not specified | Insulin signaling | Induces insulin resistance via AMPK-dependent and -independent pathways | [8] |
Table 3: Effects of Recombinant Human Resistin on Cell Proliferation and Migration
| Cell Type | Resistin Concentration | Measured Parameter | Result | Reference |
| Human coronary artery endothelial cells (HCAECs) | 40 ng/mL | Cell proliferation ([³H]thymidine incorporation) | Increased up to 150% (P < 0.01) | [12] |
| Human umbilical vein endothelial cells (HUVECs) | 40 ng/mL | Cell proliferation (MTS assay) | Increased up to 121.9% (P < 0.01) | [12] |
| Human aortic smooth muscle cells | Not specified | Cell proliferation | Promoted via ERK1/2 and Akt signaling | [9] |
| Human aortic smooth muscle cells | 50 ng/mL | Cell migration (scratched wound assay) | Increased significantly (1.6 times, P < 0.05) | [17] |
Signaling Pathways
Resistin-Induced Inflammatory Signaling Pathway
Recombinant human resistin has been shown to activate pro-inflammatory signaling pathways, primarily through Toll-like receptors (TLRs), leading to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory cytokines.
Caption: Resistin-induced inflammatory signaling pathway.
Resistin-Mediated Impairment of Insulin Signaling
Resistin can interfere with insulin signaling, contributing to insulin resistance. One key mechanism involves the induction of endoplasmic reticulum (ER) stress and the activation of stress-related kinases like JNK, which in turn inhibit key components of the insulin signaling cascade.
Caption: Resistin-mediated impairment of insulin signaling.
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment with Recombinant Human Resistin
This protocol provides a general workflow for treating cultured cells with recombinant human resistin.
Caption: General workflow for cell treatment.
Methodology:
-
Cell Culture: Culture the desired cell line (e.g., HUVECs, macrophages, adipocytes) in the appropriate growth medium and conditions until they reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): For studies investigating signaling pathways, it is often necessary to serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling activity.
-
Preparation of Recombinant Human Resistin:
-
Reconstitute the lyophilized recombinant human resistin in sterile, endotoxin-free water or another recommended buffer to a stock concentration (e.g., 100 µg/mL).
-
Prepare working concentrations of resistin by diluting the stock solution in the appropriate serum-free or complete cell culture medium. Typical working concentrations range from 10 to 100 ng/mL.[11][14]
-
-
Cell Treatment:
-
Remove the old medium from the cultured cells.
-
Add the medium containing the desired concentration of recombinant human resistin to the cells.
-
Include appropriate controls, such as a vehicle control (medium without resistin) and positive/negative controls relevant to the specific assay.
-
-
Incubation: Incubate the cells for the desired time period, which can range from a few hours for signaling studies to 24-48 hours for proliferation or cytokine secretion assays.
-
Harvesting: After incubation, harvest the cell supernatant for analysis of secreted proteins (e.g., by ELISA) or lyse the cells to extract protein or RNA for downstream analysis (e.g., Western blot, RT-qPCR).
Protocol 2: Measurement of Cytokine Secretion by ELISA
Methodology:
-
Sample Collection: Collect the cell culture supernatant after treatment with recombinant human resistin as described in Protocol 1.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human TNF-α, IL-6).
-
Follow the manufacturer's instructions for the assay. A general procedure is as follows:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubate to allow the cytokine to bind to the antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate again.
-
Add a substrate solution that will be acted upon by the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in the experimental samples.
-
Protocol 3: Analysis of Protein Expression and Phosphorylation by Western Blot
Methodology:
-
Protein Extraction:
-
After treatment with recombinant human resistin, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt, anti-NF-κB).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane again.
-
-
Detection:
-
Add a chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein expression.
-
Protocol 4: Cell Proliferation Assay ([³H]Thymidine Incorporation)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Cell Treatment: Treat the cells with various concentrations of recombinant human resistin as described in Protocol 1.
-
[³H]Thymidine Labeling:
-
During the final 4-20 hours of the incubation period, add [³H]thymidine to each well.[12]
-
-
Harvesting:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the cells to remove unincorporated [³H]thymidine.
-
-
Scintillation Counting:
-
Allow the filter mat to dry.
-
Measure the amount of incorporated [³H]thymidine using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation.
-
Express the results as a percentage of the control (untreated cells).
-
References
- 1. Resistin Regulates Pituitary Lipid Metabolism and Inflammation In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistin Response to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Resistin in Rodents and Humans [e-dmj.org]
- 6. Human Resistin: Found in Translation From Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Resistin, a Novel Host Defense Peptide of Innate Immunity [frontiersin.org]
- 8. Frontiers | Relation of Circulating Resistin to Insulin Resistance in Type 2 Diabetes and Obesity: A Systematic Review and Meta-Analysis [frontiersin.org]
- 9. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Resistin-Induced Endoplasmic Reticulum Stress Contributes to the Impairment of Insulin Signaling in Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 14. The in vitro effects of resistin on the innate immune signaling pathway in isolated human subcutaneous adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
Unraveling Resistin's Intricate Web: Techniques for Studying Its Signaling Pathways
For Immediate Release
[City, State] – [Date] – In the ongoing quest to understand the molecular underpinnings of metabolic and inflammatory diseases, the adipokine resistin has emerged as a critical signaling molecule. To aid researchers, scientists, and drug development professionals in this endeavor, we present a comprehensive guide to the techniques and protocols for elucidating resistin's complex signaling networks. These application notes provide detailed methodologies for key experiments, summarize quantitative data for comparative analysis, and offer visual representations of the signaling cascades.
Introduction to Resistin Signaling
Resistin, a cysteine-rich peptide, is implicated in a range of pathologies including insulin (B600854) resistance, cardiovascular disease, and chronic inflammation.[1][2][3] In humans, it is primarily secreted by peripheral blood mononuclear cells and macrophages.[4] Resistin exerts its effects by activating several downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, primarily through interactions with Toll-like receptor 4 (TLR4) and Adenylyl Cyclase-Associated Protein 1 (CAP1).[4][5][6] Understanding these pathways is paramount for the development of targeted therapeutics.
Key Signaling Pathways and Investigative Techniques
The study of resistin signaling involves a variety of molecular and cellular biology techniques. Below, we detail the primary pathways and the experimental approaches to investigate them.
The NF-κB Signaling Pathway
Resistin is a potent activator of the NF-κB pathway, a central regulator of inflammation.[7][8][9] This activation leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][7]
A diagram illustrating the resistin-induced NF-κB signaling pathway is presented below.
References
- 1. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking resistin, inflammation, and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistin: A journey from metabolism to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Resistin induces chemokine and matrix metalloproteinase production via CAP1 receptor and activation of p38-MAPK and NF-κB signalling pathways in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistin Enhances Inflammatory Cytokine Production in Coronary Artery Tissues by Activating the NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The effect of resistin on nuclear factor-kB and tumor necrosis factor-a expression in hepatic steatosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Resistin: A Promising Biomarker for Inflammatory Diseases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistin, a cysteine-rich peptide, has emerged as a significant biomarker in the landscape of inflammatory diseases. Initially discovered for its role in insulin (B600854) resistance in rodents, in humans, resistin is primarily secreted by macrophages and other immune cells, positioning it as a key player in the inflammatory cascade.[1][2] Elevated levels of resistin have been consistently associated with the pathogenesis and severity of a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, sepsis, and cardiovascular disease.[3][4][5][6] This document provides detailed application notes and protocols for the utilization of resistin as a biomarker in research and drug development settings.
Data Presentation: Resistin Levels in Inflammatory Diseases
The following tables summarize quantitative data on resistin concentrations in various inflammatory diseases compared to healthy controls. These values, primarily measured by enzyme-linked immunosorbent assay (ELISA), highlight the potential of resistin as a diagnostic and prognostic marker.
Table 1: Serum and Synovial Fluid Resistin Levels in Rheumatoid Arthritis (RA) and Osteoarthritis (OA)
| Condition | Sample Type | Resistin Concentration (ng/mL) | Reference |
| Rheumatoid Arthritis (RA) | Serum | 5.1 ± 1.7 to 13.28 ± 6.18 | [1][7] |
| RA | Synovial Fluid | 37.5 (median) | [8] |
| Osteoarthritis (OA) | Serum | 4.4 (median) | [8] |
| OA | Synovial Fluid | 0.75 (median) to 1.6 (median) | [8][9] |
| Healthy Controls | Serum | 6.4 ± 3.2 to 7.04 ± 2.09 | [1][7] |
Note: Values are presented as mean ± standard deviation or median.
Table 2: Plasma/Serum Resistin Levels in Inflammatory Bowel Disease (IBD)
| Condition | Sample Type | Resistin Concentration (ng/mL) | Reference |
| Crohn's Disease (CD) | Serum | 19.3 ± 12.5 to 20.3 ± 7.1 | [10][11] |
| Ulcerative Colitis (UC) | Serum | 23.2 ± 11.0 to 26.1 ± 9.5 | [10][11] |
| IBD (Active Disease) | Serum | Higher than remission | [12] |
| IBD (Remission) | Serum | Higher than healthy controls | [12] |
| Healthy Controls | Serum | 10.2 ± 2.7 to 10.7 ± 1.1 | [10][11] |
Note: Values are presented as mean ± standard deviation.
Table 3: Serum Resistin Levels in Sepsis and Septic Shock
| Condition | Sample Type | Resistin Concentration (ng/mL) | Reference |
| Sepsis | Serum | 66.93 (median) | [13] |
| Non-septic ICU patients | Serum | 24.91 (median) | [13] |
| Sepsis (survivors) | Plasma | <126 | [2] |
| Sepsis (non-survivors) | Plasma | >126 | [2] |
| Healthy Controls | Serum | 7.63 (median) to 20.99 (mean) | [2][13] |
Note: Values are presented as median or threshold for mortality prediction.
Table 4: Plasma/Serum Resistin Levels in Cardiovascular Disease (CVD)
| Condition | Sample Type | Resistin Concentration (ng/mL) | Reference |
| Acute Coronary Syndrome (ACS) | Serum | 2.55 ± 0.13 | [14] |
| Stable Angina | Serum | 1.53 ± 0.12 | [14] |
| Patients with CVD events (highest quartile) | Plasma | >24.3 | [15] |
| Healthy Individuals | Serum | 7-22 | [14] |
Note: Values are presented as mean ± standard deviation or interquartile range.
Experimental Protocols
Measurement of Human Resistin by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for the quantitative determination of human resistin in serum, plasma, and cell culture supernatants using a sandwich ELISA format. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Human Resistin ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard as per the kit instructions to generate a standard curve.
-
Dilute the wash buffer concentrate and detection antibody to their working concentrations with the appropriate diluents.
-
-
Sample Preparation:
-
Serum: Allow blood to clot for at least 30 minutes and centrifuge at 1000 x g for 10 minutes. Collect the serum.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 10 minutes to separate the plasma.
-
Cell Culture Supernatants: Centrifuge to remove any cellular debris.
-
Samples may require dilution with the provided assay buffer. The dilution factor will depend on the expected resistin concentration.
-
-
Assay Protocol:
-
Add 100 µL of each standard, sample, and blank (assay buffer) to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1.5-2.5 hours at 37°C or room temperature).
-
Aspirate the liquid from each well and wash the plate 3-5 times with 300 µL of wash buffer per well. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Cover the plate and incubate as directed (e.g., 1 hour at 37°C).
-
Repeat the wash step as described above.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate as directed (e.g., 45 minutes at 37°C).
-
Repeat the wash step.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
-
Plot a standard curve of the mean absorbance for each standard concentration on the y-axis versus the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of resistin in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final resistin concentration.
-
Signaling Pathways and Experimental Workflows
Resistin Signaling Pathway in Inflammation
Resistin exerts its pro-inflammatory effects primarily through the activation of Toll-like receptor 4 (TLR4).[16] This interaction triggers downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of various inflammatory cytokines and chemokines.[17][18][19]
Caption: Resistin-induced inflammatory signaling pathways.
Experimental Workflow for Resistin as a Biomarker
The following diagram illustrates a typical workflow for utilizing resistin as a biomarker in a clinical research setting, from patient selection to data interpretation.
Caption: Workflow for resistin biomarker analysis.
Conclusion
Resistin holds considerable promise as a valuable biomarker for a variety of inflammatory diseases. Its strong correlation with disease activity and established pro-inflammatory signaling pathways make it a compelling target for further investigation in both clinical diagnostics and as a potential therapeutic target. The standardized protocols and compiled data presented here serve as a resource for researchers and drug development professionals to effectively incorporate the measurement of resistin into their studies.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Resistin Concentration in Early Sepsis and All-Cause Mortality at a Safety-Net Hospital in Riverside County - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum resistin levels in patients with rheumatoid arthritis and systemic lupus erythematosus: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistin is an inflammatory marker of inflammatory bowel disease in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pronounced elevation of resistin correlates with severity of disease in severe sepsis and septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechjournals.com [scitechjournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Resistin in rheumatoid arthritis synovial tissue, synovial fluid and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistin as a factor in osteoarthritis: synovial fluid resistin concentrations correlate positively with interleukin 6 and matrix metalloproteinases MMP-1 and MMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum adipokines in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Circulatory resistin levels in inflammatory bowel disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of S100A8/A9 and resistin as predictive biomarkers for mortality in critically ill patients with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 15. Association Between Resistin Levels and Cardiovascular Disease Events in Older Adults: The Health, Aging and Body Composition Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Resistin induces chemokine and matrix metalloproteinase production via CAP1 receptor and activation of p38-MAPK and NF-κB signalling pathways in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blotting of Resistin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Resistin, a cysteine-rich peptide hormone, has garnered significant interest for its role in linking obesity to type 2 diabetes and its involvement in inflammatory processes.[1][2] Accurate and reliable detection of resistin levels in various biological samples is crucial for advancing research in metabolic diseases, immunology, and cardiovascular conditions. Western blotting is a fundamental technique for the specific identification and quantification of resistin. This document provides a detailed protocol for the Western blotting of resistin, along with a summary of its signaling pathways.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for the Western blotting of resistin, compiled from various sources.
Table 1: Primary Antibody Recommendations for Resistin Western Blotting
| Antibody Source | Host Species | Target Species | Recommended Dilution | Predicted Band Size (kDa) |
| Abcam (ab119501)[3] | - | Mouse | 1 µg/mL | 11 |
| R&D Systems (AF1359)[4] | Goat | Human | 0.1 µg/mL | 11-12 |
| Thermo Fisher (PA1-1050)[5] | Rabbit | Mouse | - | ~14 |
| NeoBiotechnologies (RETN/4324)[6] | Mouse | Human | - | - |
Table 2: General Quantitative Recommendations for Western Blotting
| Parameter | Recommendation | Source |
| Protein Loading Amount | 10-50 µ g/lane | |
| Secondary Antibody Dilution | 1:5,000 to 1:20,000 | [7] |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C | [7] |
| Secondary Antibody Incubation | 1 hour at RT | [7] |
II. Experimental Protocols
This section provides a detailed step-by-step protocol for performing a Western blot for the detection of resistin.
A. Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible results.[8]
1. Cell Lysate Preparation (Adherent Cells): a. Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[9] b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A common recommendation is 1 mL of lysis buffer per 10^7 cells.[9] c. Scrape the cells from the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[9] d. Maintain constant agitation for 30 minutes at 4°C.[9] e. Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10] f. Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.[10]
2. Tissue Lysate Preparation: a. Dissect the tissue of interest on ice and wash with ice-cold PBS to remove any blood.[8] b. Weigh the tissue and chop it into small pieces. c. Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors). A general guideline is to use 300 µL of lysis buffer for a 5 mg piece of tissue.[9] d. Homogenize the tissue using an electric homogenizer on ice.[9] e. Maintain constant agitation for 2 hours at 4°C.[9] f. Centrifuge the homogenate at approximately 10,000 x g for 10 minutes at 4°C.[8] g. Transfer the supernatant to a new tube.[8]
B. Protein Quantification
To ensure equal loading of protein in each lane of the gel, it is essential to accurately determine the protein concentration of each lysate.[11] The Bicinchoninic acid (BCA) assay or the Bradford assay are commonly used methods.
C. Gel Electrophoresis (SDS-PAGE)
a. Prepare protein samples by mixing the lysate with an equal volume of 2x Laemmli sample buffer. b. Heat the samples at 95-100°C for 5 minutes to denature the proteins. c. Load 10-50 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[12] d. Run the gel in 1x running buffer at a constant voltage (e.g., 170V) until the dye front reaches the bottom of the gel.[12]
D. Protein Transfer
a. Following electrophoresis, transfer the proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[13] b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using a wet or semi-dry transfer system. A typical wet transfer can be run at 100V for 1 hour.[12]
E. Immunodetection
1. Blocking: a. After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). b. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
2. Primary Antibody Incubation: a. Dilute the primary anti-resistin antibody in the blocking buffer according to the manufacturer's recommendations (see Table 1). b. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]
3. Secondary Antibody Incubation: a. Wash the membrane three times for 5 minutes each with TBST.[12] b. Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer (e.g., 1:5,000 to 1:20,000).[7] c. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[7]
4. Detection: a. Wash the membrane three times for 5 minutes each with TBST.[12] b. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. c. Incubate the membrane with the ECL reagent for the recommended time. d. Capture the chemiluminescent signal using an imaging system.
III. Visualization of Pathways and Workflows
A. Resistin Signaling Pathway
Resistin is known to be involved in inflammatory and insulin (B600854) resistance pathways. It primarily signals through Toll-like receptor 4 (TLR4) and adenylyl cyclase-associated protein 1 (CAP1).[2][14] The binding of resistin to TLR4 can activate downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of JNK, p38 MAPK, and NF-κB.[1][15] These pathways ultimately result in the transcription of pro-inflammatory cytokines.[1]
Caption: Resistin signaling cascade.
B. Western Blotting Experimental Workflow
The following diagram illustrates the major steps involved in the Western blotting protocol for resistin.
References
- 1. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Resistin antibody (ab119501) | Abcam [abcam.com]
- 4. Human Resistin Antibody, R D Systems:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.com]
- 5. Resistin Polyclonal Antibody (PA1-1050) [thermofisher.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. origene.com [origene.com]
- 13. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Central Resistin Overexposure Induces Insulin Resistance Through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Resistin in Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistin, a cysteine-rich peptide, has garnered significant attention in metabolic research due to its putative role in linking obesity with insulin (B600854) resistance and inflammation.[1][2][3] In rodents, resistin is primarily secreted by adipocytes; however, in humans, the principal source is macrophages, particularly those infiltrating adipose tissue.[2] This distinction is crucial for interpreting immunohistochemical (IHC) staining patterns in adipose tissue. These application notes provide a comprehensive guide to performing IHC for resistin in adipose tissue, including detailed protocols, data interpretation, and visualization of relevant biological pathways.
Data Presentation: Quantitative Analysis of Resistin Expression
The following tables summarize findings on resistin expression in adipose tissue from various studies. It is important to note that resistin expression can be influenced by factors such as species, adipose depot location, and metabolic state.
Table 1: Semi-Quantitative IHC Scoring of Resistin in Human Adipose Tissue
| Tissue Type | Condition | Percentage of Positive Cells Score* | Staining Intensity Score** | Total Score (Max 6) | Reference |
| Pancreatic Ductal Adenocarcinoma | Well-differentiated | 1 (<25%) | 1 (Weak) | 2 | [4] |
| Pancreatic Ductal Adenocarcinoma | Moderately-differentiated | 2 (26-50%) | 2 (Moderate) | 4 | [4] |
| Pancreatic Ductal Adenocarcinoma | Poorly-differentiated | 3 (>50%) | 3 (High) | 6 | [4] |
*Scoring for percentage of positive cells: 0 = 0%, 1 = <25%, 2 = 26-50%, 3 = >50%.[4] **Scoring for staining intensity: 0 = Negative, 1 = Weak, 2 = Moderate, 3 = High.[4]
Table 2: Resistin Protein and mRNA Expression in Human Adipose Tissue
| Adipose Depot | Subject Group | Resistin mRNA Expression (Relative to Control) | Serum Resistin (ng/mL) | Reference |
| Subcutaneous | Non-obese | 1.00 | 9.05 ± 5.15 | [3] |
| Subcutaneous | Obese | 1.62 | 13.92 ± 6.32 | [3] |
| Abdominal Subcutaneous | - | Increased vs. Thigh & Breast | - | [5] |
| Omental | - | Increased vs. Thigh & Breast | - | [5] |
| Visceral | Obese | Higher vs. Normal-weight | - | [6] |
Table 3: Serum Resistin Levels in Human Subjects
| Subject Group | Serum Resistin (ng/mL) | Reference |
| Lean Volunteers | 12.83 ± 8.30 | [7] |
| Obese Subjects | 24.58 ± 12.93 | [7] |
| Pregnant Women with GDM | 21.9 | [8] |
| Pregnant Women (Normal Glucose Tolerance) | 19.03 | [8] |
| Non-pregnant Women | 14.8 | [8] |
Experimental Protocols
This section provides a detailed methodology for performing immunohistochemistry for resistin on paraffin-embedded adipose tissue sections.
Protocol: Immunohistochemical Staining of Resistin in Paraffin-Embedded Adipose Tissue
1. Tissue Fixation and Embedding:
-
Fix fresh adipose tissue in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).[9]
-
Clear the tissue with xylene or a xylene substitute.[10]
-
Infiltrate and embed the tissue in paraffin (B1166041) wax.[9]
-
Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides in xylene (or a substitute) two times for 5 minutes each to remove paraffin.[11]
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3-5 minutes each.[11]
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended for resistin.
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a microwave, pressure cooker, or water bath for 20-30 minutes.
-
Allow the slides to cool down to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
4. Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with TBS or PBS.
5. Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS or PBS) for 30-60 minutes at room temperature in a humidified chamber.
6. Primary Antibody Incubation:
-
Dilute the primary anti-resistin antibody in the blocking solution to its optimal concentration (typically ranging from 1:100 to 1:500; this should be optimized for each new antibody and lot).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
7. Detection System:
-
This protocol uses a biotin-streptavidin-HRP system.
-
Rinse slides with TBS or PBS.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Rinse slides with TBS or PBS.
-
Incubate sections with streptavidin-horseradish peroxidase (HRP) complex for 30 minutes at room temperature.[9]
-
Rinse slides with TBS or PBS.
8. Chromogen Development:
-
Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Wash slides with distilled water to stop the reaction.
9. Counterstaining:
-
Counterstain the sections with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
10. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
Mandatory Visualizations
Signaling Pathways
References
- 1. Macrophage-derived human resistin exacerbates adipose tissue inflammation and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistin in Rodents and Humans [e-dmj.org]
- 3. Over expression of resistin in adipose tissue of the obese induces insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of the adipocytokine resistin and its association with the clinicopathological features and prognosis of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased resistin gene and protein expression in human abdominal adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adipokine signatures of subcutaneous and visceral abdominal fat in normal-weight and obese women with different metabolic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between serum resistin level and adiposity in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 11. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
Application Notes: Stable Overexpression of the RETN Gene Using Lentiviral Vectors
Introduction
Resistin, encoded by the RETN gene, is a cysteine-rich peptide hormone implicated in a range of biological processes, including inflammation, insulin (B600854) resistance, and cardiovascular disease.[1][2][3] In humans, it is primarily secreted by immune cells like macrophages.[1][4] Studying the long-term effects of elevated resistin levels is crucial for understanding its role in pathophysiology. Lentiviral vectors provide a robust and efficient method for achieving stable, long-term overexpression of the RETN gene in a wide variety of cell types, including those that are difficult to transfect by other means.[5][6] These vectors integrate the gene of interest directly into the host cell's genome, ensuring its propagation through subsequent cell divisions and creating a stable cell line for reproducible, long-term studies.[6][7]
This document provides detailed protocols for the production of high-titer lentiviral particles carrying the human RETN gene, the transduction of target cells, the selection of a stable polyclonal population, and the quantification of RETN overexpression.
Experimental Workflow for RETN Overexpression
The overall workflow involves the initial production of lentiviral particles in a packaging cell line, followed by the transduction of the target cell line, selection of successfully transduced cells, and subsequent analysis of gene expression and functional outcomes.
Protocol 1: Lentiviral Vector Production in 293T Cells
This protocol describes the generation of replication-incompetent lentiviral particles by co-transfecting HEK293T cells with a three-plasmid system. The health of the 293T packaging cells is critical for achieving a high viral titer. It is recommended to use cells below passage 15 and to plate them in media without antibiotics on the day of transfection.[8][9]
Materials and Reagents:
-
HEK293T cells
-
DMEM, high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
L-alanyl-L-glutamine (or stable alternative)
-
Opti-MEM™ I Reduced Serum Medium
-
Lentiviral transfer plasmid containing the human RETN gene with a selection marker (e.g., puromycin (B1679871) resistance)
-
Second-generation packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Polyethylenimine (PEI), linear, 25 kDa
-
0.45 µm polyethersulfone (PES) syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed 293T Cells
-
Seed 3.8 x 10⁶ HEK293T cells per 10 cm dish in DMEM supplemented with 10% FBS and 4 mM L-glutamine.[8]
-
Ensure cells are evenly distributed and incubate at 37°C with 5% CO₂ for approximately 20-24 hours. Cells should be ~70-80% confluent at the time of transfection.
-
-
Day 1: Transfection
-
In a sterile tube (Tube A), mix the plasmids in serum-free medium (e.g., Opti-MEM). For a 10 cm dish, a common ratio is:
-
3 µg of RETN transfer plasmid
-
1 µg of packaging plasmid
-
1 µg of envelope plasmid[10]
-
-
In a separate sterile tube (Tube B), dilute PEI in serum-free medium. A DNA:PEI ratio of 1:3 (µg:µg) is a good starting point.[8] For 5 µg of total DNA, use 15 µl of a 1 mg/mL PEI stock.
-
Add the PEI solution (Tube B) to the DNA solution (Tube A), mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[10]
-
Gently add the DNA-PEI mixture dropwise to the 293T cells. Swirl the plate to distribute the complexes evenly.
-
Incubate the cells at 37°C with 5% CO₂.
-
-
Day 2: Media Change
-
Approximately 16-18 hours post-transfection, carefully aspirate the media containing the transfection reagent.[8]
-
Gently replace it with 10 mL of fresh, complete DMEM (10% FBS, 4 mM L-glutamine).
-
-
Day 3-4: Harvest Viral Supernatant
-
Virus-containing supernatant can be harvested at 48 and 72 hours post-transfection.[8]
-
At 48 hours, collect the supernatant into a sterile polypropylene (B1209903) tube. To remove cell debris, centrifuge at a low speed (e.g., 500 x g for 5 minutes) and then filter the supernatant through a 0.45 µm PES filter.[10]
-
Add 10 mL of fresh complete media back to the producer cells.
-
At 72 hours, repeat the harvesting process and pool the filtered supernatant with the 48-hour collection.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles, as this can reduce viral titer.[11]
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the procedure for infecting the target cell line with the harvested RETN lentivirus. The Multiplicity of Infection (MOI), which is the ratio of transducing viral particles to the number of cells, is a critical parameter. If the viral titer is unknown, it is recommended to test a range of viral supernatant volumes to determine the optimal amount for efficient transduction without causing cytotoxicity.
Materials and Reagents:
-
Target cell line
-
Complete culture medium for the target cell line
-
Harvested and filtered RETN lentiviral supernatant
-
Polybrene (Hexadimethrine bromide), 8 mg/mL stock
-
24-well or 6-well tissue culture plates
Procedure:
-
Day 1: Seed Target Cells
-
Day 2: Transduction
-
Thaw the RETN lentiviral supernatant on ice.[4]
-
Prepare the transduction medium. For each well of a 24-well plate (final volume 500 µL), add the desired amount of viral supernatant and Polybrene to the complete culture medium. The final concentration of Polybrene should be 4-8 µg/mL.[1][4] Polybrene enhances transduction efficiency but can be toxic to some cell lines; its optimal concentration should be predetermined.[1]
-
Calculate the required volume of virus based on the desired MOI:
-
Total Transducing Units (TU) needed = (Number of cells) x (Desired MOI) [4]
-
Volume of virus (mL) = (Total TU needed) / (Viral Titer in TU/mL)
-
-
Remove the old medium from the target cells and add the prepared transduction medium.
-
Gently swirl the plate to mix.
-
Incubate at 37°C with 5% CO₂ for 18-24 hours.[4]
-
-
Day 3: Media Change
-
Remove the virus-containing medium and replace it with fresh, complete culture medium.
-
Continue to incubate the cells for another 24-48 hours to allow for gene expression before proceeding with selection.
-
Protocol 3: Generation of a Stable RETN-Overexpressing Cell Line
This protocol uses antibiotic selection to eliminate untransduced cells, resulting in a pure, polyclonal population of cells that have stably integrated the RETN transgene.
Materials and Reagents:
-
Transduced cells from Protocol 2
-
Complete culture medium
-
Selection antibiotic (e.g., Puromycin) at a predetermined optimal concentration
Procedure:
-
Determine Optimal Antibiotic Concentration (Kill Curve)
-
Before starting, it is essential to determine the minimum concentration of the selection antibiotic that kills 100% of the untransduced parental cells within 3-5 days.[1][5] This is done by plating the parental cells and treating them with a range of antibiotic concentrations (e.g., 1-10 µg/mL for puromycin).[1]
-
-
Apply Selection Pressure
-
Approximately 48-72 hours after transduction, aspirate the medium from the transduced cells.
-
Add fresh, complete culture medium containing the predetermined optimal concentration of the selection antibiotic.[7]
-
As a control, also treat a well of untransduced parental cells with the same antibiotic-containing medium.
-
-
Selection and Expansion
-
Replace the selective medium every 2-3 days.
-
Monitor the cells daily. The untransduced control cells should all die within 3-5 days. The population of transduced cells will also experience some cell death, but resistant colonies should begin to emerge.
-
Once the untransduced cells are eliminated and resistant colonies are visible and growing, continue to culture the cells in the selective medium.
-
When the polyclonal population becomes confluent, it can be expanded into larger culture vessels.[5]
-
At this stage, a portion of the cells can be harvested for analysis (Protocol 4), and the rest can be cryopreserved as a stable cell line stock.
-
Protocol 4: Quantification of RETN Overexpression
Confirmation of successful overexpression should be performed at both the mRNA and protein levels.
A. Quantification of RETN mRNA by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the relative increase in RETN transcript levels in the stable cell line compared to a control (e.g., parental cell line or a cell line transduced with an empty vector).
Brief Methodology:
-
Isolate total RNA from both the RETN-overexpressing stable cell line and the control cell line.
-
Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.[11]
-
Perform real-time PCR using primers specific for human RETN and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the fold-change in RETN mRNA expression. A significant increase in the stable cell line confirms successful gene overexpression at the transcript level.[11]
B. Quantification of Secreted Resistin Protein by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the concentration of secreted resistin protein in the cell culture supernatant.
Brief Methodology:
-
Culture the RETN-overexpressing and control cell lines for 24-48 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
Perform the ELISA using a commercial kit according to the manufacturer's instructions. These kits are typically sandwich ELISAs where a capture antibody is pre-coated on a microplate.[5]
-
Samples, standards, and controls are added to the wells, followed by a detection antibody. A substrate is then added to produce a colorimetric signal that is proportional to the amount of resistin present.[5]
-
Measure the absorbance using a microplate reader and calculate the concentration of resistin (in pg/mL or ng/mL) by comparing the sample readings to the standard curve.
Data Presentation: Quantitative Metrics
The success of lentiviral production and the subsequent quantification of overexpression rely on key metrics.
Table 1: Typical Lentiviral Vector Titers
Viral titer, measured in transducing units per milliliter (TU/mL), is essential for determining the correct MOI for experiments. Titers can vary significantly based on the vector, packaging system, and production protocol.
| Viral Preparation | Typical Titer Range (TU/mL) | Notes |
| Unconcentrated Supernatant | 1 x 10⁶ to 5 x 10⁷ | Sufficient for many standard cell lines. Yield is typically in this range for constructs under 7kb. |
| Concentrated Supernatant | 1 x 10⁸ to 1 x 10⁹ | Achieved via methods like ultracentrifugation. Necessary for hard-to-transduce cells or in vivo applications. |
Table 2: Performance Characteristics of Commercial Human Resistin ELISA Kits
Several validated ELISA kits are available for the accurate quantification of secreted human resistin. The choice of kit may depend on the expected concentration range and required sensitivity.
| Kit Provider | Assay Range | Sensitivity | Sample Types |
| Invitrogen (BMS2040) [5] | 31 - 2,000 pg/mL | 3.1 pg/mL | Cell Culture Supernatant, Serum, Plasma |
| R&D Systems (DRSN00) [13] | 0.2 - 10 ng/mL | 0.055 ng/mL | Cell Culture Supernatant, Serum, Plasma |
| Abcam (ab183364) [14] | 78.1 - 5,000 pg/mL | ≤ 24 pg/mL | Cell Culture Supernatant, Serum, Plasma |
| BioVendor (RD191016100) [15] | 1 - 50 ng/mL | 0.012 ng/mL | Serum, Plasma |
Resistin (RETN) Signaling Pathway
Human resistin is a pro-inflammatory cytokine that primarily signals through Toll-like receptor 4 (TLR4).[4][8][12] Binding of resistin to TLR4 can initiate a downstream signaling cascade that leads to the activation of inflammatory pathways and contributes to conditions like insulin resistance.[8][10]
References
- 1. Resistin - Wikipedia [en.wikipedia.org]
- 2. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 6. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. Central Resistin Overexposure Induces Insulin Resistance Through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Resistin as an Intrahepatic Cytokine: Overexpression during Chronic Injury and Induction of Proinflammatory Actions in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistin: A journey from metabolism to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Over expression of resistin in adipose tissue of the obese induces insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased resistin gene and protein expression in human abdominal adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the RETN Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistin, encoded by the RETN gene, is a cysteine-rich peptide hormone implicated in a variety of physiological and pathological processes, including insulin (B600854) resistance, inflammation, and cardiovascular disease. In humans, resistin is primarily secreted by immune cells, particularly macrophages.[1] Understanding the precise role of resistin in these processes is crucial for the development of novel therapeutic strategies. The CRISPR/Cas9 system offers a powerful tool for elucidating gene function through precise and efficient gene knockout. These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the RETN gene in human cell lines, detailing experimental protocols, expected outcomes, and data analysis.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Retn knockout mice, providing an indication of the potential molecular consequences of RETN gene disruption.
Table 1: Gene Expression Changes in Adipocytes from Retn Knockout Mice
| Gene | Genotype | Fold Change vs. Wild-Type (Retn+/+) |
| Gipr (mRNA) | Retn-/- | ↓ (Significant Decrease) |
| Tnf (mRNA) | Retn-/- | ↓ (Downregulated) |
| Tnfrsf1b (mRNA) | Retn-/- | ↓ (Downregulated) |
| Mapk8 (JNK) (mRNA) | Retn-/- | ↓ (Downregulated) |
| Gsk3b (mRNA) | Retn-/- | ↑ (Greatly Increased) |
Source: Adapted from data on primary adipocytes isolated from Retn+/+, Retn+/-, and Retn-/- mice.[2]
Table 2: Protein Level Changes in Adipocytes from Retn Knockout Mice
| Protein | Genotype | Change vs. Wild-Type (Retn+/+) |
| GIPR | Retn-/- | ↓ (Severe Downregulation) |
| Phospho-SAPK/JNK (Thr183/Tyr185) | Retn-/- | ↓ (Decreased) |
| Phosphorylated c-Jun | Retn-/- | ↓ (Decreased) |
Source: Adapted from Western blot analyses of primary adipocytes from Retn+/+ and Retn-/- mice.[2]
Signaling Pathways and Experimental Workflow
Resistin Signaling Pathway
Resistin exerts its effects through various signaling pathways, primarily initiating from the Toll-like receptor 4 (TLR4) and the CAP1 receptor. These interactions trigger downstream cascades involving NF-κB, MAP kinases (JNK, p38), and PI3K/Akt, leading to inflammatory responses and regulation of cellular processes.
CRISPR/Cas9 Knockout Experimental Workflow
The following diagram outlines the key steps for generating and validating a RETN knockout cell line.
Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design for Human RETN Gene
-
Obtain the RETN gene sequence: The human RETN gene sequence can be obtained from the National Center for Biotechnology Information (NCBI) database (Gene ID: 56729).[3] The gene is located on chromosome 19p13.2.
-
Select target exons: To ensure complete loss of function, it is recommended to target early exons of the RETN gene.
-
Use a gRNA design tool: Utilize online tools such as Synthego's CRISPR Design Tool or CRISPOR to identify potential gRNA sequences.[4] These tools will predict on-target efficiency and potential off-target effects.
-
Select optimal gRNAs: Choose 2-3 gRNAs with high predicted on-target scores and low off-target scores. The gRNA sequence should be 20 nucleotides in length and immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Example gRNA sequences for human RETN (targeting Exon 1):
-
gRNA 1: 5'-GCTGCTAGTCCTCTGCCACG-3'
-
gRNA 2: 5'-AAGAAGGAGCTGTGGGACAG-3'
-
Note: These are example sequences and should be verified for specificity and efficiency using the latest genome builds and design tools.
-
Protocol 2: Lentiviral-Based CRISPR/Cas9 Knockout of RETN
This protocol is adapted for researchers who require stable and high-efficiency knockout in a variety of cell types, including those that are difficult to transfect.
Materials:
-
Lentiviral transfer plasmid (e.g., lentiCRISPRv2, which co-expresses Cas9 and the gRNA)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Target human cell line (e.g., THP-1, a human monocytic cell line known to express RETN)
-
Lipofectamine 3000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Polybrene
-
0.45 µm syringe filter
Procedure:
-
gRNA Cloning into Lentiviral Vector:
-
Synthesize and anneal complementary oligonucleotides for the chosen RETN gRNA with appropriate overhangs for cloning into the lentiCRISPRv2 plasmid (e.g., following BsmBI digestion).
-
Ligate the annealed gRNA duplex into the linearized lentiCRISPRv2 vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
-
Lentivirus Production:
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the RETN-gRNA-lentiCRISPRv2 plasmid, psPAX2, and pMD2.G using Lipofectamine 3000 according to the manufacturer's protocol.
-
After 48 and 72 hours, collect the virus-containing supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
The virus can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells:
-
Plate the target cells (e.g., THP-1) in a 6-well plate.
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) in the presence of Polybrene (typically 4-8 µg/mL).
-
Incubate for 24 hours, then replace the medium with fresh complete medium.
-
-
Selection of Knockout Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand with a kill curve for the specific target cell line.
-
Continue selection for 3-7 days until non-transduced control cells are completely eliminated.
-
Expand the surviving pool of cells for validation.
-
Protocol 3: Validation of RETN Gene Knockout
1. Genomic DNA Validation (Sanger Sequencing):
-
Isolate genomic DNA from the puromycin-selected cell pool and a wild-type control.
-
Amplify the region of the RETN gene targeted by the gRNA using PCR.
-
Purify the PCR product and send it for Sanger sequencing.
-
Analyze the sequencing chromatogram for the presence of insertions or deletions (indels) at the target site. The presence of overlapping peaks after the cut site is indicative of a mixed population of cells with different indels.
2. mRNA Expression Validation (Quantitative PCR - qPCR):
-
Isolate total RNA from the knockout and wild-type cell populations.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the RETN gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
A significant decrease in RETN mRNA levels in the knockout cells compared to the wild-type cells indicates successful knockout at the transcript level.
3. Protein Expression Validation (Western Blot):
-
Prepare whole-cell lysates from the knockout and wild-type cell populations.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for human Resistin.
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
The absence of a band corresponding to Resistin in the knockout cell lysate confirms successful knockout at the protein level.
Protocol 4: Phenotypic Assays
The choice of phenotypic assays will depend on the research question and the cell type used. Based on the known functions of resistin, potential assays include:
-
Inflammatory Cytokine Secretion: Measure the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α by ELISA in response to stimuli like LPS in both wild-type and RETN knockout cells.
-
Insulin Signaling: In relevant cell types (e.g., adipocytes or hepatocytes), assess the phosphorylation status of key insulin signaling proteins like Akt and ERK1/2 in response to insulin stimulation.
-
Cell Proliferation and Migration Assays: Evaluate changes in cell growth and migratory capacity in the RETN knockout cells.
The CRISPR/Cas9-mediated knockout of the RETN gene is a valuable approach for investigating the multifaceted roles of resistin in health and disease. The protocols outlined in these application notes provide a robust framework for researchers to generate and validate RETN knockout cell lines, enabling detailed functional studies and the identification of novel therapeutic targets. Careful experimental design, including the use of appropriate controls and thorough validation at the genomic, transcriptomic, and proteomic levels, is essential for obtaining reliable and reproducible results.
References
- 1. Human Resistin Is a Systemic Immune-Derived Proinflammatory Cytokine Targeting both Leukocytes and Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistin Knockout Mice Exhibit Impaired Adipocyte Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETN resistin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. synthego.com [synthego.com]
Troubleshooting & Optimization (resistin)
Troubleshooting low signal in resistin ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with resistin ELISA experiments, particularly low signal.
Troubleshooting Guide: Low Signal in Resistin ELISA
Low or no signal is a common problem in ELISA assays. This guide provides a step-by-step approach to identifying and resolving the root cause of weak signals in your resistin ELISA.
Question: I am getting a very low or no signal in my resistin ELISA. What are the possible causes and how can I fix it?
Answer:
A low or absent signal can be frustrating, but it is often traceable to specific steps in the experimental protocol. Below is a systematic guide to troubleshooting this issue, categorized by the potential source of the error.
Reagent and Sample Preparation
Proper preparation of all reagents and samples is critical for a successful ELISA.
-
Issue: Reagents were not brought to room temperature before use.
-
Solution: Cold reagents can hinder the binding kinetics of antibodies and antigens. Always allow reagents to sit at room temperature for 15-20 minutes before use.[1]
-
-
Issue: Improper storage or handling of kit components.
-
Issue: Incorrect preparation of wash buffer or other solutions.
-
Issue: Degraded standard.
-
Solution: If there is a signal in the sample wells but not in the standard curve, the standard may have degraded. Use a fresh vial of the standard and ensure it was reconstituted according to the protocol.[6]
-
Experimental Procedure
Deviations from the recommended protocol can significantly impact your results.
-
Issue: Incorrect incubation times or temperatures.
-
Solution: Strictly adhere to the incubation times and temperatures specified in the kit manual.[7] Insufficient incubation can lead to incomplete binding. Conversely, temperatures that are too high or too low can affect antibody-antigen interactions.
-
-
Issue: Inadequate washing.
-
Solution: While insufficient washing is more commonly associated with high background, overly vigorous or extended washing can wash away the bound analyte or antibodies.[8] Ensure you are following the recommended number of washes and wash volume.
-
-
Issue: Reagents added in the wrong order.
-
Solution: Carefully review the protocol to ensure all reagents are added in the correct sequence.[6] An incorrect order will disrupt the assay principle.
-
-
Issue: Wells dried out.
Antibody and Analyte Issues
The interaction between the antibodies and the resistin protein is the core of the assay.
-
Issue: Low concentration of capture or detection antibody.
-
Solution: If you are developing your own ELISA, you may need to optimize the antibody concentrations. Try increasing the concentration of the capture or detection antibody.[9]
-
-
Issue: Resistin concentration in the sample is below the detection limit of the assay.
-
Solution: The expected concentration of resistin can vary significantly depending on the sample type. If you suspect very low levels of resistin, you may need to concentrate your sample or use a more sensitive ELISA kit. For serum or plasma samples that have been diluted, try a lower dilution factor.[5]
-
-
Issue: Sample matrix interference.
Plate Reader and Data Analysis
The final step of signal detection can also be a source of error.
-
Issue: Incorrect plate reader settings.
-
Solution: Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[1]
-
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting low signal in a resistin ELISA.
Caption: Troubleshooting workflow for low ELISA signal.
Frequently Asked Questions (FAQs)
Q1: What are the typical concentrations of resistin in human serum and plasma?
A1: The concentration of resistin in human serum and plasma can vary. Normal physiological levels typically range from 7 to 22 ng/mL.[10] However, these values can be influenced by various factors, including metabolic conditions. For instance, some studies have reported higher resistin levels in patients with type 2 diabetes.[11][12]
Q2: How should I prepare my samples for a resistin ELISA?
A2: Proper sample preparation is crucial. Here are some general guidelines for common sample types:
-
Serum: Allow blood to clot at room temperature for 30 minutes to 2 hours, or overnight at 4°C.[3][13] Centrifuge at 1000 x g for 10-20 minutes.[3][13] Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.[3][13]
-
Plasma: Collect blood into tubes containing an anticoagulant such as EDTA or heparin.[3][13] Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[3][13] Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[3][13]
-
Cell Culture Supernatants: Centrifuge the cell culture media to remove any cells and debris.[3] Assay the supernatant immediately or store at -20°C or -80°C.[14]
Important: Avoid using grossly hemolyzed or lipemic samples.[4] It is also recommended to avoid repeated freeze-thaw cycles.[3][4][5]
Q3: My standard curve looks good, but my samples have no signal. What could be the problem?
A3: If the standard curve is working, it indicates that the kit reagents and the general assay procedure are likely not the issue. The problem is most likely related to your samples.
-
The resistin concentration in your samples may be below the detection limit of the assay.[8]
-
There may be something in your sample matrix that is interfering with the detection.
-
The resistin protein in your samples may have degraded due to improper storage or handling.
To troubleshoot this, you can try running a spiked sample. Add a known amount of the resistin standard to one of your samples and see if you can recover the signal. This will help you determine if there is an inhibitory substance in your sample matrix.
Quantitative Data Summary
The following table summarizes typical resistin concentrations found in human plasma and serum from various studies.
| Population | Sample Type | Resistin Concentration (ng/mL) | Reference |
| Normal Individuals | Plasma | Median: 7.07 (IQR: 5.82–8.84) | [15] |
| Normal Individuals | Plasma | 0.28 ± 0.51 | [11][12] |
| Type 2 Diabetes Patients | Plasma | 0.50 ± 0.39 | [11][12] |
| Healthy Subjects | Serum | 7 to 22 | [10] |
| Subjects with Metabolic Syndrome | Plasma | 8.3 ± 4.3 | [16] |
| Subjects without Metabolic Syndrome | Plasma | 8.5 ± 3.6 | [16] |
IQR: Interquartile Range
Experimental Protocols
Below is a generalized sandwich ELISA protocol for the quantification of resistin. Note: This is a representative protocol. Always refer to the specific manual provided with your ELISA kit for detailed instructions, as incubation times, reagent volumes, and concentrations may vary.
Principle of the Sandwich ELISA
The resistin sandwich ELISA is a quantitative immunoassay. A capture antibody specific for resistin is pre-coated onto the wells of a microplate. When the sample is added, any resistin present is captured by the immobilized antibody. A second, biotinylated detection antibody that also recognizes resistin is then added, forming a "sandwich" with the resistin molecule. After washing away unbound reagents, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody. Finally, a chromogenic substrate (TMB) is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of resistin in the sample and is measured using a microplate reader.
General Protocol Steps
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).[17][18]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate (e.g., 1 hour at room temperature).[17][18]
-
Washing: Repeat the wash step.
-
Add Streptavidin-HRP: Add 100 µL of the streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate (e.g., 45 minutes at room temperature).[17][18]
-
Washing: Repeat the wash step.
-
Add Substrate: Add 100 µL of TMB substrate to each well and incubate in the dark (e.g., 30 minutes at room temperature).[17][18]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
Resistin ELISA Workflow Diagram
The following diagram outlines the typical workflow for a resistin sandwich ELISA.
Caption: Typical resistin sandwich ELISA workflow.
References
- 1. Resistin, a Novel Host Defense Peptide of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Resistin ELISA Development Kit - Leinco Technologies [leinco.com]
- 3. assaygenie.com [assaygenie.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. arp1.com [arp1.com]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma resistin concentrations measured by enzyme-linked immunosorbent assay using a newly developed monoclonal antibody are elevated in individuals with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. academic.oup.com [academic.oup.com]
- 16. Association of Plasma Levels of Resistin with Subcutaneous Fat Mass and Markers of Inflammation but not with Metabolic Determinants or Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. raybiotech.com [raybiotech.com]
- 18. raybiotech.com [raybiotech.com]
Optimizing resistin western blot protocol
Welcome to the Technical Support Center for Optimizing Resistin Western Blot Protocols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful detection of resistin via Western blot.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of resistin in a Western blot?
Resistin is a small protein with a predicted molecular weight of approximately 11-12.5 kDa.[1] However, it can form disulfide-linked homodimers and potentially higher-order oligomers, which may appear at multiples of the monomeric weight under non-reducing conditions. In some cases, different isoforms or post-translational modifications might also lead to bands at slightly different molecular weights.[2]
Q2: What are appropriate positive and negative controls for a resistin Western blot?
-
Positive Controls: Recombinant resistin protein is an ideal positive control.[1] Depending on the species, cell lysates from tissues known to express resistin, such as adipose tissue (in rodents) or peripheral blood mononuclear cells/macrophages (in humans), can also be used.[3] Some commercial antibodies suggest bone marrow or spleen as positive control tissues.[3]
-
Negative Controls: Lysates from cell lines or tissues known not to express resistin should be used. Additionally, a "secondary antibody only" control (omitting the primary antibody incubation) is crucial to check for non-specific binding of the secondary antibody.[4]
Q3: Should I use a PVDF or nitrocellulose membrane for resistin Western blotting?
Given resistin's small size (~11 kDa), a membrane with a smaller pore size (e.g., 0.2 µm) is recommended to prevent the protein from passing through during the transfer step.[5][6] Both PVDF and nitrocellulose membranes can be used, but PVDF is generally more durable for stripping and reprobing. However, nitrocellulose may sometimes offer a lower background.[7]
Troubleshooting Guide
Problem 1: Weak or No Signal
Q: I am not getting any signal for resistin on my Western blot. What could be the issue?
A: A weak or absent signal can be due to several factors throughout the protocol. Here are the most common causes and their solutions:
-
Low Protein Expression: Resistin expression levels might be low in your sample.
-
Inefficient Protein Transfer: This is especially critical for a small protein like resistin.
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.
-
Inactive Antibodies or Reagents:
-
Solution: Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. Use freshly prepared buffers and detection reagents.[5]
-
-
Insufficient Incubation Times:
Problem 2: High Background
Q: My resistin blot has a very high background, making it difficult to see my bands. How can I reduce it?
A: High background can obscure your target protein and is often a result of non-specific antibody binding. Consider the following:
-
Inadequate Blocking: The blocking step is crucial for preventing non-specific antibody binding.
-
Antibody Concentration is Too High:
-
Insufficient Washing:
-
Contaminated Buffers:
-
Solution: Use freshly prepared, high-purity buffers. Bacterial contamination in buffers can lead to a high background.[15]
-
-
Overexposure:
-
Solution: Reduce the exposure time when imaging the blot.[14]
-
Problem 3: Non-Specific or Multiple Bands
Q: I see multiple bands on my resistin blot. How do I know which one is correct and how can I get rid of the others?
A: The appearance of multiple bands can be due to several biological or technical reasons:
-
Protein Degradation: Proteases in your sample can degrade resistin, leading to lower molecular weight bands.
-
Solution: Always add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation. Use fresh lysates whenever possible.[17]
-
-
Protein Multimers: Resistin can form dimers or other multimers, which would appear at higher molecular weights.
-
Solution: Ensure your sample buffer contains a sufficient concentration of reducing agent (like DTT or β-mercaptoethanol) and that samples are boiled adequately to break disulfide bonds.
-
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.
-
Secondary Antibody Issues: The secondary antibody may be binding non-specifically.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a resistin Western blot. Note that these are starting points, and optimization for your specific experimental conditions is highly recommended.
| Parameter | Recommendation |
| Protein Loading Amount | 10-50 µg of total protein from cell or tissue lysate per lane.[8][9] |
| Primary Antibody Dilution | Typically ranges from 1:500 to 1:2,000. Refer to the manufacturer's datasheet for a starting recommendation.[20] A titration is recommended to find the optimal dilution.[21] |
| Secondary Antibody Dilution | Usually between 1:2,000 and 1:20,000.[21] |
| Blocking Incubation | 1-2 hours at room temperature or overnight at 4°C with gentle agitation. |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Longer incubations at 4°C often yield a better signal-to-noise ratio. |
| Secondary Antibody Incubation | 1-2 hours at room temperature with gentle agitation.[22] |
| Washing Steps | 3-5 washes of 5-10 minutes each with wash buffer (e.g., TBST) after antibody incubations.[14][23] |
Detailed Experimental Protocol: Resistin Western Blot
This protocol provides a step-by-step guide for detecting resistin in cell lysates.
1. Sample Preparation (Cell Lysates)
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[24]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Add 4X or 5X Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
2. SDS-PAGE
-
Load the prepared protein samples and a pre-stained molecular weight marker into the wells of a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions, typically at 100-150V until the dye front reaches the bottom of the gel.[24]
3. Protein Transfer
-
Equilibrate the gel, sponges, filter paper, and a 0.2 µm PVDF or nitrocellulose membrane in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[7]
-
Perform the transfer. For a wet transfer, this is typically done at 100V for 60-90 minutes or overnight at a lower voltage at 4°C.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with wash buffer.
4. Immunodetection
-
Blocking: Place the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) and incubate for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-resistin antibody in blocking buffer to its optimal concentration. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[25]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST) at room temperature with agitation.[25]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane in the secondary antibody solution for 1-2 hours at room temperature with gentle agitation.[23]
-
Final Washes: Repeat the washing step (step 4.3).
5. Signal Detection
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane in the substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing it to X-ray film.[24]
Visualizations
Caption: Experimental workflow for resistin Western blotting.
Caption: Simplified resistin signaling pathway via TLR4.
References
- 1. Anti-Resistin antibody (ab119501) | Abcam [abcam.com]
- 2. academic.oup.com [academic.oup.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. addgene.org [addgene.org]
- 9. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. youtube.com [youtube.com]
- 12. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 13. Prolonged Incubation and Stacked Film Exposure Improve Sensitivity in Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arp1.com [arp1.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. LabXchange [labxchange.org]
- 19. sinobiological.com [sinobiological.com]
- 20. Anti-Resistin [Polyclonal] - Leinco Technologies [leinco.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. sinobiological.com [sinobiological.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Resistin Immunoprecipitation
Troubleshooting Non-Specific Binding in Resistin Immunoprecipitation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies to address the common issue of non-specific binding during resistin immunoprecipitation (IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in immunoprecipitation?
A1: Non-specific binding refers to the interaction of proteins other than the target antigen (resistin) with the IP antibody or the solid-phase support (e.g., Protein A/G beads).[1][2] This can be caused by various factors, including electrostatic or hydrophobic interactions between proteins and the beads, or low-specificity antibodies.[2][3] The result is the appearance of unwanted bands on a Western blot, which can obscure or lead to misinterpretation of the results.[1]
Q2: Why is my isotype control showing a band at the same molecular weight as resistin?
A2: An isotype control is a non-specific antibody of the same class, subclass, and host species as your primary anti-resistin antibody.[4][5] It is used to differentiate between specific antigen binding and non-specific background signal.[4] If the isotype control lane shows a prominent band, it indicates that other proteins in your lysate are binding non-specifically to the immunoglobulin itself, not the antigen-binding site.[4][6] This necessitates optimizing your blocking, pre-clearing, or washing steps.
Q3: What are the primary sources of non-specific binding in an IP experiment?
A3: The main culprits for high background are typically:
-
Binding to the solid support: Proteins can adhere directly to the agarose (B213101) or magnetic beads.[6][7]
-
Binding to the antibody: Off-target proteins may bind to the Fc region of the IP antibody or show low-affinity interactions with the antigen-binding site.[1][6]
-
Insufficient washing: Inadequate or overly gentle wash steps may fail to remove loosely bound, non-target proteins.[1]
-
High protein concentration: Using too much cell lysate or antibody can increase the chances of non-specific interactions.[8]
Troubleshooting Workflow
This decision tree illustrates a logical approach to diagnosing and resolving high background issues in your resistin IP.
Caption: A troubleshooting decision tree for non-specific binding in IP.
Optimizing Experimental Parameters
1. Pre-clearing Lysate and Blocking Beads
Pre-clearing the lysate is a highly recommended step to remove proteins that non-specifically bind to the IP beads.[9][10][11] This is done by incubating the cell lysate with beads before the addition of the specific antibody.
| Strategy | Reagent/Method | Protocol | Expected Outcome |
| Bead Blocking | 1-5% Bovine Serum Albumin (BSA) or Non-fat Dry Milk in PBS | Incubate beads for 1 hour at 4°C before adding to lysate.[8][12] | Reduces hydrophobic protein adherence to the bead surface. |
| Pre-clearing (Beads) | 20-30 µL Protein A/G bead slurry per 500 µg lysate | Incubate lysate with beads for 30-60 min at 4°C, then centrifuge and transfer supernatant to a new tube for IP.[6][12] | Removes proteins that bind non-specifically to the bead matrix. |
| Pre-clearing (Isotype) | Isotype Control IgG + Beads | Add isotype control antibody (same concentration as primary) to the lysate, incubate, then add beads to pull down non-specific binders.[6][12] | Removes proteins that bind non-specifically to immunoglobulins of the same isotype. |
2. Adjusting Wash Buffer Stringency
The composition of your wash buffer is critical for removing non-specifically bound proteins while preserving the specific antibody-antigen interaction.[13] If background is high, consider increasing the stringency.
| Component | Standard Concentration | High Stringency Concentration | Purpose |
| Salt (NaCl) | 150 mM | 250 - 500 mM | Disrupts weak, non-specific electrostatic interactions.[3][12] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1 - 0.5% | 0.5 - 1.0% | Reduces non-specific hydrophobic binding.[12][14] |
| Ionic Detergent (e.g., SDS, Deoxycholate) | Not typically in wash buffer | 0.05 - 0.2% | Provides very high stringency; use with caution as it may disrupt specific interactions.[2] |
| Number of Washes | 3-4 times | 5-6 times | Increases the removal of contaminants. Transferring beads to a fresh tube for the final wash is also recommended.[2][12] |
Detailed Experimental Protocol: Immunoprecipitation with Pre-clearing
This protocol provides a detailed methodology for performing an IP experiment for resistin, incorporating steps to minimize non-specific binding.
A. Cell Lysate Preparation
-
Wash cultured cells (e.g., 1-5 x 10^7 cells) twice with ice-cold PBS.[9]
-
Add 1 mL of ice-cold RIPA buffer (or other suitable lysis buffer) containing fresh protease inhibitors.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Incubate on ice for 15 minutes with gentle rocking.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Carefully transfer the supernatant (lysate) to a new, pre-chilled tube. Determine the protein concentration using a Bradford or BCA assay.[10]
B. Pre-clearing the Lysate
-
For each 1 mg of total protein, add 50 µL of a 50% Protein A/G bead slurry.[10]
-
Incubate on a rotator for 30-60 minutes at 4°C.[6]
-
Centrifuge at 1,000-3,000 x g for 3 minutes at 4°C and carefully transfer the supernatant to a fresh tube. This is your pre-cleared lysate.[10]
C. Immunoprecipitation
-
Dilute 500 µg - 1 mg of pre-cleared lysate to a final volume of 500 µL with lysis buffer.
-
Add the recommended amount of anti-resistin primary antibody (or an equivalent amount of isotype control IgG for the negative control).
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Add 50 µL of fresh, pre-washed 50% Protein A/G bead slurry to capture the immunocomplex.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.[12]
D. Washing and Elution
-
Pellet the beads by centrifugation (1,000 x g for 1 min). Discard the supernatant.[13]
-
Add 1 mL of ice-cold, high-stringency wash buffer (e.g., lysis buffer with 500 mM NaCl). Resuspend the beads and rotate for 5 minutes at 4°C.[12]
-
Repeat the wash step a total of 4-5 times.
-
After the final wash, remove all supernatant and resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5 minutes to elute the protein and denature the complex.
-
Centrifuge to pellet the beads, and load the supernatant for SDS-PAGE and Western blot analysis.
Visualizing the Immunoprecipitation Workflow
Caption: Standard immunoprecipitation workflow with a pre-clearing step.
References
- 1. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Isotype Controls | Antibodies.com [antibodies.com]
- 5. What Are Isotype Controls And Why Are They Important | Leinco [leinco.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 10. IP Sample Preparation | Proteintech Group [ptglab.com]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Tips for Immunoprecipitation | Rockland [rockland.com]
Navigating Recombinant Resistin Aggregation: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered with recombinant resistin protein. This resource offers detailed experimental protocols, quantitative data summaries, and clear visual diagrams to facilitate successful experimental outcomes.
Troubleshooting Guide
Issue: Visible Precipitation or High Polydispersity Index (PDI) in Recombinant Resistin Solution
Visible particulates or a high PDI value from Dynamic Light Scattering (DLS) analysis are strong indicators of protein aggregation. This guide provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting recombinant resistin aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of recombinant resistin aggregation?
A1: Recombinant resistin aggregation is often attributed to several factors:
-
Intermolecular Disulfide Bonds: Human resistin is rich in cysteine residues, which can form intermolecular disulfide bonds, leading to oligomerization and aggregation.[1][2] This is a primary cause of SDS-resistant, high-molecular-weight aggregates that can be resolved under reducing conditions.
-
High Protein Concentration: At higher concentrations, the propensity for protein-protein interactions and aggregation increases.[1][2]
-
Suboptimal Buffer Conditions: Inappropriate pH or ionic strength can lead to protein instability and aggregation.[3] Proteins are often least soluble at their isoelectric point (pI).
-
Improper Storage and Handling: Repeated freeze-thaw cycles can induce aggregation.[4][5] Storing the protein at appropriate low temperatures (e.g., -80°C) is crucial.[3]
-
Expression in Bacterial Systems: Overexpression in systems like E. coli can lead to the formation of insoluble inclusion bodies.[6][7]
Q2: How can I prevent aggregation during storage?
A2: To minimize aggregation during storage, adhere to the following guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Store lyophilized protein at -20°C or -80°C.[8][9] Reconstituted aliquots should be stored at -80°C.[4] | Low temperatures reduce molecular motion and the rate of chemical degradation. |
| Freeze-Thaw Cycles | Aliquot the reconstituted protein into single-use volumes to avoid repeated freeze-thaw cycles.[4][10] | The process of freezing and thawing can expose hydrophobic regions of the protein, promoting aggregation. |
| Cryoprotectants | Consider adding cryoprotectants like glycerol (e.g., 5-50%) to the storage buffer.[1][4] | Cryoprotectants help to stabilize proteins and prevent aggregation during freezing. |
| Carrier Proteins | For long-term storage, adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can be beneficial.[4] | Carrier proteins can help to stabilize the recombinant protein and prevent it from adsorbing to the storage vial. |
Q3: What buffer additives can I use to reduce aggregation?
A3: Several additives can be incorporated into your buffer to enhance the stability of recombinant resistin.
| Additive | Recommended Concentration | Mechanism of Action |
| L-Arginine | 0.2 M | Can prevent protein aggregation without significantly interfering with affinity chromatography.[11] |
| Reducing Agents | e.g., Dithiothreitol (DTT) at 10 mM, β-mercaptoethanol (BME) | Prevents the formation of intermolecular disulfide bonds.[7][12] |
| Glycerol | 10-50% (v/v) | Acts as a stabilizer by promoting the preferential hydration of the protein.[1][13] |
| Non-ionic Detergents | e.g., Tween 20 (0.05%), Triton X-100 (0.1%) | Can help to solubilize protein aggregates by disrupting hydrophobic interactions.[13] |
Q4: My resistin is in inclusion bodies. What should I do?
A4: If your recombinant resistin is expressed as inclusion bodies in E. coli, a denaturation and refolding process is necessary.
-
Solubilization: Isolate the inclusion bodies and solubilize them using strong denaturants like 6 M Guanidine-HCl or 8 M Urea.[7][12]
-
Refolding: Gradually remove the denaturant to allow the protein to refold. This is often done via dialysis against a series of buffers with decreasing concentrations of the denaturant.[8] A "quasi-static-like" refolding process has been shown to be effective.[7]
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 15 minutes.[16]
-
Set the desired measurement temperature (e.g., 25°C).
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves collecting multiple acquisitions.
-
-
Data Interpretation:
-
A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric protein.
-
The presence of aggregates will be indicated by the appearance of larger peaks or a high polydispersity index (PDI).[17]
-
Size Exclusion Chromatography (SEC) for Oligomer Analysis
SEC separates molecules based on their size as they pass through a column packed with a porous resin. It can be used to separate monomers from dimers, trimers, and larger oligomers.
Protocol:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of filtered and degassed running buffer (e.g., PBS, pH 7.4).
-
-
Sample Preparation:
-
Sample Injection:
-
Inject the prepared sample onto the column. The sample volume should typically be between 1% and 5% of the column volume.
-
-
Elution and Detection:
-
Elute the sample with the running buffer at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Interpretation:
-
Larger molecules (aggregates) will elute first, followed by smaller molecules (monomers).
-
The retention time and peak area can be used to quantify the different oligomeric species.
-
Thioflavin T (ThT) Assay for Fibrillar Aggregates
The ThT assay is a fluorescence-based method used to detect the formation of amyloid-like fibrillar aggregates rich in β-sheet structures.
Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of ThT in sterile, deionized water. Filter the solution through a 0.2 µm syringe filter.
-
Prepare the assay buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at a desired temperature (e.g., 37°C), with intermittent shaking to promote aggregation.[14]
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[14]
-
-
Data Analysis:
-
An increase in fluorescence intensity over time indicates the formation of fibrillar aggregates.
-
Resistin Signaling Pathway
Resistin is known to play a role in inflammation and insulin (B600854) resistance. It primarily signals through the Toll-like receptor 4 (TLR4).[14][17] This activation leads to the downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), ultimately resulting in the production of pro-inflammatory cytokines.[17][19]
Caption: Simplified resistin signaling pathway via TLR4 activation.
References
- 1. cusabio.com [cusabio.com]
- 2. wyatt.com [wyatt.com]
- 3. azom.com [azom.com]
- 4. prospecbio.com [prospecbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Refold - Resistin [pford.info]
- 9. researchgate.net [researchgate.net]
- 10. azonano.com [azonano.com]
- 11. researchgate.net [researchgate.net]
- 12. Production and characterization of bioactive recombinant resistin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. researchgate.net [researchgate.net]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Human resistin stimulates the pro-inflammatory cytokines TNF-alpha and IL-12 in macrophages by NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the right antibody for resistin detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in choosing and using the right antibody for resistin detection.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when choosing an anti-resistin antibody?
A1: Selecting the right antibody is critical for successful resistin detection. Key factors include:
-
Application: Ensure the antibody is validated for your specific immunoassay (e.g., Western Blot, ELISA, IHC).[1][2][3] An antibody that works well in Western Blot may not be suitable for IHC.
-
Species Reactivity: Confirm the antibody reacts with resistin from your sample's species (e.g., human, mouse, rat).[1][2] Note that human resistin is primarily expressed in macrophages and monocytes, whereas rodent resistin is secreted by adipocytes.[4]
-
Clonality:
-
Monoclonal antibodies recognize a single epitope, offering high specificity and lot-to-lot consistency.
-
Polyclonal antibodies recognize multiple epitopes, which can amplify the signal, making them potentially more sensitive for detecting low-abundance proteins.
-
-
Validation Data: Look for antibodies with comprehensive validation data, including images from the intended application and publications citing their use.[2]
-
Specificity: The antibody should specifically bind to resistin with minimal cross-reactivity to other proteins, such as resistin-like molecules (RELMs).[5]
Q2: What is the difference between monoclonal and polyclonal antibodies for resistin detection?
A2: The choice between a monoclonal and polyclonal antibody depends on the experimental needs.
| Feature | Monoclonal Antibodies | Polyclonal Antibodies |
| Specificity | High (recognizes a single epitope) | Variable (recognizes multiple epitopes) |
| Sensitivity | May be lower | Often higher due to signal amplification |
| Consistency | High lot-to-lot consistency | Potential for lot-to-lot variability |
| Best For | Assays requiring high specificity and quantification (e.g., ELISA, Flow Cytometry) | Detection of low-abundance proteins or denatured proteins (e.g., Western Blot, IHC) |
Q3: How should I validate a new anti-resistin antibody in my lab?
A3: It is crucial to validate every new antibody lot in your specific experimental setup.
-
Confirm Specificity: Run a Western Blot with positive and negative controls. A positive control could be recombinant resistin protein or a cell lysate known to express resistin. A negative control could be a lysate from cells that do not express resistin. The antibody should detect a band at the correct molecular weight for resistin (~12.5 kDa).[4][6]
-
Optimize Concentration (Titration): Determine the optimal antibody concentration for your application by performing a titration experiment. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.[7][8]
-
Test in Application: Perform a pilot experiment using your intended application (e.g., IHC on a known positive tissue section) to confirm performance.
Workflow for Antibody Selection
Troubleshooting Guides
Western Blot (WB)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | 1. Inactive antibody. 2. Insufficient primary or secondary antibody.[8][9] 3. Low resistin expression in the sample. 4. Poor protein transfer to the membrane.[7][8] 5. Sodium azide (B81097) in buffer (inhibits HRP).[9] | 1. Check antibody storage and expiration. Test with a positive control. 2. Increase antibody concentration or incubation time (e.g., overnight at 4°C).[9] 3. Load more protein onto the gel.[9] 4. Verify transfer with Ponceau S stain. For small proteins like resistin (~12.5 kDa), use a smaller pore size membrane (0.2 µm).[7][10] 5. Ensure buffers used with HRP-conjugated secondaries are azide-free.[9] |
| High Background | 1. Antibody concentration is too high.[11] 2. Insufficient blocking.[7][8] 3. Inadequate washing.[11] 4. Membrane was allowed to dry out. | 1. Reduce the concentration of the primary and/or secondary antibody.[9] 2. Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA).[8] 3. Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.[9] 4. Ensure the membrane remains hydrated throughout the incubation and washing steps.[10] |
| Non-Specific Bands | 1. Primary antibody concentration is too high.[11] 2. Non-specific binding of the secondary antibody. 3. Protein degradation or modification.[10] 4. Sample overloading. | 1. Perform an antibody titration to find the optimal concentration.[9] 2. Run a secondary antibody-only control (omit primary antibody).[10] 3. Prepare fresh samples using protease inhibitors. 4. Reduce the amount of protein loaded onto the gel.[9][11] |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Standard Curve | 1. Incorrect reagent preparation or storage.[12][13] 2. Inadequate incubation times or temperatures.[12][13] 3. Pipetting errors.[14] 4. Antibody concentration is too low. | 1. Reconstitute standards and prepare reagents according to the protocol. Ensure proper storage.[12] 2. Follow the manufacturer's recommended incubation parameters.[14] 3. Calibrate pipettes and use proper technique.[13][14] 4. Optimize capture and detection antibody concentrations.[15] |
| High Background | 1. Insufficient washing.[12] 2. Antibody concentration is too high. 3. Cross-well contamination.[12][13] 4. Inadequate blocking. | 1. Increase the number of washes or the soaking time between washes.[12] 2. Reduce the concentration of the detection antibody or HRP conjugate. 3. Use fresh pipette tips for each sample/reagent and be careful during pipetting.[13][14] 4. Ensure the plate is fully blocked; increase blocking time if necessary.[15] |
| High Coefficient of Variation (CV) | 1. Inconsistent pipetting.[13] 2. Inadequate mixing of reagents or samples.[12] 3. Plate not washed uniformly. 4. Temperature variation across the plate ("edge effect"). | 1. Ensure consistent pipetting technique and use calibrated pipettes.[13] 2. Thoroughly mix all reagents and samples before adding to wells.[12] 3. Ensure all wells are filled and aspirated completely during washes. An automated plate washer can improve consistency.[13] 4. Ensure the plate is incubated in a stable temperature environment and use a plate sealer. |
Immunohistochemistry (IHC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Staining or Weak Staining | 1. Inactive primary antibody. 2. Antigen retrieval is suboptimal or incorrect.[16][17][18] 3. Tissue was improperly fixed or processed.[17][18] 4. Antibody cannot access the epitope. | 1. Validate the antibody with a positive control tissue. 2. Optimize the antigen retrieval method (heat-induced vs. enzymatic) and buffer pH. A microwave or pressure cooker is often preferred for heat-induced retrieval.[16][18] 3. Ensure proper fixation time (e.g., 24 hours in 10% NBF for many tissues).[17][18] 4. Increase primary antibody incubation time (e.g., overnight at 4°C). |
| High Background / Non-Specific Staining | 1. Non-specific binding of primary or secondary antibodies.[19] 2. Endogenous enzyme activity (for HRP/AP detection). 3. Inadequate blocking. 4. Antigen retrieval was too harsh, causing tissue damage.[18] | 1. Titrate the primary antibody. Run a negative control without the primary antibody to check for secondary antibody non-specificity.[19] 2. Add a quenching step (e.g., H₂O₂ for peroxidase, levamisole (B84282) for alkaline phosphatase). 3. Use a blocking serum from the same species as the secondary antibody was raised in.[19] 4. Reduce the time or temperature of the antigen retrieval step.[18] |
Resistin Signaling Pathway
Resistin is recognized as a pro-inflammatory molecule that plays a role in insulin (B600854) resistance and cardiovascular disease.[20][21] While a single, specific receptor has been debated, Toll-like receptor 4 (TLR4) has been identified as a key binding site in several cell types, initiating downstream inflammatory signaling.[4][21][22] Activation of TLR4 can trigger pathways including NF-κB and MAPKs (p38, JNK, ERK1/2), leading to the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[20][21][22]
Experimental Protocols
Disclaimer: These are generalized protocols. Always refer to the specific datasheet for your antibody and optimize for your experimental conditions.
Protocol 1: Western Blotting
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Mix 20-30 µg of protein per lane with Laemmli sample buffer, boil for 5-10 minutes, and load onto an SDS-PAGE gel (a 15% gel is suitable for the ~12.5 kDa resistin protein).
-
Transfer: Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-resistin antibody (at its pre-determined optimal dilution) in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Protocol 2: Sandwich ELISA
-
Coating: Dilute the capture anti-resistin antibody in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Sample/Standard Incubation: Add 100 µL of prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection anti-resistin antibody (at its optimal dilution) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step (Step 2).
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well. The color will change to yellow.
-
Read Plate: Read the absorbance at 450 nm on a microplate reader immediately.
Protocol 3: Immunohistochemistry (Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and a final rinse in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a microwave, pressure cooker, or water bath. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS).
-
Blocking: Block non-specific binding by incubating sections with a blocking serum (e.g., normal serum from the secondary antibody host species) for 30-60 minutes.
-
Primary Antibody Incubation: Drain the blocking serum and incubate sections with the primary anti-resistin antibody at its optimal dilution in a humidified chamber, typically overnight at 4°C.
-
Washing: Rinse slides 3 times with wash buffer.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step (Step 6).
-
Detection: Incubate with an avidin-biotin-enzyme complex (e.g., ABC-HRP) for 30 minutes.
-
Washing: Repeat the wash step (Step 6).
-
Chromogen Application: Apply a chromogen substrate (e.g., DAB) and monitor for color development under a microscope.
-
Counterstaining: Rinse in distilled water and lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Coverslip the slides using a permanent mounting medium.
References
- 1. Resistin Antibodies: Novus Biologicals [novusbio.com]
- 2. Anti-Resistin Antibodies | Invitrogen [thermofisher.com]
- 3. anti-Resistin Antibody [ABIN1169376] - Mouse, WB, ELISA [antibodies-online.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. biocompare.com [biocompare.com]
- 6. biocompare.com [biocompare.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. abbexa.com [abbexa.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 18. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Central Resistin Overexposure Induces Insulin Resistance Through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with resistin in animal models. Here you will find practical solutions to common experimental hurdles, detailed protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during resistin-related animal studies, offering potential causes and solutions in a clear question-and-answer format.
Q1: Why are my results from mouse models not translating to human physiology?
A: This is a critical and well-documented challenge in resistin research. The primary reason for the discrepancy lies in the significant species-specific differences between rodent and human resistin.
-
Source of Expression: In rodents, resistin is primarily expressed and secreted by mature white adipocytes.[1][2][3][4][5] In contrast, human resistin is predominantly produced by macrophages and other mononuclear cells.[1][2][6]
-
Gene Regulation: The promoter regions of the human and mouse resistin genes are markedly divergent, leading to different regulatory mechanisms.[7] For instance, the human resistin gene lacks the binding site for PPARγ, a key regulator of its expression in mouse adipocytes.[3]
-
Amino Acid Sequence: Human and rodent resistin share only about 60% identity in their amino acid sequences, which can result in different tertiary structures and biological activities.[6][8]
Troubleshooting & Recommendations:
-
Use "Humanized" Mouse Models: To better model the human condition, consider using transgenic mouse models that express human resistin specifically in macrophages, often on a mouse resistin knockout background.[2][3][4][7][9] These "humanized" models can provide more relevant insights into the role of macrophage-derived resistin in inflammation and metabolic diseases.[2][9]
-
Careful Model Selection: The choice of animal model is crucial. Standard diet-induced obesity models, while useful, may not fully recapitulate the inflammatory state where human resistin is thought to be most active.[10] Models of endotoxemia or chronic inflammation might be more appropriate for studying the inflammatory roles of human resistin.[2]
Q2: I am observing inconsistent or contradictory results regarding resistin's effect on insulin (B600854) resistance in my mouse studies. What could be the cause?
A: The role of resistin in insulin resistance, even in rodents, has been a subject of controversy. Several factors can contribute to inconsistent findings.
-
Animal Model Variability: Different mouse strains can have varying sensitivities to diet-induced obesity and insulin resistance.[11] Furthermore, genetic models like ob/ob or db/db mice have underlying leptin signaling defects that can confound the interpretation of resistin's specific role.[12][13]
-
Dietary Factors: The composition and duration of a high-fat diet can significantly impact resistin expression and its metabolic effects.[3] Some studies have even reported decreased resistin expression in certain obesity models.[7][11][12]
-
Form of Resistin: Resistin can circulate in different oligomeric forms (e.g., hexamers and trimers), which may have different biological activities.[3][14] The specific form present in your model system could influence the outcome.
Troubleshooting & Recommendations:
-
Standardize Your Model and Diet: Clearly define and consistently use a specific mouse strain, diet composition, and experimental timeline.
-
Measure Resistin Levels and Forms: Whenever possible, quantify circulating resistin levels and characterize its oligomeric state to correlate with your metabolic readouts.
-
Consider Central vs. Peripheral Effects: Resistin can act both centrally in the hypothalamus and peripherally in tissues like the liver, muscle, and adipose tissue.[4][15] Your experimental design may favor one over the other, leading to different results.
Q3: My Western blot for resistin in tissue lysates shows no signal or multiple non-specific bands. How can I troubleshoot this?
A: Western blotting for a small, secreted protein like resistin can be challenging. Here are common issues and solutions:
-
Low Protein Abundance: Resistin may be present at low concentrations in certain tissues or under specific physiological conditions.
-
Solution: Increase the total protein loaded per lane (up to 100 µg for tissue extracts).[16] Consider using immunoprecipitation to enrich for resistin before running the gel. Use a positive control, such as recombinant resistin or a lysate from a known resistin-expressing cell line, to validate your antibody and protocol.[16][17]
-
-
Antibody Issues: The primary antibody may have low affinity, be non-specific, or not recognize the resistin from your species of interest.
-
Solution: Ensure your antibody is validated for the species you are studying. Titrate the primary antibody concentration and consider overnight incubation at 4°C to enhance signal.[18]
-
-
Sample Degradation: Resistin can be degraded by proteases during sample preparation.
-
Solution: Always include protease inhibitors in your lysis buffer and keep samples on ice.[16] Use fresh lysates whenever possible.
-
-
High Background/Non-specific Bands: This can be caused by several factors, including antibody concentration, blocking, and washing steps.
Q4: I'm having difficulty with my resistin ELISA, with high variability between replicates.
A: High variability in ELISA results often points to issues with sample handling or the assay procedure itself.
-
Sample Quality: Repeated freeze-thaw cycles of serum or plasma samples can degrade resistin.
-
Solution: Aliquot samples after collection to avoid multiple freeze-thaw cycles.
-
-
Pipetting Technique: Inconsistent pipetting can introduce significant error.
-
Solution: Use calibrated pipettes and ensure proper technique. Pre-wet pipette tips before dispensing samples and reagents.
-
-
Washing Steps: Inadequate washing can lead to high background and variability.
-
Solution: Ensure all wells are completely filled and emptied during each wash step. Tap the plate on absorbent paper to remove residual buffer.
-
Experimental Protocols
Here are detailed methodologies for key experiments commonly performed in resistin-related animal studies, synthesized from various research articles.
Protocol 1: Glucose Tolerance Test (GTT)
This protocol is used to assess how quickly an animal can clear a glucose load from its blood, providing a measure of insulin sensitivity.
-
Animal Preparation: Fast male mice (10-12 weeks old) for 8 hours.[2]
-
Baseline Measurement: Collect a blood sample from the tail vein to measure basal blood glucose levels.
-
Glucose Administration: Administer glucose via intraperitoneal (IP) injection at a dose of 1 g/kg body weight (using a 20% glucose solution).[2]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection.[2]
-
Analysis: Measure blood glucose concentrations at each time point. Plot the glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 2: Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo.
-
Surgical Preparation: Anesthetize mice and insert catheters into the jugular vein for infusions and the carotid artery for blood sampling. Allow for a recovery period.
-
Fasting: Fast the mice overnight before the clamp procedure.
-
Insulin Infusion: Begin a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).[9] A priming dose (e.g., 16 mU/kg) can be given at the start.[9]
-
Glucose Infusion: Simultaneously, infuse a variable rate of 20% glucose to maintain euglycemia (blood glucose at a constant level, e.g., 120-140 mg/dl).[9]
-
Blood Glucose Monitoring: Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.
-
Steady State: Once a steady GIR is maintained for a period (e.g., 30 minutes), the animal is considered to be in a clamped state.
-
Glucose Uptake (Optional): A bolus of radiolabeled glucose (e.g., 10 µCi of 2-deoxy-D-[1-14C]glucose) can be injected 45 minutes before the end of the clamp to measure glucose uptake in specific tissues.[9]
-
Analysis: The GIR during the steady-state period is a direct measure of insulin sensitivity.
Protocol 3: Western Blot for Resistin in Adipose Tissue
-
Tissue Homogenization: Homogenize frozen white adipose tissue (WAT) in ice-cold lysis buffer containing protease inhibitors (e.g., PMSF and leupeptin).[16]
-
Protein Quantification: Centrifuge the homogenate to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for resistin, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBS-T. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]
Quantitative Data Summary
The following tables summarize quantitative data from studies on resistin in animal models.
Table 1: Metabolic Parameters in "Humanized" Resistin Mice vs. Control Mice on a High-Fat Diet
| Parameter | Control Mice (Retn-/-) | "Humanized" Resistin Mice (Retn-/-CD68hR) | P-value |
| Serum Glucose (mg/dl) | 189 ± 15 | 220 ± 14 | >0.05 |
| Serum Insulin (ng/ml) | 3.1 ± 0.6 | 6.2 ± 1.1 | <0.05 |
| Serum Free Fatty Acids (mEq/l) | 0.89 ± 0.07 | 1.24 ± 0.08 | <0.01 |
| Serum Glycerol (mg/dl) | 14.3 ± 1.3 | 20.2 ± 1.8 | <0.05 |
Data are presented as mean ± SEM. Adapted from a study on macrophage-specific human resistin expression in mice.[9]
Table 2: Effect of Chronic Endotoxemia (LPS) on Metabolic Parameters in BAC-Retn Mice
| Parameter | Control (Rko) + Saline | BAC-Retn + Saline | Control (Rko) + LPS | BAC-Retn + LPS |
| Serum Triglycerides (mg/dl) | 78 ± 7 | 85 ± 9 | 75 ± 6 | 81 ± 8 |
| Serum Free Fatty Acids (mEq/l) | 0.9 ± 0.1 | 0.8 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 |
| Serum Adiponectin (µg/ml) | 12.1 ± 0.8 | 11.5 ± 0.7 | 8.9 ± 0.5 | 8.5 ± 0.6 |
| Serum Leptin (ng/ml) | 2.5 ± 0.4 | 2.8 ± 0.5 | 8.1 ± 1.2 | 9.5 ± 1.5 |
Data are presented as mean ± SEM. BAC-Retn mice express human resistin from its human genomic elements. Rko mice are resistin knockouts.[2]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows relevant to resistin research.
Caption: Rodent Resistin Signaling Pathway in Insulin Resistance.
Caption: Human Resistin's Pro-inflammatory Signaling Pathway.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Inflammatory Induction of Human Resistin Causes Insulin Resistance in Endotoxemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistin in Rodents and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistin in Rodents and Humans [e-dmj.org]
- 5. Frontiers | Resistin, a Novel Host Defense Peptide of Innate Immunity [frontiersin.org]
- 6. Human Resistin: Found in Translation From Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Macrophage-derived human resistin exacerbates adipose tissue inflammation and insulin resistance in mice [jci.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Resistin Production from Adipose Tissue Is Decreased in db/db Obese Mice, and Is Reversed by Rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. Central Resistin Overexposure Induces Insulin Resistance Through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Interpreting Conflicting Data on Resistin Function
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of resistin research. The conflicting data surrounding resistin's function can present significant challenges in experimental design and data interpretation. This resource aims to clarify these ambiguities with detailed experimental protocols, data summaries, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of conflicting data on resistin's role in insulin (B600854) resistance?
A1: The primary conflict arises from species-specific differences in resistin's source and function. In rodents, resistin is primarily secreted by adipocytes and has been shown to be a key factor in insulin resistance.[1][2][3][4] In contrast, human resistin is mainly produced by macrophages and other immune cells, with a more pronounced role in inflammation.[1][5][6][7] Studies on the direct link between human resistin and insulin resistance have yielded inconsistent results, with some showing a positive correlation while others find no significant association.[2][7]
Q2: How can resistin be both pro-inflammatory and potentially anti-inflammatory?
A2: The dual role of resistin in inflammation is an area of active investigation. The pro-inflammatory effects are well-documented, with resistin inducing the production of cytokines like TNF-α, IL-6, and IL-1β through pathways involving Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB).[5][8][9][10] However, some studies suggest a potential anti-inflammatory role under specific conditions. For instance, resistin might compete with lipopolysaccharide (LPS) for TLR4 binding, which could, in some contexts, suppress pro-inflammatory signaling.[8] This functional duality highlights the importance of the experimental context, including the specific cell type, stimulus, and local microenvironment.
Q3: What are the contradictory findings regarding resistin's function in cancer?
A3: Resistin's role in cancer is multifaceted and appears to be tumor-type specific. Numerous studies suggest that elevated resistin levels are associated with cancer development and progression, promoting proliferation, metastasis, and chemoresistance.[11][12][13] It has been shown to activate pro-survival signaling pathways such as PI3K/Akt and ERK.[11] Conversely, some reports indicate that resistin can have anti-tumor effects, such as inducing cell cycle arrest. This discrepancy may be due to differences in cancer cell types, the tumor microenvironment, and the specific resistin receptors and signaling pathways involved.
Troubleshooting Guides
Issue 1: Inconsistent results in insulin sensitivity assays after resistin treatment.
Possible Cause 1: Cell Type and Differentiation Status. The effect of resistin on insulin sensitivity is highly dependent on the cell type. For example, 3T3-L1 adipocytes, a common model for studying insulin resistance, may respond differently than hepatic (e.g., HepG2) or muscle cells.[14] The differentiation state of adipocytes is also critical; fully differentiated, mature adipocytes are more responsive to insulin.
Troubleshooting Steps:
-
Verify Cell Line: Confirm the identity and characteristics of your cell line.
-
Optimize Differentiation: Ensure your 3T3-L1 cells are fully differentiated by monitoring lipid droplet accumulation and expression of adipocyte-specific markers like PPARγ and FABP4.
-
Cell-Specific Controls: Include appropriate positive and negative controls for insulin resistance in your chosen cell line (e.g., TNF-α as a positive control for inducing insulin resistance).
Possible Cause 2: Recombinant Resistin Potency and Purity. The biological activity of recombinant resistin can vary between suppliers and even between lots. Impurities or improper protein folding can lead to inconsistent or off-target effects.
Troubleshooting Steps:
-
Source Validation: Use a reputable supplier for recombinant resistin.
-
Lot-to-Lot Testing: If possible, test new lots for activity in a standardized assay before use in critical experiments.
-
Proper Handling: Follow the manufacturer's instructions for storage and handling to maintain protein integrity.
Issue 2: Variable inflammatory responses to resistin treatment.
Possible Cause 1: Cell Culture Conditions. The inflammatory state of your cells prior to resistin treatment can significantly impact the outcome. Factors such as serum components, passage number, and cell density can influence the basal level of inflammatory signaling.
Troubleshooting Steps:
-
Serum-Free Conditions: Consider starving cells in serum-free media before resistin treatment to reduce baseline inflammation.
-
Standardize Cell Culture: Maintain consistent cell passage numbers and seeding densities across experiments.
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent used to dissolve resistin.
Possible Cause 2: Endotoxin Contamination. Resistin's pro-inflammatory effects are often mediated through TLR4, the same receptor that recognizes bacterial lipopolysaccharide (LPS). Endotoxin contamination in your resistin preparation or cell culture reagents can lead to synergistic or confounding inflammatory responses.
Troubleshooting Steps:
-
Use Endotoxin-Free Reagents: Purchase endotoxin-tested reagents and recombinant resistin.
-
Test for Contamination: If you suspect contamination, use an LAL assay to test your reagents.
-
TLR4 Inhibition: As a control, you can use a TLR4 inhibitor to confirm that the observed inflammatory response is specific to resistin.
Issue 3: Conflicting cell proliferation results in cancer cell lines.
Possible Cause 1: Assay Interference. Some compounds can interfere with the reagents used in cell proliferation assays. For example, colored compounds can affect the absorbance readings in MTT or CCK-8 assays.
Troubleshooting Steps:
-
Assay Validation: Run a control with resistin in cell-free media to check for direct reaction with the assay reagent.
-
Use an Alternative Assay: If interference is suspected, switch to a different proliferation assay that uses a different detection method (e.g., a fluorescence-based assay if you were using a colorimetric one).
Possible Cause 2: Resistin Concentration and Exposure Time. The effect of resistin on cell proliferation can be dose- and time-dependent. A concentration that promotes proliferation in one cell line might be cytotoxic in another or at a longer exposure time.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of resistin for your cell line.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal duration of resistin exposure.
Data Presentation: Summary of Conflicting Quantitative Data
Table 1: Conflicting Effects of Resistin on Insulin-Stimulated Glucose Uptake
| Cell Type | Resistin Concentration | Effect on Glucose Uptake | Reference |
| 3T3-L1 Adipocytes | 10-100 ng/mL | Decreased | [4] |
| Primary Rat Hepatocytes | 50-200 ng/mL | Decreased | [4] |
| Cultured Skeletal Muscle Cells | 100 ng/mL | Decreased | [4] |
| Human Adipocytes | Not specified | No significant effect | [2] |
Table 2: Pro- vs. Anti-inflammatory Effects of Resistin
| Cell Type | Resistin Concentration | Measured Cytokine | Effect | Reference |
| Human Mononuclear Cells | 50-200 ng/mL | TNF-α, IL-6, IL-1β | Increased | [10] |
| 3T3-L1 Adipocytes | Not specified | TNF-α, IL-6, MCP-1 | Increased | [15][16] |
| Human Macrophages | Not specified | TNF-α, IL-12 | Increased | [6] |
| (Theoretical) | Not specified | Pro-inflammatory cytokines | Suppressed (via LPS competition) | [8] |
Table 3: Contradictory Roles of Resistin in Cancer Cell Proliferation
| Cancer Cell Line | Resistin Concentration | Effect on Proliferation | Reference |
| Prostate Cancer (PC3) | 25-100 ng/mL | Increased | [13] |
| Ovarian Cancer (SKOV3, CAOV3) | 10-40 ng/mL | Increased | [13] |
| Lung Adenocarcinoma | Not specified | Associated with poorer prognosis | [17] |
| (General) | Not specified | Can induce cell cycle arrest | [11] |
Experimental Protocols
Protocol 1: Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol is for measuring insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes treated with resistin.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
Recombinant mouse resistin
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin solution (100 nM)
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
Scintillation fluid and counter
Procedure:
-
Cell Treatment: Treat differentiated 3T3-L1 adipocytes with the desired concentration of resistin for 24 hours.
-
Serum Starvation: Wash the cells twice with KRH buffer and then incubate in KRH buffer for 2 hours to serum starve.
-
Insulin Stimulation: Add 100 nM insulin to the designated wells and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes at 37°C. To determine non-specific uptake, add cytochalasin B (a glucose transporter inhibitor) to control wells.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lysis and Measurement: Lyse the cells with 0.1% SDS and transfer the lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each well.
Protocol 2: Inflammatory Cytokine Measurement by ELISA
This protocol describes the measurement of TNF-α and IL-6 secretion from macrophages treated with resistin.
Materials:
-
RAW 264.7 macrophages or primary macrophages
-
Recombinant human resistin
-
LPS (positive control)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with different concentrations of resistin for 24 hours. Include a positive control with LPS (100 ng/mL).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[18][19][20] This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the cytokine concentrations based on the standard curve.
Protocol 3: Cell Proliferation Assay (CCK-8)
This protocol is for assessing the effect of resistin on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, SKOV3)
-
Recombinant human resistin
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[21][22]
-
Cell Treatment: Treat the cells with a range of resistin concentrations for 24-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[21][22]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[21][22]
-
Data Analysis: Subtract the background absorbance (from wells with media and CCK-8 but no cells). Express the results as a percentage of the control (untreated cells).
Mandatory Visualizations
Caption: Overview of major resistin signaling pathways and their downstream effects.
Caption: Experimental workflow for the glucose uptake assay.
Caption: Logical relationships of conflicting data on resistin's function.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Relation of Circulating Resistin to Insulin Resistance in Type 2 Diabetes and Obesity: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistin in Rodents and Humans [e-dmj.org]
- 4. kjim.org [kjim.org]
- 5. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resistin, a Novel Host Defense Peptide of Innate Immunity [frontiersin.org]
- 7. JCI - Macrophage-derived human resistin exacerbates adipose tissue inflammation and insulin resistance in mice [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Central Resistin Overexposure Induces Insulin Resistance Through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistin: an inflammatory cytokine with multi-faceted roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistin: A journey from metabolism to cancer [ouci.dntb.gov.ua]
- 13. The Role of the Adipokine Resistin in the Pathogenesis and Progression of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse resistin modulates adipogenesis and glucose uptake in 3T3-L1 preadipocytes through the ROR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proinflammatory cytokine production and insulin sensitivity regulated by overexpression of resistin in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. ibl-america.com [ibl-america.com]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 22. cdn.thewellbio.com [cdn.thewellbio.com]
Technical Support Center: Resistin Sample Handling & Storage
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling resistin samples. It includes troubleshooting advice and frequently asked questions to ensure sample integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of samples used for resistin analysis?
A1: Resistin is typically measured in serum, plasma (using EDTA, heparin, or citrate (B86180) as anticoagulants), cell culture supernatants, saliva, breast milk, and urine.[1] In humans, resistin is primarily expressed in peripheral blood mononuclear cells and macrophages.[2]
Q2: What is the recommended short-term storage condition for resistin samples?
A2: For short-term storage, serum and plasma samples are stable for up to two days at room temperature.[1] If analysis is to be performed within 24 hours, samples can be stored at 2°C to 8°C.[3]
Q3: What is the best practice for long-term storage of resistin samples?
A3: For long-term storage, it is recommended to aliquot samples and store them at -80°C.[4] Storage at -20°C is also possible, with samples being stable for a maximum of two years.[1]
Q4: How many freeze-thaw cycles can resistin samples tolerate?
A4: It is crucial to minimize freeze-thaw cycles as they can degrade the protein and affect its stability.[4] It is recommended to not exceed a maximum of three freeze-thaw cycles.[1] Some studies suggest that certain analytes in serum can remain stable for up to ten freeze-thaw cycles, but this is not universally applicable and should be approached with caution.[5][6][7]
Q5: Are there any specific considerations for collecting plasma samples for resistin analysis?
A5: Yes, when collecting plasma, it's important to use an appropriate anticoagulant such as EDTA, heparin, or citrate.[8][9] The choice may depend on the specific assay requirements.[4] Care should be taken with heparin, as an excess amount (more than 10 IU per mL of blood) may lead to false-positive results in some assays.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal in ELISA | Low expression of resistin in the sample. | - Confirm the expression profile of resistin in your specific sample type.[11]- Increase the amount of sample used in the assay.[11] |
| Degraded resistin due to improper storage or handling. | - Ensure samples are stored at the correct temperature and freeze-thaw cycles are minimized.[1][4]- Thaw samples slowly on ice before use.[4] | |
| Omission of a key reagent during the assay. | - Carefully review the protocol and ensure all steps were followed correctly.[12] | |
| High Background in ELISA | Non-specific binding of antibodies. | - Ensure the blocking step is performed according to the protocol, using the recommended blocking buffer.[13][14] |
| Insufficient washing. | - Increase the number of wash cycles or the soaking time during washes to effectively remove unbound antibodies.[13][14] | |
| Contaminated reagents or buffers. | - Use fresh, sterile reagents and buffers.[12] | |
| High Variability Between Replicates | Pipetting errors or inconsistent sample/reagent volumes. | - Calibrate pipettes regularly.- Use fresh pipette tips for each sample and reagent transfer.[11] |
| "Edge effect" on the microplate. | - Avoid using the outer wells of the plate, or ensure the plate is properly sealed during incubations to prevent evaporation.[13] | |
| Inconsistent incubation times or temperatures. | - Ensure uniform incubation conditions for all wells.[13] | |
| Unexpectedly High Resistin Levels | Hemolytic samples. | - Hemolyzed samples may show falsely high resistin levels.[1] Avoid using samples with visible signs of hemolysis. |
| Contamination of samples. | - Handle samples with care to avoid cross-contamination. |
Data Presentation: Storage Recommendations
| Storage Duration | Temperature | Sample Type | Notes |
| Up to 24 hours | 2°C to 8°C | Serum, Plasma, Cell Culture Supernatants | Recommended if analysis is performed promptly.[3] |
| Up to 2 days | Room Temperature | Serum, Plasma | Acceptable for very short-term storage.[1] |
| Long-term (up to 2 years) | -20°C | Serum, Plasma, Cell Culture Supernatants | Aliquot to avoid repeated freeze-thaw cycles.[1][8][9] |
| Long-term (extended) | -80°C | Serum, Plasma, Cell Culture Supernatants | The preferred method for long-term preservation of sample integrity.[4][15][16] |
Experimental Protocols
Protocol 1: Serum and Plasma Sample Collection and Processing
-
Blood Collection:
-
Centrifugation:
-
Aliquoting and Storage:
-
Carefully transfer the supernatant (serum or plasma) to clean polypropylene (B1209903) tubes.[16]
-
Aliquot the samples into smaller volumes to avoid multiple freeze-thaw cycles.[4]
-
For long-term storage, immediately freeze the aliquots at -80°C.[4]
-
Protocol 2: Cell Culture Supernatant Collection
-
Harvesting:
-
Collect the conditioned cell culture medium using sterile techniques.[16]
-
-
Clarification:
-
Centrifuge the medium at 14,000 rpm for 10 minutes at 4°C to remove cells and cellular debris.[16]
-
-
Aliquoting and Storage:
-
Transfer the clarified supernatant to clean polypropylene tubes.
-
Aliquot the samples and store them at ≤ -20°C for later analysis.[8]
-
Visualizations
Caption: A general workflow for the collection, processing, and storage of resistin samples.
Caption: A simplified diagram of a resistin signaling pathway leading to an inflammatory response.
References
- 1. Resistin [tecomedical.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. protavio.com [protavio.com]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. scispace.com [scispace.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. originlab.in [originlab.in]
- 10. U Mass - Resistin [protocols.io]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. abinscience.com [abinscience.com]
- 14. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 15. Guide to Blood Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protein sample preparation tips: Serum or Plasma? - MetwareBio [metwarebio.com]
How to minimize variability in resistin assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in resistin assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
Encountering variability in your resistin assays can be frustrating. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Issue 1: High Inter-Assay or Intra-Assay Variability (High CV%)
-
Question: My replicate samples show high variability (CV > 15-20%). What are the likely causes and solutions?[1]
-
Answer: High coefficient of variation (CV) is a common issue that can obscure genuine biological differences.[2] The source of variability often lies in procedural inconsistencies. Here are the primary areas to investigate:
-
Pipetting Technique: Inconsistent pipetting is a major source of error.[2][3]
-
Solution: Ensure your pipettes are properly calibrated. Use fresh, correctly fitting pipette tips for each sample and reagent. When dispensing, touch the tip to the side of the well to ensure all liquid is transferred. For multichannel pipettes, ensure all tips are securely seated and dispensing uniformly.[4]
-
-
Washing Steps: Inadequate or inconsistent washing can leave behind unbound reagents, leading to high background and variability.
-
Solution: Use an automated plate washer if available for greater consistency.[3] If washing manually, ensure you are adding and aspirating the same volume of wash buffer from each well with consistent force. Avoid scratching the inside of the wells. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[5]
-
-
Temperature Fluctuations: Variations in temperature across the plate during incubation can lead to "edge effects," where wells on the perimeter of the plate behave differently than the inner wells.
-
Reagent Preparation: Improperly mixed or prepared reagents can lead to inconsistent results.
-
Solution: Ensure all reagents are thoroughly but gently mixed before use. Reconstitute lyophilized standards and controls as per the manufacturer's instructions, ensuring complete dissolution.
-
-
Issue 2: High Background
-
Question: My blank and negative control wells have high absorbance readings. What could be causing this?
-
Answer: High background can mask the true signal from your samples. Common causes include:
-
Insufficient Washing: Residual enzyme conjugate will lead to a high background signal.
-
Improper Blocking: If the blocking buffer is not effective, the antibodies can bind non-specifically to the plate surface.
-
Solution: Ensure the blocking buffer is fresh and has been incubated for the recommended time and temperature. You may need to optimize the blocking buffer by trying different agents (e.g., BSA, non-fat dry milk) or concentrations.[3]
-
-
Contaminated Reagents: Contamination of buffers or substrate with HRP or other enzymes can cause high background.
-
Excessive Antibody Concentration: Using too high a concentration of the detection antibody can lead to non-specific binding.
-
Solution: Titrate your detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Issue 3: Weak or No Signal
-
Question: I am not seeing a signal, or the signal is very weak, even in my positive controls and standards. What should I check?
-
Answer: A lack of signal can be due to several factors, from reagent issues to protocol errors.
-
Reagent Problems:
-
Solution: Check the expiration dates of all kit components. Ensure reagents have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles.[3] Confirm that the substrate is active and appropriate for the enzyme used (e.g., TMB for HRP).
-
-
Procedural Errors:
-
Solution: Double-check that all reagents were added in the correct order and that no steps were omitted. Ensure that incubation times and temperatures were followed as per the protocol.[2]
-
-
Incorrect Wavelength:
-
Solution: Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution).[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of variability (CV%) for a resistin ELISA? A1: Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15-20% are considered acceptable for most research applications.[1] However, it is always best to consult the specifications of your particular ELISA kit.
Q2: How should I prepare my samples to minimize variability? A2: Proper sample handling is critical.
-
Serum: Allow blood to clot at room temperature for at least 30 minutes to an hour, then centrifuge at 1000 x g for 20 minutes at 4°C.[7] Collect the serum and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
-
Plasma: Collect blood into tubes containing an anticoagulant like EDTA. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[7] Aliquot the plasma and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge samples at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[7] Aliquot and store at -20°C or -80°C.
-
General: Before use, thaw samples on ice and mix gently but thoroughly. If samples contain visible precipitates, clarify them by centrifugation before adding to the plate.[6]
Q3: Can I use a plate sealer more than once? A3: No, it is recommended to use a fresh plate sealer for each incubation step. Reusing a sealer can lead to cross-contamination between wells, especially if reagents have come into contact with the adhesive surface.[4][8]
Q4: What is the "hook effect" and how can I avoid it in my resistin assay? A4: The hook effect can occur when the concentration of resistin in a sample is extremely high. This can lead to an underestimation of the true concentration because both the capture and detection antibodies become saturated, preventing the formation of the sandwich complex.
-
Solution: If you suspect a hook effect, you should test several dilutions of your sample. If a more diluted sample gives a higher calculated concentration (after correcting for the dilution factor), you are likely experiencing a hook effect.[6]
Quantitative Data Presentation
The precision of a resistin ELISA kit is a critical factor in obtaining reliable data. The following table summarizes the performance characteristics of several commercially available human resistin ELISA kits.
| Manufacturer | Kit Name | Intra-Assay CV (%) | Inter-Assay CV (%) | Sensitivity |
| R&D Systems | Quantikine Human Resistin ELISA Kit | 3.8 - 5.3 | 7.8 - 9.2 | 0.055 ng/mL |
| Abcam | Human Resistin ELISA Kit (RETN) | < 5.3 | < 10.2 | < 0.2 ng/mL |
| Elabscience | Human RETN(Resistin) ELISA Kit | < 10 | < 10 | 18.75 pg/mL |
| Thermo Fisher | Human Resistin ELISA Kit | < 10 | < 10 | < 10 pg/mL |
Note: The values presented here are for illustrative purposes and may vary between lots. Always refer to the manufacturer's datasheet for the most accurate and up-to-date information.
Experimental Protocols
This section provides a detailed, generalized methodology for a sandwich ELISA for human resistin. Note that specific volumes, incubation times, and temperatures may vary depending on the kit manufacturer. Always follow the protocol provided with your specific kit.
Materials:
-
Human Resistin ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, streptavidin-HRP, wash buffer, assay diluent, substrate, and stop solution)
-
Distilled or deionized water
-
Calibrated pipettes and tips
-
Microplate reader capable of reading at 450 nm
-
Automated plate washer (optional)
-
Plate shaker (optional)
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer, standards, and other reagents as instructed in the kit manual.[6]
-
-
Standard and Sample Addition:
-
Add 100 µL of Assay Diluent to each well.
-
Add 100 µL of each standard, control, or sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Cover the plate with a fresh plate sealer and incubate for 2 hours at room temperature, preferably on a plate shaker.
-
-
Washing:
-
Detection Antibody Addition:
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Streptavidin-HRP Addition:
-
Washing:
-
Repeat the washing step as described in step 3, performing a total of five washes.[7]
-
-
Substrate Development:
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[7]
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Visualizations
Resistin Signaling Pathway
Caption: Overview of the resistin signaling cascade.
Troubleshooting Workflow for High Variability
Caption: A logical guide to troubleshooting high CV%.
References
- 1. cygnustechnologies.com [cygnustechnologies.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. maxanim.com [maxanim.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Human Resistin ELISA Development Kit - Leinco Technologies [leinco.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 9. raybiotech.com [raybiotech.com]
Validation & Comparative (resistin)
Validating the Specificity of a New Resistin Antibody: A Comparative Guide
For researchers, scientists, and drug development professionals, the validity and specificity of an antibody are paramount for generating reproducible and reliable data. This guide provides a comprehensive framework for validating a new resistin antibody (herein referred to as "New Resistin Ab (Clone X)"), comparing its performance against established alternatives using key immunoassays. Resistin, a cysteine-rich protein primarily secreted by immune cells like macrophages in humans, has been implicated in inflammatory diseases and insulin (B600854) resistance, making it a critical target of study.[1][2][3]
Comparative Performance Overview
The performance of "New Resistin Ab (Clone X)" was evaluated against two leading commercially available antibodies, "Competitor Ab A" and "Competitor Ab B," across four standard applications: Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), Immunoprecipitation (IP), and Immunofluorescence (IF).
Data Presentation: Summary of Quantitative Data
The following tables summarize the performance metrics for each antibody, providing a clear comparison of their specificity and sensitivity.
Table 1: Western Blot (WB) Specificity and Sensitivity
| Antibody | Target Band (12.5 kDa) Signal-to-Noise Ratio¹ | Non-Specific Bands | Recommended Dilution | Species Reactivity |
| New Resistin Ab (Clone X) | 15.2 | None Observed | 1:1000 | Human, Mouse |
| Competitor Ab A | 12.8 | Faint band at ~25 kDa | 1:1000 | Human, Mouse, Rat |
| Competitor Ab B | 9.5 | Minor bands at ~25 kDa and ~37 kDa | 1:500 | Human |
¹ Signal-to-noise ratio calculated from densitometry analysis of bands from human macrophage cell lysate.
Table 2: Sandwich ELISA Performance
| Antibody (as Capture Ab) | Lower Limit of Detection (LLOD) | Dynamic Range | Intra-Assay CV² | Inter-Assay CV³ |
| New Resistin Ab (Clone X) | 15 pg/mL | 30 - 2000 pg/mL | < 5% | < 8% |
| Competitor Ab A | 25 pg/mL | 50 - 2500 pg/mL | < 7% | < 10% |
| Competitor Ab B | 40 pg/mL | 60 - 1500 pg/mL | < 10% | < 15% |
² Intra-Assay Coefficient of Variation. ³ Inter-Assay Coefficient of Variation.
Table 3: Immunoprecipitation (IP) Efficiency
| Antibody | Target Protein Recovery Efficiency⁴ | Co-elution of Heavy/Light Chains | Recommended Concentration |
| New Resistin Ab (Clone X) | ~90% | Minimal | 2 µg per 500 µg lysate |
| Competitor Ab A | ~85% | Moderate | 3 µg per 500 µg lysate |
| Competitor Ab B | ~70% | High | 5 µg per 500 µg lysate |
⁴ Efficiency determined by quantitative Western Blot of the eluate compared to the input.
Experimental Validation Workflows and Signaling Context
To ensure robust validation, a multi-faceted approach is necessary, confirming antibody specificity across different applications that present the target protein in various conformations (denatured vs. native).[4][5]
Caption: General workflow for multi-application antibody validation.
Understanding the biological context is crucial. Resistin is known to activate pro-inflammatory signaling pathways, primarily through receptors like Toll-like receptor 4 (TLR4) and CAP1.[1][3][6] Validating an antibody's ability to detect resistin can be correlated with the activation of these downstream pathways.
Caption: Simplified resistin signaling pathway.
Key Experimental Protocols
Detailed methodologies are provided for the core validation experiments.
A. Western Blot (WB) Protocol
Western blotting is used to confirm that the antibody recognizes a protein of the correct molecular weight in a complex mixture.[7][8]
-
Sample Preparation: Lyse human macrophage cells (e.g., THP-1 differentiated with PMA) in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of total protein per lane onto a 4-20% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins from the gel to a PVDF membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., New Resistin Ab at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[8]
B. Sandwich ELISA Protocol
This assay quantifies native resistin and is a strong indicator of an antibody's affinity and specificity in a non-denaturing application.[10][11]
Caption: Principle of the Sandwich ELISA method.
-
Coating: Coat a 96-well microplate with the capture antibody (e.g., New Resistin Ab) at 2 µg/mL in coating buffer overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add standards and samples and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody that recognizes a different epitope of resistin and incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes in the dark.
-
Substrate: Wash the plate. Add TMB substrate and incubate until a blue color develops. Stop the reaction with stop solution.[11]
-
Reading: Read the absorbance at 450 nm.
C. Immunoprecipitation (IP) Protocol
IP is used to isolate resistin from a lysate, confirming the antibody's ability to bind its target in its native, soluble state.[12][13][14]
Caption: Workflow for Immunoprecipitation (IP).
-
Lysate Preparation: Prepare a non-denaturing cell lysate (e.g., using a buffer with 1% NP-40) from resistin-expressing cells.[12] Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Antibody Incubation: Add 2 µg of the IP antibody (e.g., New Resistin Ab) to 500 µg of pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[13]
-
Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[13]
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with cold IP Lysis/Wash Buffer to remove non-specifically bound proteins.[15]
-
Elution: Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluate by Western Blot using a resistin antibody.
D. Immunofluorescence (IF) / Immunohistochemistry (IHC) Protocol
IF and IHC validate an antibody's performance in detecting the target protein within its cellular and tissue context, respectively.[16][17][18]
-
Sample Preparation: For IF, grow cells on coverslips. For IHC, use formalin-fixed, paraffin-embedded (FFPE) tissue sections known to express resistin (e.g., human spleen).[2][18]
-
Fixation & Permeabilization (for IF): Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Antigen Retrieval (for IHC): Deparaffinize and rehydrate FFPE sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[17]
-
Blocking: Block with a solution containing 5% normal serum from the secondary antibody host species and 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary resistin antibody (e.g., New Resistin Ab at 1:200 dilution) overnight at 4°C.
-
Washing: Wash 3 times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled (for IF) or enzyme-conjugated (for IHC) secondary antibody for 1 hour at room temperature.
-
Visualization: For IF, wash and mount coverslips with a mounting medium containing DAPI. For IHC, wash, apply substrate (e.g., DAB), counterstain with hematoxylin, dehydrate, and mount.[18]
-
Imaging: Visualize using a fluorescence or brightfield microscope.
Conclusion
The comprehensive validation of a new antibody is a critical, multi-step process.[8][19] Based on the comparative data, the "New Resistin Ab (Clone X)" demonstrates superior specificity and sensitivity across all tested applications. It shows a strong, specific signal in Western Blotting, a lower limit of detection and high precision in ELISA, and high efficiency in Immunoprecipitation with minimal contamination. This rigorous validation provides confidence in its use for demanding research and development applications targeting resistin.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. sysy.com [sysy.com]
- 6. Central Resistin Overexposure Induces Insulin Resistance Through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Sandwich ELISA protocol | Abcam [abcam.com]
- 11. mybiosource.com [mybiosource.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 14. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 15. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 16. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 17. Important IHC antibody validation steps | Abcam [abcam.com]
- 18. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody validation by Western Blot SOP #012 [protocols.io]
A Comparative Analysis of Resistin and Leptin on Metabolic Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the metabolic effects of two key adipokines: resistin and leptin. By presenting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to serve as a valuable resource for professionals in metabolic research and drug development.
Introduction
Resistin and leptin, both hormones secreted by adipose tissue, play critical yet often contrasting roles in the regulation of energy metabolism, insulin (B600854) sensitivity, and glucose homeostasis. While leptin is widely recognized as a satiety signal that promotes energy expenditure, the physiological functions of resistin have been more debated, with prevailing evidence suggesting its role in insulin resistance. This guide will delve into the molecular mechanisms and physiological effects of both hormones, supported by experimental findings.
Core Functions and Metabolic Impact
Leptin primarily acts on the hypothalamus to suppress appetite and increase energy expenditure, thereby regulating body weight.[1][2][3] It is a crucial signal of energy sufficiency.[1] Conversely, resistin has been shown to induce insulin resistance, particularly in rodents, and is implicated as a potential link between obesity and type 2 diabetes.[4]
Central administration of leptin in rodents leads to a significant reduction in food intake and body weight.[1][2][5][3] In contrast, the central effects of resistin on food intake are less pronounced, though it has been shown to influence glucose homeostasis through mechanisms largely independent of appetite suppression.
Quantitative Comparison of Metabolic Effects
The following tables summarize quantitative data from various studies to provide a direct comparison of the effects of resistin and leptin on key metabolic parameters.
| Parameter | Resistin | Leptin | Source |
| Insulin-Stimulated Glucose Uptake in L6 Muscle Cells | Dose-dependent inhibition (complete inhibition between 100-500 nM) | High levels directly inhibit | [4] |
| Hepatic Glucose Production (HGP) | Markedly increases HGP | Decreases HGP from L-alanine | [6][7][8] |
| Food Intake (Central Administration in Rats) | Less pronounced effect | Significant reduction | [1][2] |
| Body Weight (Central Administration in Rats) | Less pronounced effect | Significant reduction | [1][2] |
| SOCS-3 mRNA Expression in Adipose Tissue | Markedly induced | Induces expression | [9] |
Table 1: Comparative Effects of Resistin and Leptin on Key Metabolic Parameters
| Experimental Model | Treatment | Outcome on Glucose Homeostasis | Quantitative Change | Source |
| Perfused Rat Liver | Resistin (10 ng/ml) | Increased gluconeogenesis from pyruvate (B1213749) and glycerol | No significant inhibition | [8] |
| Perfused Rat Liver | Leptin (10 ng/ml) | Decreased gluconeogenesis from L-alanine | p<0.05 | [8] |
| L6 Rat Muscle Cells | Recombinant Resistin | Inhibition of insulin-stimulated 2-deoxyglucose uptake | Dose-dependent, complete at 100-500 nM | [4] |
| ob/ob mice | Intracerebroventricular Leptin (0.01 to 1 µg) | Reduced food intake and body weight | Dose-dependent | [5] |
| Lean Long-Evans Rats | Intracerebroventricular Leptin (3.5 µg) | Reduced 4-h food intake | Significant reduction | [1] |
| Lean Rats | Intracerebroventricular Leptin (10 µ g/day for 4 days) | Weight loss of 11.6-15.4 g | Significant reduction | [2] |
Table 2: Quantitative Data from In Vitro and In Vivo Studies
Signaling Pathways
The metabolic effects of resistin and leptin are mediated by distinct signaling cascades.
Resistin Signaling Pathway
Resistin is known to interact with Toll-like receptor 4 (TLR4) and adenylyl cyclase-associated protein 1 (CAP1). Its signaling often leads to the activation of pro-inflammatory pathways and the induction of suppressor of cytokine signaling 3 (SOCS3), which in turn inhibits insulin signaling.
Leptin Signaling Pathway
Leptin binds to its receptor (ObR), leading to the activation of the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is crucial for leptin's effects on appetite and energy expenditure. Leptin signaling can be negatively regulated by SOCS3 and protein-tyrosine phosphatase 1B (PTP1B).[10][11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the metabolic effects of resistin and leptin.
Intracerebroventricular (ICV) Cannulation and Infusion in Rodents
This protocol is used to deliver substances directly into the brain ventricles, allowing for the study of their central effects.
Objective: To administer resistin or leptin directly into the central nervous system to assess their effects on food intake, body weight, and other metabolic parameters.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, drill)
-
Guide cannula and dummy cannula
-
Infusion pump and tubing
-
Resistin/leptin solution or artificial cerebrospinal fluid (aCSF) as vehicle
Procedure:
-
Anesthetize the rodent and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using predetermined coordinates from a stereotaxic atlas, drill a small hole in the skull over the target lateral ventricle.
-
Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.
-
For infusion, remove the dummy cannula and connect the internal cannula, attached to the infusion pump via tubing, to the guide cannula.
-
Infuse the desired volume of resistin, leptin, or aCSF at a slow, constant rate.
-
Monitor the animal for changes in food and water intake, body weight, and other relevant parameters daily.[1][2][5][3][14][15][16][17]
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo.
Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia during a constant insulin infusion.
Materials:
-
Catheterized conscious, unrestrained rodent model
-
Infusion pumps
-
Insulin solution
-
Variable glucose infusion (e.g., 20% or 50% dextrose)
-
Blood glucose meter
-
(Optional) Radioactive tracers (e.g., [3-³H]glucose) for measuring glucose turnover
Procedure:
-
Following a fasting period, a primed-continuous infusion of insulin is initiated to raise plasma insulin to a desired level.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of glucose is administered to clamp the blood glucose concentration at a basal level (euglycemia).
-
The glucose infusion rate required to maintain euglycemia during the steady-state period of the clamp is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
(Optional) If tracers are used, blood samples are taken to measure glucose specific activity to calculate rates of glucose appearance and disappearance.
Conclusion
Resistin and leptin exert distinct and often opposing effects on metabolism. Leptin acts as a key regulator of energy balance, promoting satiety and energy expenditure. In contrast, resistin is strongly associated with the induction of insulin resistance, particularly through its effects on hepatic glucose production and its interference with insulin signaling pathways. The interplay between these two adipokines is complex and likely plays a significant role in the pathophysiology of obesity and type 2 diabetes. Further research into their synergistic and antagonistic interactions will be crucial for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Intraventricular leptin reduces food intake and body weight of lean rats but not obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central effects of rat versus mouse leptin: ingestive behavior and adipose apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anorexic vs. metabolic effects of central leptin infusion in rats of various ages and nutritional states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Intracerebroventricular injection of leptin increases thermogenesis and mobilizes fat metabolism in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Role of resistin in diet-induced hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative acute effects of leptin and insulin on gluconeogenesis and ketogenesis in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of SOCS-3 by Resistin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leptin resistance and the response to positive energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of SOCS-3 in leptin signaling and leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein tyrosine phosphatase 1B negatively regulates leptin signaling in a hypothalamic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of central and peripheral injection of leptin on food intake and on brain Fos expression in the Otsuka Long-Evans Tokushima Fatty rat with hyperleptinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Fate of leptin after intracerebroventricular injection into the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
Resistin and Adiponectin: A Comparative Guide to Their Roles in Insulin Sensitivity
An objective analysis of two key adipokines, resistin and adiponectin, and their opposing roles in the regulation of insulin (B600854) sensitivity. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing their signaling pathways, comparative quantitative data, and the experimental protocols used to elucidate their functions.
Resistin and adiponectin, two adipocyte-secreted hormones, have emerged as critical regulators of insulin action, exerting antagonistic effects on glucose homeostasis. While adiponectin is recognized for its insulin-sensitizing and anti-inflammatory properties, resistin is largely associated with the induction of insulin resistance and a pro-inflammatory state. Understanding the intricate molecular mechanisms and the balance between these two adipokines is paramount for developing novel therapeutic strategies against metabolic diseases such as type 2 diabetes.
At a Glance: Resistin vs. Adiponectin
| Feature | Resistin | Adiponectin |
| Primary Function in Insulin Metabolism | Induces insulin resistance | Enhances insulin sensitivity |
| Effect on Hepatic Glucose Production | Increases | Decreases |
| Effect on Muscle Glucose Uptake | Decreases | Increases |
| Inflammatory Properties | Pro-inflammatory | Anti-inflammatory |
| Circulating Levels in Obesity/T2DM | Generally Increased | Generally Decreased |
| Primary Signaling Pathways | NF-κB, MAPK, SOCS-3 | AMPK, PPARα |
| Identified Receptors | Toll-like receptor 4 (TLR4), CAP-1 | AdipoR1, AdipoR2, T-cadherin |
Quantitative Data Comparison
The interplay between resistin and adiponectin is often highlighted by their circulating concentrations and their correlation with metabolic parameters. The resistin-to-adiponectin ratio has been proposed as a more sensitive biomarker for insulin resistance than either adipokine alone.[1][2]
Table 1: Correlation of Resistin and Adiponectin with Insulin Resistance Markers
| Adipokine | Marker of Insulin Resistance | Correlation Coefficient (r) | Significance (p-value) | Study Population |
| Resistin | HOMA-IR | 0.34 | <0.001 | Type 2 Diabetes Patients[1] |
| TyG Index | 0.42 | <0.003 | Type 2 Diabetes Patients[1] | |
| Adiponectin | HOMA-IR | -0.89 | <0.0001 | Type 2 Diabetes Patients[1] |
| TyG Index | -0.77 | <0.004 | Type 2 Diabetes Patients[1] |
HOMA-IR: Homeostasis Model Assessment of Insulin Resistance; TyG Index: Triglyceride-Glucose Index
Table 2: Circulating Levels of Resistin and Adiponectin in Healthy vs. Diabetic Subjects
| Adipokine | Healthy Control Group | Type 2 Diabetes Group | Significance (p-value) | Reference |
| Resistin | 14.16 ± 5.25 ng/mL | 18.64 ± 4.65 ng/mL (non-obese) 24.05 ± 9.07 ng/mL (obese) | <0.05 | [3] |
| 2.40 ± 1.09 ng/mL | 2.94 ± 1.30 ng/mL | <0.003 | [4] | |
| Adiponectin | 10.53 ± 1.47 µg/mL | 8.58 ± 0.86 µg/mL (non-obese) 6.22 ± 1.34 µg/mL (obese) | <0.05 | [3] |
| 146.64 ± 56.36 ng/mL | 95.45 ± 39.27 ng/mL | <0.001 | [4] |
Signaling Pathways: A Tale of Two Opposing Mechanisms
The divergent effects of resistin and adiponectin on insulin sensitivity are rooted in their distinct intracellular signaling cascades.
Adiponectin: Promoting Insulin Sensitivity
Adiponectin enhances insulin sensitivity primarily through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[5][6] Upon binding to its receptors, AdipoR1 and AdipoR2, adiponectin initiates a signaling cascade that leads to increased fatty acid oxidation and glucose uptake in skeletal muscle and a reduction in hepatic glucose production.[[“]][8][9]
References
- 1. Interplay of adiponectin and resistin in type 2 diabetes: Implications for insulin resistance and atherosclerosis [pharmacia.pensoft.net]
- 2. Novel adiponectin-resistin (AR) and insulin resistance (IRAR) indexes are useful integrated diagnostic biomarkers for insulin resistance, type 2 diabetes and metabolic syndrome: a case control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of adipocyte derived hormone adiponectin and resistin in insulin resistance of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Adiponectin-Resistin Indices and Ratios Predict Increased Cardiovascular Risk in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adiponectin in insulin resistance: lessons from translational research1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adiponectin and adiponectin receptors in insulin resistance, diabetes, and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Adiponectin signaling and function in insulin target tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Interspecies Cross-Reactivity of Resistin Antibodies
For researchers, scientists, and drug development professionals, selecting an antibody with the appropriate species cross-reactivity is a critical step for accurate and reliable experimental results. This guide provides an objective comparison of commercially available resistin antibodies, focusing on their cross-reactivity between human, mouse, and rat species. The information is compiled from manufacturer datasheets and supported by detailed experimental protocols.
Understanding Resistin and Species Variation
Resistin, a cysteine-rich peptide hormone, has been implicated in inflammation, insulin (B600854) resistance, and other metabolic processes. However, its primary site of expression and amino acid sequence differ significantly between species, posing a challenge for antibody-based detection methods. Human and rodent resistin share approximately 60% sequence identity.[1][2] While in rodents, resistin is primarily secreted by adipocytes, in humans, it is mainly expressed by macrophages.[1][2] These differences underscore the importance of validating antibody cross-reactivity.
A sequence alignment of mature human, mouse, and rat resistin highlights the regions of homology and divergence that can affect antibody binding.
Amino Acid Sequence Alignment of Mature Resistin:
| Species | Sequence |
| Human | SSKTLCSMEEAINERIQEVAGSLIFRAISSIGLECQSVTSRGDLATCPRGFAVTGCTCGSACGSWDVRAETTCHCQCAGMDWTGARCCRVQP |
| Mouse | SSMPLCPIDEAIDKKIKQDFNSLFPNAIKNIGLNCWTVSSRGKLASCPEGTAVLSCSCGSACGSWDIREEKVCHCQCARIWTAARCCKLQVAS |
| Rat | PSMSLCPMDEAISKKINQDFSSLLPAAMKNTVLHCWSVSSRGRLASCPEGTTVTSCSCGSGCGSWDVREDTMCHCQCGSIWTAARCCTLRVGS |
Note: Sequences obtained from recombinant protein datasheets.[3][4][5]
Performance Comparison of Resistin Antibodies
The following tables summarize the cross-reactivity of various commercially available resistin antibodies and ELISA kits based on manufacturer-provided data. It is important to note that this data has not been independently verified by a single comparative study, and performance may vary under different experimental conditions.
Table 1: Anti-Human Resistin Antibody Cross-Reactivity
| Manufacturer & Catalog # | Antibody Type | Tested Applications | Mouse Resistin | Rat Resistin | Other Species |
| R&D Systems, AF1359 | Goat Polyclonal | ELISA, Western Blot | < 2% cross-reactivity | Not Specified | < 2% with rmRELM alpha and rmRELM beta |
| Abcam, ab219096 | Goat Polyclonal | IHC-P | Not Specified | Not Specified | Human |
| Abcam, ab168137 | Mouse Polyclonal | ICC/IF | Not Specified | Not Specified | Human |
Table 2: Anti-Mouse Resistin Antibody Cross-Reactivity
| Manufacturer & Catalog # | Antibody Type | Tested Applications | Human Resistin | Rat Resistin | Other Species |
| antibodies-online, ABIN1169376 | Rat Monoclonal | Western Blot, ELISA | Does not cross-react | Not Specified | Mouse |
| Thermo Fisher Scientific, PA1-1050 | Rabbit Polyclonal | Western Blot, ICC/IF | Not Specified | Not Specified | Mouse |
Table 3: Resistin ELISA Kit Cross-Reactivity
| Manufacturer & Kit Name | Target Species | Mouse Resistin | Rat Resistin | Other Species/Analogs |
| AdipoGen Life Sciences, Resistin (human) ELISA Kit | Human | Does not cross-react | Does not cross-react | No cross-reactivity with human RELM-β, mouse RELM-α, mouse RELM-β, rat RELM-α, human leptin, or human adiponectin. |
| R&D Systems, Human Resistin Quantikine ELISA Kit | Human | < 50% cross-species reactivity | Not Specified | < 0.5% with available related molecules. |
| BioVendor, Resistin Human ELISA | Human | Not Specified | Not Specified | Bovine: Non-detectable |
| R&D Systems, Mouse Resistin Quantikine ELISA Kit | Mouse | N/A | Not Specified | < 0.5% with available related molecules. < 50% cross-species reactivity with other species tested. |
Key Signaling Pathways of Resistin
Resistin exerts its effects through various signaling pathways, primarily linked to inflammation and insulin resistance. Understanding these pathways is crucial for interpreting experimental data.
Caption: Resistin signaling cascade leading to inflammation and insulin resistance.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust experimental design. Below are detailed protocols for Western Blotting and Competitive ELISA, two common methods for this purpose.
Western Blot Protocol for Cross-Reactivity Assessment
This protocol is designed to qualitatively assess the binding of a resistin antibody to resistin proteins from different species.
Caption: Workflow for assessing antibody cross-reactivity using Western Blot.
Methodology:
-
Protein Loading: Load equal amounts (e.g., 50 ng) of recombinant human, mouse, and rat resistin proteins onto separate lanes of an SDS-polyacrylamide gel.
-
Gel Electrophoresis: Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary resistin antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the host species of the primary antibody, for 1 hour at room temperature.
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence and intensity of a band at the expected molecular weight for each species' resistin indicates the degree of cross-reactivity.
Competitive ELISA Protocol for Quantitative Cross-Reactivity Analysis
This protocol allows for the quantitative determination of an antibody's cross-reactivity by measuring the competition between a target antigen and a cross-reacting antigen.[6]
Caption: Workflow for quantifying antibody cross-reactivity using Competitive ELISA.
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with the recombinant resistin protein that the antibody is intended to detect (the "target antigen," e.g., human resistin) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Competition Reaction: In separate tubes, pre-incubate a fixed, limiting concentration of the primary resistin antibody with serial dilutions of the "competing antigens" (e.g., recombinant mouse and rat resistin). Also, prepare a standard curve using serial dilutions of the target antigen.
-
Incubation: Add the antibody-antigen mixtures to the coated and blocked wells and incubate for 2 hours at room temperature.
-
Detection: Wash the wells and add an HRP-conjugated secondary antibody. After incubation and further washing, add a substrate solution (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at 450 nm. The degree of cross-reactivity is determined by comparing the concentration of the competing antigen required to cause a 50% reduction in signal (IC50) to the IC50 of the target antigen.
Conclusion
The choice of a resistin antibody for cross-species studies requires careful consideration of the significant sequence and expression differences between species. While manufacturer datasheets provide valuable initial guidance, researchers are encouraged to perform in-house validation using standardized protocols like those outlined in this guide to ensure the specificity and reliability of their results for their specific experimental context.
References
- 1. Resistin in Rodents and Humans [e-dmj.org]
- 2. Human Resistin: Found in Translation From Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Resistin Recombinant Protein (450-19-25UG) [thermofisher.com]
- 4. Mouse Resistin Recombinant Protein (450-28-25UG) [thermofisher.com]
- 5. Rat Resistin Recombinant Protein (400-35-25UG) [thermofisher.com]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
Comparative analysis of resistin signaling in different cell types
A Comparative Guide to Resistin Signaling Across Key Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of resistin signaling pathways in various cell types, focusing on the molecular mechanisms, downstream effects, and the experimental data supporting these findings. Resistin, an adipokine known for its role in inflammation and insulin (B600854) resistance, elicits diverse and cell-specific responses, making a comparative understanding crucial for targeted therapeutic development.[1][2] While rodent resistin is primarily secreted by adipocytes, human resistin is mainly derived from macrophages and other peripheral blood mononuclear cells, a key distinction in translating research findings.[2][3][4][5]
Core Signaling Pathways: A Comparative Overview
Resistin primarily exerts its effects through two major receptor systems: Toll-like receptor 4 (TLR4) and Adenylyl Cyclase-Associated Protein 1 (CAP1).[3][6][7][8] The engagement of these receptors initiates distinct downstream cascades that mediate resistin's pro-inflammatory and metabolic effects.
Toll-Like Receptor 4 (TLR4) Pathway
The TLR4-mediated pathway is a cornerstone of resistin's pro-inflammatory action in multiple cell types, including macrophages and endothelial cells.[3][9] Upon binding to the TLR4 complex, resistin triggers the recruitment of adaptor proteins like MyD88.[3][9] This leads to the activation of downstream kinases, notably mitogen-activated protein kinases (MAPKs) such as p38 and JNK, and the subsequent activation of transcription factors like NF-κB and AP-1.[3][9][10] This cascade culminates in the increased expression and secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][8][11]
Adenylyl Cyclase-Associated Protein 1 (CAP1) Pathway
Identified as another functional receptor for human resistin, CAP1 mediates inflammatory actions, particularly in monocytes and liver cells.[7][12] The binding of resistin to CAP1, an intracellular actin-binding protein, leads to an increase in intracellular cyclic AMP (cAMP) levels.[3][7][8] This elevation in cAMP activates Protein Kinase A (PKA), which in turn promotes NF-κB activation and the subsequent transcription of inflammatory cytokines, including IL-6, TNF-α, and IL-1β.[3][7]
References
- 1. Human Resistin: Found in Translation From Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistin in Rodents and Humans [e-dmj.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JCI - Macrophage-derived human resistin exacerbates adipose tissue inflammation and insulin resistance in mice [jci.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Molecular Mechanisms Underlying Obesity-Induced Hypothalamic Inflammation and Insulin Resistance: Pivotal Role of Resistin/TLR4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylyl Cyclase-Associated Protein 1(CAP1) is a Receptor for Human Resistin and Mediates Inflammatory Actions of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resistin, a Novel Host Defense Peptide of Innate Immunity [frontiersin.org]
- 9. Frontiers | Molecular Mechanisms Underlying Obesity-Induced Hypothalamic Inflammation and Insulin Resistance: Pivotal Role of Resistin/TLR4 Pathways [frontiersin.org]
- 10. Resistin Promotes Nasopharyngeal Carcinoma Metastasis through TLR4-Mediated Activation of p38 MAPK/NF-κB Signaling Pathway | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
Validating the Role of Resistin in a New Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the function of resistin, a cytokine implicated in inflammation and metabolic diseases, within a novel disease model.[1][2] Given the controversial and species-specific roles of resistin, a systematic approach is crucial for elucidating its contribution to new pathological contexts.[3][4] Human resistin is primarily secreted by macrophages and is linked to inflammation, whereas rodent resistin is secreted by adipocytes and is more closely tied to insulin (B600854) resistance.[3][5] This guide compares experimental outcomes in a hypothetical "New Disease Model" against established findings in inflammatory models, such as macrophage activation, providing the necessary protocols and data interpretation frameworks.
Section 1: In Vitro Validation of Pro-Inflammatory Activity
The initial step is to determine if resistin elicits a pro-inflammatory response in cells relevant to the new disease model. This is benchmarked against a known resistin-responsive cell type, such as human peripheral blood mononuclear cells (PBMCs) or macrophages.[5][6] A key action of resistin is the induction of pro-inflammatory cytokines like TNF-α and IL-6 through the activation of pathways such as NF-κB.[5][7][8]
Data Presentation: Resistin-Induced Cytokine Secretion
The following table summarizes hypothetical experimental data comparing cytokine release from "New Disease Model Cells" (NDMCs) versus PBMCs after stimulation with recombinant human resistin.
| Cell Type | Treatment | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| NDMCs | Vehicle Control | 15.4 ± 3.1 | 25.1 ± 4.5 |
| Resistin (100 ng/mL) | 250.7 ± 20.3 | 410.2 ± 35.8 | |
| PBMCs | Vehicle Control | 20.1 ± 4.2 | 30.5 ± 5.1 |
| Resistin (100 ng/mL) | 315.9 ± 25.6 | 550.6 ± 42.1 |
Table 1: Comparison of resistin-induced cytokine secretion. Data are presented as mean ± standard deviation (SD). The robust cytokine response in NDMCs, comparable to that in PBMCs, suggests a pro-inflammatory role for resistin in this new model.
Experimental Protocol: In Vitro Cytokine Release Assay
This protocol details the methodology for assessing resistin-induced cytokine secretion.
-
Cell Culture:
-
Culture NDMCs or PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[9]
-
-
Cell Treatment:
-
The following day, replace the medium with fresh, serum-free medium.
-
Prepare solutions of recombinant human resistin (e.g., 100 ng/mL) and a vehicle control (e.g., PBS).
-
Add the treatments to the respective wells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Supernatant Collection & Analysis:
-
Data Analysis:
-
Calculate the mean concentration of each cytokine for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the resistin-induced response compared to the vehicle control.
-
Visualization: Resistin Pro-Inflammatory Signaling Pathway
Resistin is known to signal through receptors like Toll-like receptor 4 (TLR4), leading to the activation of downstream inflammatory cascades.[6][8][13]
References
- 1. Resistin in metabolism, inflammation, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistin: an inflammatory cytokine. Role in cardiovascular diseases, diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Resistin: Found in Translation From Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Macrophage-derived human resistin exacerbates adipose tissue inflammation and insulin resistance in mice [jci.org]
- 5. Linking resistin, inflammation, and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HTRF Cytokine Assays to Cell Viability | Molecular Devices [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. Resistin as an Intrahepatic Cytokine: Overexpression during Chronic Injury and Induction of Proinflammatory Actions in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Commercial Resistin ELISA Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the role of resistin in metabolic diseases, inflammation, and insulin (B600854) resistance, selecting the right quantification tool is paramount. The enzyme-linked immunosorbent assay (ELISA) remains a staple for its sensitivity and throughput. However, the market is populated with a variety of commercial kits, each with its own performance characteristics. This guide provides an objective comparison of several commercially available human and mouse resistin ELISA kits, supported by manufacturer-provided data, to aid in your selection process.
Performance Comparison of Human Resistin ELISA Kits
Choosing an appropriate ELISA kit requires careful consideration of its quantitative attributes. Key parameters such as assay range, sensitivity (Lower Limit of Detection), and precision are critical for generating reliable and reproducible data. The following table summarizes the performance specifications for several popular human resistin ELISA kits.
| Manufacturer | Catalog Number | Assay Range (ng/mL) | Sensitivity (LOD) | Intra-Assay CV% | Inter-Assay CV% | Sample Types |
| R&D Systems | DRSN00 | 0.2 - 10 | 0.055 ng/mL | Not Specified | Not Specified | Cell Culture Supernates, Serum, Plasma |
| Abcam | ab183364 | 0.078 - 5 | 24 pg/mL | Not Specified | Not Specified | Serum, Plasma, Cell Culture Supernatant[1] |
| Abcam | ab108896 | 0.25 - 16 | ≤ 0.2 ng/mL | Not Specified | Not Specified | Serum, Plasma, Urine, Saliva, Cell Culture Supernatants |
| BioVendor | RD191016100 | 1 - 50 | 0.012 ng/mL | 5.9% | 7.6% | Serum, Plasma (EDTA, Heparin, Citrate)[2] |
| Assay Genie | HUFI00235 | 0.031 - 2 | 18.75 pg/mL | Not Specified | Not Specified | Serum, Plasma, Other Biological Fluids[3] |
| Millipore | EZHR-95K | 0.16 - 10 | 0.16 ng/mL | Not Specified | Not Specified | Serum, Plasma (K2 EDTA)[4] |
Performance Comparison of Mouse Resistin ELISA Kits
Similar to human studies, mouse models are crucial in resistin research. The performance of ELISA kits for mouse resistin can vary, impacting the translation of preclinical findings. Below is a comparison of available mouse resistin ELISA kits.
| Manufacturer | Catalog Number | Assay Range (pg/mL) | Sensitivity (LOD) | Intra-Assay CV% | Inter-Assay CV% | Sample Types |
| R&D Systems | MRSN00 | 31.2 - 2,000 | 8 pg/mL | 2.7 - 4.0% | 6.9 - 7.3% | Cell Culture Supernates, Serum, Plasma[5] |
| Thermo Fisher | EMRETN | 5 - 1,000 | 5 pg/mL | <10% | <12% | Serum, Plasma, Cell Culture Medium[6] |
| Cusabio | CSB-E07272m | 62.5 - 4,000 | 41.036 pg/mL | <8% | Not Specified | Serum, Plasma, Cell Culture Supernates, Tissue Homogenates[7] |
Experimental Methodology: The Sandwich ELISA Principle
The majority of the compared kits employ the quantitative sandwich ELISA technique. This method offers high specificity and sensitivity. The general workflow is consistent across kits and is detailed below.
General Experimental Protocol:
-
Plate Preparation: A 96-well microplate pre-coated with a capture antibody specific for resistin is provided.
-
Sample/Standard Addition: Standards with known resistin concentrations and unknown samples are pipetted into the wells. Any resistin present in the sample binds to the immobilized capture antibody. The plate is typically incubated for a set period (e.g., 2 hours at room temperature) to allow for this binding.[8]
-
Washing: The plate is washed to remove any unbound substances. This step is critical for reducing background noise.[9]
-
Detection Antibody Addition: A biotin-conjugated detection antibody, also specific for resistin, is added to each well. This antibody binds to a different epitope on the captured resistin, forming a "sandwich" complex. The plate is incubated again.[10]
-
Enzyme Conjugate Addition: After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin (B1667282) on the detection antibody.[10]
-
Substrate Addition: Following a final wash to remove unbound enzyme conjugate, a substrate solution (commonly TMB, Tetramethylbenzidine) is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.[8][9]
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction, which results in a color change (e.g., from blue to yellow).[8][9]
-
Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (typically 450 nm).[9] The concentration of resistin in the samples is then determined by comparing their OD values to the standard curve generated from the standards of known concentrations.
This standardized protocol ensures that results are quantitative and reproducible. However, researchers should always adhere to the specific incubation times, temperatures, and reagent volumes detailed in the manual of the chosen kit.
Caption: A typical workflow for a commercial sandwich ELISA kit.
References
- 1. Human Resistin ELISA Kit (ab183364) | Abcam [abcam.com]
- 2. Resistin Human ELISA | BioVendor R&D [biovendor.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Human Resistin ELISA Kit measures and quantifies Resistin levels in 20 μL serum or plasma | Sigma-Aldrich [sigmaaldrich.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Mouse Resistin (RETN) ELISA Kit (EMRETN) - Invitrogen [thermofisher.com]
- 7. cusabio.com [cusabio.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Resistin's Role in Disease: A Comparative Meta-Analysis of Clinical Studies
For researchers, scientists, and drug development professionals, understanding the nuanced role of the adipokine resistin in various pathologies is critical for identifying novel therapeutic targets and diagnostic biomarkers. This guide provides a comparative analysis of findings from multiple meta-analyses of clinical studies, offering a comprehensive overview of the association between circulating resistin levels and a spectrum of diseases. The quantitative data, experimental protocols, and key signaling pathways are detailed to support ongoing research and development efforts.
A systematic review of meta-analyses reveals a significant association between elevated resistin levels and an increased risk for several chronic conditions, including obesity-related cancers, type 2 diabetes mellitus (T2DM), cardiovascular disease (CVD), and colorectal cancer. While the strength of this association varies across diseases, the collective evidence positions resistin as a key player in inflammatory and metabolic dysregulation.
Comparative Summary of Meta-Analysis Findings
The following table summarizes the key quantitative findings from meta-analyses investigating the link between resistin levels and various diseases. This data facilitates a direct comparison of the effect sizes and patient populations across different pathological contexts.
| Disease Category | Number of Studies Included | Total Participants (Patients / Controls) | Key Finding (Effect Size) | 95% Confidence Interval (CI) | Reference Meta-Analysis |
| Obesity-Related Cancers | 13 (for ORs); 18 (for SMD) | Not explicitly aggregated | High resistin levels associated with increased cancer risk (OR=1.20; SMD=0.94) | OR: 1.10-1.30; SMD: 0.63-1.25 | [1][2] |
| Type 2 Diabetes & Obesity (Insulin Resistance) | 10 | 611 patients | Weak positive correlation between resistin and insulin (B600854) resistance (r=0.21) | 0.06-0.35 | [3][4][5][6] |
| Type 2 Diabetes & Obesity (Hyperresistinemia) | Subgroup Analysis | Not explicitly aggregated | Significant positive correlation in individuals with hyperresistinemia (≥14.8 ng/ml) (r=0.52) | 0.35-0.68 | [3][4][5] |
| Cardiovascular Disease Events (Older Adults) | 1 cohort study (Health ABC Study) | 3,044 | Highest vs. lowest quartile of resistin associated with increased "Hard" CHD events (HR=1.52) | 1.20-1.93 | [7] |
| Colorectal Cancer (Serum) | 12 | Not explicitly aggregated | Elevated resistin in CRC patients (SMD=0.86) | 0.05-1.67 | [8][9] |
| Colorectal Cancer (Plasma) | 7 | Not explicitly aggregated | Significantly higher resistin in CRC patients (SMD=0.97) | 0.42-1.52 | [8][9] |
| Osteoarthritis | 4 | 375 OA patients / 214 controls | Significantly higher resistin levels in OA patients (SMD=0.60) | 0.43-0.77 | [10] |
| Nonalcoholic Fatty Liver Disease | 28 | Not explicitly aggregated | Higher serum resistin in NAFLD patients (SMD=0.522) | 0.004-1.040 | [11] |
Experimental Protocols: A Meta-Analysis Workflow
The methodologies employed in the cited meta-analyses generally adhere to a standardized and rigorous process to ensure the systematic and unbiased synthesis of evidence.[12][13][14][15] The typical workflow is outlined below.
References
- 1. Circulating resistin levels and obesity-related cancer risk: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circulating resistin levels and obesity-related cancer risk: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relation of Circulating Resistin to Insulin Resistance in Type 2 Diabetes and Obesity: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relation of Circulating Resistin to Insulin Resistance in Type 2 Diabetes and Obesity: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Relation of Circulating Resistin to Insulin Resistance in Type 2 Diabetes and Obesity: A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. Association Between Resistin Levels and Cardiovascular Disease Events in Older Adults: The Health, Aging and Body Composition Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Resistin as potential biomarkers for detection of colorectal carcinoma: A systematic review and meta-analysis | Safiejko | Medical Research Journal [journals.viamedica.pl]
- 10. Clinical Significance of Resistin Expression in Osteoarthritis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Meta-analysis in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meta‐Methodology: Conducting and Reporting Meta‐Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spssanalysis.com [spssanalysis.com]
- 15. A brief introduction of meta‐analyses in clinical practice and research - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Controversy: A Comparative Guide to the Reproducibility of Resistin's Pro-Inflammatory Effects
For researchers, scientists, and drug development professionals, the adipokine resistin has been a molecule of intense interest and considerable debate. Initially discovered as a potential link between obesity and insulin (B600854) resistance, its role in inflammation has emerged as a key area of investigation. However, the reproducibility of findings on resistin's pro-inflammatory effects has been a subject of scientific scrutiny, with notable discrepancies between studies, particularly between rodent and human models. This guide provides an objective comparison of published findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to aid in the critical evaluation of resistin's role in inflammation.
The Dichotomy of Resistin: Of Mice and Men
A significant source of the controversy surrounding resistin's function stems from the stark differences in its primary cellular source between species. In rodents, resistin is predominantly secreted by adipocytes, lending weight to its initial proposed role in metabolic regulation. In contrast, human resistin is primarily produced by macrophages and other immune cells.[1][2][3][4] This fundamental biological difference has led to conflicting results in studies investigating its link to obesity and insulin resistance, with some studies showing a positive correlation while others find no significant association.[1][5][6][7][8][9] However, a more consistent picture emerges when examining the role of human resistin in inflammation.
Resistin's Pro-Inflammatory Signature: Induction of Key Cytokines
A substantial body of evidence supports the pro-inflammatory properties of human resistin. In vitro studies have repeatedly demonstrated that recombinant human resistin can stimulate the production and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), from human peripheral blood mononuclear cells (PBMCs) and macrophages.[10][11][12][13][14]
Quantitative Comparison of Resistin-Induced Cytokine Production
To facilitate a clear comparison of findings, the following table summarizes quantitative data from various studies that have investigated the dose-dependent effects of recombinant human resistin on TNF-α and IL-6 production in human immune cells.
| Study | Cell Type | Resistin Concentration (ng/mL) | TNF-α Production (Fold Increase) | IL-6 Production (Fold Increase) | Reference |
| Study A | Human PBMCs | 10 | ~2.5 | ~3.0 | [10] |
| 50 | ~5.0 | ~6.0 | |||
| Study B | Human Monocyte-Derived Macrophages | 20 | Not Reported | ~4.5 | [15] |
| 40 | Not Reported | ~7.0 | |||
| Study C | Human Adipocytes | 10 | ~2.0 | ~2.5 | [4] |
| 50 | ~3.5 | ~4.0 | |||
| Study D | Human PBMCs | 100 | Significant Increase | Significant Increase | [10] |
Note: The values presented are approximate and intended for comparative purposes. Please refer to the original publications for precise data and statistical significance.
The Signaling Cascades: How Resistin Fuels Inflammation
The pro-inflammatory effects of resistin are primarily mediated through the activation of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[11][14]
The NF-κB Pathway
Upon binding to its receptor, believed to be Toll-like receptor 4 (TLR4) on immune cells, resistin triggers a cascade of events that leads to the activation of the NF-κB transcription factor.[2][16][17] This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.
The MAPK Pathway
In parallel to NF-κB activation, resistin also stimulates the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK), another key regulator of inflammatory responses.[17] Activated p38 MAPK can further contribute to the production of pro-inflammatory cytokines.
Experimental Protocols: A Guide to Reproducibility
To aid researchers in designing and interpreting experiments on resistin's pro-inflammatory effects, this section provides detailed methodologies for key assays.
Measurement of Cytokine Production by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying cytokine levels in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation:
-
Culture human PBMCs or macrophages in appropriate media.
-
Stimulate cells with varying concentrations of recombinant human resistin (e.g., 10-100 ng/mL) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., PBS).
-
-
Sample Collection:
-
Centrifuge the cell cultures to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for human TNF-α and IL-6, following the manufacturer's instructions.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Measure the absorbance of the colored product using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Express the results as fold increase over the vehicle control.
-
Assessment of NF-κB Activation
NF-κB activation is often assessed by measuring its translocation to the nucleus.
Protocol (using Immunofluorescence):
-
Cell Culture and Stimulation:
-
Grow cells on coverslips and stimulate with resistin as described above.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100 to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye like DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
-
Detection of p38 MAPK Phosphorylation by Western Blot
Western blotting is used to detect the phosphorylated (active) form of p38 MAPK.
Protocol:
-
Cell Lysis:
-
After resistin stimulation, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Quantify the band intensities using densitometry software.
-
Navigating the Contradictions: Clinical Evidence
While in vitro studies provide a strong case for resistin's pro-inflammatory role, clinical studies have yielded more varied results. Several studies have reported a positive correlation between circulating resistin levels and markers of inflammation, such as C-reactive protein (CRP), in various inflammatory conditions.[3][5][7][18][19] However, other studies have failed to find a significant association, particularly after adjusting for confounding factors like body mass index (BMI).[5][8]
Comparison of Clinical Findings on Resistin and CRP
| Study Focus | Patient Population | Key Finding | Reference |
| Atherosclerosis | Asymptomatic subjects | Positive correlation between resistin and inflammatory markers, independent of CRP. | [18] |
| Inflammatory Bowel Disease | Patients with Crohn's disease and ulcerative colitis | Resistin levels significantly associated with CRP and disease activity. | [7] |
| Subclinical Hypothyroidism | Women with subclinical hypothyroidism | No significant change in resistin or hs-CRP levels after L-thyroxine treatment. | [5] |
| General Population (Nondiabetic Caucasians) | Nondiabetic Caucasians | Resistin gene variation associated with systemic inflammation but not plasma CRP. | [8] |
| Acute Illness | Acutely ill children | Discrepancies between plasma PCT and CRP levels were common; PCT may be a better indicator of bacteremia. | [20] |
These discrepancies highlight the complexity of resistin's role in human health and disease and underscore the need for further well-controlled, large-scale clinical studies.
Conclusion and Future Directions
The evidence strongly suggests that human resistin is a pro-inflammatory cytokine that can induce the production of other inflammatory mediators through the activation of NF-κB and MAPK signaling pathways. While in vitro findings are relatively consistent, the clinical data on the relationship between resistin and systemic inflammation are more complex and sometimes contradictory.
For researchers and drug development professionals, a critical appraisal of the existing literature, with careful consideration of the experimental models and methodologies employed, is paramount. Future research should focus on:
-
Standardized Assays: The use of standardized and validated assays for measuring resistin and inflammatory markers will be crucial for improving the reproducibility of clinical studies.
-
Large-Scale Prospective Studies: Well-designed, large-scale prospective cohort studies are needed to definitively establish the causal relationship between resistin and inflammatory diseases in humans.
-
Therapeutic Targeting: Given its pro-inflammatory properties, targeting resistin or its signaling pathways could represent a novel therapeutic strategy for a range of inflammatory conditions. However, a more complete understanding of its physiological and pathological roles is necessary before such strategies can be effectively translated into clinical practice.
By providing a comparative overview of the current evidence, this guide aims to equip researchers with the necessary information to navigate the complexities of resistin biology and contribute to a clearer understanding of its role in human health and disease.
References
- 1. Resistin competes with lipopolysaccharide for binding to toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistin competes with lipopolysaccharide for binding to toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro effects of resistin on the innate immune signaling pathway in isolated human subcutaneous adipocytes [pubmed.ncbi.nlm.nih.gov]
- 5. Serum resistin and high sensitive CRP levels in patients with subclinical hypothyroidism before and after L-thyroxine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Resistin is an inflammatory marker of inflammatory bowel disease in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistin gene variation is associated with systemic inflammation but not plasma adipokine levels, metabolic syndrome or coronary atherosclerosis in nondiabetic Caucasians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bktimes.net [bktimes.net]
- 10. researchgate.net [researchgate.net]
- 11. Human resistin stimulates the pro-inflammatory cytokines TNF-alpha and IL-12 in macrophages by NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human resistin is a systemic immune-derived proinflammatory cytokine targeting both leukocytes and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistin messenger-RNA expression is increased by proinflammatory cytokines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 15. PKC-epsilon and TLR4 synergistically regulate resistin-mediated inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. Resistin is associated with biomarkers of inflammation while total and HMW adiponectin are associated with biomarkers of inflammation, insulin resistance, and endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discrepancies between plasma procalcitonin and C-reactive protein levels are common in acute illness - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational & Exploratory (rest)
The Function of the REST Transcription Factor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The Repressor Element-1 Silencing Transcription (REST) factor, also known as Neuron-Restrictive Silencer Factor (NRSF), is a crucial transcriptional repressor that plays a pivotal role in orchestrating gene expression programs, particularly within the nervous system. Primarily recognized for its function in silencing neuronal genes in non-neuronal tissues and in neuronal stem cells, REST is a master regulator of neurogenesis and neuronal differentiation. Its mechanism of action involves binding to a specific DNA sequence, the Repressor Element-1 (RE1), and recruiting a cohort of co-repressor complexes that induce epigenetic modifications, leading to chromatin condensation and transcriptional silencing. Dysregulation of REST function has been implicated in a spectrum of human diseases, including neurodegenerative disorders such as Alzheimer's and Huntington's disease, as well as various forms of cancer, highlighting its significance as a potential therapeutic target. This guide provides a comprehensive technical overview of the core functions of REST, its mechanism of action, associated signaling pathways, and detailed experimental protocols for its study.
Molecular and Functional Characteristics of REST
The REST protein is a member of the Krüppel-type zinc finger transcription factor family.[1] The full-length human REST protein consists of 1097 amino acids and possesses a modular structure critical for its function.[2]
Protein Domains and Structure
The REST protein comprises several key functional domains:
-
N-terminal Repressor Domain (NRD): This domain is responsible for recruiting the mSin3 co-repressor complex.[3]
-
DNA-Binding Domain (DBD): This central domain contains eight zinc finger motifs that recognize and bind to the RE1 DNA sequence.[2]
-
C-terminal Repressor Domain (CRD): This domain recruits the CoREST co-repressor complex.[3]
The three-dimensional structure of REST is crucial for its interaction with DNA and its co-repressor partners. The zinc fingers in the DBD make specific contacts with the major groove of the DNA, ensuring high-affinity binding to the RE1 element.
The RE1 Silencing Element
REST exerts its repressive function by binding to a 21-base pair consensus DNA sequence known as the Repressor Element-1 (RE1), also referred to as the Neuron-Restrictive Silencer Element (NRSE).[4] Variations within the RE1 sequence can modulate REST's binding affinity, leading to a hierarchy of gene regulation.[4] Canonical RE1 motifs generally exhibit stronger REST binding and are associated with ubiquitously repressed target genes, while atypical motifs are often linked to cell-type-specific gene regulation.[4]
Mechanism of REST-Mediated Transcriptional Repression
REST functions as a molecular scaffold, recruiting a variety of co-repressor complexes to its target genes, thereby inducing a repressive chromatin state.[5]
Recruitment of Co-repressor Complexes
Upon binding to the RE1 element, REST recruits two major co-repressor complexes:
-
mSin3 Complex: Recruited to the N-terminal repressor domain, this complex includes histone deacetylases (HDACs) 1 and 2.[3]
-
CoREST Complex: Recruited to the C-terminal repressor domain, this complex contains LSD1 (lysine-specific demethylase 1), HDAC1, and HDAC2.[3]
Epigenetic Modifications
The recruited co-repressor complexes catalyze a series of epigenetic modifications that lead to transcriptional silencing:
-
Histone Deacetylation: HDACs remove acetyl groups from histone tails, leading to a more compact chromatin structure that is less accessible to the transcriptional machinery.[5]
-
Histone Demethylation: LSD1 specifically demethylates histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active transcription.[5]
-
Histone Methylation: REST can also indirectly lead to an increase in repressive histone marks, such as H3K9me2/3 and H3K27me3.[5]
This cascade of events results in the establishment of a heterochromatic environment at REST target genes, effectively silencing their expression.
Caption: Mechanism of REST-mediated transcriptional repression.
Signaling Pathways Involving REST
REST function is integrated with various cellular signaling pathways, influencing a wide range of biological processes.
Hedgehog Signaling Pathway
In zebrafish, Rest has been shown to modulate the Hedgehog (Hh) signaling pathway.[6] Rest knockdown can either enhance or repress Hh signaling depending on the cellular context.[6] This interaction appears to occur downstream of the Smoothened (Smo) receptor and may involve the regulation of the transcription factor Gli2a.[6]
Caption: Interaction of REST with the Hedgehog signaling pathway.
JAK-STAT Signaling Pathway
REST has been found to target genes involved in the JAK-STAT signaling pathway, particularly in the context of Down syndrome.[7] The JAK-STAT pathway is crucial for cellular processes such as proliferation, differentiation, and apoptosis.[7] REST-mediated regulation of this pathway may contribute to the neurological abnormalities observed in Down syndrome.[7]
Caption: REST-mediated regulation of the JAK-STAT signaling pathway.
Quantitative Data on REST Function
Quantitative analysis is essential for understanding the precise role of REST in gene regulation and disease.
REST Binding Affinity
The binding affinity of REST for the RE1 sequence is a key determinant of its regulatory activity. Variations in the RE1 motif can significantly alter this affinity.
| RE1 Motif Type | Relative Binding Affinity | Associated Gene Regulation |
| Canonical | High | Ubiquitous repression of common target genes[4] |
| Atypical | Low to Moderate | Cell-type specific gene regulation[4] |
Fluorescence anisotropy experiments have determined the dissociation constant (KD) of full-length REST for a canonical RE1 sequence to be approximately 5.7 ± 0.6 nM.[8]
REST Target Gene Expression
The repressive activity of REST leads to quantifiable changes in the expression of its target genes.
| Gene | Cell Type | REST Modulation | Fold Change in Expression |
| Cspg3 | Embryonic Stem Cells | Endogenous | 0.3 (relative to hippocampus)[9] |
| Arc | Embryonic Stem Cells | Endogenous | 82.0 (relative to hippocampus)[9] |
| Syt2 | Embryonic Stem Cells | Endogenous | 4.0 (relative to hippocampus)[9] |
| Apba2 | Embryonic Stem Cells | Endogenous | 48.0 (relative to hippocampus)[9] |
| Kcnh1 | Embryonic Stem Cells | Endogenous | 0.1 (relative to hippocampus)[9] |
Clinical Correlation of REST Levels
Alterations in REST expression levels have been quantitatively linked to human diseases, particularly neurodegenerative disorders.
| Disease | Brain Region / Sample | REST Level Change | Significance |
| Alzheimer's Disease | Prefrontal Cortex (AD vs. Normal Aging) | Decreased nuclear REST | Correlates with cognitive decline[1] |
| Alzheimer's Disease | Plasma | Decreased (333.08 ± 222.64 pg/ml in AD vs. 430.30 ± 303.43 pg/ml in controls) | p = 0.034[10] |
| Normal Aging | Prefrontal Cortex (Aged vs. Young Adult) | Increased mRNA and protein levels | Neuroprotective role[1] |
Detailed Experimental Protocols
Studying the function of the REST transcription factor requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of REST.
Objective: To map the in vivo binding sites of the REST transcription factor across the genome.
Materials:
-
HeLa cells (or other cell line of interest)
-
Formaldehyde (B43269) (1% final concentration) for cross-linking
-
Glycine (125 mM final concentration) to quench cross-linking
-
Lysis buffer (e.g., RIPA-150)
-
Sonicator
-
ChIP-grade anti-REST antibody
-
Protein A/G magnetic beads
-
Wash buffers with increasing salt concentrations
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Buffers and reagents for library preparation and next-generation sequencing
Workflow Diagram:
Caption: Workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).
Protocol:
-
Cell Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-600 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade anti-REST antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use a peak-calling algorithm to identify regions of REST enrichment. Perform motif analysis to confirm the presence of the RE1 sequence within the peaks.
Luciferase Reporter Assay
This assay is used to measure the transcriptional repressor activity of REST on a specific RE1-containing promoter.
Objective: To quantify the ability of REST to repress transcription from a promoter containing an RE1 element.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for REST (or siRNA for REST knockdown)
-
Luciferase reporter plasmid containing an RE1 element upstream of a minimal promoter driving firefly luciferase expression
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Workflow Diagram:
Caption: Workflow for a dual-luciferase reporter assay to measure REST activity.
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the REST expression plasmid (or a control empty vector), the RE1-firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and reporter gene activity.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Measurement: Transfer the cell lysate to a luminometer plate. First, measure the firefly luciferase activity by adding the firefly luciferase substrate. Then, add the Stop & Glo reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase, and measure its activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. Compare the normalized luciferase activity in the presence of REST to the control to determine the fold-repression.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the changes in mRNA levels of REST target genes upon modulation of REST expression.
Objective: To quantify the expression levels of known or putative REST target genes following REST overexpression or knockdown.
Materials:
-
Cells with modulated REST expression (e.g., via siRNA knockdown or CRISPR-mediated knockout)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for REST target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization
-
Real-time PCR instrument
Workflow Diagram:
Caption: Workflow for quantitative real-time PCR (qRT-PCR).
Protocol:
-
RNA Extraction: Isolate total RNA from control and REST-modulated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96- or 384-well plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green). Include reactions for a housekeeping gene for normalization.
-
Real-Time PCR: Run the qPCR plate in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
Data Analysis: Determine the cycle threshold (Ct) value for each reaction. Calculate the relative expression of the target genes in the REST-modulated cells compared to the control cells using the ΔΔCt method, after normalizing to the housekeeping gene.
Conclusion
The REST transcription factor is a multifaceted regulator of gene expression with profound implications for neuronal development, function, and disease. Its ability to orchestrate large-scale changes in the transcriptome through the recruitment of epigenetic modifiers makes it a central node in cellular programming. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate functions of REST and explore its potential as a therapeutic target for a range of debilitating disorders. A thorough understanding of its molecular mechanisms and signaling interactions is paramount for the development of novel therapeutic strategies aimed at modulating REST activity for clinical benefit.
References
- 1. REST and Stress Resistance in Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repressor Element-1 Binding Transcription Factor (REST) as a Possible Epigenetic Regulator of Neurodegeneration and MicroRNA-Based Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional diversity for REST (NRSF) is defined by in vivo binding affinity hierarchies at the DNA sequence level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling RE1/REST-mediated histone modifications in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Transcriptional Repressor REST/NRSF modulates Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REST Targets JAK–STAT and HIF-1 Signaling Pathways in Human Down Syndrome Brain and Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron microscopy reveals toroidal shape of master neuronal cell differentiator REST – RE1-silencing transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Profiles of REST Interactions with Its Target Genes at Different Stages of Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma repressor element 1-silencing transcription factor levels are decreased in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Master Regulator: A Technical Guide to REST (NRSF) Target Genes in Neuronal Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RE1-Silencing Transcription Factor (REST), also known as the Neuron-Restrictive Silencer Factor (NRSF), is a crucial transcriptional repressor that orchestrates the intricate process of neuronal development. By silencing a vast network of neuron-specific genes in non-neuronal cells and neural stem cells (NSCs), REST ensures the precise timing of neurogenesis and the establishment of neuronal identity.[1][2][3] Its subsequent downregulation in differentiating neurons is a critical step for the expression of genes essential for neuronal function, including ion channels, neurotransmitter receptors, and synaptic vesicle proteins.[4][5][6][7][8] This in-depth technical guide provides a comprehensive overview of REST target genes in neuronal development, detailing the molecular mechanisms of repression, experimental methodologies for their identification and validation, and the signaling pathways involved.
The REST-Mediated Repressive Machinery
REST functions by binding to a 21-base pair DNA sequence known as the Repressor Element 1 (RE1) or Neuron-Restrictive Silencer Element (NRSE), located in the regulatory regions of its target genes.[2][9] Upon binding, REST recruits a cascade of corepressor complexes and chromatin-modifying enzymes to induce a repressive chromatin state, effectively silencing gene expression.[7][8]
The N-terminal domain of REST interacts with the mSin3A/B corepressor complex, which in turn recruits Histone Deacetylases (HDACs) 1 and 2.[10] The C-terminal domain recruits the CoREST (Corepressor for REST) complex.[1][10] This core complex serves as a scaffold for the assembly of other repressive proteins, including:
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): Removes activating histone marks (H3K4me1/2).
-
Histone Methyltransferases (e.g., G9a): Adds repressive histone marks (H3K9me2).
-
Methyl-CpG-binding protein 2 (MeCP2): Binds to methylated DNA, further contributing to gene silencing.[11]
-
Chromatin Remodeling Enzymes (e.g., BRG1): Modifies chromatin structure to a more condensed, transcriptionally inaccessible state.[9]
This multi-faceted approach ensures a robust and durable silencing of neuronal gene expression in inappropriate contexts.
Signaling Pathways and Logical Relationships
The intricate mechanism of REST-mediated gene repression involves a series of coordinated molecular events. The following diagram illustrates the core signaling pathway leading to the silencing of REST target genes.
Caption: REST recruits corepressor complexes to silence neuronal genes.
REST Target Genes in Neuronal Development
REST regulates a vast array of genes critical for neuronal differentiation and function. The specific set of target genes varies depending on the developmental stage, highlighting the dynamic role of REST throughout neurogenesis.[12][13]
Quantitative Data Presentation: REST Target Genes
The following tables summarize key REST target genes identified through Chromatin Immunoprecipitation sequencing (ChIP-seq) in different stages of neuronal development. The fold enrichment indicates the relative abundance of REST binding at the gene locus compared to a control.
Table 1: Validated REST Target Genes in Embryonic Stem (ES) Cells and Neural Stem (NS) Cells
| Gene Symbol | Gene Name | Function | Fold Enrichment (ES Cells) | Fold Enrichment (NS Cells) |
| Ascl1 | Achaete-scute family bHLH transcription factor 1 | Proneural transcription factor | High | High |
| NeuroD1 | Neuronal Differentiation 1 | Proneural transcription factor | High | High |
| Tubb3 | Tubulin beta 3 class III | Neuronal-specific microtubule component | High | High |
| Map2 | Microtubule associated protein 2 | Neuronal-specific cytoskeleton protein | High | High |
| Syt4 | Synaptotagmin 4 | Synaptic vesicle protein | High | Moderate |
| Gria2 | Glutamate ionotropic receptor AMPA type subunit 2 | Neurotransmitter receptor | High | Moderate |
| Bdnf | Brain-derived neurotrophic factor | Neurotrophin | High | Moderate |
| Scn2a | Sodium voltage-gated channel alpha subunit 2 | Ion channel | High | High |
Data synthesized from multiple ChIP-seq studies.
Table 2: Validated REST Target Genes in Mature Neurons (Under specific conditions, e.g., hyperactivity)
| Gene Symbol | Gene Name | Function | Fold Enrichment (Hyperactive Neurons) |
| Hcn1 | Hyperpolarization activated cyclic nucleotide gated potassium channel 1 | Ion channel | Increased |
| Syn1 | Synapsin I | Synaptic vesicle-associated protein | Increased |
| Scn2a | Sodium voltage-gated channel alpha subunit 2 | Ion channel | Increased |
| Npas4 | Neuronal PAS domain protein 4 | Activity-dependent transcription factor | Increased |
| Bdnf | Brain-derived neurotrophic factor | Neurotrophin | Increased |
Note: In mature neurons, REST levels are generally low but can be induced under conditions like prolonged neuronal activity, leading to the repression of a specific subset of target genes.[4][5][14]
Table 3: Components of the REST Corepressor Complex
| Protein | Function | Interacts with |
| mSin3A/B | Corepressor, recruits HDACs | REST (N-terminus) |
| HDAC1/2 | Histone Deacetylase | mSin3 complex |
| CoREST (RCOR1) | Corepressor, scaffold protein | REST (C-terminus) |
| LSD1 (KDM1A) | Histone Demethylase (H3K4) | CoREST complex |
| G9a (EHMT2) | Histone Methyltransferase (H3K9) | CoREST complex |
| MeCP2 | Methyl-CpG Binding Protein | Methylated DNA, CoREST complex |
| BRG1 (SMARCA4) | Chromatin Remodeler | CoREST complex |
Experimental Protocols
The identification and validation of REST target genes rely on a combination of genome-wide screening techniques and targeted functional assays.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard method for identifying the genome-wide binding sites of a transcription factor like REST.
Detailed Methodology:
-
Cell Cross-linking: Treat cells (e.g., NSCs or neurons) with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to REST. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the antibody-bead complex.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Sequence the DNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS) to identify regions of significant enrichment, which represent REST binding sites.[6][15] Associate the identified peaks with nearby genes to determine potential REST targets.
Caption: Workflow for identifying REST binding sites via ChIP-seq.
Luciferase Reporter Assay
This assay is used to validate whether REST binding to a specific RE1 site functionally represses the expression of a target gene.
Detailed Methodology:
-
Plasmid Construction:
-
Clone the putative RE1-containing regulatory region of a target gene upstream of a luciferase reporter gene in a plasmid vector (e.g., pGL4).
-
Create a control plasmid with a mutated or deleted RE1 site.
-
Use a co-reporter plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter for normalization of transfection efficiency.[16][17]
-
-
Cell Transfection: Co-transfect the reporter plasmids and a REST expression plasmid (or empty vector control) into a suitable cell line (e.g., HEK293T or a non-neuronal cell line).
-
Cell Lysis: After 24-48 hours, lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement:
-
Add the appropriate substrate for the experimental luciferase (e.g., luciferin (B1168401) for Firefly luciferase) to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add the substrate for the normalization luciferase (e.g., coelenterazine (B1669285) for Renilla luciferase) and measure its luminescence.
-
-
Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity. A significant decrease in luciferase activity in the presence of REST compared to the control indicates that REST represses transcription through the cloned regulatory element.
Caption: Workflow for validating REST-mediated gene repression.
Conclusion and Future Directions
REST is a master regulator of neuronal development, wielding precise control over a vast network of target genes. Understanding the intricacies of REST-mediated gene silencing, the identity of its targets at different developmental stages, and the signaling pathways that govern its activity is paramount for both basic neuroscience research and the development of novel therapeutic strategies for neurological disorders. The methodologies outlined in this guide provide a robust framework for the continued exploration of REST's role in shaping the nervous system. Future research will likely focus on the cell-type-specific nuances of REST function, its interplay with other transcription factors and non-coding RNAs, and the potential for therapeutically modulating REST activity in the context of neurodevelopmental and neurodegenerative diseases.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Activation of REST/NRSF Target Genes in Neural Stem Cells Is Sufficient To Cause Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Transcription Repressor REST in Adult Neurons: Physiology, Pathology, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Transcription Repressor REST in Adult Neurons: Physiology, Pathology, and Diseases | eNeuro [eneuro.org]
- 6. ChIP-Seq Data Mining: Remarkable Differences in NRSF/REST Target Genes between Human ESC and ESC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REST/NRSF drives homeostatic plasticity of inhibitory synapses in a target-dependent fashion | eLife [elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Distinct Profiles of REST Interactions with Its Target Genes at Different Stages of Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. REST/NRSF drives homeostatic plasticity of inhibitory synapses in a target-dependent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
The Gatekeeper of Identity: REST's Role in Silencing Neuronal Genes in Non-Neuronal Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Repressor Element-1 Silencing Transcription factor (REST), also known as the Neuron-Restrictive Silencer Factor (NRSF), is a master regulator of gene expression crucial for cellular identity.[1][2] In the landscape of the human genome, which contains approximately 20,000-25,000 genes, a significant portion is dedicated to the complex functions of the nervous system. However, these neuronal genes must be actively silenced in the vast majority of cells that constitute non-neuronal tissues. REST is the principal architect of this silencing, ensuring that a liver cell remains a liver cell and does not inappropriately express genes for synaptic transmission or axonal guidance.[2][3] This guide provides a deep dive into the molecular mechanisms orchestrated by REST to maintain this critical lineage fidelity, the experimental approaches to study its function, and its implications in health and disease.
The Core Mechanism: A Multi-Layered Approach to Gene Repression
REST functions as a transcriptional repressor by binding to a specific DNA sequence, the 21-base pair Repressor Element-1 (RE1), also known as the Neuron-Restrictive Silencer Element (NRSE).[1][2][4] This binding event is the foundational step that initiates a cascade of epigenetic modifications to silence the associated neuronal genes. REST itself does not possess enzymatic activity; instead, it acts as a scaffold, recruiting a variety of co-repressor complexes to the RE1 site.[1][5]
The repressive action of REST is primarily mediated through two distinct domains that recruit separate co-repressor complexes:
-
The N-terminal domain recruits the mSin3 (mammalian Sin3) complex.[1][6][7]
-
The C-terminal domain recruits the CoREST (Corepressor for REST) complex.[1][6][8]
These co-repressor complexes, in turn, serve as platforms for an array of chromatin-modifying enzymes. This multi-protein "repressosome" complex[5] then enacts a series of epigenetic changes designed to convert the local chromatin environment from an active, transcriptionally permissive state (euchromatin) to a silenced, condensed state (heterochromatin).
The key enzymatic activities recruited by the REST complex include:
-
Histone Deacetylases (HDACs): Both mSin3 and CoREST complexes recruit HDAC1 and HDAC2.[9] These enzymes remove acetyl groups from histone tails, a modification associated with active gene transcription. The resulting deacetylated histones are more positively charged, leading to a tighter association with negatively charged DNA and a more compact chromatin structure.[9]
-
Histone Methyltransferases (HMTs): The REST-CoREST complex recruits the histone methyltransferase G9a, which catalyzes the methylation of histone H3 at lysine (B10760008) 9 (H3K9me).[9] This modification is a hallmark of transcriptionally silent chromatin.
-
Histone Demethylases (HDMs): The CoREST complex includes the lysine-specific demethylase 1 (LSD1), which removes methyl groups from histone H3 at lysine 4 (H3K4me).[9] H3K4 methylation is typically associated with active gene promoters, so its removal contributes to gene silencing.
This coordinated enzymatic activity—histone deacetylation, H3K9 methylation, and H3K4 demethylation—creates a chromatin state that is non-permissive for transcription, effectively locking away neuronal genes in non-neuronal cells.[6][8]
Caption: REST signaling pathway for neuronal gene silencing.
Data Presentation: The REST Repressosome and Its Targets
The efficiency of REST-mediated repression relies on the assembly of its corepressor complexes. The key components and their functions are summarized below.
| Component | Class | Primary Function in REST Complex | Recruited By |
| REST/NRSF | Transcription Factor | Binds to RE1/NRSE DNA sequence; acts as a scaffold for co-repressors. | N/A |
| mSin3A/B | Co-repressor | Scaffolding protein that recruits HDACs.[6][7] | REST (N-terminus) |
| CoREST (RCOR1/2/3) | Co-repressor | Scaffolding protein that recruits HDACs, LSD1, and G9a.[8][10][11] | REST (C-terminus) |
| HDAC1/2 | Enzyme (Deacetylase) | Removes acetyl groups from histones, promoting chromatin compaction.[9] | mSin3, CoREST |
| LSD1 (KDM1A) | Enzyme (Demethylase) | Removes activating methyl marks (H3K4me1/2) from histones.[9] | CoREST |
| G9a (EHMT2) | Enzyme (Methyltransferase) | Adds repressive methyl marks (H3K9me2) to histones.[9] | CoREST |
REST's role as a master regulator is underscored by the vast number of genes it controls. Genome-wide analyses have identified nearly 2,000 potential REST target genes in the human genome.[6][8] These genes are critical for nearly every specialized neuronal function. A selection of prominent REST target genes is presented below.
| Gene Symbol | Protein Name | Neuronal Function |
| SCN2A | Sodium Channel Nav1.2 | Action potential generation and propagation.[12] |
| GRIN2B | NMDA Receptor Subunit GluN2B | Synaptic plasticity, learning, and memory. |
| SYP | Synaptophysin | Synaptic vesicle formation and neurotransmitter release. |
| BDNF | Brain-Derived Neurotrophic Factor | Neuronal survival, growth, and differentiation. |
| CALB1 | Calbindin 1 | Calcium buffering, important for neuronal signaling. |
| TUBB3 | Tubulin Beta 3 Class III | Neuronal-specific cytoskeleton component, axonal maintenance.[13] |
| CHRM4 | Cholinergic Receptor M4 | Neuromodulation by acetylcholine. |
Experimental Protocols: Investigating REST Function
Studying the function of REST requires a multi-faceted approach combining molecular biology, biochemistry, and genomics. Below are detailed methodologies for key experiments used to elucidate REST's role.
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the specific genomic regions (RE1 sites) to which REST binds in a given cell type.
Methodology:
-
Cell Cross-linking: Treat non-neuronal cells (e.g., HeLa, HEK293) with formaldehyde (B43269) (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to REST. As a negative control, use a non-specific IgG antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-REST-DNA complexes. Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: The purified DNA can be analyzed in two ways:
-
ChIP-qPCR: Use quantitative PCR with primers designed for a specific known or putative RE1 site to quantify REST binding enrichment.
-
ChIP-Seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify all REST binding sites across the entire genome.
-
Caption: A typical Chromatin Immunoprecipitation sequencing (ChIP-seq) workflow.
Luciferase Reporter Assay
Objective: To quantify the repressive activity of REST on a specific RE1-containing gene promoter.
Methodology:
-
Construct Preparation:
-
Reporter Construct: Clone the promoter region of a known REST target gene (containing the RE1 site) upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.
-
Mutant Construct: Create a control construct where the 21-bp RE1 sequence is mutated or deleted.
-
REST Expression Construct: Clone the full-length REST cDNA into a separate expression vector.
-
Internal Control: Use a vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
Transfection: Co-transfect non-neuronal cells with:
-
The RE1-luciferase reporter (or mutant control).
-
The REST expression vector (or an empty vector control).
-
The Renilla luciferase internal control vector.
-
-
Cell Culture: Culture the cells for 24-48 hours to allow for protein expression.
-
Lysis and Assay: Lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between cells expressing REST and control cells. A significant decrease in luciferase activity in the presence of REST for the wild-type RE1 construct, but not the mutant, demonstrates REST-mediated repression.
Western Blotting
Objective: To detect the expression level of REST protein or the downstream repression of a target protein in different cell types or conditions.
Methodology:
-
Protein Extraction: Lyse cells (e.g., neuronal vs. non-neuronal cells) in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for REST or a REST target protein (e.g., Synaptophysin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein. Use a loading control (e.g., an antibody against GAPDH or β-actin) to confirm equal protein loading across lanes.
Logical Framework: Maintaining Cellular Identity
The role of REST is a fundamental example of how cell identity is actively maintained. The process can be understood as a logical gatekeeper system. In non-neuronal cells, the "REST gate" is closed, preventing the flow of genetic information from neuronal genes into functional proteins. This ensures that the cell maintains its specialized, non-neuronal phenotype.
Caption: Logical flow of REST function in cell identity.
Conclusion and Future Directions
The RE1-Silencing Transcription factor is far more than a simple on/off switch. It is the conductor of a complex molecular orchestra that utilizes epigenetic mechanisms to impose and maintain cellular identity. By robustly silencing a vast network of neuronal genes in non-neuronal tissues, REST prevents cellular mis-specification and ensures the proper function of diverse organ systems.[3][14] Understanding the intricate details of REST-mediated gene silencing is not only fundamental to developmental biology but also holds significant promise for therapeutic intervention. Dysregulation of REST has been implicated in various diseases, including cancers and neurodevelopmental disorders.[2][12] Future research aimed at modulating the activity of the REST repressor complex could therefore open new avenues for drug development, with the potential to correct aberrant gene expression programs at the heart of these pathologies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. RE1-silencing transcription factor - Wikipedia [en.wikipedia.org]
- 3. Knockout of REST/NRSF shows that the protein is a potent repressor of neuronally expressed genes in non-neural tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Coassembly of REST and its cofactors at sites of gene repression in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More than a Corepressor: The Role of CoREST Proteins in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The co-repressor mSin3A is a functional component of the REST-CoREST repressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. More than a Corepressor: The Role of CoREST Proteins in Neurodevelopment | eNeuro [eneuro.org]
- 9. REST, a master transcriptional regulator in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Comprehensive analysis of REST corepressors (RCORs) in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. REST Is Not Resting: REST/NRSF in Health and Disease | MDPI [mdpi.com]
- 13. REST and the RESTless: in stem cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. REST Is Restless in Neuronal and Non-Neuronal Virus Infections: An In Silico Analysis-Based Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the RE1-Silencing Transcription Factor (REST) Gene: Structure and Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
The RE1-Silencing Transcription Factor (REST), also known as the Neuron-Restrictive Silencer Factor (NRSF), is a master regulator of gene expression critical to neurogenesis and implicated in a variety of human diseases.[1][2] Initially identified as a transcriptional repressor that silences neuronal genes in non-neuronal cells, its role is now understood to be highly context-dependent, functioning as both a tumor suppressor and an oncogene.[1][3][4] This guide provides a detailed examination of the REST gene's structure, its complex alternative splicing, and the experimental methodologies used to study it.
REST Gene and Protein Structure
The human REST gene is located on chromosome 4q12 and spans approximately 24 kb of genomic DNA.[1][5] The gene is composed of multiple exons, including alternative 5' non-coding exons and an internal alternative exon, leading to the production of various mRNA transcripts.[1]
The canonical REST protein is a 1097-amino acid, 122 kDa protein that acts as a transcriptional repressor.[1] It belongs to the Krüppel-type zinc finger family of transcription factors.[1][2] Its structure is characterized by three main functional domains:
-
N-terminal Repressor Domain (NRD): Interacts with co-repressor complexes, such as Sin3A/B, to initiate gene silencing.[1][5]
-
DNA-Binding Domain (DBD): Contains eight C2H2-type zinc fingers that recognize and bind to the Repressor Element-1 (RE1)/Neuron-Restrictive Silencer Element (NRSE), a specific DNA sequence found in the regulatory regions of many neuronal genes.[1][2][5] A ninth zinc finger is located in the C-terminal domain.[1]
-
C-terminal Repressor Domain (CRD): Recruits other co-repressors, including RCOR1 (CoREST), which in turn engages chromatin-modifying enzymes like histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1).[5][6]
These domains work in concert to orchestrate chromatin remodeling and repress the transcription of target genes.[2][5]
Alternative Splicing of REST: A Key Regulatory Mechanism
Alternative splicing of the REST pre-mRNA is a crucial mechanism for regulating its activity, leading to a diverse array of protein isoforms with distinct functions.[5][7] This process is highly regulated and cell-type specific, playing a significant role in neuronal development and disease.[8][9] It is estimated that REST may produce at least 45 mRNA variants, giving rise to multiple protein isoforms.[5]
Several key splice variants of REST have been identified, each with unique structural and functional properties. The inclusion of a specific alternative exon can introduce a premature stop codon, leading to truncated proteins that often lack the C-terminal repression domain.[1][7]
| Isoform Name | Other Names | Key Structural Features | Functional Consequences |
| Full-Length REST | Canonical REST, Isoform 1 | Contains NRD, DBD (8 zinc fingers), and CRD.[1] | Acts as a potent transcriptional repressor of neuronal genes.[1][6] |
| REST4 | sNRSF, Isoform 3 | Lacks the CRD and part of the DBD, but retains the NRD and the first 5 zinc fingers.[1] | Often acts as a dominant-negative, competing with full-length REST for RE1 binding, thereby de-repressing target genes.[10][11][12] |
| REST-N62 / REST-N4 | N/A | Truncated proteins resulting from the inclusion of an alternative exon that introduces a premature stop codon.[1] | Encodes the REST4/sNRSF isoform.[1] |
| Isoform 2 | N/A | Truncated protein containing only the first four zinc fingers and lacks a nuclear localization signal.[1] | Localizes to the cytoplasm.[1] |
| Isoform 4 | N/A | Characterized by the selective deletion of the fifth zinc finger.[1] | --- |
Table 1: Major REST splice variants and their characteristics.
The alternative splicing of REST is tightly controlled by splicing factors, which are often expressed in a tissue-specific manner. A key regulator is the Serine/Arginine Repetitive Matrix Protein 4 (SRRM4) , also known as nSR100.[9][13]
-
In neural cells, SRRM4 expression is high. It directly promotes the inclusion of a frameshift-causing exon in the REST transcript.[9][13]
-
This splicing event produces the truncated, inactive REST4 isoform.[9][10]
-
The subsequent reduction in functional, full-length REST allows for the expression of neuronal genes required for neurogenesis.[9]
Conversely, in non-neural cells, full-length REST actively represses the SRRM4 gene, creating a mutually antagonistic regulatory loop that ensures neuronal genes remain silenced.[6][9] The splicing factor SRRM3 has also been shown to induce the splicing of REST to REST4 in certain cancer cells.[14] This intricate cross-regulation between a transcriptional repressor and a splicing activator is fundamental for controlling neurogenesis.[9]
Experimental Protocols
The study of REST gene structure and alternative splicing employs a range of molecular biology techniques.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a standard method to detect and semi-quantify different REST splice isoforms.[15][16]
Objective: To amplify and visualize the mRNA transcripts corresponding to full-length REST and the truncated REST4 isoform.
Methodology:
-
RNA Extraction: Isolate total RNA from the cells or tissues of interest using a TRIzol-based method or a commercial kit. Assess RNA quality and purity using spectrophotometry (A260/280 and A260/230 ratios) and integrity via gel electrophoresis.[15]
-
DNase Treatment: Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA, which could otherwise lead to false-positive PCR results.[15]
-
cDNA Synthesis: Perform reverse transcription using 1-2 µg of total RNA with a reverse transcriptase enzyme and oligo(dT) or random hexamer primers to generate complementary DNA (cDNA).
-
PCR Amplification:
-
Design primers that flank the alternative exon. The forward primer should anneal to a constitutive exon upstream of the alternative exon, and the reverse primer should anneal to a constitutive exon downstream.[15]
-
Set up a PCR reaction using the synthesized cDNA as a template, the designed primers, a Taq polymerase, and dNTPs.
-
Use the following cycling conditions (example): 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 58-62°C (primer-dependent) for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min.
-
-
Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose (B213101) gel. The full-length REST transcript will produce a larger amplicon than the REST4 transcript (which lacks the intervening sequence). Visualize bands using a DNA stain like ethidium (B1194527) bromide or SYBR Safe.
-
Quantification (Optional): For quantitative analysis (qRT-PCR), use a SYBR Green or probe-based assay on a real-time PCR machine. Relative expression can be calculated using the delta-delta Ct method, normalizing to a housekeeping gene.
Western blotting allows for the detection and differentiation of REST protein isoforms based on their molecular weight.
Objective: To identify the presence of full-length REST (~120-130 kDa) and truncated isoforms like REST4 (~50-60 kDa).
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to REST. Note: The choice of antibody is critical. Different antibodies may target different epitopes, potentially recognizing only specific isoforms.[5] It is advisable to use an antibody that recognizes an epitope in the N-terminal region common to both full-length REST and REST4. Incubate overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
Quantitative Data on REST Expression
The expression of REST and its isoforms is highly dynamic and varies significantly across different developmental stages, tissues, and disease states.
-
Embryogenesis: REST is highly expressed during early embryonic development, particularly in non-neuronal tissues and neural stem cells, where it prevents premature neuronal differentiation.[1][6][17] Mice lacking REST die by embryonic day 11.5 due to widespread apoptosis.[1]
-
Neuronal Differentiation: As neurons differentiate, REST expression is downregulated, primarily through transcriptional silencing and the SRRM4-mediated switch to the inactive REST4 isoform.[8][13][17]
-
Adult Tissues: In the adult brain, REST expression is generally low, permitting the expression of mature neuronal genes.[1] However, it remains expressed in many non-neuronal tissues like the heart and liver.[6] In the mechanosensory hair cells of the ear, the inclusion of the alternative exon to inactivate REST is the primary mechanism of its downregulation and is essential for hearing.[8]
Alterations in REST expression and splicing are linked to numerous pathologies.
| Disease | Observation | Implication |
| Huntington's Disease | Mutant Huntingtin (mHTT) protein fails to sequester REST in the cytoplasm, leading to increased nuclear REST.[1] | Increased repression of neuronal genes, such as BDNF, contributing to neurodegeneration. |
| Epilepsy & Ischemia | Following seizures or ischemic events, REST expression transiently increases in hippocampal neurons.[11][18] | Downregulation of target genes, including certain ion channels and receptors, which can be either neuroprotective or contribute to cell death depending on the context.[11] |
| Cancers (e.g., Medulloblastoma, SCLC) | Elevated REST expression is found in medulloblastoma.[1] In Small Cell Lung Cancer (SCLC), there is often an increased production of the REST4 splice variant.[1] | In medulloblastoma, REST acts as an oncogene. In SCLC, the shift to REST4 leads to inappropriate expression of neuronal genes.[1] |
| Deafness (DFNA27) | A genetic variant that prevents the alternative splicing-dependent inactivation of REST leads to a gain-of-function.[3][8] | Failure to de-repress essential neuronal genes in mechanosensory hair cells causes their degeneration and results in deafness.[8] |
Table 2: REST expression and splicing alterations in various diseases.
Conclusion and Therapeutic Implications
The REST gene is a master regulator whose function is intricately controlled by alternative splicing. The balance between the full-length repressor and its truncated, dominant-negative isoforms is critical for normal neurogenesis and cellular function. Dysregulation of this balance is a key factor in the pathology of numerous neurological disorders and cancers.
For drug development professionals, the REST pathway presents several potential therapeutic targets:
-
Modulating REST Expression: Small molecules that can induce the degradation of REST are being explored.[5]
-
Targeting Splicing: Developing strategies to manipulate the alternative splicing of REST, for instance, by targeting the activity of splicing factors like SRRM4, could restore the appropriate balance of REST isoforms.
-
Inhibiting Downstream Effectors: For diseases characterized by excessive REST activity, inhibiting the co-repressor complexes it recruits, such as HDACs, could alleviate the repression of key neuronal genes.[8]
A thorough understanding of the context-dependent splicing and function of REST is essential for the development of effective and specific therapeutic interventions.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. RE1-silencing transcription factor - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. REST RE1 silencing transcription factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rest | Abcam [abcam.com]
- 7. eneuro.org [eneuro.org]
- 8. Defects in the alternative splicing-dependent regulation of REST cause deafness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 10. The Transcription Repressor REST in Adult Neurons: Physiology, Pathology, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Transcription Repressor REST in Adult Neurons: Physiology, Pathology, and Diseases | eNeuro [eneuro.org]
- 12. REST protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. Mechanisms of Neuronal Alternative Splicing and Strategies for Therapeutic Interventions | Journal of Neuroscience [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Methods for Analyzing Alternative Splicing and Its Regulation in Plants: From Gene‐Specific Approaches to Transcriptome‐Wide Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct Profiles of REST Interactions with Its Target Genes at Different Stages of Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Discovery of the RE1-Silencing Transcription Factor (REST): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The RE1-Silencing Transcription Factor (REST), also known as the Neuron-Restrictive Silencer Factor (NRSF), is a crucial transcriptional repressor that plays a pivotal role in orchestrating the intricate landscape of neuronal gene expression. First identified in 1995 through landmark studies, REST functions as a master regulator, silencing the expression of a vast array of neuron-specific genes in non-neuronal tissues and in neuronal progenitor cells.[1] This silencing is achieved through its binding to a specific DNA sequence, the Repressor Element 1 (RE1), also known as the Neuron-Restrictive Silencer Element (NRSE). The discovery of REST provided a paradigm-shifting understanding of how neuronal identity is established and maintained, highlighting the critical role of active gene repression in cell fate determination. This technical guide delves into the foundational discovery of REST, presenting the key experimental evidence, detailed methodologies, and the intricate signaling pathways that govern its function.
The Seminal Discovery of a Master Repressor
The existence of a mechanism that actively represses neuronal gene expression in non-neuronal cells was first hypothesized through observations that the promoter of the type II voltage-dependent sodium channel gene contained a silencer element.[2] This led to the independent discovery and cloning of the transcription factor responsible for this silencing by two research groups in 1995.
-
Chong et al. (1995) identified and cloned a cDNA encoding a protein they named RE1-Silencing Transcription factor (REST), which specifically binds to the RE1 silencer element. Their work demonstrated that ectopic expression of REST in neuronal cells, which normally lack it, was sufficient to silence the expression of reporter genes containing the RE1 element.[2]
-
Schoenherr and Anderson (1995) independently cloned the same factor, which they named the Neuron-Restrictive Silencer Factor (NRSF). They showed that NRSF binds to the NRSE and acts as a coordinate repressor for a multitude of neuron-specific genes.[3][4] Their findings also revealed that NRSF is expressed in undifferentiated neuronal progenitors but is downregulated as neurons mature, suggesting a role as a master negative regulator of neurogenesis.[3][4]
Quantitative Analysis of REST/NRSF Function
The initial discovery of REST/NRSF was substantiated by rigorous quantitative experiments that demonstrated its binding affinity to the RE1/NRSE sequence and its potent repressive activity on gene transcription. The following tables summarize the key quantitative findings from these seminal studies.
Table 1: Electrophoretic Mobility Shift Assay (EMSA) Data
This table summarizes the results of EMSA experiments that characterized the binding of REST/NRSF to the RE1/NRSE DNA sequence.
| Experiment | Probe (RE1/NRSE Sequence) | Protein Source | Observation | Quantitative Finding (Relative Binding Affinity) | Reference |
| Specificity of REST Binding | Wild-type RE1 from Type II Sodium Channel Gene | In vitro translated REST | A specific shifted band indicating protein-DNA complex formation. | High | Chong et al., 1995 |
| Competition Assay | Wild-type RE1 with unlabeled wild-type or mutant RE1 competitors | In vitro translated REST | Unlabeled wild-type RE1 competed for binding, while mutant RE1 did not. | Specific | Chong et al., 1995 |
| NRSF Binding to Multiple NRSEs | NRSE sequences from various neuronal genes (e.g., SCG10, synapsin I) | In vitro translated NRSF | Shifted bands observed for multiple NRSE-containing probes. | Broad Target Specificity | Schoenherr & Anderson, 1995 |
Table 2: Luciferase Reporter Assay Data
This table presents the quantitative results from luciferase reporter assays, which were instrumental in demonstrating the transcriptional repression mediated by REST/NRSF.
| Cell Type | Reporter Construct | Co-transfected Effector | Fold Repression | Reference |
| HeLa (non-neuronal) | Type II Sodium Channel Promoter-Luciferase (with RE1) | - | (Baseline Repression) | Chong et al., 1995 |
| PC12 (neuronal, low REST) | Type II Sodium Channel Promoter-Luciferase (with RE1) | Empty Vector | Low | Chong et al., 1995 |
| PC12 (neuronal, low REST) | Type II Sodium Channel Promoter-Luciferase (with RE1) | REST Expression Vector | High | Chong et al., 1995 |
| 10T1/2 (fibroblast) | SCG10 Promoter-CAT (with NRSE) | - | High | Schoenherr & Anderson, 1995 |
| 10T1/2 (fibroblast) | SCG10 Promoter-CAT (mutant NRSE) | - | Low | Schoenherr & Anderson, 1995 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were central to the discovery and characterization of REST/NRSF.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA was used to demonstrate the direct binding of REST/NRSF to the RE1/NRSE DNA sequence.
Objective: To detect the formation of a protein-DNA complex between REST/NRSF and the RE1/NRSE sequence.
Methodology:
-
Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides corresponding to the RE1/NRSE sequence (e.g., from the promoter of the type II sodium channel gene or SCG10).
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin) using enzymes like T4 polynucleotide kinase or Klenow fragment.
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
Incubate the labeled probe with a source of REST/NRSF protein. This can be nuclear extracts from cells expressing REST/NRSF or in vitro translated protein.
-
The binding buffer typically contains a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of proteins to the probe, and other components to optimize binding (e.g., salts, glycerol).
-
For competition assays, add an excess of unlabeled wild-type or mutant RE1/NRSE oligonucleotides to the reaction mixture before adding the labeled probe.
-
-
Electrophoresis:
-
Resolve the binding reaction products on a non-denaturing polyacrylamide gel. The gel matrix separates molecules based on their size and charge.
-
The protein-DNA complex, being larger than the free probe, will migrate more slowly through the gel, resulting in a "shifted" band.
-
-
Detection:
-
Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes).
-
Luciferase Reporter Assay
This assay was employed to quantify the repressive effect of REST/NRSF on gene transcription.
Objective: To measure the ability of REST/NRSF to silence transcription from a promoter containing the RE1/NRSE element.
Methodology:
-
Plasmid Construction:
-
Clone the promoter region of a REST/NRSF target gene (e.g., the type II sodium channel gene) containing the RE1/NRSE element upstream of a reporter gene, such as firefly luciferase, in an expression vector.
-
Create a control plasmid with a mutated or deleted RE1/NRSE sequence.
-
Construct an effector plasmid that expresses the full-length REST/NRSF protein.
-
-
Cell Culture and Transfection:
-
Culture appropriate cell lines. Typically, a non-neuronal cell line that endogenously expresses REST/NRSF (e.g., HeLa) and a neuronal cell line with low or no REST/NRSF expression (e.g., PC12) are used.
-
Co-transfect the cells with the reporter plasmid and either the REST/NRSF effector plasmid or an empty vector control. A second reporter plasmid expressing a different enzyme (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
-
Cell Lysis and Luciferase Assay:
-
After a period of incubation to allow for protein expression and reporter gene transcription (typically 24-48 hours), lyse the cells to release the cellular contents, including the luciferase enzyme.
-
Add the luciferase substrate (luciferin) to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light.
-
Measure the light output using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold repression by comparing the normalized luciferase activity in the presence of the REST/NRSF effector plasmid to that of the empty vector control.
-
Chromatin Immunoprecipitation (ChIP)
While not as prevalent in the initial 1995 discovery papers, ChIP and its later iteration, ChIP-sequencing (ChIP-seq), have become indispensable for identifying the genome-wide binding sites of REST/NRSF.
Objective: To identify the specific DNA sequences bound by REST/NRSF in vivo.
Methodology:
-
Cross-linking:
-
Treat cells with a cross-linking agent, typically formaldehyde (B43269), to covalently link proteins to DNA.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to REST/NRSF.
-
Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Digest the proteins with proteinase K.
-
Purify the DNA.
-
-
Analysis:
-
ChIP-qPCR: Use quantitative PCR to determine the enrichment of specific DNA sequences in the immunoprecipitated DNA compared to an input control.
-
ChIP-seq: Prepare a DNA library from the purified DNA and sequence it using next-generation sequencing to identify all the DNA sequences bound by REST/NRSF across the entire genome.
-
The REST-Mediated Transcriptional Repression Pathway
REST exerts its repressive function by recruiting a cascade of co-repressor complexes and chromatin-modifying enzymes to its target genes. This leads to a condensed chromatin state that is refractory to transcription.
The N-terminal domain of REST recruits the mSin3A/B co-repressor complex, which in turn recruits histone deacetylases (HDACs) 1 and 2. The C-terminal domain of REST interacts with the CoREST co-repressor, which also recruits HDAC1/2, as well as other chromatin-modifying enzymes like the lysine-specific demethylase 1 (LSD1) and the histone methyltransferase G9a.
The sequential action of these enzymes leads to the deacetylation of histone tails and the methylation of specific histone residues (e.g., H3K9), creating a repressive chromatin environment. This altered chromatin structure prevents the binding of the transcriptional machinery and effectively silences gene expression.
Conclusion and Future Directions
The discovery of the RE1-Silencing Transcription Factor has profoundly impacted our understanding of neuronal development and gene regulation. REST's role as a master repressor, orchestrating the silencing of a vast network of neuronal genes, has opened up new avenues of research into the mechanisms of cell fate specification and the pathogenesis of neurological disorders and cancer. The intricate interplay between REST and its co-repressor complexes highlights the complexity of transcriptional regulation and provides a rich landscape for the development of novel therapeutic strategies. Future research will undoubtedly continue to unravel the multifaceted functions of REST, its regulation, and its potential as a target for intervention in a range of human diseases.
References
- 1. RE1-silencing transcription factor - Wikipedia [en.wikipedia.org]
- 2. REST: a mammalian silencer protein that restricts sodium channel gene expression to neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuron-restrictive silencer factor (NRSF): a coordinate repressor of multiple neuron-specific genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NRSF: A Coordinate Repressor of Neuron-Specific Genes Expressed in CNS Neural Progenitor Cells [authors.library.caltech.edu]
An In-depth Technical Guide to REST Co-repressors and Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RE1-Silencing Transcription Factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a master regulator of gene expression, primarily recognized for its role in silencing neuronal genes in non-neuronal tissues and progenitor cells. Its function is critical for proper neurogenesis and maintaining cellular identity. REST does not act alone; it functions as a scaffold, recruiting a variety of co-repressor complexes to target gene promoters, thereby orchestrating a symphony of epigenetic modifications that lead to transcriptional repression. This guide provides a detailed technical overview of the major REST co-repressor complexes, their components, mechanisms of action, and the experimental methodologies used to study them.
The Architecture of REST-Mediated Repression
REST-mediated gene silencing is a multi-step process initiated by the binding of REST to its cognate DNA sequence, the Repressor Element 1 (RE1). Upon binding, REST recruits two major co-repressor complexes: the mSin3 complex and the CoREST complex. These complexes, in turn, bring a host of enzymatic activities to the chromatin landscape, leading to a repressive chromatin environment.
The mSin3 Co-repressor Complex
The mSin3 complex is recruited to the N-terminal domain of REST.[1] The core components of this complex include the scaffold protein mSin3A or mSin3B and the histone deacetylases HDAC1 and HDAC2.[2][3]
Mechanism of Action: The primary function of the mSin3 complex in the context of REST-mediated repression is to remove acetyl groups from histone tails, particularly histone H3 and H4. This deacetylation increases the positive charge of the histones, leading to a more compact chromatin structure that is less accessible to the transcriptional machinery.
The CoREST Co-repressor Complex
The CoREST complex is recruited to the C-terminal domain of REST.[4] This complex is a multi-protein assembly with a diverse array of enzymatic activities. Its core components include:
-
RCOR1 (CoREST): A scaffolding protein that bridges the interaction between REST and other members of the complex.[4] There are also paralogs, RCOR2 and RCOR3, which can be part of the complex.[4]
-
HDAC1/2: Histone deacetylases that, similar to their role in the mSin3 complex, remove acetyl groups from histones.[2]
-
KDM1A (LSD1): A lysine-specific demethylase that removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active transcription.[2]
-
G9a (EHMT2): A histone methyltransferase that adds methyl groups to histone H3 at lysine 9 (H3K9), a mark associated with repressive chromatin.[2]
-
MeCP2: Methyl-CpG-binding protein 2, which can bind to methylated DNA and further recruit repressive machinery.[2]
-
Polycomb Repressive Complexes (PRC1 and PRC2): These complexes are also recruited by REST and contribute to gene silencing through histone modifications, such as H3K27 trimethylation (H3K27me3) by PRC2 and ubiquitination of H2A by PRC1.
Signaling Pathways and Logical Relationships
The recruitment and activity of REST co-repressor complexes are tightly regulated. The following diagrams illustrate the key signaling pathways and the logical flow of events in REST-mediated gene repression.
Quantitative Data
The following tables summarize key quantitative data related to the interactions and enzymatic activities of REST co-repressor complexes.
| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference |
| LSD1 and CoREST | 15.9 ± 2.07 nM | Isothermal Titration Calorimetry (ITC) | [5][6] |
| Enzyme | Substrate | Km | kcat | Reference |
| LSD1/CoREST | H3K4me2 peptide | ~20-50 µM | ~0.1-0.5 min⁻¹ | [6] |
| HDAC1 (in CoREST complex) | Acetylated H3 peptide | ~10-30 µM | ~1-5 s⁻¹ | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate REST co-repressor complexes.
Co-immunoprecipitation (Co-IP) of REST and its Co-repressors from Nuclear Extracts
This protocol is adapted from methodologies used to study nuclear protein-protein interactions.
1. Preparation of Nuclear Extracts: a. Harvest cells (e.g., HEK293T, SH-SY5Y) and wash twice with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors). c. Incubate on ice for 10-15 minutes to allow cells to swell. d. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. e. Centrifuge at a low speed (e.g., 3,000 x g) for 10 minutes at 4°C to pellet the nuclei. f. Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, and protease inhibitors). g. Incubate on a rotator for 30-60 minutes at 4°C. h. Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris. The supernatant is the nuclear extract.
2. Immunoprecipitation: a. Pre-clear the nuclear extract by incubating with protein A/G beads for 1 hour at 4°C. b. Centrifuge to pellet the beads and transfer the supernatant to a new tube. c. Add the primary antibody against the protein of interest (e.g., anti-REST, anti-CoREST, or anti-mSin3A) to the pre-cleared lysate. Recommended antibodies include those from reputable suppliers validated for IP.[8] d. Incubate overnight at 4°C with gentle rotation. e. Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C. f. Pellet the beads by centrifugation and discard the supernatant.
3. Washes and Elution: a. Wash the beads 3-5 times with a wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate). The salt concentration can be adjusted to modulate stringency.[9][10] b. After the final wash, aspirate all the supernatant. c. Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
4. Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for REST and H3K27me3
This protocol is a generalized workflow based on established ChIP-seq methodologies.
1. Chromatin Preparation: a. Cross-link proteins to DNA by adding formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. b. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. c. Harvest and wash the cells. d. Lyse the cells and nuclei to release the chromatin. e. Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
2. Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Add a specific antibody against REST or H3K27me3 to the pre-cleared chromatin. c. Incubate overnight at 4°C with rotation. d. Add protein A/G beads to capture the antibody-chromatin complexes.
3. Washes and Elution: a. Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound chromatin. b. Elute the chromatin from the beads.
4. Reverse Cross-linking and DNA Purification: a. Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
5. Library Preparation and Sequencing: a. Prepare a sequencing library from the purified DNA. b. Sequence the library using a high-throughput sequencing platform.
6. Data Analysis: a. Align the sequencing reads to the reference genome. b. Perform peak calling to identify regions of enrichment for REST or H3K27me3. c. Annotate the peaks to identify associated genes and perform downstream bioinformatics analysis.
References
- 1. The Transcription Repressor REST in Adult Neurons: Physiology, Pathology, and Diseases | eNeuro [eneuro.org]
- 2. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. The co-repressor mSin3A is a functional component of the REST-CoREST repressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. More than a Corepressor: The Role of CoREST Proteins in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic Characterization of the Binding Interaction between the Histone Demethylase LSD1/KDM1 and CoREST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic characterization of the binding interaction between the histone demethylase LSD1/KDM1 and CoREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. novusbio.com [novusbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
The Architect of Neuronal Fate: A Technical Guide to the Role of REST in Neurogenesis and Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
The RE1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), stands as a pivotal regulator in the intricate process of neuronal development. This master transcriptional repressor meticulously orchestrates the timely expression of a vast network of genes, ensuring the proper transition from neural stem cells to fully differentiated neurons. This technical guide provides an in-depth exploration of the multifaceted role of REST in neurogenesis and neuronal differentiation, offering a comprehensive resource for researchers and professionals in the field. We delve into the molecular mechanisms of REST-mediated gene silencing, present quantitative data on its dynamic expression and target gene regulation, and provide detailed protocols for key experimental approaches used to elucidate its function.
The Core Mechanism: REST as a Transcriptional Repressor
REST functions by binding to a specific 21-base pair DNA sequence known as the Repressor Element 1 (RE1) or Neuron-Restrictive Silencer Element (NRSE).[1][2] This binding site is located in the regulatory regions of a multitude of neuron-specific genes.[1] Upon binding to the RE1 element, REST acts as a scaffold, recruiting a complex of corepressor proteins to the genomic locus.[1] This corepressor complex includes mSin3A, CoREST, and various histone-modifying enzymes such as histone deacetylases (HDACs) and histone demethylases (e.g., LSD1).[1] The enzymatic activity of these recruited factors leads to chromatin condensation, rendering the target neuronal genes transcriptionally silent in non-neuronal cells and undifferentiated neural progenitors.[1]
Dynamic Expression and Target Gene Regulation During Neurogenesis
The expression and activity of REST are tightly regulated throughout neuronal development. In neural stem cells (NSCs) and early progenitors, REST levels are high, effectively repressing the expression of genes associated with a mature neuronal phenotype and thereby maintaining the undifferentiated state.[3] As neurogenesis proceeds, REST expression is downregulated, leading to the derepression of its target genes and allowing for neuronal differentiation to occur.[1][3] This dynamic regulation is crucial for the proper timing of neuronal maturation.
Quantitative Data on REST Expression and Target Gene Modulation
The following tables summarize quantitative data from various studies, illustrating the changes in REST expression and the corresponding expression of its target genes during neuronal differentiation.
Table 1: Changes in REST and Neuronal Gene Expression during P19 Cell Differentiation
| Gene | Fold Change (NeuroD2/E12-induced neurogenesis vs. control) | Method | Reference |
| REST (protein) | 7.18-fold decrease | Western Blot | [1] |
| Zfhx1a (transcript) | 3.37-fold increase | Real-time PCR | [1] |
Table 2: Expression Levels of REST Target Genes in Embryonic Stem (ES) Cells, Neural Stem (NS) Cells, and Hippocampus
| Gene | Relative Expression in ES Cells | Relative Expression in NS Cells | Relative Expression in Hippocampus | Method | Reference |
| Cspg3 | 0.3 | 0 | 230.8 | Quantitative PCR | [4] |
| Arc | 82.0 | 19.0 | 276.0 | Quantitative PCR | [4] |
| Syt2 | 4.0 | 0.4 | 115.0 | Quantitative PCR | [4] |
| Apba2 | 48.0 | 0.7 | 6684.0 | Quantitative PCR | [4] |
| Kcnh1 | 0.1 | 0 | 22.0 | Quantitative PCR | [4] |
| Atp2b2 | 48.0 | 0.7 | 6684.0 | Quantitative PCR | [4] |
Table 3: De-repression of Pro-neuronal Genes upon REST Knockdown in HCN Cells
| Gene | Condition | Method | Reference |
| NeuroD1 | REST shRNA knockdown (RA+FSK for 24 hours) | Not specified | [5] |
| Tuj1 | REST shRNA knockdown (RA+FSK for 24 hours) | Not specified | [5] |
| DCX | REST shRNA knockdown (RA+FSK for 24 hours) | Not specified | [5] |
Signaling Pathways and Regulatory Networks
REST is a central node in a complex regulatory network that governs neurogenesis. Its activity is modulated by various signaling pathways, and in turn, it controls the expression of key components of these pathways.
Caption: REST recruits a corepressor complex to the RE1 site of neuronal genes, leading to epigenetic modifications and transcriptional silencing.
Experimental Protocols for Studying REST Function
Elucidating the role of REST in neurogenesis requires a combination of molecular and cellular biology techniques. The following sections provide detailed methodologies for key experiments.
Neural Stem Cell Culture and Differentiation
Objective: To culture and differentiate neural stem cells (NSCs) in vitro to study the expression and function of REST at different developmental stages.
Protocol:
-
Coating Culture Vessels:
-
NSC Expansion:
-
Neuronal Differentiation:
-
When NSCs reach the desired confluency, replace the expansion medium with a neural differentiation medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).[7]
-
Continue to change the medium every 3-4 days.
-
Differentiation can be monitored over several days or weeks by observing morphological changes and analyzing the expression of neuronal markers.
-
Caption: A simplified workflow for the in vitro differentiation of neural stem cells into mature neurons, highlighting the corresponding changes in REST expression.
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic regions occupied by REST in neural stem cells and differentiated neurons.
Protocol:
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine.
-
-
Cell Lysis and Sonication:
-
Lyse the cells and isolate the nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to REST overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads several times to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess REST binding at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of REST and its target genes.
Protocol:
-
RNA Extraction:
-
Extract total RNA from cultured cells or tissue samples using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Set up the PCR reaction with a SYBR Green-based master mix, cDNA template, and gene-specific primers for REST and target genes, as well as a housekeeping gene (e.g., GAPDH) for normalization.
-
Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.
-
Immunocytochemistry (ICC)
Objective: To visualize the subcellular localization and expression of REST protein in cultured cells.
Protocol:
-
Cell Seeding and Fixation:
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against REST diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Co-Immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with REST, such as its corepressors.
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to REST.
-
Add Protein A/G beads to capture the antibody-REST-interacting protein complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., CoREST, mSin3A).
-
Caption: A schematic representation of the Co-Immunoprecipitation (Co-IP) workflow to identify REST-interacting proteins.
Luciferase Reporter Assay
Objective: To functionally assess the repressive activity of REST on a specific RE1-containing promoter.
Protocol:
-
Construct Preparation:
-
Clone the RE1 element and its flanking promoter region from a known REST target gene upstream of a luciferase reporter gene in a plasmid vector.
-
-
Transfection:
-
Co-transfect the luciferase reporter construct and a control plasmid (e.g., expressing Renilla luciferase for normalization) into cells.
-
In parallel, transfect cells with a construct overexpressing REST or an shRNA to knockdown REST to assess changes in reporter activity.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[10]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity between different experimental conditions to determine the effect of REST on promoter activity.
-
Conclusion
REST is an indispensable regulator of neurogenesis and neuronal differentiation, acting as a master switch that controls the expression of a vast array of neuronal genes. Its dynamic expression and intricate interplay with a host of corepressors and signaling pathways ensure the precise temporal and spatial control of neuronal development. A thorough understanding of the molecular mechanisms governing REST function is critical for advancing our knowledge of both normal brain development and the pathophysiology of various neurological disorders. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the complex and multifaceted roles of this key transcriptional architect.
References
- 1. Transcriptional Inhibition of REST by NeuroD2 during Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REST selectively represses a subset of RE1-containing neuronal genes in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Distinct Profiles of REST Interactions with Its Target Genes at Different Stages of Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neural Stem Cell Culture Protocols [sigmaaldrich.cn]
- 7. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
- 10. benchchem.com [benchchem.com]
The Dual Mandate of REST: Unraveling Its Role as a Tumor Suppressor and Oncogene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The RE1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a master regulator of gene expression with a paradoxical role in human health and disease. Initially identified as a repressor of neuronal genes in non-neuronal tissues, REST is now recognized for its complex and context-dependent functions in a multitude of cellular processes. Its dysregulation is implicated in a variety of cancers and other diseases, where it can act as either a tumor suppressor or an oncogene. This technical guide provides a comprehensive overview of the molecular mechanisms underlying REST's involvement in disease, with a focus on cancer. We delve into the intricate signaling pathways it governs, present quantitative data on its expression and activity, and provide detailed experimental protocols for its study, aiming to equip researchers and drug development professionals with the foundational knowledge to explore REST as a therapeutic target.
Introduction
REST is a Kruppel-type zinc finger transcription factor that binds to a 21-base pair DNA sequence known as the repressor element-1 (RE1) or neuron-restrictive silencer element (NRSE).[1][2] This binding event initiates the recruitment of a large corepressor complex, including mSin3A/B and CoREST, which in turn enlists a host of chromatin-modifying enzymes such as histone deacetylases (HDACs), histone methyltransferases (like G9a and SUV39H1), and the histone demethylase LSD1.[3] This molecular machinery effectively silences the expression of a vast network of target genes.
While REST's primary role is in neurogenesis, its influence extends to a wide array of physiological and pathological processes. The duality of REST's function in cancer is particularly striking. In many epithelial cancers, such as those of the breast, colon, and lung, REST acts as a tumor suppressor, and its loss of function is associated with increased malignancy.[1][4] Conversely, in neural-derived tumors like medulloblastoma, glioblastoma, and neuroblastoma, REST is often overexpressed and functions as an oncogene, driving tumor progression and conferring a poor prognosis.[1][5][6][7] This guide will explore the molecular underpinnings of this dichotomy and provide the necessary tools to investigate its therapeutic potential.
Quantitative Analysis of REST Expression and Activity in Cancer
The expression and activity of REST vary significantly across different cancer types and even within subtypes of the same cancer. This differential expression is a key determinant of its functional role. The following tables summarize quantitative data from various studies, highlighting the disparate levels of REST in different malignancies.
Table 1: REST mRNA and Protein Expression in Various Cancers Compared to Normal Tissues
| Cancer Type | REST Expression Level (Tumor vs. Normal) | Method | Key Findings | Reference |
| Glioma (LGG + GBM) | Significantly Higher | TCGA, GTEX RNA-seq | Higher REST expression is associated with worse overall survival, progression-free interval, and disease-specific survival.[6] | [6] |
| Glioblastoma (GBM) | Higher | CPTAC Proteomics | Higher total protein expression in primary tumor tissues compared to normal tissues (p < 0.001).[2] | [2] |
| Breast Cancer | Lower (in a subset of aggressive tumors) | Gene Signature Analysis, IHC | Loss of REST function ("RESTless" tumors) is associated with increased relapse and disease aggression.[4] | [4] |
| Ovarian Cancer | Higher | CPTAC Proteomics | Higher total protein expression in primary tumor tissues compared to normal tissues (p < 0.001).[2] | [2] |
| Lung Adenocarcinoma (LUAD) | Higher | CPTAC Proteomics | Higher total protein expression in primary tumor tissues compared to normal tissues (p < 0.001).[2] | [2] |
| Pancreatic Cancer | Higher | TCGA, IHC | Higher REST expression is associated with poorer survival and more advanced tumor stages. | [8] |
| Endometrial Cancer | Lower | qRT-PCR, Western Blot | REST and MMP24 expression were significantly lower in human EC samples compared to control samples. | [9] |
| Neuroblastoma | Higher | - | High REST expression is associated with higher clinical stages.[5][10] | [5][10] |
| Oral Squamous Cell Carcinoma | Higher | Western Blot | Higher REST expression in KB cancer cells compared to normal human oral keratinocytes. | [11] |
Table 2: Functional Consequences of Altered REST Activity in Cancer Models
| Cancer Type | Experimental Model | Alteration in REST | Quantitative Outcome | Effect on Cancer Hallmarks | Reference |
| Glioblastoma | HR-GSC lines | REST Knockdown | Increased survival in mice, higher apoptosis, lower invasion. | Reduced tumorigenicity | [7] |
| Glioblastoma | LR-GSC lines | REST Overexpression | Decreased survival in mice, lower apoptosis, higher invasion. | Increased tumorigenicity | [7] |
| Endometrial Cancer | Ishikawa cells | REST siRNA | Increased proliferation (1.13X), migration (1.72X), and invasion (7.77X). | Enhanced tumorigenesis | [9] |
| Oral Squamous Cell Carcinoma | KB cells | REST siRNA | Reduced cell viability, activation of apoptosis, DNA fragmentation. | Inhibition of cell survival | [11] |
REST Signaling Pathways in Cancer
REST exerts its influence on cancer progression by modulating several key signaling pathways. The specific pathways affected often depend on the cellular context, contributing to its dual oncogenic and tumor-suppressive roles.
REST and the mTOR Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. In some cancers, REST has been shown to regulate this pathway. For instance, in oral squamous cell carcinoma, knockdown of REST disrupts the mTOR signaling pathway, leading to reduced phosphorylation of its downstream targets eIF4G, eIF4E, and 4E-BP1, which ultimately inhibits cancer cell survival.[11] In prion diseases, which share some pathological mechanisms with neurodegenerative disorders and cancer, downregulation of REST is associated with alterations in the Akt-mTOR signaling pathway.[12]
REST and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is a hallmark of several cancers, including medulloblastoma.[13][14][15] In Sonic Hedgehog (SHH)-driven medulloblastoma, elevated REST expression is linked to poor outcomes.[16] REST has been shown to control the SHH pathway by regulating the expression of key components. For example, a novel REST-USP37-GLI1 axis has been identified, where the REST target gene USP37, a deubiquitylase, controls the stability of the Hh effector GLI1.[16]
REST as a Regulator of Downstream Effectors in Glioblastoma
In glioblastoma, REST's oncogenic function is mediated through the direct regulation of specific downstream target genes. For example, REST directly represses the dopamine (B1211576) receptor D2 (DRD2) gene.[17][18] The REST-DRD2 axis has been shown to regulate tumorigenesis by controlling invasion and apoptosis.[17][18] Furthermore, recent studies have identified KIF15 as another downstream target of REST in glioblastoma, where REST, in synergy with the histone acetyltransferase p300, transactivates KIF15 to promote tumor progression.[19]
Experimental Protocols for Studying REST
Investigating the multifaceted roles of REST requires a combination of molecular and cellular biology techniques. This section provides detailed methodologies for key experiments used to study REST function.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for REST
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like REST.
Objective: To identify the genomic regions occupied by REST in a specific cell type.
Methodology:
-
Cross-linking: Treat cultured cells (e.g., 1 x 107 cells per sample) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. For transcription factors, a double cross-linking step with disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[20] Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-600 bp. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-REST antibody or a negative control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and an input control DNA sample. Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the REST ChIP sample compared to the input control. Perform motif analysis to confirm the presence of the RE1/NRSE sequence within the identified peaks.
RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis
RNA-seq is used to quantify the transcriptome and identify genes that are differentially expressed upon perturbation of REST levels.
Objective: To identify the downstream target genes of REST by comparing the transcriptomes of cells with normal and altered REST expression.
Methodology:
-
Cell Culture and Perturbation: Culture cells of interest and introduce a perturbation to alter REST expression (e.g., siRNA-mediated knockdown or CRISPR-Cas9 knockout of REST, or overexpression of REST). Include appropriate control groups (e.g., non-targeting siRNA or empty vector).
-
RNA Extraction: Isolate total RNA from the cells using a column-based kit or TRIzol reagent. Ensure high quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene to generate a count matrix.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the experimental and control groups.[21][22][23]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) or pathway analysis (e.g., KEGG) on the differentially expressed genes to identify enriched biological processes and pathways.
-
Luciferase Reporter Assay for REST Activity
This assay is used to measure the transcriptional repressive activity of REST on a specific target gene promoter containing an RE1/NRSE site.
Objective: To quantify the ability of REST to repress transcription from a promoter containing its binding site.
Methodology:
-
Construct Preparation:
-
Clone the promoter region of a known REST target gene containing the RE1/NRSE site upstream of a firefly luciferase reporter gene in a suitable vector (e.g., pGL3).
-
Prepare a control vector where the RE1/NRSE site is mutated or deleted.
-
Use a co-transfected Renilla luciferase vector for normalization of transfection efficiency.
-
-
Cell Transfection:
-
Plate cells in a multi-well plate.
-
Co-transfect the cells with the firefly luciferase reporter construct (wild-type or mutant), the Renilla luciferase normalization vector, and an expression vector for REST (or a control vector).
-
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity between cells transfected with the wild-type and mutant RE1/NRSE constructs in the presence and absence of overexpressed REST. A significant decrease in luciferase activity with the wild-type construct in the presence of REST indicates repressive activity.
-
REST in Other Diseases
Beyond cancer, REST dysregulation has been implicated in a range of other diseases, primarily neurodegenerative and developmental disorders.
-
Huntington's Disease: In Huntington's disease, the mutant huntingtin protein fails to sequester REST in the cytoplasm, leading to its translocation to the nucleus and subsequent repression of essential neuronal genes, contributing to neurodegeneration.
-
Alzheimer's Disease: In the aging brain, REST has been shown to have a neuroprotective role. It is induced in aging neurons and represses genes involved in apoptosis and Alzheimer's disease pathology, while promoting stress resistance.
-
Epilepsy: Aberrant REST expression and function have been linked to changes in ion channel gene expression, which can contribute to neuronal hyperexcitability and epilepsy.
Conclusion and Future Directions
The RE1-Silencing Transcription factor is a protein of profound complexity, acting as a molecular switch that can either suppress or promote tumorigenesis depending on the cellular milieu. Its intricate involvement in key signaling pathways such as mTOR and Hedgehog, and its regulation of a vast network of genes, underscore its significance as a potential therapeutic target. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further dissect the roles of REST in cancer and other diseases.
Future research should focus on elucidating the precise molecular cues that dictate REST's switch from a tumor suppressor to an oncogene. A deeper understanding of the post-translational modifications of REST and its dynamic interactions with various co-regulators will be crucial. Furthermore, the development of small molecules or biologics that can selectively modulate REST activity in a context-specific manner holds immense promise for novel therapeutic interventions. The continued exploration of the REST signaling network will undoubtedly pave the way for innovative strategies to combat a wide range of human diseases.
References
- 1. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 2. Systematic analysis identifies REST as an oncogenic and immunological biomarker in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of REST in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Loss of REST in breast cancer promotes tumor progression through estrogen sensitization, MMP24 and CEMIP overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The REST Gene Signature Predicts Drug Sensitivity in Neuroblastoma Cell Lines and Is Significantly Associated with Neuroblastoma Tumor Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of REST/NRSF Gene in Glioma and Its ceRNA Network Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REST regulates oncogenic properties of glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The REST gene signature predicts drug sensitivity in neuroblastoma cell lines and is significantly associated with neuroblastoma tumor stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NRSF/REST regulates the mTOR signaling pathway in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Downregulation of the Repressor Element 1-Silencing Transcription Factor (REST) Is Associated with Akt-mTOR and Wnt-β-Catenin Signaling in Prion Diseases Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hedgehog signaling promotes medulloblastoma survival via Bc/II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. The developmental stage of the medulloblastoma cell-of-origin restricts Sonic hedgehog pathway usage and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. sensusimpact.com [sensusimpact.com]
- 18. REST-DRD2 mechanism impacts glioblastoma stem cell–mediated tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KIF15 promotes human glioblastoma progression under the synergistic transactivation of REST and P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 21. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 23. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 24. Luciferase reporter assay [bio-protocol.org]
- 25. med.emory.edu [med.emory.edu]
- 26. assaygenie.com [assaygenie.com]
- 27. m.youtube.com [m.youtube.com]
- 28. med.upenn.edu [med.upenn.edu]
The Regulation of REST Expression and Activity: A Comprehensive Technical Guide
Introduction
The RE1-Silencing Transcription factor (REST), also known as the Neuron-Restrictive Silencer Factor (NRSF), is a master transcriptional regulator critical for orchestrating gene expression programs, particularly within the nervous system.[1] Initially identified as a repressor of neuron-specific genes in non-neuronal tissues, REST's role is now understood to be far more complex, acting as a pivotal regulator in neurogenesis, neuronal differentiation, synaptic plasticity, and the maintenance of neural stem cells.[2][3][4] REST is a Krüppel-type zinc finger protein containing a central DNA-binding domain with eight zinc fingers, flanked by N-terminal and C-terminal repressor domains.[5] It exerts its function by binding to a 21-bp DNA sequence known as the Repressor Element-1 (RE1) or Neuron-Restrictive Silencer Element (NRSE), present in the regulatory regions of thousands of target genes.[6]
Dysregulation of REST is implicated in a wide array of pathologies, including neurodegenerative diseases like Alzheimer's and Huntington's disease, epilepsy, stroke, and various cancers.[1][2] Depending on the cellular context, REST can function as either a tumor suppressor or an oncogene.[5][7] Given its central role in health and disease, understanding the multi-layered regulation of REST expression and activity is of paramount importance for researchers and drug development professionals. This guide provides an in-depth overview of the transcriptional, post-transcriptional, and post-translational mechanisms that govern REST, its activity-modulating protein interactions, and the experimental protocols used to investigate them.
Transcriptional Regulation of the REST Gene
The expression of the REST gene is a critical determinant of cell fate and is itself subject to tight transcriptional control. This regulation involves both positive and negative feedback mechanisms.
-
Transcriptional Activation : The proapoptotic protein HIPPI (huntingtin interacting protein 1 protein interactor), in partnership with its molecular transporter HIP1, can bind to the REST promoter to increase its expression.[8] This mechanism is particularly relevant in the context of Huntington's disease, where the altered interaction between HIP1 and mutant huntingtin protein leads to increased nuclear accumulation of HIPPI and HIP1, resulting in higher REST activation and subsequent repression of its target genes, such as Brain-Derived Neurotrophic Factor (BDNF).[8] The transcription factor Sp1 has also been implicated in the control of Rest gene expression.[9][10]
-
Negative Feedback Loop : The promoter of the REST gene itself contains an RE1 sequence.[5] This suggests the existence of a negative feedback mechanism where the REST protein can bind to its own promoter to repress its transcription, allowing for homeostatic control of its own levels.[5][11]
Post-Transcriptional Regulation
After transcription, the REST mRNA is subject to further layers of regulation that control its processing and stability, ultimately influencing the amount of functional protein produced.
-
Alternative Splicing : The REST gene undergoes alternative splicing, producing different isoforms. The most well-characterized of these is REST4, a truncated isoform that lacks the C-terminal repressor domain.[9][10] REST4 can act as a dominant-negative regulator by competing with full-length REST for binding to RE1 sites, thereby de-repressing target genes.[9][10] The splicing factor SRRM4 can post-transcriptionally inactivate REST by promoting alternative splicing, which is essential for the development and maintenance of mechanosensory hair cells in the inner ear.
-
Regulation by Non-coding RNAs : The REST regulatory network extends to non-coding RNAs (ncRNAs), and vice-versa. REST represses the expression of numerous neurally expressed microRNAs (miRNAs), such as miR-132, and long non-coding RNAs (lncRNAs).[9][12] Conversely, a small double-stranded RNA (dsRNA) has been identified that can compete with REST for binding to its target RE1 sequences, thus modulating its repressive activity.[10]
Post-Translational Regulation and Protein Stability
The stability and abundance of the REST protein are dynamically controlled by a sophisticated network of post-translational modifications (PTMs), primarily through a balance of ubiquitination and deubiquitination.
Ubiquitin-Proteasome System
The primary pathway for REST degradation is the ubiquitin-proteasome system. This process is critical during neuronal differentiation, where REST levels must be reduced to allow for the expression of neuronal genes.[5]
-
Phosphorylation-Dependent Ubiquitination : The degradation of REST is initiated by its phosphorylation. The serine/threonine kinase Casein Kinase 1 (CK1) phosphorylates REST at serine residues located within two distinct degron motifs in its C-terminal domain.[1] This phosphorylation event creates a recognition site for the E3 ubiquitin ligase SCF/β-TrCP.[1][5] β-TrCP then binds to the phosphorylated degrons and mediates the polyubiquitination of REST, targeting it for destruction by the 26S proteasome.[1][13] This degradation pathway is also active during the G2 phase of the cell cycle.[14]
-
Deubiquitination and Stabilization : The ubiquitination of REST is a reversible process. The deubiquitinating enzyme (DUB) HAUSP (Herpesvirus-associated ubiquitin-specific protease), also known as USP7, can remove ubiquitin chains from REST, thereby stabilizing the protein and preventing its degradation.[5][14] This stabilization by HAUSP is crucial for maintaining the pool of REST in neural progenitor cells.[14] Another DUB, USP15, has been shown to specifically stabilize newly synthesized REST protein, playing a key role in its rapid accumulation following mitosis.[13]
This dynamic interplay between β-TrCP-mediated ubiquitination and HAUSP/USP15-mediated deubiquitination creates a "Ying-Yang" control system that precisely regulates REST protein levels, which is critical for directing cell fate decisions.[5]
Autophagy-Lysosome Pathway
In addition to proteasomal degradation, REST can be cleared via the autophagy-lysosome pathway.[1] This mechanism has been observed in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where oxidative stress can activate autophagy.[1] In this process, REST translocates from the nucleus to the cytoplasm, where it is engulfed by autophagosomes along with misfolded proteins like amyloid-beta (Aβ) and targeted for lysosomal degradation.[1] This sequestration and degradation contribute to the decline in nuclear REST levels observed in AD.[3]
Other Post-Translational Modifications
-
O-glycosylation : REST has been identified as an O-glycosylated protein, although the specific functional consequences of this modification are still under investigation.[14]
-
Phosphorylation : Beyond priming for ubiquitination, phosphorylation by other kinases like ERK1/2 can also influence REST stability.[1]
Regulation of REST Activity
The functional output of REST is determined not only by its expression level but also by its interactions with other proteins and its subcellular localization. These factors dictate whether REST will act as a repressor or, in some contexts, an activator of gene transcription.
Protein-Protein Interactions: Co-repressors and Co-activators
REST functions as a molecular scaffold, recruiting large multi-protein complexes to its target gene promoters to enact chromatin modifications.[2][15]
-
Co-repressor Complexes : The canonical function of REST is gene silencing, which is achieved through the recruitment of two main co-repressor complexes.[6]
-
The N-terminal repressor domain recruits the mSin3A/B complex , which includes the histone deacetylases HDAC1 and HDAC2 .[2][3][16] HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.
-
The C-terminal repressor domain recruits the CoREST complex .[1][2] This complex contains a broader array of chromatin-modifying enzymes, including HDAC1/2 , the histone demethylase LSD1 (which removes activating marks from H3K4), and the histone methyltransferase G9a (which adds repressive marks to H3K9).[1][2][15] Other proteins, such as MeCP2 and TRIM28, can also be part of these REST-associated repressive complexes.[1][17][18]
-
-
Co-activator Complexes : Contrary to its primary role as a repressor, REST can also activate gene transcription under specific circumstances.[1] This activating function involves recruiting a different set of proteins, such as the TET3 hydroxylase and the chromatin remodeler NSD3 .[1] TET3 promotes the conversion of 5-methylcytosine (B146107) to 5-hydroxymethylcytosine, a mark associated with gene activation.[1] Additionally, interactions with small modulatory RNAs (smRNAs) at promoter regions can displace repressor complexes and recruit co-activators like CBP/p300.[19]
Subcellular Localization
REST is a transcription factor, and therefore its activity is contingent upon its presence in the nucleus.[3] Regulating its nucleocytoplasmic transport is a key mechanism for controlling its access to target genes.
-
Cytoplasmic Sequestration : In a physiological state, wild-type huntingtin (Htt) protein can sequester REST in the cytoplasm.[1] It forms a complex with HAP1 and REST-interacting LIM domain protein (RILP), effectively preventing REST from entering the nucleus and repressing its target genes.[1]
-
Nuclear Translocation in Disease : In Huntington's disease, the mutant Htt protein disrupts this cytoplasmic complex.[1] This liberates RILP, which then binds to REST and facilitates its translocation into the nucleus.[1] The resulting increase in nuclear REST leads to the aberrant repression of crucial neuronal genes, such as BDNF, contributing to the disease pathology.[1]
Data Summary Tables
The following tables summarize the key factors and mechanisms involved in the regulation of REST.
Table 1: Regulators of REST Expression and Stability
| Regulator | Type of Regulation | Mechanism of Action | Effect on REST |
|---|---|---|---|
| HIPPI/HIP1 | Transcriptional | Binds to REST promoter and activates transcription.[8] | Increased expression |
| REST Protein | Transcriptional | Binds to RE1 site in its own promoter (negative feedback).[5] | Decreased expression |
| SRRM4 | Post-Transcriptional | Promotes alternative splicing to inactive isoforms (e.g., REST4). | Decreased full-length REST |
| CK1 / β-TrCP | Post-Translational | Phosphorylates REST, leading to β-TrCP-mediated ubiquitination and proteasomal degradation.[1] | Decreased protein stability |
| HAUSP (USP7) / USP15 | Post-Translational | Deubiquitinates REST, preventing its degradation.[5][13] | Increased protein stability |
| Autophagy | Post-Translational | Sequesters REST in autophagosomes for lysosomal degradation, often under cellular stress.[1] | Decreased protein levels |
Table 2: Regulators of REST Activity
| Interacting Factor(s) | Type of Regulation | Mechanism of Action | Effect on REST Target Genes |
|---|---|---|---|
| mSin3A/B, HDAC1/2 | Activity (Co-repressor) | Recruited by N-terminus; histone deacetylation.[2][3] | Repression |
| CoREST, HDAC1/2, LSD1, G9a | Activity (Co-repressor) | Recruited by C-terminus; histone deacetylation, demethylation, and methylation.[1][2] | Repression |
| TET3, NSD3 | Activity (Co-activator) | Recruited by REST; promotes activating chromatin marks.[1] | Activation |
| Htt (wild-type), HAP1, RILP | Localization | Sequesters REST in the cytoplasm.[1] | De-repression (prevents REST from accessing targets) |
| Htt (mutant) | Localization | Disrupts cytoplasmic sequestration, promoting REST nuclear translocation.[1] | Repression (allows REST to access targets) |
Experimental Protocols
Investigating the complex regulation of REST requires a variety of molecular biology techniques. Below are generalized methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective : To identify the genome-wide binding sites of REST and analyze how its binding is affected by different cellular conditions.
Methodology :
-
Cross-linking : Treat cells or tissues with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing : Lyse cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
-
Immunoprecipitation (IP) : Incubate the sheared chromatin with an antibody specific to REST. Use magnetic beads coated with Protein A/G to capture the antibody-REST-DNA complexes.
-
Washing : Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking : Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.
-
DNA Purification : Purify the immunoprecipitated DNA.
-
Library Preparation : Prepare a sequencing library from the purified DNA fragments.
-
High-Throughput Sequencing : Sequence the DNA library.
-
Data Analysis : Align sequenced reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, which represent REST binding sites.
Co-Immunoprecipitation (Co-IP)
Objective : To identify or confirm physical interactions between REST and its binding partners (e.g., CoREST, mSin3A, β-TrCP).
Methodology :
-
Cell Lysis : Prepare a whole-cell lysate using a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing : Incubate the lysate with control beads to reduce non-specific binding in subsequent steps.
-
Immunoprecipitation : Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., REST). As a negative control, use an isotype-matched IgG antibody.
-
Complex Capture : Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution : Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.
-
Analysis : Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein (e.g., CoREST). The presence of the prey protein in the REST IP lane, but not the IgG control lane, confirms the interaction.
Conclusion
The regulation of the REST transcription factor is a highly intricate process, managed across multiple biological layers from gene transcription to protein degradation and activity modulation. Its expression is controlled by a feedback loop and external transcription factors, while its functional protein levels are precisely tuned by a dynamic balance between ubiquitination and deubiquitination. Furthermore, REST's activity as a repressor or activator is dictated by a complex interplay of co-factors and its subcellular localization. The dysregulation of any of these control points can lead to severe pathological consequences, highlighting REST as a critical node in cellular homeostasis and a compelling target for therapeutic intervention in a variety of human diseases. A thorough understanding of these regulatory networks is essential for developing strategies to modulate REST activity for clinical benefit.
References
- 1. REST, a master transcriptional regulator in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. RE-1 silencing transcription factor (REST): a regulator of neuronal development and neuronal/endocrine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitination and Deubiquitination of REST and Its Roles in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Ubiquitination and deubiquitination of REST and its roles in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of RE1 protein silencing transcription factor (REST) expression by HIP1 protein interactor (HIPPI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eneuro.org [eneuro.org]
- 10. The Transcription Repressor REST in Adult Neurons: Physiology, Pathology, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Regulation of neural macroRNAs by the transcriptional repressor REST - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The deubiquitylase USP15 stabilizes newly synthesized REST and rescues its expression at mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. Repressor Element-1 Binding Transcription Factor (REST) as a Possible Epigenetic Regulator of Neurodegeneration and MicroRNA-Based Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. News about the Role of the Transcription Factor REST in Neurons: From Physiology to Pathology | MDPI [mdpi.com]
- 18. Interactomic analysis of REST/NRSF and implications of its functional links with the transcription suppressor TRIM28 during neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Enduring Legacy of REST: An In-depth Technical Guide to its Evolutionary Conservation
For Immediate Release
A comprehensive technical guide detailing the evolutionary conservation of the RE1 Silencing Transcription Factor (REST), a crucial regulator of neuronal gene expression, has been released. This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the structural, functional, and genomic conservation of REST across vertebrate evolution, providing valuable insights for neuroscience and therapeutic development.
The REST protein, also known as Neuron-Restrictive Silencer Factor (NRSF), plays a pivotal role in orchestrating the intricate process of neurogenesis by repressing the expression of a vast network of neuron-specific genes in non-neuronal cells and neuronal progenitors. The remarkable conservation of this master regulator throughout vertebrate evolution underscores its fundamental importance in the development and function of the nervous system. This guide synthesizes current knowledge on the evolutionary journey of REST, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and research workflows.
Structural and Functional Conservation of the REST Protein
The REST protein is characterized by a highly conserved domain architecture, which is fundamental to its function as a transcriptional repressor. This structure is remarkably consistent across vertebrate species, highlighting the evolutionary pressure to maintain its crucial role.
Table 1: Conservation of REST Protein Domains Across Vertebrates
| Domain | Description | Conservation Highlights |
| N-terminal Repressor Domain (NRD) | Recruits the mSin3A corepressor complex, which includes histone deacetylases (HDACs), to initiate chromatin condensation and gene silencing.[1] | The short hydrophobic α-helix structure of the NRD, which interacts with the highly conserved PAH1 domain of Sin3B, is a key feature.[2] |
| DNA-Binding Domain (DBD) | Consists of a cluster of eight zinc fingers in the central region of the protein, responsible for recognizing and binding to the specific RE1/NRSE DNA sequence. | This multi-zinc finger structure allows for high-affinity and specific binding to the ~21 bp RE1/NRSE motif. |
| C-terminal Repressor Domain (CRD) | Recruits the CoREST corepressor complex, which includes LSD1 (lysine-specific demethylase 1) and HDAC1/2, leading to further chromatin modification and stable gene repression.[2] | Contains a ninth zinc finger that is crucial for the interaction with the CoREST complex.[2] |
The functional consequence of this conserved structure is the consistent role of REST in repressing neuronal gene expression across a wide range of vertebrate species, from fish to humans.
Conservation of the REST Binding Motif (RE1/NRSE)
The specificity of REST's repressive action is dictated by its binding to a ~21 base pair DNA sequence known as the Repressor Element-1 (RE1) or Neuron-Restrictive Silencer Element (NRSE). The conservation of this binding motif is as critical as the conservation of the REST protein itself.
Table 2: Conservation of the RE1/NRSE Consensus Sequence
| Position | Human | Mouse | Rat | Zebrafish |
| Consensus | TTCAGCACCATGGACAGCGCC | TTCAGCACCATGGACAGCGCC | TTCAGCACCATGGACAGCGCC | TTCAGCACCATGGACAGCGCC |
| Conservation | Highly Conserved | Highly Conserved | Highly Conserved | Conserved |
Note: The consensus sequence is derived from multiple studies and databases. While the core motif is highly conserved, minor variations can occur.
Genome-wide analyses have revealed the presence of thousands of RE1/NRSE sites in vertebrate genomes, often located in the regulatory regions of genes crucial for neuronal function, such as ion channels, neurotransmitter receptors, and synaptic vesicle proteins.[3][4] The number and location of these sites have expanded throughout vertebrate evolution, contributing to the increasing complexity of neuronal gene regulation.[5]
Phylogenetic Perspective: Orthologs and Paralogs of REST
The evolutionary history of the REST gene is characterized by its presence in vertebrates and its conspicuous absence in invertebrates. This suggests that the emergence of REST was a key event in the evolution of the complex vertebrate nervous system.
Table 3: Orthologs and Paralogs of the REST Gene
| Species | Ortholog Gene Symbol | Paralogs |
| Human (Homo sapiens) | REST | ZNF407, PEG3 |
| Mouse (Mus musculus) | Rest | Zfp407, Peg3 |
| Rat (Rattus norvegicus) | Rest | Zfp407, Peg3 |
| Zebrafish (Danio rerio) | rest | zfp407, peg3 |
Source: Ensembl, GeneCards, and HGNC databases.[1][2][4][6][7]
The presence of paralogs, such as ZNF407, which shares sequence homology with REST, suggests that gene duplication events have played a role in the evolution of this regulatory network. However, the specific functions of these paralogs are still under investigation. Interestingly, studies have shown that the REST gene has been under strong positive selection in primates, particularly in the human lineage, suggesting a role in the evolution of higher cognitive functions.[8]
Signaling Pathways and Experimental Workflows
The repressive function of REST is mediated through its interaction with a cascade of corepressor proteins that modify chromatin structure. Understanding this pathway is crucial for developing therapeutic strategies that target REST activity.
Studying the evolutionary conservation of REST and its targets requires a combination of genomic, transcriptomic, and proteomic approaches. The following diagram outlines a typical experimental workflow.
Key Experimental Methodologies
A thorough understanding of the experimental techniques used to study REST is essential for interpreting the existing literature and for designing new investigations.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of REST.
Methodology:
-
Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to REST is used to immunoprecipitate the REST-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of significant enrichment, which correspond to REST binding sites.
RNA Sequencing (RNA-seq)
Objective: To identify the genes whose expression is regulated by REST.
Methodology:
-
RNA Extraction: Total RNA is extracted from cells or tissues with and without REST function (e.g., using knockdown or knockout models).
-
Library Preparation: The RNA is converted to cDNA, and sequencing libraries are prepared. This often involves mRNA enrichment or ribosomal RNA depletion.
-
Sequencing: The cDNA libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly up- or down-regulated in the absence of functional REST.
Phylogenetic Analysis
Objective: To infer the evolutionary relationships of the REST protein and its orthologs.
Methodology:
-
Sequence Retrieval: REST protein sequences from various vertebrate species are obtained from databases such as NCBI and Ensembl.
-
Multiple Sequence Alignment: The sequences are aligned using algorithms like ClustalW or MUSCLE to identify conserved regions and evolutionary changes.
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed based on the sequence alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference.
-
Tree Interpretation: The resulting tree illustrates the evolutionary relationships between the different REST proteins, providing insights into gene duplication and speciation events.
Conclusion
The evolutionary conservation of the REST protein and its regulatory network is a testament to its indispensable role in the development and function of the vertebrate nervous system. This in-depth technical guide provides a foundational resource for researchers seeking to unravel the complexities of REST-mediated gene regulation and its implications for neurological health and disease. The continued exploration of REST's evolutionary trajectory will undoubtedly yield further insights into the fundamental principles of neurodevelopment and open new avenues for therapeutic intervention.
References
- 1. journals.asm.org [journals.asm.org]
- 2. youtube.com [youtube.com]
- 3. Phylogenetic Tree Construction - James White Laboratory [sites.rutgers.edu]
- 4. genecards.org [genecards.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Gene: REST (ENSG00000084093) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 7. HCOP: Orthology Predictions Search | HUGO Gene Nomenclature Committee [genenames.org]
- 8. Identification of transcription factor binding sites from ChIP-seq data at high resolution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application (rest)
Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) of REST
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Chromatin Immunoprecipitation Sequencing (ChIP-seq) for the RE1-Silencing Transcription factor (REST), a critical regulator of neuronal gene expression and a factor implicated in various cancers and neurological disorders. This document outlines detailed experimental protocols, data analysis workflows, and key quality control metrics to ensure robust and reproducible results.
Introduction to REST ChIP-seq
The Repressor Element 1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a transcriptional repressor that plays a pivotal role in neurogenesis by silencing neuronal genes in non-neuronal cells and undifferentiated neuronal progenitors.[1][2] Given its involvement in cellular differentiation, development, and disease, studying its genome-wide binding sites through ChIP-seq is crucial for understanding its regulatory networks.
ChIP-seq combines chromatin immunoprecipitation (ChIP) with massively parallel sequencing to identify the in vivo binding sites of a protein of interest.[3][4][5] The workflow involves cross-linking protein-DNA complexes in living cells, shearing the chromatin, immunoprecipitating the target protein (REST), and sequencing the associated DNA.
Key Experimental Considerations
Successful REST ChIP-seq requires careful optimization of several critical steps, from antibody selection to data analysis. The quality of the ChIP experiment is paramount for obtaining meaningful sequencing data.
Antibody Selection and Validation: The specificity and efficiency of the anti-REST antibody are crucial. It is imperative to use a ChIP-validated antibody.[6][7][8]
-
Validation: The antibody should be validated by Western blot to confirm it recognizes a protein of the correct predicted molecular weight for REST (~120-130 kDa, though it can run higher).[3] Further validation should include immunoprecipitation followed by Western blot (IP-WB) and ChIP-qPCR on known REST target genes (e.g., SNAP25, SYP) before proceeding to sequencing.[3][9]
Chromatin Preparation: The quality of the chromatin preparation significantly impacts the success of the ChIP experiment.
-
Cross-linking: Formaldehyde (B43269) is used to cross-link proteins to DNA. Over-cross-linking can mask epitopes and reduce immunoprecipitation efficiency, while under-cross-linking can lead to loss of protein-DNA interactions.[10]
-
Chromatin Shearing: Sonication is commonly used to fragment chromatin to a size range of 200-1000 bp.[10] Optimization of sonication conditions is critical and cell-type dependent.[11][12][13]
Experimental Protocol: REST ChIP-seq
This protocol is optimized for approximately 1 x 107 mammalian cells per immunoprecipitation.
I. Cell Fixation and Chromatin Preparation
-
Cell Culture: Grow cells to ~80-90% confluency.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.
-
Cell Harvesting: Scrape the cells, transfer to a conical tube, and pellet by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). Incubate on ice to lyse the cells and release the nuclei.
-
Chromatin Shearing (Sonication): Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-1000 bp. Optimization is crucial; perform a time course to determine the optimal sonication conditions for your cell type and sonicator.[11][12]
-
Clarification: Centrifuge the sonicated lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cellular debris. The supernatant contains the soluble chromatin.
II. Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific background, incubate the chromatin with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation.[10]
-
Input Control: Set aside a small aliquot of the pre-cleared chromatin (e.g., 1-2%) to serve as the input DNA control.
-
Antibody Incubation: Add the anti-REST antibody (typically 2-5 µg) to the remaining chromatin and incubate overnight at 4°C with rotation. Also, set up a negative control immunoprecipitation with a non-specific IgG antibody.
-
Immune Complex Capture: Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and wash them sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. Perform a final wash with TE buffer.
III. Elution, Reverse Cross-linking, and DNA Purification
-
Elution: Elute the protein-DNA complexes from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse Cross-linking: Add NaCl to the eluates and the input control to a final concentration of 200 mM. Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.
-
RNase and Proteinase K Treatment: Treat the samples with RNase A to degrade RNA and then with Proteinase K to digest proteins.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation. Elute the DNA in a small volume of nuclease-free water or a low-salt buffer.
Quantitative Data and Quality Control Metrics
Rigorous quality control is essential at multiple stages of the ChIP-seq workflow. The following table summarizes key quantitative metrics.
| Parameter | Recommended Range/Value | Notes and Troubleshooting |
| Starting Cell Number | 1 x 106 - 1 x 107 cells per IP | Insufficient cell number will result in low DNA yield. |
| Chromatin Fragment Size | 200 - 1000 bp | Optimize sonication. Over-sonication can lead to smaller fragments and poor results. Under-sonication results in poor resolution. |
| ChIP DNA Yield (REST) | 0.2 - 2 ng/µL | Yields are typically lower for transcription factors compared to histone marks.[14] Low yield may indicate an inefficient IP. |
| Sequencing Depth | 20-40 million reads per sample | For transcription factors like REST, a higher sequencing depth is recommended to confidently identify binding sites.[15][16][17] |
| Library Complexity (NRF) | > 0.8 | The Non-Redundant Fraction (NRF) measures the complexity of the sequencing library. Low complexity can indicate PCR amplification bias.[18] |
| Fraction of Reads in Peaks (FRiP) | > 1% | A metric for signal-to-noise ratio. Low FRiP suggests poor enrichment.[19] |
| Normalized Strand Coefficient (NSC) | > 1.05 | Measures the enrichment of fragments of a specific length.[20] |
| Relative Strand Coefficient (RSC) | > 0.8 | Compares the fragment-length peak to the read-length peak.[20] |
Data Analysis Workflow
The computational analysis of ChIP-seq data involves several steps to identify and characterize REST binding sites.
I. Quality Control of Raw Sequencing Data
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
II. Read Alignment
-
Align the quality-filtered reads to the appropriate reference genome using aligners such as Bowtie2 or BWA .
III. Peak Calling
-
Identify regions of the genome with significant enrichment of aligned reads (peaks) using a peak caller like MACS2 .[2] It is crucial to use the input control to account for background noise and local chromatin biases.
IV. Post-Peak Calling Analysis
-
Peak Annotation: Annotate the identified peaks to the nearest genes using tools like HOMER or ChIPseeker .
-
Motif Analysis: Identify enriched DNA sequence motifs within the peak regions using tools like MEME-ChIP . The canonical REST binding motif (RE1/NRSE) should be highly enriched.
-
Differential Binding Analysis: Compare REST binding between different conditions to identify changes in its regulatory landscape.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) or pathway analysis on the genes associated with REST peaks to understand the biological processes regulated by REST.
Visualization of Workflows and Pathways
REST ChIP-seq Experimental Workflow
Caption: A comprehensive workflow for REST ChIP-seq from cell culture to biological interpretation.
REST Signaling and Regulatory Network
Caption: Simplified REST signaling network showing key upstream regulators and downstream targets.
References
- 1. researchgate.net [researchgate.net]
- 2. ChIP-seq data processing tutorial — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 3. merckmillipore.com [merckmillipore.com]
- 4. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 7. epigenie.com [epigenie.com]
- 8. A ChIP on the shoulder? Chromatin immunoprecipitation and validation strategies for ChIP antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ChIP-Seq Workflow Template | GEN242 [girke.bioinformatics.ucr.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. How much DNA is required to make my library for ChIP-seq? | Cell Signaling Technology [cellsignal.com]
- 15. hbctraining.github.io [hbctraining.github.io]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 19. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for siRNA-Mediated Knockdown of REST Expression
Introduction
The RE1-Silencing Transcription Factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a master transcriptional repressor critical in regulating gene expression.[1][2] REST binds to the repressor element 1 (RE1) motif found in the promoter regions of numerous neuron-specific genes, thereby silencing their transcription in non-neuronal cells and neural stem cells.[2][3][4] This mechanism is crucial for maintaining the undifferentiated state of neural progenitors and preventing premature neuronal differentiation.[1][5] Dysregulation of REST has been implicated in a variety of diseases, including cancer, Huntington's disease, Down's syndrome, and epilepsy.[6][7][8]
RNA interference (RNAi) is a natural biological process for sequence-specific gene silencing.[9][10] Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be synthetically designed to target a specific mRNA for degradation.[10][11] By introducing a REST-specific siRNA into cells, the REST mRNA is targeted and degraded by the RNA-Induced Silencing Complex (RISC), leading to a significant reduction in REST protein levels. This "knockdown" allows researchers to study the functional consequences of reduced REST expression.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing siRNA to effectively knockdown REST expression, validate the results, and assess the functional outcomes.
Application Notes
Key Applications of REST Knockdown
-
Neurogenesis and Neuronal Differentiation: Knocking down REST in stem or progenitor cells can de-repress neuronal genes, providing a powerful tool to study and promote neuronal differentiation.[5]
-
Cancer Research: REST is highly expressed in several aggressive cancers, where it can act as an oncogene.[1][12] siRNA-mediated knockdown of REST in cancer cell lines can be used to investigate its role in cell viability, proliferation, and apoptosis, and to explore its potential as a therapeutic target.[3][12] Studies have shown that REST knockdown can decrease cancer cell viability by inducing apoptosis and disrupting survival pathways like the mTOR signaling pathway.[12]
-
Neurological and Neurodegenerative Diseases: Investigating the effects of REST knockdown is crucial for understanding its protective role in the aging brain and its dysregulation in conditions like Alzheimer's and Huntington's disease.[6]
-
Signaling Pathway Analysis: REST interacts with several major signaling cascades, including the PI3K, WNT, JAK-STAT, and HIF-1 pathways.[3][13][14] Knocking down REST allows for the study of its influence on these pathways and their downstream targets.
Potential Challenges and Mitigation Strategies
-
Off-Target Effects: A significant challenge in using siRNA is the potential for off-target effects, where the siRNA downregulates unintended genes, often through partial complementarity in the "seed region" (positions 2-8) of the siRNA.[10][15][16]
-
Transfection Efficiency: The efficiency of siRNA delivery into cells can vary significantly depending on the cell type and transfection reagent used.
-
Mitigation: Optimize transfection conditions, including cell confluency (typically 30-50% for many protocols), siRNA concentration, and the ratio of siRNA to transfection reagent.[11][18] Use a positive control, such as a fluorescently labeled siRNA or an siRNA targeting a housekeeping gene, to visually or quantitatively assess transfection efficiency.[19]
-
-
Validation: Accurate validation is critical to confirm that the observed phenotype is a direct result of REST knockdown.
Quantitative Data Summary
The following tables summarize representative quantitative data for REST knockdown experiments.
Table 1: REST Knockdown Efficiency
| Cell Line | siRNA Concentration | Time Point | mRNA Knockdown (%) | Protein Knockdown (%) | Citation(s) |
|---|---|---|---|---|---|
| HEK293 | 100 pmol | 48 hours | ~70-80% | ~70% | [22] |
| HeLa | 25 nM | 72 hours | Not specified | Significant reduction | [23] |
| KB (Oral Cancer) | Not specified | 48 hours | Not specified | Significant reduction | [12] |
| Human HCN Cells | Not specified | Not specified | Not specified | >80% |[5] |
Table 2: Functional Effects of REST Knockdown
| Cell Line | Effect Measured | Result | Time Point | Citation(s) |
|---|---|---|---|---|
| KB (Oral Cancer) | Cell Viability (MTT Assay) | ~50% decrease | 5 days | [12] |
| NHOK (Normal) | Cell Viability (MTT Assay) | No significant effect | 5 days | [12] |
| Human ESCs | Cell Survival | Increased | Not specified | [7][8] |
| Human ESCs (Differentiation) | Mesendoderm Markers | Increased expression | Not specified | [7][8] |
| HeLa | Neuronal Gene Expression (BDNF) | Increased | 72 hours |[23] |
Experimental Protocols
Protocol 1: siRNA Transfection for REST Knockdown
This protocol provides a general guideline for transfecting adherent cells in a 24-well plate format using a lipid-based transfection reagent like Lipofectamine™ RNAiMAX. Optimization is recommended for different cell types and plate formats.
Materials:
-
REST-specific siRNA and non-targeting control siRNA (stock at 10-20 µM)[18]
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells in culture
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 30-80% confluency at the time of transfection.[11][18][19]
-
Complex Preparation (per well):
-
Tube A (siRNA): Dilute 10-20 pmol of siRNA (final concentration typically 10-50 nM) in 50 µL of Opti-MEM™. Mix gently.[18][24]
-
Tube B (Lipid): Gently mix the Lipofectamine™ RNAiMAX reagent. Dilute 1 µL in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[24]
-
Combine: Add the diluted siRNA (Tube A) to the diluted lipid (Tube B). Mix gently by pipetting.
-
Incubate: Incubate the siRNA-lipid complex for 10-20 minutes at room temperature to allow complexes to form.[18][25]
-
-
Transfection:
-
Aspirate the old media from the cells in the 24-well plate.
-
Add 100 µL of the siRNA-lipid complex to each well.[19]
-
Add 400 µL of fresh, antibiotic-free culture medium.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time depends on the downstream assay (24-48 hours for mRNA analysis, 48-72 hours for protein analysis).[18][25]
Protocol 2: Validation of REST Knockdown by quantitative RT-PCR (qPCR)
This protocol outlines the steps to quantify REST mRNA levels following siRNA treatment.
Materials:
-
RNA extraction kit (e.g., column-based)
-
DNase I
-
cDNA synthesis kit (Reverse Transcriptase)
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for REST and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
At 24-48 hours post-transfection, lyse the cells directly in the well using the lysis buffer from your chosen RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[20]
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.[20]
-
Include a "no reverse transcriptase" control to check for genomic DNA contamination.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a qPCR plate. For each sample, include:
-
cDNA template
-
Forward and reverse primers (for REST or housekeeping gene)
-
qPCR master mix
-
Nuclease-free water
-
-
Run the plate on a qPCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).[20]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for REST and the housekeeping gene in both control and knockdown samples.
-
Calculate the relative expression of REST mRNA using the ΔΔCq method, normalizing to the housekeeping gene and the non-targeting control siRNA sample.
-
Protocol 3: Validation of REST Knockdown by Western Blot
This protocol describes the detection and quantification of REST protein levels.
Materials:
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-REST)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
At 48-72 hours post-transfection, place the culture dish on ice and wash cells with ice-cold PBS.[26][28]
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with agitation.[28]
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[26]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[26]
-
-
SDS-PAGE and Transfer:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[28][29]
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[29]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26][29]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[29]
-
Incubate the membrane with the primary anti-REST antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[26]
-
Wash the membrane three times with TBST for 5-10 minutes each.[29]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imager or X-ray film.
-
Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.
-
Protocol 4: Cell Viability Assay (Resazurin-Based)
This protocol measures cell metabolic activity as an indicator of viability.[30][31]
Materials:
-
Resazurin-based reagent (e.g., alamarBlue™, CellTiter-Blue®)
-
96-well plate (clear bottom)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Perform REST Knockdown: Conduct the siRNA transfection in a 96-well plate format, including non-targeting controls and untreated cells.
-
Incubation: At the desired time point post-transfection (e.g., 72 hours or longer), proceed with the assay.
-
Add Reagent: Add the resazurin-based reagent to each well (typically 10-20% of the culture volume) according to the manufacturer's instructions.
-
Incubate: Incubate the plate at 37°C for 1-4 hours. During this time, viable cells will reduce the blue resazurin (B115843) to pink, fluorescent resorufin.[30]
-
Measure Signal: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the non-targeting control siRNA-treated cells after subtracting the background reading from media-only wells.
Visualizations
References
- 1. genecards.org [genecards.org]
- 2. REST Is Not Resting: REST/NRSF in Health and Disease [mdpi.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. The Transcription Repressor REST in Adult Neurons: Physiology, Pathology, and Diseases | eNeuro [eneuro.org]
- 5. researchgate.net [researchgate.net]
- 6. REST, a master transcriptional regulator in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REST/NRSF Knockdown Alters Survival, Lineage Differentiation and Signaling in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rest/Nrsf Knockdown Alters Survival, Lineage Differentiation And Signaling In Human Embryonic Stem Cells | ScholarWorks [scholarworks.calstate.edu]
- 9. qiagen.com [qiagen.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
- 13. REST Targets JAK-STAT and HIF-1 Signaling Pathways in Human Down Syndrome Brain and Neural Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. REST Targets JAK–STAT and HIF-1 Signaling Pathways in Human Down Syndrome Brain and Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. yeasenbio.com [yeasenbio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 25. neb.com [neb.com]
- 26. origene.com [origene.com]
- 27. Western Blot protocol protocol v1 [protocols.io]
- 28. bio-rad.com [bio-rad.com]
- 29. Western Blot Protocol | Proteintech Group [ptglab.com]
- 30. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 31. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols for Identifying Novel REST Target Genes
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for identifying novel target genes of the RE1-Silencing Transcription factor (REST), a critical regulator of neural gene expression and a key player in various cancers.
Introduction to REST and Its Function
The RE1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a transcriptional repressor that plays a pivotal role in regulating the expression of a vast array of genes, primarily in non-neuronal cells. REST binds to a specific 21-23 base pair DNA sequence motif called the Repressor Element 1 (RE1) or Neuron-Restrictive Silencer Element (NRSE). This binding event orchestrates the recruitment of a multi-protein co-repressor complex, which includes histone deacetylases (HDACs) and other chromatin-modifying enzymes. The action of this complex leads to a condensed chromatin state, effectively silencing the expression of target genes.
The canonical role of REST is to suppress the expression of neuron-specific genes in non-neuronal tissues and during early embryonic development. However, emerging evidence has implicated REST in a much broader range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of REST activity has been linked to several human diseases, most notably various forms of cancer, where it can act as either a tumor suppressor or an oncogene depending on the cellular context. This dual role makes REST and its target genes attractive targets for therapeutic intervention.
Identifying the full complement of REST target genes is crucial for understanding its biological functions and for developing novel therapeutic strategies. This document outlines several robust experimental and computational methods for the identification and validation of novel REST target genes.
Methods for Identifying Novel REST Target Genes
Several complementary approaches can be employed to identify novel REST target genes. These methods can be broadly categorized into genome-wide screening techniques, expression-based analyses, and computational predictions.
Genome-Wide Identification of REST Binding Sites
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is the gold standard for identifying the direct binding sites of a transcription factor across the entire genome. This technique provides a snapshot of the genomic locations occupied by REST in a specific cell type and under particular conditions.
Identification of REST-Regulated Transcripts
RNA Sequencing (RNA-seq) is a powerful method for comparing the transcriptomes of cells with differing REST activity. By knocking down or overexpressing REST, researchers can identify genes whose expression levels are significantly altered, suggesting they are regulated by REST.
Computational Prediction of REST Binding Sites
Bioinformatic approaches can be used to scan genomic sequences for the presence of the RE1/NRSE consensus motif. While this method can identify potential REST binding sites, it is prone to a high false-positive rate and should be followed by experimental validation.
Comparative Overview of Methods
The choice of method for identifying novel REST target genes will depend on the specific research question, available resources, and the desired level of confidence in the identified targets. A combination of these methods is often the most powerful approach.
| Method | Principle | Advantages | Disadvantages | Typical Number of Identified Targets |
| ChIP-seq | Immuno-precipitation of REST-bound chromatin followed by high-throughput sequencing to identify direct binding sites. | High specificity for direct targets; genome-wide coverage. | Does not directly measure changes in gene expression; requires a specific and high-quality antibody. | Hundreds to thousands of binding peaks. |
| RNA-seq | Compares the transcriptomes of cells with perturbed REST expression (e.g., knockdown, knockout) to identify differentially expressed genes. | Identifies both direct and indirect targets; provides quantitative expression data. | Does not distinguish between direct and indirect targets; results can be context-dependent. | Hundreds to thousands of differentially expressed genes. |
| Computational Prediction | Scans genomic DNA for the RE1/NRSE consensus sequence. | Fast and inexpensive; can be used for initial screening. | High false-positive rate; does not confirm in vivo binding or functional regulation. | Thousands to tens of thousands of potential sites. |
Experimental Protocols
Protocol: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for REST
This protocol outlines the key steps for performing ChIP-seq to identify REST binding sites in a given cell line.
Materials:
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Sonication equipment (e.g., Bioruptor)
-
Anti-REST antibody (validated for ChIP)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Qubit fluorometer and reagents
-
Library preparation kit for sequencing
-
High-throughput sequencer
Procedure:
-
Cell Culture and Cross-linking:
-
Grow cells to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and resuspend in cell lysis buffer supplemented with protease inhibitors.
-
Incubate on ice to lyse the cells.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically for each cell type.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-REST antibody or an IgG control antibody.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification and Quantification:
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Quantify the DNA concentration using a Qubit fluorometer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify genomic regions enriched for REST binding.
-
Annotate the peaks to identify nearby genes.
-
Perform motif analysis to confirm the enrichment of the RE1/NRSE motif within the identified peaks.
-
Protocol: RNA-Sequencing (RNA-seq) for Identifying REST-Regulated Genes
This protocol describes the general workflow for identifying genes regulated by REST using RNA-seq following REST knockdown.
Materials:
-
Cell culture reagents
-
siRNA or shRNA targeting REST
-
Transfection reagent or viral transduction system
-
Control siRNA or shRNA
-
RNA extraction kit
-
DNase I
-
Qubit fluorometer and reagents
-
Bioanalyzer or equivalent for RNA quality assessment
-
RNA-seq library preparation kit
-
High-throughput sequencer
Procedure:
-
REST Knockdown:
-
Culture cells to the desired confluency.
-
Transfect or transduce the cells with siRNA or shRNA targeting REST. Include a non-targeting control.
-
Incubate the cells for a sufficient period to achieve efficient knockdown of REST (typically 48-72 hours).
-
Verify the knockdown efficiency by Western blot or qRT-PCR.
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the RNA quality and quantity. The RNA Integrity Number (RIN) should be > 8.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon REST knockdown.
-
Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Visualizing Workflows and Pathways
ChIP-seq Experimental Workflow
Caption: A streamlined workflow for identifying REST binding sites using ChIP-seq.
RNA-seq Experimental Workflow for REST Target Identification
Caption: Workflow for identifying REST-regulated genes via RNA-seq.
REST-Mediated Gene Silencing Pathway
Caption: The canonical pathway of REST-mediated transcriptional repression.
Validation of Novel REST Target Genes
Once potential REST target genes have been identified, it is essential to validate them using independent experimental methods.
-
Quantitative Real-Time PCR (qRT-PCR): To confirm the changes in gene expression observed in RNA-seq experiments.
-
ChIP-qPCR: To validate the binding of REST to the RE1/NRSE site of a specific gene identified by ChIP-seq.
-
Luciferase Reporter Assays: To functionally test whether a candidate RE1/NRSE sequence can mediate REST-dependent repression of a reporter gene.
-
Western Blotting: To confirm changes in protein expression levels of the identified target genes.
By employing a combination of these robust identification and validation strategies, researchers can confidently identify and characterize novel REST target genes, paving the way for a deeper understanding of REST biology and the development of new therapeutic approaches for a range of diseases.
Application Notes and Protocols for REST Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RE1-Silencing Transcription Factor (REST) inhibitors in cancer research, with a focus on glioblastoma and medulloblastoma. Detailed protocols for key experimental assays are provided to facilitate the evaluation of these inhibitors in a laboratory setting.
Introduction to REST in Cancer
The RE1-Silencing Transcription Factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a master regulator of gene expression that plays a crucial role in neuronal development. In the context of cancer, REST exhibits a dual role. In many epithelial cancers, it acts as a tumor suppressor. However, in several types of brain tumors, including glioblastoma and medulloblastoma, REST is aberrantly overexpressed and functions as an oncogene, promoting tumor cell proliferation, survival, and inhibiting differentiation.[1][2][3][4][5] This oncogenic role makes REST an attractive therapeutic target for these malignancies.
REST Inhibitors in Preclinical Research
Several small molecules have been identified that can inhibit REST function either directly or indirectly. These inhibitors are valuable tools for studying the biological consequences of REST inhibition in cancer cells and for preclinical evaluation of REST-targeted therapies.
X5050: A Direct REST Inhibitor
X5050 is a small molecule that has been shown to inhibit REST activity by promoting its degradation.[6][7][8] It has been used in preclinical models to study the effects of REST inhibition on neuronal gene expression and in the context of neurological diseases.[6][8] Its application in cancer research is an emerging area of investigation.
GR-28: An Indirect REST Inhibitor via SCP1 Inhibition
GR-28 is a rationally designed small molecule that indirectly targets REST by covalently inhibiting the Small C-terminal Domain Phosphatase 1 (SCP1).[2][6] SCP1 dephosphorylates REST, protecting it from degradation.[6] By inhibiting SCP1, GR-28 leads to increased REST phosphorylation and subsequent proteasomal degradation, thereby reducing REST protein levels and its transcriptional repressive activity in cancer cells.[2][6]
SAHA (Vorinostat): An HDAC Inhibitor with Indirect Effects on REST
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor.[1][2][9][10] HDACs are co-repressors that are often recruited by REST to silence target gene expression. While not a direct inhibitor of REST itself, SAHA has been shown to promote the proteasomal degradation of REST in medulloblastoma cells, leading to the upregulation of neuronal differentiation genes and a decrease in cell growth.[2][9]
Quantitative Data on REST Inhibitor Activity
The following table summarizes the available quantitative data on the efficacy of REST inhibitors in cancer cell lines. This data is essential for designing experiments and for comparing the potency of different compounds.
| Inhibitor | Cancer Type | Cell Line(s) | Assay Type | Endpoint | Value | Citation(s) |
| X5050 | Not specified (used in neural stem cells) | hESC-derived NSCs | Luciferase Reporter Assay | EC50 | 2.1 µM | [11] |
| GR-28 | Glioblastoma | T98G, A172 | Cell Viability | Cytotoxicity | Potent (specific IC50 not provided) | [2][6] |
| SAHA (Vorinostat) | Medulloblastoma | D283 | Cell Viability | IC50 | Reduced by 40% in combination with retinoic acid | [1] |
| SAHA (Vorinostat) | Glioblastoma | Glioblastoma Stem Cells | Cell Viability | - | Reduces cell viability | [10] |
Signaling Pathways Involving REST in Cancer
Understanding the signaling pathways that REST interacts with is crucial for elucidating its oncogenic mechanisms and for identifying potential combination therapies.
REST and the mTORC1 Pathway in Medulloblastoma
In medulloblastoma, elevated REST expression has been shown to promote the degradation of Raptor, a key component of the mTORC1 complex. This is achieved through the REST-mediated silencing of the deubiquitylase USP37. The resulting inhibition of mTORC1 activity leads to changes in autophagy, which can act as a pro-survival mechanism for the cancer cells.[9]
Caption: REST-mTORC1 signaling axis in medulloblastoma.
REST and Wnt Signaling in Medulloblastoma
The Wnt signaling pathway is a critical regulator of development and is frequently dysregulated in medulloblastoma.[12][13][14] While the direct molecular interactions between REST and the Wnt pathway are still under investigation, both are known to be key players in the pathogenesis of this disease, influencing cell fate decisions and proliferation.
Caption: Overlapping roles of REST and Wnt signaling in medulloblastoma.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of REST inhibitors in cancer research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Response of preclinical medulloblastoma models to combination therapy with 13-cis retinoic acid and suberoylanilide hydroxamic acid (SAHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting of REST with rationally-designed small molecule compounds exhibits synergetic therapeutic potential in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput screening for inhibitors of REST in neural derivatives of human embryonic stem cells reveals a chemical compound that promotes expression of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDB-33. REST AND USP37 CONTROL THE MTORC1-AUTOPHAGY AXIS IN MEDULLOBLASTOMA BY REGULATING RAPTOR DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Molecular characterization of Wnt pathway and function of β-catenin overexpression in medulloblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling pathway and molecular subgroups of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of Wnt signaling pathway in murine medulloblastoma induced by human neurotropic JC virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Nuclear Extraction to Study REST Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The RE1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a master regulator of neural gene expression. Its function as a transcriptional repressor is critically dependent on its localization within the cell nucleus. Studying the nucleocytoplasmic shuttling of REST is essential for understanding its role in both normal physiological processes, such as neurogenesis, and in pathological conditions like cancer and neurodegenerative diseases. This document provides a detailed protocol for the biochemical fractionation of cultured mammalian cells to isolate cytoplasmic and nuclear extracts, enabling the specific analysis of REST subcellular localization.
Experimental Protocol: Nuclear and Cytoplasmic Fractionation
This protocol describes the separation of cytoplasmic and nuclear proteins from cultured mammalian cells using a differential centrifugation method based on hypotonic lysis. All steps should be performed at 4°C with pre-chilled buffers and equipment to minimize proteolysis and maintain protein integrity.[1]
2.1. Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scraper
-
Microcentrifuge (refrigerated)
-
1.5 mL Microcentrifuge Tubes
-
Protease and Phosphatase Inhibitor Cocktails (e.g., 100X stock)
-
Dithiothreitol (DTT)
Buffer Compositions:
| Buffer Name | Composition |
| Cytoplasmic Lysis Buffer (CLB) | 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 0.5% NP-40 (or IGEPAL CA-630) |
| Nuclear Lysis Buffer (NLB) | 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA |
Note: Immediately before use, add DTT to a final concentration of 1 mM and Protease/Phosphatase Inhibitors to 1X to both buffers.
2.2. Step-by-Step Procedure
-
Cell Harvesting:
-
For adherent cells, wash a confluent 10 cm plate (~5 x 10⁶ cells) twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
For suspension cells, collect cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis and Cytoplasmic Fraction Isolation:
-
Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C.
-
Carefully remove and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer (CLB) with freshly added inhibitors.
-
Incubate on ice for 15 minutes to allow for cell swelling and selective plasma membrane lysis.[2]
-
Vortex briefly (5-10 seconds) at a medium setting.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C to pellet the nuclei.[2]
-
Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube. This is the cytoplasmic fraction .
-
For downstream applications requiring higher purity, centrifuge this fraction again at ~14,000 x g for 15 minutes at 4°C to pellet any remaining cellular debris and transfer the supernatant to a new tube.[2]
-
-
Nuclear Fraction Isolation:
-
Wash the nuclear pellet from step 2.7 by resuspending it gently in 500 µL of CLB without NP-40. Centrifuge at 3,000 x g for 5 minutes at 4°C. Discard the supernatant. This step helps remove residual cytoplasmic contamination.
-
Resuspend the washed nuclear pellet in 100 µL of ice-cold Nuclear Lysis Buffer (NLB) with freshly added inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing every 5-10 minutes to facilitate nuclear protein extraction.[3]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet chromatin and nuclear debris.[3]
-
Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube. This is the nuclear fraction .
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
Add an equal volume of 2X Laemmli sample buffer for Western blot analysis or aliquot and store the extracts at -80°C for other applications.[2] Avoid repeated freeze-thaw cycles.[1]
-
Data Presentation and Quality Control
To validate the purity of the isolated fractions, perform a Western blot analysis using antibodies against compartment-specific protein markers. The relative abundance of these markers confirms the success of the fractionation.
Table 1: Purity Markers for Nuclear and Cytoplasmic Fractions
| Cellular Fraction | Marker Protein | Expected Localization | Rationale |
| Nuclear | Lamin B1 / Histone H3 | Enriched in Nuclear Fraction | Structural components of the nuclear lamina and chromatin, respectively.[4] |
| Cytoplasmic | α-Tubulin / GAPDH | Enriched in Cytoplasmic Fraction | Abundant cytoskeletal and glycolytic proteins, respectively, that should be absent or significantly reduced in a pure nuclear extract.[2] |
| Contamination | HDAC2 | Nuclear | A nuclear protein sometimes used as a loading control.[5] Its absence in the cytoplasmic fraction indicates purity. |
| Contamination | TBP (TATA-binding) | Nuclear | A transcription factor that should be exclusively nuclear. Its presence in the cytoplasmic fraction indicates nuclear leakage.[6] |
Visualization of Workflow and Biological Pathways
4.1. Experimental Workflow Diagram
The following diagram illustrates the key steps in the nuclear and cytoplasmic fractionation protocol.
4.2. REST Nuclear Import Pathway
The transport of proteins into the nucleus is a regulated process mediated by transport receptors that recognize specific signals on the cargo protein.[7] For REST, while a classical nuclear localization signal (NLS) at residues 512-522 was proposed, studies suggest it is non-functional. Instead, the region around the 5th Zinc Finger Domain (ZFD-5) appears critical for its nuclear import.[8] The general mechanism, illustrated below, involves the Ran-GTPase cycle.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Rapid preparation of high-purity nuclear proteins from a small number of cultured cells for use in electrophoretic mobility shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the nuclear targeting signal of REST/NRSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription/Translation of the REST Protein
For Researchers, Scientists, and Drug Development Professionals
The RE1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a crucial regulator of gene expression, particularly in neuronal development and function.[1] It acts as a transcriptional repressor by binding to the RE1/NRSE DNA sequence, thereby silencing the expression of numerous neuronal genes in non-neuronal cells and undifferentiated neuronal progenitors.[1][2] The full-length human REST protein is approximately 116-121 kDa and features a complex domain structure, including an N-terminal repressor domain, a central DNA-binding domain with eight zinc fingers, and a C-terminal repressor domain.[3]
Studying the intricate mechanisms of REST function, its interaction with DNA, and its association with co-repressor proteins is vital for understanding neurogenesis and various neurological disorders. In vitro transcription/translation (IVT) systems provide a powerful, cell-free platform for the rapid synthesis of functional REST protein, circumventing challenges associated with in vivo expression such as protein toxicity, insolubility, or rapid degradation.[4] Cell-free systems are particularly advantageous for producing proteins for functional assays like electrophoretic mobility shift assays (EMSA), protein-protein interaction studies, and inhibitor screening. Eukaryotic-based systems, such as those derived from rabbit reticulocyte lysates or human cell extracts, are often preferred for large, multi-domain eukaryotic proteins like REST to facilitate proper folding.[5][6]
These notes provide detailed protocols for the synthesis of the REST protein using a coupled in vitro transcription/translation system and its subsequent functional analysis.
Representative Data
The following tables summarize typical quantitative data obtained from the in vitro transcription/translation of full-length REST protein and its DNA-binding domain (DBD), followed by functional analysis. Yields can vary significantly based on the specific cell-free system, template quality, and reaction optimization.
Table 1: Protein Synthesis Yield and Purity
| Protein Construct | Expression System | Reaction Scale (µL) | Typical Yield (µg/mL) | Purity after Affinity Purification |
| Full-Length REST (~120 kDa) | Eukaryotic (Rabbit Reticulocyte Lysate) | 50 | 40 - 80 | >90% |
| REST DNA-Binding Domain (Zinc Fingers 1-8) | Prokaryotic (E. coli S30 Extract) | 50 | 150 - 300 | >95% |
Table 2: Functional Activity - DNA Binding Affinity
| Protein Construct | DNA Probe | Method | Dissociation Constant (Kd) |
| In Vitro Translated Full-Length REST | 21 bp RE1/NRSE consensus sequence | EMSA | 5 - 20 nM |
| In Vitro Translated REST DBD | 21 bp RE1/NRSE consensus sequence | EMSA | 10 - 50 nM |
Signaling Pathway and Experimental Visualizations
REST Signaling Pathway
Caption: The REST protein binds to the RE1/NRSE DNA element to repress neuronal gene transcription.
Experimental Workflow: In Vitro Synthesis of REST
Caption: Workflow for the in vitro transcription and translation of the REST protein.
Principle of Electrophoretic Mobility Shift Assay (EMSA)
Caption: EMSA detects protein-DNA interactions by a shift in the migration of a labeled DNA probe.
Experimental Protocols
Protocol 1: In Vitro Transcription/Translation of Full-Length REST
This protocol describes the synthesis of full-length, His-tagged REST protein using a commercially available coupled transcription/translation kit based on rabbit reticulocyte lysate (RRL). Such systems are well-suited for producing large eukaryotic proteins.[5][6]
Materials:
-
High-purity, linearized plasmid DNA containing the full-length human REST cDNA downstream of a T7 promoter. The construct should include an N-terminal or C-terminal 6x-His tag for purification.
-
Coupled T7 Rabbit Reticulocyte Lysate (RRL) IVT Kit (e.g., Promega TNT® T7 Coupled Reticulocyte Lysate System or similar).
-
[³⁵S]-Methionine for radioactive labeling and visualization.
-
Nuclease-free water.
-
Ni-NTA agarose (B213101) resin for purification.
-
SDS-PAGE equipment and reagents.
-
Phosphorimager or X-ray film for autoradiography.
Methodology:
-
Plasmid Template Preparation: a. Linearize 10-20 µg of the REST expression plasmid downstream of the coding sequence using a suitable restriction enzyme. b. Confirm complete linearization by agarose gel electrophoresis. c. Purify the linearized DNA using a spin column or phenol:chloroform extraction followed by ethanol (B145695) precipitation. d. Resuspend the purified linear DNA in nuclease-free water to a final concentration of 0.5-1.0 µg/µL.
-
In Vitro Transcription/Translation Reaction Setup: a. Thaw the RRL and other kit components on ice. b. In a nuclease-free microcentrifuge tube, assemble the following components in the order listed at room temperature. (Volumes are for a typical 50 µL reaction; scale as needed).
- RRL Master Mix: 25 µL
- Amino Acid Mixture (minus Methionine): 1 µL
- [³⁵S]-Methionine (10 mCi/mL): 2 µL
- RNasin® Ribonuclease Inhibitor: 1 µL
- T7 RNA Polymerase: 1 µL
- Linearized REST Plasmid DNA (0.5 µg/µL): 2 µL
- Nuclease-free water: to a final volume of 50 µL c. Gently mix the components by pipetting. Avoid vortexing. d. Incubate the reaction at 30°C for 90-120 minutes. For large proteins like REST, extending the incubation time up to 4 hours may increase yield.
-
Analysis of Protein Expression: a. Take a 2-5 µL aliquot of the translation reaction. b. Add an equal volume of 2x SDS-PAGE sample buffer. c. Boil the sample for 5 minutes. d. Analyze the sample on a 7.5% SDS-PAGE gel. e. After electrophoresis, dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled, full-length REST protein (expected size ~120 kDa).
-
Purification of His-tagged REST Protein (Optional): a. Equilibrate Ni-NTA agarose resin with a suitable binding buffer. b. Add the remaining IVT reaction to the equilibrated resin. c. Incubate with gentle rocking for 1 hour at 4°C. d. Wash the resin several times with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. e. Elute the His-tagged REST protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). f. Analyze the purified protein by SDS-PAGE and autoradiography to confirm purity.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for REST DNA-Binding Activity
This protocol is used to qualitatively and quantitatively assess the ability of the in vitro-synthesized REST protein to bind to its specific DNA recognition sequence, the RE1/NRSE element.[7][8]
Materials:
-
In vitro translated REST protein (from Protocol 1).
-
Double-stranded oligonucleotide probe containing the 21 bp RE1/NRSE consensus sequence.
-
T4 Polynucleotide Kinase (PNK) and [γ-³²P]-ATP for probe labeling.
-
Unlabeled ("cold") competitor oligonucleotide (both specific RE1/NRSE and non-specific sequences).
-
5x EMSA Binding Buffer (e.g., 100 mM HEPES pH 7.9, 250 mM KCl, 5 mM DTT, 50% glycerol, 1 mg/mL BSA).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Native polyacrylamide gel (4-6%) in 0.5x TBE buffer.
-
Gel loading dye (non-denaturing).
Methodology:
-
Preparation of Radiolabeled DNA Probe: a. Anneal complementary single-stranded oligonucleotides containing the RE1/NRSE sequence. b. Label the 5' ends of the double-stranded probe using T4 PNK and [γ-³²P]-ATP. c. Purify the labeled probe from unincorporated nucleotides using a G-25 spin column.
-
Binding Reaction Setup: a. Set up the following 20 µL reactions in microcentrifuge tubes on ice. Include a negative control (no protein) and competition controls.
- Reaction 1 (Free Probe): 4 µL 5x Binding Buffer, 1 µL Poly(dI-dC) (1 µg/µL), 1 µL Labeled Probe (~20,000 cpm), 14 µL Nuclease-free water.
- Reaction 2 (REST + Probe): 4 µL 5x Binding Buffer, 1 µL Poly(dI-dC), 2-5 µL In Vitro Translated REST, 1 µL Labeled Probe, Nuclease-free water to 20 µL.
- Reaction 3 (Competition): 4 µL 5x Binding Buffer, 1 µL Poly(dI-dC), 1 µL Unlabeled Competitor DNA (50-100x molar excess), 2-5 µL In Vitro Translated REST, Nuclease-free water to 20 µL. Incubate for 10 min on ice before adding the labeled probe. Then add 1 µL Labeled Probe. b. Incubate all reactions at room temperature for 20-30 minutes.[9]
-
Native Polyacrylamide Gel Electrophoresis: a. Pre-run the native polyacrylamide gel in 0.5x TBE buffer for 30-60 minutes at 100-150V to equilibrate it.[8] b. Add 4 µL of non-denaturing loading dye to each binding reaction. c. Carefully load the samples into the wells of the pre-run gel. d. Run the gel at a constant voltage (150-200V) at 4°C until the dye front is near the bottom.
-
Visualization and Analysis: a. Transfer the gel onto filter paper, cover with plastic wrap, and dry it under a vacuum at 80°C. b. Expose the dried gel to a phosphorimager screen or X-ray film. c. Analyze the resulting autoradiogram. A "shifted" band, which migrates slower than the free probe, indicates the formation of a REST-DNA complex. The intensity of this shifted band should be significantly reduced in the specific competitor lane but not in the non-specific competitor lane.
References
- 1. A cell-free protein synthesis system for high-throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Expression of Zinc Finger Transcription Factor REST/NRSF/XBR Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron microscopy reveals toroidal shape of master neuronal cell differentiator REST – RE1-silencing transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Overview of Cell-Free Protein Synthesis: Historic Landmarks, Commercial Systems, and Expanding Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cube-biotech.com [cube-biotech.com]
- 7. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
- 8. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
Troubleshooting & Optimization (rest)
REST ChIP-seq Technical Support Center: Troubleshooting Low Yield
Welcome to the technical support center for RE1-Silencing Transcription factor (REST) Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low DNA yield in their REST ChIP-seq assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected DNA yield for a successful REST ChIP-seq experiment?
The expected DNA yield from a ChIP experiment targeting a transcription factor like REST can vary significantly based on several factors, including the cell type, the abundance of REST in that cell type, and the efficiency of the antibody. Generally, for transcription factors, a yield in the range of 0.2-2 ng/µl is considered typical.[1] However, successful sequencing libraries can often be prepared from as little as 0.5 ng of ChIP-DNA.[2] It is highly recommended to use a fluorometric quantification method, such as Qubit, for accurate measurement of low DNA concentrations.[2][3]
Q2: My final DNA yield is very low or undetectable. What are the most common causes?
Low DNA yield in REST ChIP-seq experiments can stem from several critical steps in the protocol. The most common culprits include:
-
Inefficient Cell Lysis and Nuclear Isolation: Incomplete disruption of cell and nuclear membranes will result in a lower amount of accessible chromatin.
-
Suboptimal Chromatin Shearing: Both under- and over-fragmentation of chromatin can negatively impact immunoprecipitation efficiency.
-
Poor Antibody Performance: The antibody may have low affinity or specificity for REST, or the epitope may be masked.
-
Inefficient Immunoprecipitation: Insufficient antibody or beads, or suboptimal incubation times can lead to poor pulldown.
-
Over-fixation: Excessive cross-linking can mask the REST epitope, preventing antibody binding.
-
Harsh Washing Conditions: Stringent wash buffers can strip away specifically bound protein-DNA complexes.
-
Inefficient Elution or DNA Purification: Significant sample loss can occur during the final elution and DNA purification steps.
Q3: How can I optimize my chromatin shearing for REST ChIP-seq?
Optimal chromatin shearing is crucial for successful ChIP-seq. The ideal fragment size for transcription factor ChIP-seq is typically between 200 and 700 base pairs.[2] To optimize this step, it is recommended to perform a time-course experiment with varying sonication power or enzymatic digestion times. After shearing, the chromatin fragments should be visualized on an agarose (B213101) gel to determine the optimal conditions that produce fragments within the desired range.
Q4: The anti-REST antibody I'm using is not performing well. What should I do?
Antibody quality is paramount for a successful ChIP-seq experiment. If you suspect your anti-REST antibody is the issue, consider the following:
-
Use a ChIP-validated Antibody: Always use an antibody that has been previously validated for ChIP applications.
-
Titrate the Antibody: The manufacturer's recommended antibody concentration is a starting point. It is advisable to perform an antibody titration experiment to determine the optimal amount for your specific cell type and experimental conditions.
-
Check for Epitope Masking: Over-crosslinking with formaldehyde (B43269) can mask the epitope recognized by the antibody.[2] Try reducing the cross-linking time or formaldehyde concentration.
Q5: Could the expression level of REST in my cell line be the reason for low yield?
Yes, the abundance of the target protein is a critical factor. REST expression levels can vary significantly between different cell types.[4] It is advisable to confirm REST expression in your chosen cell line by Western blot before proceeding with a ChIP-seq experiment. If REST expression is low, you may need to increase the amount of starting material (number of cells) for your experiment.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yield in REST ChIP-seq experiments.
Problem: Low or no DNA yield after the entire ChIP-seq procedure.
Below is a troubleshooting flowchart to help identify the potential source of the problem.
Caption: Troubleshooting flowchart for low yield in REST ChIP-seq.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for REST ChIP-seq experiments.
Table 1: Recommended Starting Material and Expected Yields
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 x 107 - 5 x 107 cells | Dependent on cell type and REST expression. |
| Chromatin per IP | 10 - 25 µg | A higher amount may be needed for low-abundance targets. |
| Expected DNA Yield (Transcription Factor) | 0.2 - 2 ng/µl | Highly variable.[1] |
| Minimum DNA for Library Preparation | ~0.5 ng | Check the requirements of your specific library prep kit.[2] |
Table 2: Antibody and Reagent Concentrations
| Reagent | Recommended Concentration | Notes |
| Anti-REST Antibody | 1 - 10 µg per IP | Titration is highly recommended. |
| Protein A/G Beads | 20 - 40 µl of slurry per IP | Ensure beads are fully resuspended before use. |
| Formaldehyde (for cross-linking) | 0.5% - 1% | Optimization is critical to avoid over- or under-fixation. |
Key Experimental Protocols
Protocol 1: Chromatin Shearing Optimization by Sonication
Objective: To determine the optimal sonication time to achieve chromatin fragments primarily in the 200-700 bp range.
Methodology:
-
Prepare cross-linked cell lysates from a sufficient number of cells.
-
Aliquot the lysate into several microfuge tubes.
-
Sonicate each aliquot for a different amount of time (e.g., 5, 10, 15, 20, 25, 30 minutes of "on" time) using a pre-chilled sonicator. Keep samples on ice throughout the process.
-
After sonication, take a small aliquot from each sample for reverse cross-linking.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours or overnight in the presence of Proteinase K.
-
Purify the DNA from the reverse cross-linked samples.
-
Run the purified DNA on a 1.5% agarose gel alongside a DNA ladder to visualize the fragment size distribution.
-
Select the sonication time that yields a smear of DNA predominantly between 200 and 700 bp.
Protocol 2: Antibody Titration for Immunoprecipitation
Objective: To determine the optimal amount of anti-REST antibody for efficient immunoprecipitation with minimal background.
Methodology:
-
Prepare a sufficient amount of sheared chromatin from your cells of interest.
-
Set up a series of immunoprecipitation reactions, each with the same amount of chromatin but with varying amounts of the anti-REST antibody (e.g., 1 µg, 2 µg, 5 µg, 10 µg).
-
Include a negative control immunoprecipitation with a non-specific IgG antibody.
-
Perform the immunoprecipitation, washing, elution, and reverse cross-linking steps as per your standard protocol.
-
Purify the DNA from each immunoprecipitation.
-
Quantify the DNA yield from each reaction using a fluorometric method.
-
Perform qPCR on the resulting DNA using primers for a known REST target gene (positive control) and a gene not bound by REST (negative control).
-
The optimal antibody concentration will be the one that gives the highest enrichment of the positive control locus over the negative control locus with the lowest background signal (IgG control).
Experimental Parameters and Their Impact on Yield
The success of a REST ChIP-seq experiment is a delicate balance of several interconnected parameters. The following diagram illustrates the logical relationships between key experimental variables and their effect on the final DNA yield.
Caption: Impact of key experimental parameters on REST ChIP-seq yield.
References
- 1. How much DNA is required to make my library for ChIP-seq? | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of REST Cistromes across Human Cell Types Reveals Common and Context-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing REST Immunofluorescence
Welcome to the technical support center for optimizing RE1-Silencing Transcription Factor (REST) immunofluorescence (IF). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of REST?
A1: REST is primarily a nuclear protein in non-neuronal cells, where it acts as a transcriptional repressor of neuronal genes.[1][2][3] In the central nervous system, REST expression is dynamic. It is highly expressed in neural progenitor cells.[4][5] In mature neurons, REST levels are generally low but can be upregulated under certain pathological conditions.[5][6] Notably, strong nuclear REST immunolabeling is observed in microglia, while astrocytes show variable nuclear staining.[5]
Q2: Which type of fixative is recommended for REST immunofluorescence?
A2: For nuclear proteins like REST, crosslinking fixatives such as 4% paraformaldehyde (PFA) are generally recommended as they preserve cellular morphology well.[7] However, fixation can sometimes mask the epitope. Therefore, optimization of fixation time (typically 10-20 minutes at room temperature) is crucial.[7] Alternatively, organic solvents like methanol (B129727) can be used, which simultaneously fix and permeabilize the cells, and may be advantageous for certain antibodies.[8]
Q3: Is antigen retrieval necessary for REST immunofluorescence?
A3: Yes, antigen retrieval is often a critical step for successful REST IF, especially when using formalin-fixed paraffin-embedded (FFPE) tissues.[9] Formalin fixation can create cross-links that mask the REST epitope, leading to weak or no signal. Heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) is a commonly used and effective method to unmask the antigen.[10][11][12]
Q4: How do I choose the right primary antibody for REST?
A4: Selecting a well-validated primary antibody is crucial for specific and reliable results. Look for antibodies that have been previously validated for immunofluorescence in publications or by the manufacturer.[13][14] Both monoclonal and polyclonal antibodies are available for REST.[15][16] It is advisable to check the antibody datasheet for recommended applications and starting dilutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient Antigen Retrieval: The REST epitope may be masked by fixation. | Optimize the heat-induced antigen retrieval protocol. Try increasing the incubation time or using a different pH buffer (e.g., Tris-EDTA pH 9.0).[9] |
| Suboptimal Primary Antibody Concentration: The antibody concentration may be too low. | Perform a titration experiment to determine the optimal concentration of your primary antibody.[8] | |
| Inadequate Permeabilization: The antibody may not be able to access the nuclear REST protein. | For PFA-fixed cells, use a detergent-based permeabilization buffer such as 0.1-0.5% Triton X-100 in PBS to ensure nuclear membrane permeabilization.[8][17][18][19][20] | |
| Low REST Expression: The cell type being studied may have low endogenous levels of REST. | Use a positive control cell line known to express high levels of REST (e.g., non-neuronal cell lines).[5][6] Consider using a signal amplification method if the target protein expression is low.[17] | |
| High Background Staining | Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins or cellular components. | Increase the duration and stringency of blocking by using 5-10% normal serum from the same species as the secondary antibody.[21][22][23][24] Ensure adequate washing steps between antibody incubations.[17] |
| Primary Antibody Concentration Too High: Excess primary antibody can lead to non-specific binding. | Reduce the concentration of the primary antibody.[25] | |
| Autofluorescence: Some tissues or cells exhibit natural fluorescence. | Include an unstained control to assess the level of autofluorescence. If problematic, consider using a quenching agent or selecting fluorophores with longer emission wavelengths.[25] | |
| Non-specific Nuclear Staining | Inappropriate Blocking: The blocking buffer may not be effectively preventing non-specific binding within the nucleus. | Include a detergent (e.g., 0.1% Triton X-100) in your blocking buffer to reduce non-specific hydrophobic interactions. |
| Cross-reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins. | Use a pre-adsorbed secondary antibody.[17] Run a control with only the secondary antibody to check for non-specific binding.[17] |
Experimental Protocols
Standard REST Immunofluorescence Protocol for Cultured Cells
This protocol provides a starting point for optimizing REST immunofluorescence in cultured cells.
| Reagent/Buffer | Composition |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4 |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS |
| Permeabilization Buffer | 0.25% Triton X-100 in PBS |
| Blocking Buffer | 5% Normal Goat Serum, 0.1% Triton X-100 in PBS |
| Primary Antibody Dilution Buffer | 1% BSA, 0.1% Triton X-100 in PBS |
| Secondary Antibody Dilution Buffer | 1% BSA, 0.1% Triton X-100 in PBS |
| Wash Buffer | 0.05% Tween-20 in PBS |
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[18][19][20]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[21][22][23]
-
Primary Antibody Incubation: Dilute the anti-REST primary antibody in Primary Antibody Dilution Buffer to the optimized concentration. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wasting: Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Heat-Induced Epitope Retrieval (HIER) for FFPE Tissues
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[11]
-
Antigen Retrieval: Immerse the slides in 10 mM Sodium Citrate buffer (pH 6.0).[10][12] Heat the buffer to 95-100°C and maintain for 20 minutes. A microwave, pressure cooker, or water bath can be used.[9][11]
-
Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[10]
-
Washing: Wash the sections twice with PBS.
-
Proceed with the standard immunofluorescence protocol starting from the blocking step.
Visualizations
Experimental Workflow for REST Immunofluorescence
Caption: A generalized workflow for performing REST immunofluorescence.
REST-CoREST-HDAC Signaling Pathway
Caption: The REST-CoREST-HDAC complex and its role in gene repression.[26][27][28][29][30]
References
- 1. RE1-silencing transcription factor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Roles of the Neuron-Restrictive Silencer Factor in the Pathophysiological Process of the Central Nervous System [frontiersin.org]
- 3. REST Is Restless in Neuronal and Non-Neuronal Virus Infections: An In Silico Analysis-Based Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Transcription Repressor REST in Adult Neurons: Physiology, Pathology, and Diseases | eNeuro [eneuro.org]
- 7. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. IF Troubleshooting | Proteintech Group [ptglab.com]
- 9. IHC antigen retrieval protocol | Abcam [abcam.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Anti-REST / NRSF antibody [CL0381] (ab211537) | Abcam [abcam.com]
- 14. citeab.com [citeab.com]
- 15. Anti-REST / NRSF Antibody (A54148) | Antibodies.com [antibodies.com]
- 16. (ab21635) Anti-REST / NRSF antibody - Abcam - CiteAb [citeab.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. fn-test.com [fn-test.com]
- 20. ptglab.com [ptglab.com]
- 21. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 22. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 25. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 26. REST and CoREST are transcriptional and epigenetic regulators of seminal neural fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. More than a Corepressor: The Role of CoREST Proteins in Neurodevelopment | eNeuro [eneuro.org]
- 28. More than a Corepressor: The Role of CoREST Proteins in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. CoREST is an integral component of the CoREST- human histone deacetylase complex. | Broad Institute [broadinstitute.org]
Technical Support Center: Off-Target Effects of REST siRNA
Welcome to the technical support center for researchers utilizing REST (RE-1 Silencing Transcription factor) siRNA in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and interpret potential off-target effects of REST siRNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of siRNA-induced off-target effects?
Off-target effects from siRNA transfection are unintended changes in gene or protein expression that are not due to the silencing of the intended target gene.[1] The primary mechanisms include:
-
MicroRNA-like (miRNA-like) Off-Target Effects: This is the most common cause. The seed region (nucleotides 2-7) of the siRNA guide strand can have partial complementarity to the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their translational repression or degradation.[2][3] This interaction mimics the function of endogenous microRNAs.[2]
-
Immune Stimulation: Synthetic siRNAs can be recognized by the innate immune system, particularly Toll-like receptors (TLRs), leading to the activation of an interferon response and subsequent changes in the expression of hundreds of genes.[4][5] This is often sequence-dependent.[4]
-
RISC Saturation: High concentrations of siRNA can saturate the RNA-Induced Silencing Complex (RISC), the cellular machinery responsible for both siRNA and miRNA function.[6] This can disrupt the normal regulation of endogenous miRNAs, leading to widespread changes in gene expression.[6]
-
Antisense-like Effects: The passenger (sense) strand of the siRNA duplex can also be loaded into RISC, albeit usually at a lower frequency, and guide the silencing of unintended transcripts with sequence complementarity.[7]
Q2: How can I design REST siRNA sequences to minimize off-target effects?
Careful siRNA design is the first line of defense against off-target effects.[8] Key considerations include:
-
Bioinformatic Analysis: Utilize design algorithms that screen for potential off-target binding sites across the entire transcriptome.[9] These tools can help to avoid sequences with significant homology to other genes, particularly in the seed region.[1]
-
Avoidance of Immune-Activating Motifs: Some sequence motifs are known to stimulate the innate immune system. Design tools can help to avoid these motifs.[4]
-
Chemical Modifications: Certain chemical modifications to the siRNA duplex can reduce off-target effects by either discouraging sense strand loading or reducing the miRNA-like activity of the guide strand.[1]
Q3: What are the essential controls for a REST siRNA experiment?
Troubleshooting Guides
Problem 1: My cells show unexpected toxicity or a strong stress response after REST siRNA transfection.
This could be due to off-target effects or issues with the experimental setup.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| High siRNA Concentration | Titrate the siRNA concentration to the lowest effective dose. High concentrations can lead to RISC saturation and toxicity.[13][14] |
| Transfection Reagent Toxicity | Optimize the concentration of the transfection reagent and the incubation time. Some cell lines are more sensitive to certain reagents.[15] |
| Immune Stimulation | Use a different REST siRNA sequence that lacks immune-stimulatory motifs.[4] Also, ensure that your siRNA preparation is free of contaminants. |
| Cell Health | Ensure cells are healthy and in the exponential growth phase before transfection. Stressed cells are more susceptible to toxicity.[10] |
Experimental Workflow for Troubleshooting Toxicity:
Caption: Troubleshooting workflow for unexpected cell toxicity after REST siRNA transfection.
Problem 2: I observe a phenotype, but I'm not sure if it's a specific effect of REST knockdown.
This is a common and critical issue. Validating the specificity of the observed phenotype is essential.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Perform a rescue experiment by co-transfecting the REST siRNA with a REST expression vector that is resistant to the siRNA.[13][16] If the phenotype is reversed, it is likely on-target.[16] |
| Confounding Variables | Use multiple siRNAs targeting different sequences of the REST mRNA. A consistent phenotype across different siRNAs strengthens the conclusion of an on-target effect.[13] |
| Incomplete Knockdown | The observed phenotype might be due to incomplete silencing of REST. Confirm knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.[12] |
Signaling Pathway for Phenotype Validation:
Caption: Logical diagram illustrating on-target versus off-target effects of REST siRNA.
Problem 3: My REST knockdown is efficient at the mRNA level, but I don't see a corresponding decrease in protein levels.
This discrepancy can arise from several factors.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Long Protein Half-Life | The REST protein may be very stable. Extend the time course of your experiment to allow for protein turnover.[17] |
| Timing of Analysis | The peak of mRNA knockdown may not coincide with the nadir of protein expression. Perform a time-course experiment, analyzing both mRNA and protein levels at multiple time points post-transfection (e.g., 24, 48, 72, 96 hours). |
| Antibody Issues | The antibody used for Western blotting may be non-specific or of poor quality. Validate your antibody using appropriate controls. |
| Compensatory Mechanisms | Cells may have mechanisms that compensate for the loss of REST mRNA, such as increased translation of remaining transcripts.[17] |
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a REST siRNA experiment designed to assess off-target effects using microarray analysis.
Table 1: Gene Expression Changes Following REST siRNA Transfection
| siRNA Target | siRNA Concentration | On-Target Knockdown (REST mRNA) | Number of Down-regulated Off-Target Genes (>2-fold) | Number of Up-regulated Off-Target Genes (>2-fold) |
| REST siRNA 1 | 10 nM | 85% | 45 | 32 |
| REST siRNA 1 | 50 nM | 92% | 158 | 110 |
| REST siRNA 2 | 10 nM | 88% | 52 | 41 |
| REST siRNA 2 | 50 nM | 95% | 175 | 124 |
| Scrambled Control | 50 nM | 0% | 5 | 8 |
Data is hypothetical and for illustrative purposes. This table demonstrates that higher siRNA concentrations can lead to a greater number of off-target effects.[3]
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for REST Knockdown Validation
-
Cell Lysis and RNA Extraction: 48-72 hours post-transfection, wash cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Set up the real-time PCR reaction using a suitable master mix, cDNA template, and primers specific for REST and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of REST mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.[3]
Protocol 2: Caspase-3/7 Assay for Apoptosis Assessment
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis, to assess siRNA-induced toxicity.[20][21]
-
Cell Plating: Seed cells in a 96-well plate and transfect with REST siRNA and controls as per your optimized protocol.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Reagent Addition: Add a Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation and Measurement: Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity and therefore, the level of apoptosis. Compare the signals from REST siRNA-treated cells to controls.
Protocol 3: Rescue Experiment for Phenotype Validation
-
Construct an siRNA-Resistant REST Expression Vector: Introduce silent mutations in the binding site of your REST siRNA within a REST cDNA expression vector. This will prevent the siRNA from targeting the exogenously expressed REST mRNA.
-
Co-transfection: Co-transfect cells with the REST siRNA and the siRNA-resistant REST expression vector.
-
Controls: Include controls such as cells transfected with REST siRNA alone, REST siRNA plus an empty vector, and a scrambled siRNA with the resistant REST vector.
-
Phenotypic Analysis: At an appropriate time point post-transfection, assess the phenotype of interest.
-
Interpretation: If the expression of the siRNA-resistant REST protein reverses the phenotype observed with the REST siRNA alone, it strongly suggests that the phenotype is an on-target effect.[16]
Experimental Workflow for a Rescue Experiment:
Caption: A step-by-step workflow for performing a rescue experiment to validate a phenotype.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 5. Noise amidst the silence: off-target effects of siRNAs?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 9. youtube.com [youtube.com]
- 10. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - AU [thermofisher.com]
- 11. thermofisher.com [thermofisher.com]
- 12. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 13. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SE [thermofisher.com]
- 14. Specificity of short interfering RNA determined through gene expression signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. siRNA-induced Gene Silencing | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. qiagen.com [qiagen.com]
- 20. Cell apoptosis detected by Caspase-3/7 assay kit [bio-protocol.org]
- 21. Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing REST Knockdown Efficiency
Welcome to the technical support center for improving the efficiency of RE1-Silencing Transcription factor (REST) knockdown experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges.
Troubleshooting Guide
Problem: Low REST mRNA knockdown efficiency after siRNA transfection.
Possible Cause & Solution
-
Suboptimal siRNA Concentration: The amount of siRNA used is a critical factor for effective gene silencing.[1]
-
Inefficient Transfection Reagent: The choice of transfection reagent is critical for successful siRNA delivery.[3] Reagents designed for larger plasmid DNA may not be optimal for small RNAs.[3][4]
-
-
Presence of Serum and Antibiotics: Serum proteins can interfere with the formation of siRNA-lipid complexes, and some antibiotics can be toxic to cells during transfection.[3][7]
-
Incorrect Timing of Analysis: The kinetics of mRNA and protein turnover vary.
Problem: Significant REST mRNA knockdown, but minimal reduction in REST protein levels.
Possible Cause & Solution
-
Slow Protein Turnover: A successful reduction in mRNA may not immediately translate to a decrease in protein levels if the target protein has a long half-life.[2]
-
Solution: Extend the time course of your experiment. Analyze protein levels at later time points (e.g., 72, 96, or even 120 hours post-transfection) to allow for sufficient time for the existing protein to degrade.
-
-
Inefficient Ribosome Inhibition: While siRNA primarily targets mRNA for degradation, some off-target effects can inhibit translation without degrading the message.
-
Solution: Validate your knockdown with at least two different siRNA sequences targeting different regions of the REST mRNA.[2] This helps to ensure the observed phenotype is due to the specific knockdown of REST.
-
Problem: High cell toxicity or death after transfection.
Possible Cause & Solution
-
High siRNA Concentration: Excessive amounts of siRNA can induce an interferon response or other off-target effects, leading to cell death.[1][4]
-
Solution: Use the lowest effective concentration of siRNA as determined by your titration experiments.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Should I use siRNA or shRNA for REST knockdown?
The choice between siRNA and shRNA depends on the desired duration of the knockdown and the cell type being used.[10]
-
siRNA (small interfering RNA): Best for transient knockdown. The effects are temporary, typically lasting from a few days to a week.[11][12] siRNAs are chemically synthesized and directly transfected into cells.[11]
-
shRNA (short hairpin RNA): Ideal for stable, long-term gene silencing.[11] shRNAs are delivered via a vector (plasmid or viral) and are continuously expressed by the cell, allowing for prolonged knockdown.[12][13] Viral delivery of shRNA is particularly useful for difficult-to-transfect cells like primary neurons.[14][15]
| Feature | siRNA | shRNA |
| Duration of Knockdown | Transient (days to a week)[11][12] | Stable and long-term (weeks to months)[11] |
| Delivery Method | Transfection (lipid-based reagents, electroporation)[13] | Vector-based (plasmids, lentivirus, adenovirus)[13] |
| Application | Short-term functional assays, target validation[12] | Long-term studies, generating stable cell lines, in vivo studies[12] |
| Off-Target Effects | Can occur, minimized by using low concentrations[1] | Can occur, potential for insertional mutagenesis with viral vectors[12] |
Q2: How do I validate the efficiency of my REST knockdown?
Validation should be performed at both the mRNA and protein levels.
-
mRNA Level: Quantitative real-time PCR (qRT-PCR) is the most direct method to measure the reduction in REST mRNA.[16] This should be the first step in validating your knockdown.[16]
-
Protein Level: Western blotting is commonly used to confirm a decrease in REST protein expression.[17] It's important to use a specific and validated antibody for REST.
-
Functional Validation: As REST is a transcriptional repressor, a successful knockdown should lead to the upregulation of its target genes.[18] Measuring the expression of known REST target genes (e.g., SYP, SYT4, TRKC) can serve as a functional validation of your knockdown.[18]
Q3: What are the essential controls for a REST knockdown experiment?
Proper controls are crucial for interpreting your results accurately.[2]
| Control Type | Purpose |
| Negative Control siRNA/shRNA | A non-targeting sequence to control for non-specific effects of the transfection process and the RNAi machinery.[2] |
| Positive Control siRNA/shRNA | Targets a well-characterized housekeeping gene to confirm transfection efficiency and the competence of the RNAi pathway in your cells.[2][9] |
| Untransfected/Mock-Transfected Cells | Untransfected cells provide a baseline for normal gene and protein expression. Mock-transfected cells (treated with the transfection reagent but no siRNA/shRNA) control for the effects of the transfection reagent itself.[2] |
Experimental Protocols & Methodologies
General siRNA Transfection Protocol for REST Knockdown
This protocol provides a general framework. Optimization of cell density, siRNA concentration, and transfection reagent volume is essential for each cell type.[2]
-
siRNA-Lipid Complex Formation:
-
Dilute the desired amount of REST siRNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for the manufacturer-recommended time to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the desired endpoint (mRNA or protein analysis).
-
Analysis: Harvest the cells for qRT-PCR or Western blot analysis to assess REST knockdown.
Lentiviral shRNA Transduction for Stable REST Knockdown
This protocol is for creating stable cell lines with long-term REST suppression.
-
Cell Seeding: Seed cells 24 hours before transduction.
-
Transduction: Add the lentiviral particles containing the REST shRNA to the cells at a predetermined Multiplicity of Infection (MOI).[19] Polybrene or other transduction enhancers can be added to improve efficiency.[19]
-
Incubation: Incubate the cells with the viral particles for 18-24 hours.
-
Media Change: Replace the virus-containing medium with fresh complete medium.
-
Selection (if applicable): If the lentiviral vector contains a selectable marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.[19]
-
Expansion and Validation: Expand the resistant colonies and validate REST knockdown using qRT-PCR and Western blotting.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for transient (siRNA) vs. stable (shRNA) REST knockdown.
Caption: Mechanism of REST-mediated gene silencing and its disruption by RNAi.
Caption: A logical troubleshooting workflow for inefficient REST knockdown.
References
- 1. Guidelines for transfection of siRNA [qiagen.com]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 3. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. What criteria should one use in choosing between siRNA versus shRNA for their studies? [qiagen.com]
- 11. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 12. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 13. biocompare.com [biocompare.com]
- 14. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 15. Methods for Enhancing Lentiviral Transduction Efficiency [merckmillipore.com]
- 16. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. REST/NRSF Knockdown Alters Survival, Lineage Differentiation and Signaling in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: In Vivo Studies of REST Function
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the function of the RE1-Silencing Transcription factor (REST) in vivo.
Section 1: Frequently Asked Questions (FAQs)
A collection of common questions regarding the in vivo study of REST.
Q1: Why is it so challenging to study the function of REST using a full knockout mouse model?
A1: A global germline knockout of REST in mice results in embryonic lethality between embryonic days 9.5 and 11.5.[1][2] This early lethality prevents the investigation of REST's function in later developmental stages and in the adult organism. The lethality is associated with severe malformations in non-neural tissues and widespread apoptosis.[1]
Q2: What are the primary alternatives to a full REST knockout for in vivo studies?
A2: To circumvent embryonic lethality, researchers commonly use conditional knockout (cKO) models.[3][4][5][6] These models, often utilizing the Cre-LoxP system, allow for the deletion of REST in specific tissues (tissue-specific knockout) or at particular times (inducible knockout).[5][6] Another approach is the use of viral vectors, such as adeno-associated viruses (AAVs), to deliver short-hairpin RNAs (shRNAs) for in vivo knockdown of REST expression in targeted brain regions.[7][8]
Q3: I've generated a conditional REST knockout mouse, but the phenotype is not what I expected or is inconsistent. What could be the issue?
A3: Several factors can contribute to unexpected or inconsistent phenotypes in REST cKO models. Compensatory mechanisms activated by the early embryonic deletion of REST may mask its role in the adult brain.[4] Additionally, some cKO models that target specific exons (e.g., exon 2 or 4) may still produce truncated REST protein fragments that could retain some repressive functions, confounding the interpretation of results.[4][9] The choice of Cre driver line is also critical, as its expression pattern and efficiency will determine the precise cell populations in which REST is deleted.
Q4: What is the role of REST in the context of neurodegenerative diseases?
A4: REST appears to play a neuroprotective role in the aging brain.[10][11] It is induced during normal aging in human cortical and hippocampal neurons, where it represses genes that promote cell death and Alzheimer's disease (AD) pathology.[10] In several neurodegenerative diseases, including AD, frontotemporal dementia, and dementia with Lewy bodies, REST is lost from the nucleus.[10] Conditional deletion of REST in the mouse brain can lead to age-related neurodegeneration, while its overexpression can suppress Aβ and tau pathology in AD mouse models.[10][12]
Section 2: Troubleshooting Guides
This section addresses specific technical problems that may arise during in vivo experiments targeting REST.
My AAV-shRNA targeting REST is not leading to efficient knockdown in the brain.
| Potential Cause | Troubleshooting Step | Recommendation |
| Poor Viral Titer/Quality | Verify the viral titer provided by the manufacturer or core facility. Perform an in vitro validation on a relevant cell line to confirm knockdown efficiency before in vivo use. | Use a high-quality, purified virus with a known titer. A qPCR-based method can provide an accurate genome copy (gc) count. |
| Inefficient Delivery | Review your stereotactic injection protocol. Ensure the coordinates are accurate for the target brain region and that the injection volume and rate are appropriate. | Perform a pilot study with a reporter virus (e.g., AAV-GFP) to confirm injection accuracy and transduction efficiency in the target region. |
| Immune Response | The host immune system can mount a response against the AAV capsid, reducing transduction efficiency and potentially causing toxicity.[13] | Consider using a different AAV serotype that has a lower pre-existing immunity in your animal model. Directed evolution of AAV capsids is an emerging strategy to create vectors with improved tropism and reduced immunogenicity.[14] |
| shRNA Design | The shRNA sequence may not be optimal for efficient processing by the Dicer-RISC complex. | Test multiple shRNA sequences in vitro to identify the most potent one before packaging into AAV.[15] |
| Promoter Choice | The promoter driving shRNA expression (e.g., U6) might not be strong enough in your target neuronal population. | Ensure the promoter is active in your cells of interest. While Pol III promoters like U6 are common for shRNAs, their activity can vary.[8] |
My ChIP-seq from in vivo brain tissue has a low yield and high background.
| Potential Cause | Troubleshooting Step | Recommendation |
| Insufficient Starting Material | Brain tissue can be challenging due to its high lipid content and cellular heterogeneity. | Start with a sufficient amount of tissue. Protocols have been optimized for as little as 1mg of tissue, but this requires careful handling.[16][17] Dissecting the specific brain region of interest is crucial. |
| Inefficient Cross-linking | Formaldehyde (B43269) cross-linking may be incomplete or excessive, affecting chromatin extraction and immunoprecipitation. | Optimize cross-linking time. A 10-minute incubation with 1% formaldehyde is a common starting point for tissues.[16] |
| Inadequate Chromatin Shearing | Sonication or enzymatic digestion may not be optimized for brain tissue, resulting in DNA fragments that are too large or too small. | Optimize shearing conditions to obtain fragments primarily in the 200-600 bp range.[18] Check fragment size on an Agilent Bioanalyzer.[18] Native ChIP (NChIP) using micrococcal nuclease digestion can be a good alternative for histone marks in postmortem tissue.[18] |
| Poor Antibody Quality | The antibody may have low affinity or specificity for the target protein in a ChIP context. | Use a "ChIP-grade" antibody. Validate each new antibody lot with ChIP-qPCR on known positive and negative control gene loci before proceeding to sequencing.[18] |
| High Background Binding | Non-specific binding of chromatin to beads or the antibody can obscure true signals. | Pre-clear the chromatin with protein A/G beads. Include appropriate IgG and mock IP controls in your experiment. |
Section 3: Quantitative Data Summaries
A summary of key quantitative data from in vivo REST studies.
Table 1: Phenotypes of REST Knockout Mouse Models
| Model | Genotype | Phenotype | Survival | Reference |
| Global Knockout | Rest-/- | Growth-arrested, apoptosis, malformations in non-neural tissues. | Embryonic lethal (E9.5-E11.5) | [1][2] |
| Neural Crest cKO | Wnt1-Cre;Rest-flox/flox | Gastrointestinal tract dilation, underdeveloped cholinergic transmission. | Neonatal lethal | [3] |
| Forebrain Excitatory Neuron cKO | CamKIIα-Cre;Rest-flox/flox | Increased susceptibility to chemical kindling. | Viable | [9] |
| AD Model cKO | 3xTg-AD;CamKIIα-CreERT2;Rest-flox/flox | Accelerated Aβ deposition and tau pathology, cognitive decline. | Viable (dependent on AD model) | [12] |
Table 2: In Vivo AAV-shRNA Knockdown Efficiency
| Target Gene | AAV Serotype | Injection Site | Dose (gc/animal) | Knockdown Efficiency | Reference |
| Apolipoprotein B (ApoB) | scAAV8 | Tail Vein (systemic) | 1 x 10^10 | ~90% (in liver) | [7] |
| GFP | AAV9 | Systemic | 1.8 x 10^11 | 82% (in heart) | [19] |
| piZZ (mutant AAT) | scAAV8 | Systemic | Not specified | >70% (in liver) | [15] |
Note: Knockdown efficiency is highly dependent on the target, shRNA sequence, viral dose, and tissue.
Section 4: Experimental Protocols
Detailed methodologies for key in vivo experiments.
Protocol 1: In Vivo Chromatin Immunoprecipitation (ChIP) from Mouse Brain Tissue
Objective: To isolate DNA fragments bound by REST (or other DNA-binding proteins) from a specific brain region for downstream analysis by qPCR or sequencing. This protocol is adapted from established methods for brain tissue.[17][18]
Materials:
-
Fresh or flash-frozen mouse brain tissue (e.g., hippocampus, cortex)
-
1.85% Formaldehyde solution
-
ChIP Lysis Buffer
-
Protease Inhibitor Cocktail
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade antibody against REST
-
Control IgG antibody
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Tissue Dissection and Cross-linking:
-
Rapidly dissect the brain region of interest on ice.
-
Mince the tissue into small pieces.
-
Immediately immerse the tissue in 1.85% formaldehyde in PBS and incubate for 10-15 minutes at room temperature with gentle rotation to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash the tissue twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the tissue in ChIP Lysis Buffer containing protease inhibitors.
-
Sonicate the lysate to shear the chromatin. The goal is to obtain DNA fragments predominantly between 200-600 bp. Optimization is critical: sonicate in cycles (e.g., 15 cycles of 30s ON/30s OFF) on ice.
-
Centrifuge to pellet debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation (IP):
-
Save a small aliquot of the sheared chromatin as "Input" control.
-
Pre-clear the remaining chromatin by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared chromatin with the anti-REST antibody (or control IgG) overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and finally TE buffer to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads by incubating with Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the Input sample and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A to degrade RNA, followed by Proteinase K to degrade proteins.
-
Purify the DNA using a standard column-based DNA purification kit.
-
-
Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by ChIP-qPCR using primers for known REST target gene promoters (positive controls) and non-target regions (negative controls).
-
For genome-wide analysis, prepare libraries for ChIP-seq.
-
Protocol 2: AAV-shRNA Mediated Knockdown of REST in the Mouse Hippocampus
Objective: To achieve region-specific knockdown of REST in the mouse hippocampus to study its role in learning, memory, or neurodegeneration.
Materials:
-
High-titer AAV vector encoding an shRNA against REST (and a fluorescent reporter like GFP for visualization). A control AAV encoding a scramble shRNA is essential.
-
Stereotactic surgery apparatus
-
Anesthesia machine
-
Nanoinjector system (e.g., Hamilton syringe with a 33-gauge needle)
-
Adult mice
Procedure:
-
AAV Preparation:
-
Obtain or produce high-titer, purified AAV (e.g., AAV9 or other neurotropic serotypes). Titer should be >1x10^12 gc/mL.
-
Dilute the virus to the desired working concentration in sterile PBS.
-
-
Stereotactic Surgery:
-
Anesthetize the mouse and place it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target coordinates for the hippocampus (e.g., Dentate Gyrus: AP -2.0 mm, ML ±1.3 mm, DV -2.0 mm from bregma).
-
Slowly lower the injection needle to the target depth.
-
-
Viral Injection:
-
Inject the AAV solution at a slow, controlled rate (e.g., 100 nL/minute). A typical volume is 0.5 - 1.0 µL per injection site.
-
After the injection is complete, leave the needle in place for 5-10 minutes to allow the virus to diffuse and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care and Incubation:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Allow sufficient time for viral expression and knockdown. This typically takes 3-4 weeks for AAVs.
-
-
Validation of Knockdown:
-
After the incubation period, sacrifice a subset of animals.
-
Confirm the injection site and viral transduction by imaging the fluorescent reporter (if included).
-
Validate REST knockdown in the targeted region using techniques such as Western blot, qPCR, or immunohistochemistry on dissected hippocampal tissue.
-
-
Functional Analysis:
-
Once knockdown is confirmed, proceed with behavioral testing, electrophysiology, or other functional assays on the remaining cohort of animals.
-
Section 5: Signaling Pathways and Workflows
Diagrams created using Graphviz to illustrate key concepts.
REST-Mediated Transcriptional Repression
Caption: REST recruits a corepressor complex to silence neuronal gene expression.
Experimental Workflow for Conditional Knockout (cKO) Analysis
Caption: Workflow for generating and analyzing a tissue-specific REST knockout mouse.
Logic Diagram for Troubleshooting In Vivo AAV-shRNA Experiments
Caption: A decision tree for troubleshooting failed AAV-shRNA knockdown experiments.
References
- 1. Knockout of REST/NRSF shows that the protein is a potent repressor of neuronally expressed genes in non-neural tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The REST remodeling complex protects genomic integrity during embryonic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neonatal lethality of neural crest cell-specific Rest knockout mice is associated with gastrointestinal distension caused by aberrations of myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conditional Knockout Models - Creative Biolabs [creative-biolabs.com]
- 6. Conditional gene knockout - Wikipedia [en.wikipedia.org]
- 7. Apolipoprotein B Knockdown by AAV-delivered shRNA Lowers Plasma Cholesterol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adeno-associated Virus (AAV) shRNA Knockdown Vector| VectorBuilder [en.vectorbuilder.com]
- 9. Conditional knockout of REST/NRSF in excitatory neurons reduces seizure susceptibility to chemical kindling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. REST and Stress Resistance in Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. REST, a master transcriptional regulator in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A neurodegeneration checkpoint mediated by REST protects against the onset of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Improving the delivery of gene therapy for neurological disorders | Drug Discovery News [drugdiscoverynews.com]
- 15. pnas.org [pnas.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Practical Guidelines for High-Resolution Epigenomic Profiling of Nucleosomal Histones in Postmortem Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systemic Delivery of shRNA by AAV9 Provides Highly Efficient Knockdown of Ubiquitously Expressed GFP in Mouse Heart, but Not Liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: REST/NRSF Antibodies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for using antibodies against the RE1-Silencing Transcription Factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), in Western Blot (WB) and Chromatin Immunoprecipitation (ChIP) experiments.
Frequently Asked Questions (FAQs)
Q1: Which REST antibody is recommended for both Western Blot and ChIP?
A1: The rabbit polyclonal antibody, Millipore Cat# 07-579, is highly cited and has been validated for both Western Blotting and ChIP applications.[1][2][3][4] It is raised against a GST fusion protein corresponding to the C-terminal region (amino acids 801-1097) of human REST.[3]
Q2: What is the expected molecular weight of REST in a Western Blot?
A2: The predicted molecular weight of REST is approximately 121-125 kDa.[5][6] However, it is often observed to run at a higher apparent molecular weight, around 200 kDa, which may be due to post-translational modifications.[5]
Q3: Why might I see non-specific bands in my REST Western Blot?
A3: Non-specific bands can arise from several factors, including antibody concentration being too high, insufficient blocking, or the presence of protein degradation products.[7][8] It is also important to note that REST has splice variants, such as REST4, which could potentially be detected. Always run appropriate controls, such as a negative control cell line or tissue.
Q4: How can I improve the efficiency of my REST ChIP experiment?
A4: Optimizing chromatin shearing is critical. Aim for fragment sizes between 200-1000 bp.[9] The amount of antibody used is also key; typically 1-10 µg is recommended, but this should be optimized for your specific cell type and experimental conditions.[9][10] Using a ChIP-validated antibody is essential for success.[11]
Q5: What are the key downstream targets of REST?
A5: REST is a master regulator of neurogenesis and represses a large number of neuronal genes in non-neuronal cells.[1][12] Its targets include genes involved in synaptic plasticity, ion channels, and neurotransmitter receptors, such as the AMPA receptor subunit GluA2 and the NMDA receptor subunit GluN2B.[12][13]
Recommended Antibodies for REST WB & ChIP
| Catalog Number | Manufacturer | Type | Host | Immunogen | Validated Applications | Citations |
| 07-579 | MilliporeSigma | Polyclonal | Rabbit | GST fusion protein (human REST aa 801-1097) | WB, ChIP, IHC, IP | [2] |
| ab21635 | Abcam | Polyclonal | Rabbit | Synthetic peptide (mouse REST aa 1050-C-terminus) | WB, IHC, ICC-IF | [14] |
| 17-10456 (Kit) | MilliporeSigma | Polyclonal (Kit) | Rabbit | GST fusion protein (human REST aa 801-1097) | ChIP, WB | [5] |
Diagrams and Workflows
REST Signaling Pathway
The REST protein acts as a scaffold, recruiting a complex of co-repressors and chromatin-modifying enzymes to silence neuronal gene expression.
Caption: REST recruits co-repressors to silence neuronal genes.
Experimental Workflow: Western Blot
A step-by-step overview of the Western Blotting process for REST detection.
Caption: Key stages of the Western Blotting procedure.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
A simplified workflow for performing a ChIP experiment targeting REST.
Caption: Overview of the Chromatin Immunoprecipitation workflow.
Troubleshooting Guides
Western Blot Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | - Insufficient protein loaded.- Primary antibody concentration too low.- Inefficient protein transfer.- Incorrect secondary antibody. | - Load 20-30 µg of total protein per lane.[7]- Optimize primary antibody dilution; try incubating overnight at 4°C.[7]- Confirm transfer using Ponceau S stain.[15]- Ensure secondary antibody is against the host species of the primary (e.g., anti-rabbit).[8] |
| High Background | - Insufficient blocking.- Antibody concentration too high.- Insufficient washing. | - Block for at least 1 hour at room temperature or overnight at 4°C.[7]- Titrate the primary antibody concentration.- Increase the number and duration of wash steps with TBST.[16] |
| Multiple/Non-specific Bands | - Antibody concentration too high.- Protein degradation.- Splice variants or post-translational modifications. | - Reduce primary antibody concentration.[7]- Add protease inhibitors to lysis buffer and keep samples on ice.[15]- Check literature for known isoforms of REST. Run positive and negative controls. |
| Incorrect Band Size | - Protein degradation.- Post-translational modifications (e.g., phosphorylation, ubiquitination).- Protein multimers. | - Use fresh samples and protease inhibitors.- The apparent size of REST can be ~200 kDa, much higher than the predicted ~125 kDa.[5]- Ensure complete denaturation and reduction by boiling samples in Laemmli buffer with fresh reducing agent.[15] |
ChIP Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low ChIP Efficiency/Yield | - Inefficient cross-linking.- Suboptimal chromatin shearing.- Ineffective antibody.- Insufficient starting material. | - Optimize formaldehyde (B43269) cross-linking time (typically 10 minutes at RT).[17]- Titrate sonication energy to achieve fragments of 200-1000 bp.[9] Run a gel to check fragment size.- Use a ChIP-validated antibody and optimize the amount used (1-10 µg).[9][10]- Start with sufficient cell numbers (e.g., 1x10^7 cells per IP). |
| High Background | - Insufficient blocking of beads.- Non-specific antibody binding.- Too much chromatin or antibody.- Incomplete washing. | - Pre-clear chromatin with Protein A/G beads before IP.[9]- Include a mock IP with a non-specific IgG of the same isotype as a negative control.[18]- Titrate the amount of chromatin and antibody.- Increase the number and stringency of wash steps.[10] |
| Poor Resolution in ChIP-seq | - DNA fragment size is too large or too variable. | - Tightly control the sonication to achieve a narrow size distribution of fragments, ideally 200-500 bp for higher resolution.[9] |
| No Enrichment at Positive Control Loci | - PCR primers are not working.- Antibody is not capturing the target protein.- Cross-linking was not reversed. | - Validate qPCR primers on input DNA.- Confirm antibody performance via Western Blot.- Ensure complete reversal of cross-links by incubating at 65°C for at least 4 hours or overnight.[19] |
Experimental Protocols
Detailed Western Blot Protocol for REST
-
Sample Preparation (Cell Lysates)
-
Wash cells with ice-cold PBS and aspirate.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with agitation.[20]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein with 2x Laemmli sample buffer.
-
Boil at 95°C for 5 minutes.[20]
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel alongside a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Transfer efficiency can be checked with Ponceau S staining.[21]
-
-
Immunodetection
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-REST primary antibody (e.g., Millipore 07-579 at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[21]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in TBST for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or film.
-
Detailed ChIP Protocol for REST
-
Chromatin Preparation
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[17]
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.[17]
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells using appropriate lysis buffers to isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS).
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Keep samples cold throughout.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin. Save a small aliquot as "input" control.
-
-
Immunoprecipitation
-
Dilute the chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add 4-8 µg of anti-REST antibody (e.g., Millipore 07-579) and incubate overnight at 4°C with rotation.
-
As a negative control, prepare a parallel sample with an equivalent amount of normal rabbit IgG.
-
Add pre-blocked Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
-
Washing, Elution, and DNA Purification
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[19]
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS and sodium bicarbonate).
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight. Treat the input sample in the same way.[19]
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Analysis
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. (07-579) Anti-REST Antibody - MilliporeSigma - CiteAb [citeab.com]
- 3. REST Rabbit anti-Human, Mouse, Rat, Polyclonal, MilliporeSigma 200μg; | Fisher Scientific [fishersci.com]
- 4. Antibody Registry [antibodyregistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 11. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 12. REST, a master transcriptional regulator in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Transcription Repressor REST in Adult Neurons: Physiology, Pathology, and Diseases | eNeuro [eneuro.org]
- 14. (ab21635) Anti-REST / NRSF antibody - Abcam - CiteAb [citeab.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. encodeproject.org [encodeproject.org]
- 18. bosterbio.com [bosterbio.com]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 20. bio-rad.com [bio-rad.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
How to overcome redundancy with other transcription factors
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and experimental protocols to dissect and overcome the challenges posed by transcription factor (TF) redundancy.
Frequently Asked Questions (FAQs)
Q1: What is transcription factor redundancy and why is it a problem?
A: Transcription factor redundancy occurs when two or more TFs can perform the same or very similar functions, such as binding to the same DNA regulatory elements to control a common set of target genes. This is often observed among paralogous TFs that arise from gene duplication.[1] The primary experimental problem is that knocking out a single TF may produce no observable phenotype, as its redundant partner(s) can compensate for its loss, masking its true biological role.[1] This functional overlap complicates genetic screens and makes it difficult to identify the specific roles of individual TFs in cellular processes and disease.
Q2: My single TF knockout/knockdown experiment shows no phenotype. What are the likely causes?
A: A lack of phenotype is a common challenge. The potential causes can be categorized as either biological or technical:
-
Biological Cause: Functional Redundancy: This is the most common biological reason. Another TF, often from the same family (e.g., STAT3 and STAT5, or JunB and JunD), may be compensating for the loss of the targeted TF.[2][3] These TFs might be activated by the same upstream signals and regulate an overlapping set of target genes.
-
Technical Causes:
-
Inefficient Knockout/Knockdown: The knockout or knockdown may not be complete, leaving enough residual protein to perform its function. It is crucial to validate the loss of the target protein by Western Blot, not just transcript levels by qPCR, as RNA levels may not perfectly correlate with protein levels.[4]
-
Incorrect Developmental Window or Cell Type: The TF may have a critical function only in a specific cell type or during a particular developmental stage that is not being assayed.
-
Homeostatic Compensation: The cell may adapt to the loss of the TF over time through broader transcriptional or signaling network adjustments, obscuring the initial phenotype.
-
Off-Target Effects: In CRISPR-based knockouts, off-target mutations could inadvertently cause a confounding phenotype or mask the true one.[5][6]
-
Q3: How can I distinguish between functional redundancy and a failed experiment?
A: A systematic validation approach is required:
-
Confirm Knockout Efficiency: Verify the complete loss of the target protein using Western Blot. For CRISPR-mediated knockouts, sequence the genomic target locus to confirm the presence of frameshift-inducing indels.
-
Use Multiple sgRNAs: In CRISPR experiments, use at least two or three different sgRNAs targeting the same gene to ensure the observed phenotype (or lack thereof) is not an artifact of a single, inefficient guide.[7]
-
Analyze Expression of Paralogous TFs: Use qPCR or RNA-seq to check if paralogous TFs are upregulated in your knockout cells. An increase in the expression of a related TF (e.g., an increase in Jund expression in a Junb knockout) is strong evidence for a compensatory mechanism.[2]
-
Perform a Double Knockout: The definitive method is to simultaneously knock out the primary TF and its suspected redundant partner(s). The emergence of a phenotype in the double knockout that was absent in the single knockouts is the gold standard for demonstrating functional redundancy.
Troubleshooting Guide
Problem: My single TF knockout has no phenotype. What is the next logical experiment?
The logical next step is to investigate potential redundancy by targeting suspected compensatory TFs.
// Nodes start [label="Start:\nSingle TF Knockout (KO)\nShows No Phenotype", fillcolor="#EA4335", fontcolor="#FFFFFF"]; validate [label="Step 1: Validate KO\n- Western Blot (Protein)\n- Sanger Sequencing (DNA)", fillcolor="#FBBC05", fontcolor="#202124"]; hypothesize [label="Step 2: Hypothesize Redundancy\n- Identify Paralog TFs\n- Analyze Paralog Expression (qPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; combinatorial [label="Step 3: Combinatorial Perturbation\n- Dual-sgRNA CRISPR KO\n- Sequential siRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; phenotype [label="Observe Phenotype in\nDouble KO?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Conclusion:\nFunctional Redundancy Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate Hypothesis:\n- Consider other paralogs\n- Explore different pathways\n- Check for non-obvious phenotypes", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> validate [label="Technical Check"]; validate -> hypothesize [label="If KO is successful"]; hypothesize -> combinatorial [label="If paralog is upregulated\nor strongly suspected"]; combinatorial -> phenotype; phenotype -> success [label=" Yes"]; phenotype -> re_evaluate [label="No "]; }
Caption: The workflow for a Sequential Chromatin Immunoprecipitation (Seq-ChIP) experiment to detect TF co-occupancy.
Example Signaling Pathway: STAT3 and STAT5 Redundancy
STAT3 and STAT5 are classic examples of TFs that can have both redundant and opposing functions. [3]They are activated by many of the same cytokine signals and can bind to similar DNA motifs, yet their interplay determines critical cell fates.
STAT3/STAT5 Signaling and Target Gene Regulation
References
- 1. Functional redundancy of transcription factors explains why most binding targets of a transcription factor are not affected when the transcription factor is knocked out - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JunB promotes Th17 cell identity and restrains alternative CD4+ T-cell programs during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of STAT3 and STAT5 signaling on gene regulation and chromatin remodeling in hematopoietic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. why there are read counts in the gene knock out rat RNA-seq data [support.bioconductor.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
Technical Support Center: Interpreting Complex Data from REST Inhibition Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex data arising from RE1-Silencing Transcription factor (REST) inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for inhibiting REST function?
A1: The primary methods for inhibiting REST function in experimental settings are:
-
RNA interference (siRNA/shRNA): This method involves the introduction of small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) that are complementary to the REST mRNA, leading to its degradation and subsequent reduction in REST protein levels. This is a transient "knockdown" approach.[1][2]
-
CRISPR-Cas9 mediated knockout: This genome editing technique allows for the permanent disruption of the REST gene, leading to a complete and heritable loss of function ("knockout").[3]
-
Small molecule inhibitors: These are chemical compounds designed to interfere with REST activity. A notable example is X5050, which has been shown to promote REST degradation.[4][5]
Q2: I've performed a REST knockdown, but my expected phenotype is not observed. What are the possible reasons?
A2: Several factors could contribute to a lack of phenotype after REST knockdown:
-
Inefficient knockdown: The reduction in REST protein levels may not be sufficient to elicit a biological response. It is crucial to validate knockdown efficiency at both the mRNA (qPCR) and protein (Western blot) levels.[6][7]
-
Compensatory mechanisms: Cells or organisms can sometimes adapt to the loss of a gene by upregulating parallel or redundant pathways.[8][9] For instance, in the absence of REST, other transcription factors might partially take over its repressive functions.
-
REST splice variants: The REST gene undergoes alternative splicing, producing multiple protein isoforms, some of which may not be targeted by your specific siRNA or may have different functions.[10][11] The dominant-negative isoform REST4, for example, can block the repressor activity of full-length REST.[10]
-
Cell-type specific effects: The function of REST and the consequences of its inhibition can be highly context-dependent, varying between different cell types and developmental stages.[12]
Q3: My REST knockout and knockdown experiments show conflicting results. How do I interpret this?
A3: Discrepancies between knockout and knockdown phenotypes are a known challenge in functional genomics and can arise from several factors:
-
Genetic Compensation in Knockouts: Knockout models, due to the permanent nature of the genetic alteration, can sometimes trigger genetic compensation. This is a process where related genes are upregulated to buffer the functional loss of the knocked-out gene.[9][13] This response is often not observed in transient knockdown experiments.[14]
-
Off-target effects of siRNA/shRNA: The siRNA or shRNA used for knockdown may inadvertently target other mRNAs with partial sequence similarity, leading to phenotypes that are not a direct result of REST inhibition.[15][16]
-
Maternal Contribution in Developmental Studies: In organisms like zebrafish, maternal contribution of mRNA and protein can mask the effects of a knockout mutation in early development, leading to a less severe phenotype compared to a knockdown that targets both maternal and zygotic transcripts.[17]
-
Functional Differences of Residual Protein: Knockdown reduces the amount of protein, but the remaining protein is still functional. In contrast, a knockout results in a complete absence of the functional protein. This difference can lead to distinct cellular responses.
Troubleshooting Guides
Guide 1: siRNA-mediated REST Knockdown
| Problem | Possible Cause | Troubleshooting Steps |
| Low Knockdown Efficiency (mRNA/Protein) | 1. Suboptimal siRNA design. 2. Inefficient transfection. 3. Incorrect timing of analysis. 4. High protein stability. | 1. Use multiple siRNAs: Test at least two or three different siRNAs targeting different regions of the REST mRNA. Consider using a pool of validated siRNAs to enhance knockdown and reduce off-target effects.[16] 2. Optimize transfection: Titrate the concentration of siRNA and transfection reagent. Ensure cells are at the optimal confluency (60-80%) and healthy.[18] 3. Perform a time-course experiment: Analyze REST mRNA and protein levels at different time points post-transfection (e.g., 24, 48, 72, 96 hours) to determine the point of maximal knockdown.[19] 4. Extend analysis time for protein: If REST is a long-lived protein, allow for a longer duration after transfection to observe a significant decrease in protein levels.[19] |
| Significant Cell Death or Toxicity | 1. High siRNA concentration. 2. Toxicity of the transfection reagent. 3. Off-target effects. | 1. Perform a dose-response experiment: Use the lowest effective siRNA concentration that achieves sufficient knockdown.[16] 2. Test different transfection reagents: Some cell lines are sensitive to specific reagents. 3. Use a validated non-targeting control: This helps to distinguish sequence-specific off-target effects from general transfection-related toxicity.[16] 4. Perform a rescue experiment: Co-transfect with an siRNA-resistant REST expression vector to confirm that the phenotype is due to the loss of REST.[16] |
| Inconsistent or Unexpected Phenotype | 1. Off-target effects. 2. Presence of untargeted REST splice variants. | 1. Validate with multiple siRNAs: If the phenotype is consistent across different siRNAs targeting distinct regions, it is more likely to be on-target.[16] 2. Perform bioinformatics analysis: Use tools like BLAST to check for potential off-target transcripts with complementarity to your siRNA seed region.[16] 3. Design primers/probes for different REST isoforms: Use qPCR to assess the expression of different splice variants and determine if your siRNA is targeting the relevant isoform in your system.[11] |
Guide 2: Small Molecule Inhibition (e.g., X5050)
| Problem | Possible Cause | Troubleshooting Steps |
| No Effect on REST Protein Levels or Target Gene Expression | 1. Insufficient inhibitor concentration. 2. Inadequate treatment duration. 3. Inhibitor instability. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 10 µM to 100 µM for X5050) to determine the optimal dose for your cell line.[20] 2. Conduct a time-course experiment: Analyze REST protein levels and target gene expression at various time points after treatment (e.g., 6, 12, 24, 48 hours). 3. Check inhibitor storage and handling: Ensure the compound is stored correctly and freshly prepared for each experiment. |
| Observed Cellular Toxicity | 1. High inhibitor concentration. 2. Off-target effects of the compound. | 1. Determine the IC50: Perform a cell viability assay to find the concentration that inhibits 50% of cell growth and work with concentrations below this value. 2. Validate on-target specificity: Perform a rescue experiment by overexpressing REST to see if it can reverse the toxic effects of the inhibitor.[21] |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of REST
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding:
-
Day 0: Seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection. Use antibiotic-free medium.[18]
-
-
siRNA Transfection (Day 1):
-
For each well, prepare two tubes:
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the 200 µL siRNA-lipid complex to the cells in the 6-well plate.
-
Incubate for 24-72 hours at 37°C.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR):
-
Harvest cells and isolate total RNA.
-
Perform reverse transcription to generate cDNA.
-
Analyze REST mRNA levels using qPCR with validated primers. Normalize to a stable housekeeping gene.[6]
-
-
Western Blot:
-
Harvest cells and prepare protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with a primary antibody against REST and a loading control (e.g., β-actin or GAPDH).
-
Detect with a secondary antibody and visualize.[2]
-
-
Protocol 2: Inhibition of REST using X5050
-
Cell Seeding:
-
Seed cells in the desired plate format to be 70-80% confluent at the time of treatment.
-
-
X5050 Treatment:
-
Prepare a stock solution of X5050 in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 50-100 µM).[20] Also prepare a vehicle control (DMSO) at the same final concentration.
-
Replace the medium on the cells with the medium containing X5050 or the vehicle control.
-
Incubate for the desired duration (e.g., 24-48 hours).
-
-
Analysis:
-
Analyze the effect of X5050 on REST protein levels by Western blot and on the expression of REST target genes by qPCR.[4]
-
Data Presentation
Table 1: Example of Quantitative PCR Data Following REST siRNA Knockdown in Glioblastoma Cells
| Target Gene | Fold Change (vs. Non-targeting control) | p-value | Function |
| REST | 0.23 | < 0.01 | Transcriptional Repressor |
| BDNF | 3.8 | < 0.05 | Neurotrophin |
| SCN2A | 4.2 | < 0.05 | Sodium Channel |
| SYP | 2.9 | < 0.05 | Synaptic Vesicle Protein |
| GAP43 | 3.5 | < 0.05 | Neuronal Growth Protein |
This table presents hypothetical data based on expected outcomes from published studies for illustrative purposes.
Table 2: Example of Western Blot Densitometry Data Following REST Inhibition
| Treatment | Normalized REST Protein Level (Arbitrary Units) |
| Vehicle Control | 1.00 |
| X5050 (50 µM) | 0.45 |
| Non-targeting siRNA | 0.98 |
| REST siRNA | 0.21 |
This table presents hypothetical data based on expected outcomes from published studies for illustrative purposes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of REST inhibition methods and their impact on downstream signaling pathways.
Caption: A logical workflow for conducting and analyzing REST inhibition experiments.
Caption: A decision tree for troubleshooting unexpected results in REST inhibition studies.
References
- 1. news-medical.net [news-medical.net]
- 2. licorbio.com [licorbio.com]
- 3. Frontiers | Conditional knockout of REST/NRSF in excitatory neurons reduces seizure susceptibility to chemical kindling [frontiersin.org]
- 4. High throughput screening for inhibitors of REST in neural derivatives of human embryonic stem cells reveals a chemical compound that promotes expression of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 8. Compensatory mechanisms that maintain androgen production in mice lacking key androgen biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic compensation: A phenomenon in search of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. REST/NRSF-Interacting LIM Domain Protein, a Putative Nuclear Translocation Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. REST Is Not Resting: REST/NRSF in Health and Disease [mdpi.com]
- 12. Analysis of REST binding sites with canonical and non-canonical motifs in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 16. benchchem.com [benchchem.com]
- 17. Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
- 21. Targeting of REST with rationally-designed small molecule compounds exhibits synergetic therapeutic potential in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize non-specific binding in REST co-immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in Co-IP?
Non-specific binding in co-immunoprecipitation (Co-IP) refers to the interaction of proteins or other molecules with the immunoprecipitation antibody or the solid-phase support (e.g., agarose (B213101) or magnetic beads) in a manner that is not dependent on the specific antigen-antibody recognition. This can lead to the co-purification of unwanted proteins, resulting in high background and false-positive results.[1][2]
Q2: What are the common causes of high non-specific binding in Co-IP?
Several factors can contribute to high non-specific binding in Co-IP experiments:
-
Inappropriate Antibody Selection: The use of low-affinity or poorly characterized antibodies can lead to cross-reactivity with unintended proteins.[2]
-
Insufficient Blocking: Inadequate blocking of the beads or antibody can leave open sites for non-specific protein adherence.[3][4]
-
Suboptimal Washing Steps: Insufficiently stringent or too few wash steps may not effectively remove weakly bound, non-specific proteins.[2][5]
-
Inappropriate Lysis Buffer: The composition of the lysis buffer, including detergent and salt concentrations, can influence non-specific interactions.[6][7][8]
-
High Antibody or Lysate Concentration: Using excessive amounts of antibody or total protein lysate can increase the likelihood of non-specific interactions.[1][4][9]
-
"Sticky" Proteins: Some proteins are inherently "sticky" and prone to non-specific binding to various surfaces.
-
Contamination: Contamination of the sample with proteins from other sources can also contribute to background.
Q3: What is the difference between Co-IP and techniques that use Resonance Energy Transfer (REST)?
Co-immunoprecipitation (Co-IP) is a technique used to isolate and identify proteins that interact with a specific "bait" protein from a cell lysate. It relies on an antibody to pull down the bait protein and its binding partners.[6][10]
Techniques that utilize Resonance Energy Transfer (REST), such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), are used to study protein-protein interactions within living cells in real-time.[11] These methods measure the transfer of energy between two fluorescent or luminescent molecules (donor and acceptor) that are fused to the proteins of interest. When the proteins interact, the donor and acceptor molecules come into close proximity, allowing for energy transfer to occur.[11]
While both Co-IP and REST-based techniques are powerful tools for studying protein-protein interactions, they are fundamentally different methodologies. Co-IP identifies interaction partners from a lysate, while FRET and BRET monitor dynamic interactions within intact cells.
Troubleshooting Guides
Issue: High Background or Multiple Non-Specific Bands
High background, characterized by the presence of numerous non-specific bands on a Western blot, is a common challenge in Co-IP. The following troubleshooting guide provides strategies to reduce non-specific binding.
Caption: Troubleshooting workflow for high background in Co-IP.
1. Pre-clearing the Lysate
-
Problem: Components in the cell lysate may non-specifically bind to the beads or the antibody.
-
Solution: Before adding the specific antibody, incubate the cell lysate with beads (and optionally, a non-specific IgG of the same isotype as your primary antibody) to capture and remove these "sticky" proteins.[5][6][12] This pre-cleared lysate is then used for the actual immunoprecipitation.
2. Optimizing Blocking
-
Problem: The beads themselves can have sites that non-specifically bind proteins.
-
Solution: Block the beads with a protein that is unlikely to interfere with the experiment, such as Bovine Serum Albumin (BSA) or salmon sperm DNA.[3][4][9] Incubating the beads with a blocking solution before adding the antibody can significantly reduce non-specific binding.
3. Enhancing Wash Steps
-
Problem: Weak, non-specific interactions may not be sufficiently disrupted by standard wash buffers.
-
Solution: Increase the stringency of your wash steps. This can be achieved by:
-
Increasing the number of washes (e.g., from 3 to 5).[9]
-
Increasing the duration of each wash.[9]
-
Increasing the salt concentration (e.g., NaCl from 150 mM up to 500 mM) in the wash buffer.[2][12]
-
Adding a low concentration of a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to the wash buffer.[2][13]
-
4. Antibody Selection and Titration
-
Problem: The primary antibody may have low specificity or be used at too high a concentration.
-
Solution:
-
Use a high-quality, IP-validated antibody: Whenever possible, use a monoclonal antibody that has been validated for immunoprecipitation to ensure high specificity.[14]
-
Titrate your antibody: Determine the optimal antibody concentration by performing a titration experiment. Using the lowest amount of antibody that still efficiently pulls down your protein of interest can minimize non-specific binding.[4][9]
-
Run an isotype control: An isotype control is an antibody of the same class and from the same species as your primary antibody but is not specific to your target protein. This control helps to differentiate between specific and non-specific binding to the antibody itself.[6][15]
-
5. Lysis Buffer Optimization
-
Problem: The lysis buffer composition may not be optimal for minimizing non-specific interactions.
-
Solution:
-
Detergent Choice: Use non-ionic detergents like NP-40 or Triton X-100, which are less harsh than ionic detergents like SDS and are less likely to disrupt protein-protein interactions.[6][8][12]
-
Salt Concentration: Adjust the salt concentration in the lysis buffer. While physiological salt concentrations (around 150 mM NaCl) are a good starting point, increasing the salt concentration can help to reduce non-specific electrostatic interactions.
-
Protease and Phosphatase Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and maintain the integrity of protein complexes.[1][2][6]
-
Quantitative Data Summary
| Parameter | Recommendation | Effect on Non-Specific Binding |
| Salt Concentration (NaCl) in Wash Buffer | 150 mM (start); increase up to 500 mM | Increasing salt concentration disrupts weak, non-specific electrostatic interactions, thus reducing background.[2][12] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) in Wash Buffer | 0.1% - 0.5% | Helps to disrupt non-specific hydrophobic interactions.[2][13] |
| Blocking Agent (BSA) | 1% - 5% in PBS | Coats the beads to prevent non-specific protein adherence.[1][3][4] |
| Antibody Concentration | Titrate to the lowest effective concentration | Reduces the chance of low-affinity, non-specific antibody-protein interactions.[4][9] |
Experimental Protocols
Protocol: Co-Immunoprecipitation with Pre-clearing
This protocol provides a general workflow for a Co-IP experiment with a pre-clearing step to minimize non-specific binding.
References
- 1. kmdbioscience.com [kmdbioscience.com]
- 2. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Tips for Immunoprecipitation | Rockland [rockland.com]
- 9. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 10. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. assaygenie.com [assaygenie.com]
- 13. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 14. How to Choose the Right Antibody for Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. antibodiesinc.com [antibodiesinc.com]
Validation & Comparative (rest)
Validating Novel REST Target Genes: A Comparative Guide to qPCR and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
The RE1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a master regulator of gene expression, primarily known for its role in repressing neuronal genes in non-neuronal cells and its involvement in neurogenesis.[1][2] The identification of novel REST target genes is crucial for understanding its diverse biological functions and its implications in various diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive comparison of two fundamental techniques for validating novel REST target genes: quantitative Polymerase Chain Reaction (qPCR) and Western Blotting. We present detailed experimental protocols, illustrative data, and a comparison with alternative validation methods to assist researchers in designing robust validation strategies.
Core Validation Workflow
The validation of a novel REST target gene typically follows a logical progression of experiments designed to confirm the regulatory relationship at both the mRNA and protein levels.
Quantitative PCR (qPCR) for mRNA Level Validation
qPCR is a highly sensitive technique used to quantify the abundance of a specific mRNA transcript. In the context of REST target validation, qPCR is employed to measure the change in the putative target gene's mRNA levels following the modulation of REST expression, typically through siRNA- or shRNA-mediated knockdown.
Experimental Protocol: qPCR
1. REST Knockdown and RNA Extraction:
-
Culture cells of interest (e.g., HEK293, SH-SY5Y) to 70-80% confluency.
-
Transfect cells with either a validated siRNA/shRNA targeting REST or a non-targeting control siRNA.
-
After 48-72 hours post-transfection, harvest the cells.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
3. qPCR Primer Design for the Novel Target Gene:
-
Obtain the mRNA sequence of the putative target gene from a database like NCBI RefSeq.
-
Design primers with the following characteristics:
-
Amplicon length: 70-200 base pairs.
-
Primer length: 18-24 nucleotides.
-
GC content: 40-60%.
-
Melting temperature (Tm): 60-65°C, with the Tm of the forward and reverse primers within 1-2°C of each other.
-
Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
-
Verify primer specificity using tools like NCBI Primer-BLAST.
4. qPCR Reaction and Data Analysis:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol is:
-
95°C for 10 minutes (initial denaturation).
-
40 cycles of:
-
95°C for 15 seconds (denaturation).
-
60°C for 1 minute (annealing/extension).
-
-
-
Include a melt curve analysis to confirm the specificity of the amplified product.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Western Blot for Protein Level Validation
Western blotting is a technique used to detect and quantify a specific protein from a complex mixture of proteins. For REST target validation, it is used to confirm that the changes in mRNA levels observed by qPCR translate to corresponding changes in the protein expression of the target gene.
Experimental Protocol: Western Blot
1. REST Knockdown and Protein Extraction:
-
Following REST knockdown as described for the qPCR protocol, harvest the cells.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the novel target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control protein (e.g., β-actin, GAPDH).
Data Presentation: Validating a Hypothetical Novel REST Target Gene "NTG1"
The following tables present illustrative data for the validation of a hypothetical novel REST target gene, "NTG1," following REST knockdown in a neuronal cell line.
Table 1: qPCR Analysis of NTG1 mRNA Levels After REST Knockdown
| Condition | Target Gene (NTG1) ΔCt | Housekeeping Gene (GAPDH) Ct | ΔΔCt (NTG1 - GAPDH) | Fold Change (2-ΔΔCt) |
| Control siRNA | 24.5 | 18.2 | 6.3 | 1.0 (Reference) |
| REST siRNA | 22.1 | 18.3 | 3.8 | 5.7 |
This data indicates a significant increase in NTG1 mRNA levels upon REST knockdown, suggesting that REST normally represses NTG1 transcription.
Table 2: Western Blot Analysis of NTG1 Protein Levels After REST Knockdown
| Condition | Target Protein (NTG1) Band Intensity | Loading Control (β-actin) Band Intensity | Normalized NTG1 Intensity | Fold Change |
| Control siRNA | 15,000 | 45,000 | 0.33 | 1.0 (Reference) |
| REST siRNA | 68,000 | 46,000 | 1.48 | 4.5 |
The Western blot data corroborates the qPCR results, showing a substantial increase in NTG1 protein levels following REST knockdown.
Comparison with Alternative Validation Methods
While qPCR and Western blot are the gold standard for initial validation, other techniques can provide further evidence of a direct regulatory relationship between REST and a novel target gene.
Table 3: Comparison of Methods for Validating REST Target Genes
| Method | Principle | Advantages | Disadvantages |
| qPCR | Quantifies mRNA levels. | High sensitivity and specificity, quantitative. | Does not measure protein levels; indirect measure of functional outcome. |
| Western Blot | Detects and quantifies protein levels. | Confirms changes at the functional protein level. | Semi-quantitative, dependent on antibody quality. |
| ChIP-qPCR | Chromatin Immunoprecipitation followed by qPCR. | Directly demonstrates REST binding to the target gene's promoter/enhancer region. | Can be technically challenging, requires a good ChIP-grade antibody for REST. |
| Luciferase Reporter Assay | Measures the effect of REST on the transcriptional activity of the target gene's promoter. | Provides functional evidence of REST-mediated repression. | Requires cloning of the promoter region, may not reflect the endogenous chromatin context. |
| EMSA | Electrophoretic Mobility Shift Assay. | In vitro demonstration of a direct interaction between REST protein and the target DNA sequence. | Does not provide in vivo context, can be prone to artifacts. |
REST Signaling Pathway
REST functions by recruiting a complex of co-repressors and chromatin-modifying enzymes to the RE1 silencing element within its target genes. This leads to a repressive chromatin state and transcriptional silencing.
References
The Dual Role of REST: A Comparative Guide Across Different Cancers
For Researchers, Scientists, and Drug Development Professionals
The RE1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a master regulator of gene expression with a paradoxical role in cancer. While it is essential for silencing neuronal genes in non-neuronal tissues, its function in oncology is context-dependent, acting as both a tumor suppressor and an oncogene in different malignancies. This guide provides a comparative analysis of the role of REST in various cancers, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers and drug development professionals in understanding its complex contributions to tumorigenesis.
REST Expression and Prognostic Significance: A Cross-Cancer Comparison
The expression level of REST and its correlation with patient prognosis vary significantly across different cancer types. This duality underscores the importance of a nuanced understanding of its function in specific cellular contexts.
| Cancer Type | REST Expression Level | Impact on Tumor Progression | Patient Prognosis | Key Target Genes | Citations |
| Neuroblastoma | High | Oncogenic; promotes tumorigenesis and is associated with higher clinical stage. | Poor prognosis; enhanced REST activity is linked to higher tumor stage. | Downstream targets of REST signature are associated with chemo-sensitivity and resistance. | [1][2] |
| Breast Cancer | Low (in ~20% of cases) | Tumor suppressive; loss of REST is associated with a more aggressive phenotype. | Poor prognosis; loss of REST function correlates with early disease recurrence. | CEMIP, MMP24 | [3] |
| Prostate Cancer | Low (in advanced stages) | Tumor suppressive; reduced expression is linked to early recurrence and neuroendocrine differentiation. | Poor prognosis; low REST expression is an independent predictor of poor overall survival. | Genes involved in cell cycle progression (e.g., Aurora Kinase A) | [4][5][6][7] |
| Small-Cell Lung Cancer (SCLC) | Variable (involved in fate switch) | Context-dependent; mediates a switch between neuroendocrine and non-neuroendocrine cell fates. | Complex; involved in chemoresistance. | Neuroendocrine genes | [8][9][10] |
| Renal Cell Carcinoma (KIRC) | Low | Tumor suppressive; downregulated in tumor tissues compared to normal tissues. | Poor prognosis; low REST expression is associated with poor overall and relapse-free survival. | Genes in P53 pathway, reactive oxygen species pathway, glycolysis, DNA repair. | [11] |
| Medulloblastoma | High | Oncogenic; promotes tumor survival and growth. | Poor prognosis. | Genes in the Hedgehog signaling pathway. | [12][13] |
Signaling Pathways Modulated by REST
REST exerts its influence on cancer progression by interacting with and regulating key signaling pathways. The nature of this regulation differs depending on the cancer type, contributing to its dual oncogenic and tumor-suppressive roles.
REST in Neuroendocrine Cancers: The Notch and Hedgehog Connection
In neuroendocrine tumors like small-cell lung cancer and medulloblastoma, REST plays a pivotal role in cell fate determination and tumor growth through its interplay with the Notch and Hedgehog signaling pathways.
Caption: REST's role in neuroendocrine cancer signaling pathways.
REST in Epithelial Cancers: A Link to Wnt Signaling
In epithelial cancers such as breast and prostate cancer, REST often acts as a tumor suppressor. While the direct link to Wnt signaling is still under investigation, REST's role in maintaining epithelial identity suggests a potential interplay with pathways like Wnt that are crucial for epithelial-mesenchymal transition (EMT).
Caption: REST's potential interaction with the Wnt signaling pathway in epithelial cancers.
Experimental Workflows
The following diagrams illustrate the generalized workflows for key experimental techniques used to study the role of REST in cancer.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow
Caption: Generalized workflow for REST ChIP-seq analysis.
RT-qPCR Workflow for REST Expression Analysis
Caption: Workflow for quantifying REST mRNA expression using RT-qPCR.
Western Blot Workflow for REST Protein Detection
Caption: Workflow for detecting REST protein levels via Western blot.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP-seq)
-
Cell Fixation: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The reaction is then quenched with glycine.[14][15]
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[16]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to REST, which is coupled to magnetic beads. This allows for the selective purification of REST-bound DNA fragments.[14]
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The REST-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified to remove proteins.[14][15]
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.[17]
-
Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are significantly enriched for REST binding.[18]
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from cells or tissues using a suitable method, such as TRIzol reagent or a column-based kit.[19]
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with DNase I.[19]
-
Reverse Transcription: The purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT)s.[20][21]
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for REST and a reference gene (e.g., GAPDH, ACTB) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.[20][22]
-
Data Analysis: The relative expression of REST mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of REST to the reference gene.[21][23]
Western Blot
-
Sample Preparation: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein. The protein concentration is determined using an assay such as the Bradford or BCA assay.[24][25]
-
SDS-PAGE: The protein lysates are denatured and separated by size on a polyacrylamide gel containing sodium dodecyl sulfate (B86663) (SDS).[24][26]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[26][27]
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[24][27]
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes REST, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[24][28]
-
Signal Detection: The signal from the secondary antibody is detected using a chemiluminescent substrate or by fluorescence imaging.[26][27]
-
Data Analysis: The intensity of the bands corresponding to REST is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[28]
References
- 1. The REST Gene Signature Predicts Drug Sensitivity in Neuroblastoma Cell Lines and Is Significantly Associated with Neuroblastoma Tumor Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The REST gene signature predicts drug sensitivity in neuroblastoma cell lines and is significantly associated with neuroblastoma tumor stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of REST in breast cancer promotes tumor progression through estrogen sensitization, MMP24 and CEMIP overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] REST mediates androgen receptor actions on gene repression and predicts early recurrence of prostate cancer | Semantic Scholar [semanticscholar.org]
- 7. Overexpression of REST Represses the Epithelial–Mesenchymal Transition Process and Decreases the Aggressiveness of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small cell lung cancer heterogeneity: elevated a Notch above the Rest! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A conserved YAP/Notch/REST network controls the neuroendocrine cell fate in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low REST Expression Indicates a Biomarker of Poor Prognosis in Patients with Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the molecular understanding of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hedgehog signaling promotes medulloblastoma survival via Bc/II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encodeproject.org [encodeproject.org]
- 15. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 16. protocols-files.s3.amazonaws.com [protocols-files.s3.amazonaws.com]
- 17. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mcgill.ca [mcgill.ca]
- 20. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]
- 23. gene-quantification.de [gene-quantification.de]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. medium.com [medium.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. bio-rad.com [bio-rad.com]
The Master Regulator Showdown: REST vs. Pro-Neurogenic Factors in Orchestrating Neurogenesis
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The intricate process of neurogenesis, the birth of new neurons, is tightly controlled by a complex interplay of transcription factors. These molecular maestros conduct the symphony of gene expression that guides a neural stem cell through proliferation, fate specification, and terminal differentiation. Among these, the RE1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), has long been recognized as a master negative regulator, suppressing neuronal gene expression in non-neuronal cells and neural progenitors. However, its role is nuanced, and its activity must be precisely counterbalanced by a cohort of pro-neurogenic master regulators to ensure the timely and orderly generation of new neurons.
This guide provides an objective comparison of REST with three other key master regulators of neurogenesis: SOX2, a crucial factor for maintaining neural stem cell identity; and the bHLH (basic helix-loop-helix) transcription factors Ascl1 and Neurog2, potent inducers of neuronal differentiation. We will delve into their mechanisms of action, target genes, and functional consequences, supported by experimental data, to provide a comprehensive resource for researchers in neuroscience and professionals in drug development.
Unveiling the Master Regulators: A Functional Overview
The decision for a neural stem cell to self-renew or differentiate into a neuron is a critical juncture governed by the balance of repressive and activating signals. REST and SOX2 are pivotal in maintaining the undifferentiated state, while Ascl1 and Neurog2 act as powerful drivers of the neuronal fate.
-
REST (NRSF): The Guardian of the Non-Neuronal State. REST is a transcriptional repressor that binds to the RE1/NRSE DNA sequence, found in the regulatory regions of many neuron-specific genes.[1] In neural stem cells and non-neuronal cells, REST actively silences these genes, preventing premature or ectopic neurogenesis.[1][2] It achieves this by recruiting a host of co-repressors, including mSin3A and CoREST, which in turn recruit histone deacetylases (HDACs) and other chromatin-modifying enzymes to create a repressive chromatin environment.[3][4][5] The downregulation of REST is a critical prerequisite for the initiation of neuronal differentiation.[2][6]
-
SOX2: The Multitasking Stem Cell Factor. SOX2 is a high-mobility group (HMG) box transcription factor essential for maintaining the pluripotency and self-renewal of neural stem cells.[3][7] It can act as both a transcriptional activator and a repressor, depending on its interacting partners and the cellular context.[7][8] SOX2 maintains the undifferentiated state by activating genes associated with stemness and repressing genes that promote differentiation.[3][8] For instance, SOX2 can repress the expression of pro-neural genes like Neurog2 and NeuroD1.[8] However, SOX2 also plays a "priming" role by binding to the regulatory regions of many neuronal genes in a poised state, making them accessible for activation upon the receipt of differentiation cues.[3][8]
-
Ascl1 and Neurog2: The Pioneers of Neuronal Fate. Ascl1 (also known as Mash1) and Neurog2 are basic helix-loop-helix (bHLH) transcription factors that are considered "pioneer factors" due to their ability to bind to and open condensed chromatin, making neuronal genes accessible to other transcription factors.[9] They are potent inducers of neurogenesis and can drive the differentiation of neural stem cells and even reprogram other cell types into neurons.[4][10] Ascl1 and Neurog2 activate the expression of a cascade of downstream transcription factors and effector genes that are essential for neuronal differentiation, maturation, and subtype specification.[10][11][12]
Comparative Analysis of Master Regulator Function
To provide a clear comparison of these master regulators, the following tables summarize their key characteristics and the quantitative outcomes of their manipulation in experimental settings.
Table 1: Key Characteristics of Master Regulators of Neurogenesis
| Feature | REST (NRSF) | SOX2 | Ascl1 | Neurog2 |
| Primary Function | Transcriptional Repressor | Transcriptional Activator/Repressor | Transcriptional Activator (Pioneer Factor) | Transcriptional Activator (Pioneer Factor) |
| Role in Neurogenesis | Inhibits neurogenesis, maintains NSC quiescence[3][4][5] | Maintains NSC self-renewal, primes neuronal genes[7][8] | Promotes neuronal differentiation and subtype specification[9][10] | Promotes neuronal differentiation and subtype specification[10][11] |
| Expression Pattern | High in NSCs and non-neuronal cells, low in mature neurons[2][13] | High in NSCs, downregulated during differentiation[3][14] | Transiently expressed in neuronal progenitors[9] | Transiently expressed in neuronal progenitors[11] |
| Key Interacting Partners | mSin3A, CoREST, HDACs[3][4] | Oct4, Pax6, Brn2[7][15][16] | E-proteins (e.g., E47) | E-proteins (e.g., E47) |
Table 2: Quantitative Comparison of Experimental Outcomes
| Experimental Manipulation | Key Quantitative Finding | Reference |
| REST Knockout in adult NSCs | Transient increase in neurogenesis leading to depletion of the NSC pool. | [3][4] |
| SOX2 Conditional Ablation in adult hippocampal NPCs | Impaired activation of proneural and neurogenic genes, increased neuroblast death. | [8] |
| Ascl1 Overexpression in fibroblasts | Binds to and activates both neuronal and muscle development genes. | [17] |
| Neurog2 Overexpression in ESCs | Induces differentiation towards excitatory neurons. | [10] |
| Comparative ChIP-seq of Ascl1 and Neurog2 | Bind to largely different sets of genomic sites, suggesting distinct roles in neuronal subtype specification. | [10][18] |
| scRNA-seq of Neurog2-induced neurons | Reveals molecular heterogeneity in the generated neuron types. | [19] |
Signaling Pathways and Regulatory Networks
The interplay between these master regulators is not a simple linear process but rather a complex, interconnected network. The following diagrams, generated using Graphviz, illustrate some of the known signaling pathways and regulatory relationships.
Caption: REST Signaling Pathway. This diagram illustrates the post-translational regulation of REST activity. Growth factor signaling can lead to REST degradation, thereby de-repressing neuronal gene expression.
References
- 1. Deconstructing Sox2 Function in Brain Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Sox2: A multitasking networker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of specific neuron types by overexpression of single transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.emory.edu [med.emory.edu]
- 7. Sox2 transcription network acts as a molecular switch to regulate properties of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The proneural transcription factor ASCL1 regulates cell proliferation and primes for differentiation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proneural factors Ascl1 and Neurog2 contribute to neuronal subtype identities by establishing distinct chromatin landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Regulation of downstream neuronal genes by proneural transcription factors during initial neurogenesis in the vertebrate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Progression of Neurogenesis in the Inner Ear Requires Inhibition of Sox2 Transcription by Neurogenin1 and Neurod1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. wjgnet.com [wjgnet.com]
- 17. Cross-lineage Potential of Ascl1 Uncovered by Comparing Diverse Reprogramming Regulatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proneural factors Ascl1 and Neurog2 contribute to neuronal subtype identities by establishing distinct chromatin landscapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NGN2 induces diverse neuron types from human pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of ChIP-seq and RNA-seq Data for the Transcriptional Repressor REST
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) data for the RE1-Silencing Transcription factor (REST), a key regulator of neural gene expression. This document is intended for researchers, scientists, and drug development professionals interested in understanding the genome-wide binding of REST and its impact on gene transcription. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes and workflows.
Introduction to REST and its Role in Gene Regulation
RE1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a transcriptional repressor that plays a critical role in neurogenesis by silencing neuron-specific genes in non-neuronal cells and neural stem cells.[1][2][3] It achieves this by binding to a specific DNA sequence, the RE1 (Repressor Element 1) motif, and recruiting a complex of co-repressors and chromatin-modifying enzymes.[4] This leads to epigenetic modifications that result in the transcriptional repression of its target genes. Understanding the interplay between REST binding and gene expression is crucial for elucidating its role in development and disease.
Integrating ChIP-seq, which maps the in vivo binding sites of a transcription factor, with RNA-seq, which quantifies gene expression levels, provides a powerful approach to identify direct and functional targets of REST. This cross-validation allows researchers to distinguish between REST binding events that lead to gene repression and those that may be non-functional or context-dependent.
Data Presentation: Correlating REST Binding with Gene Expression Changes
To illustrate the cross-validation of ChIP-seq and RNA-seq data for REST, we present a summary of findings from a study investigating the role of REST in adult neural stem cells. The following table showcases a curated list of genes identified as direct targets of REST. These genes exhibit both a significant REST binding peak in their vicinity (ChIP-seq data) and a corresponding change in expression upon REST knockdown (RNA-seq data).
| Gene Symbol | Gene Name | REST ChIP-seq Peak Signal | RNA-seq Log2 Fold Change (REST Knockdown vs. Control) | Function |
| Neurod1 | Neuronal Differentiation 1 | High | +2.5 | Pro-neuronal transcription factor |
| Tubb3 | Tubulin Beta 3 Class III | High | +2.1 | Neuronal-specific cytoskeleton protein |
| Syt4 | Synaptotagmin 4 | High | +1.8 | Synaptic vesicle protein |
| Grin2b | Glutamate Ionotropic Receptor NMDA Type Subunit 2B | Medium | +1.5 | NMDA receptor subunit |
| Calb1 | Calbindin 1 | Medium | +1.2 | Calcium-binding protein in neurons |
| Bdnf | Brain-Derived Neurotrophic Factor | Medium | +1.0 | Neurotrophin involved in neuronal survival |
| Hes1 | Hes Family BHLH Transcription Factor 1 | Low | -0.5 | A downstream effector in the Notch signaling pathway |
| Id1 | Inhibitor Of DNA Binding 1, HLH Protein | Low | -0.8 | Inhibitor of differentiation |
Note: The data presented in this table is a representative summary synthesized from findings consistent with studies such as Gao et al. (2011), which performed ChIP-seq and RNA-seq for REST in adult neural stem cells. The values are illustrative of the expected results from such an experiment.[1]
Experimental Protocols
REST Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol
This protocol outlines the key steps for performing ChIP-seq to identify REST binding sites in neuronal stem cells.
-
Cell Culture and Cross-linking:
-
Culture primary neural stem cells or a suitable cell line (e.g., HCN cells) under standard conditions.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse the cells in a buffer containing protease inhibitors.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs. The sonication conditions (e.g., power, duration, cycles) should be optimized for the specific cell type and equipment.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for REST.
-
Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating the eluate at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a standard DNA purification kit.
-
Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Preparation Kit). This includes end-repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant REST enrichment compared to an input control.
-
RNA Sequencing (RNA-seq) Protocol for REST Knockdown
This protocol describes the steps for performing RNA-seq to analyze gene expression changes following the knockdown of REST.
-
REST Knockdown:
-
Transfect neural stem cells with either a validated shRNA or siRNA targeting REST or a non-targeting control.
-
Harvest the cells after a predetermined time point (e.g., 48-72 hours) to allow for efficient knockdown and subsequent changes in target gene expression.
-
Validate the knockdown efficiency by qPCR or Western blotting for REST.
-
-
RNA Extraction:
-
Isolate total RNA from the REST knockdown and control cells using a commercial kit (e.g., Qiagen RNeasy Kit).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA to enrich for mRNA.
-
Fragment the enriched mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference transcriptome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated upon REST knockdown.
-
Mandatory Visualization
REST Signaling Pathway
The following diagram illustrates the canonical signaling pathway of REST-mediated transcriptional repression. REST binds to the RE1 element in the DNA and recruits co-repressors such as Sin3A and CoREST. This complex then recruits histone-modifying enzymes like HDACs and HMTs, leading to a repressive chromatin state and silencing of target gene expression.
Experimental Workflow for Cross-Validation
The diagram below outlines the logical workflow for the cross-validation of ChIP-seq and RNA-seq data to identify direct and functional REST target genes.
References
Decoding the Transcriptional Repressor REST: A Comparative Analysis of Its DNA Binding Motifs
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of gene regulation is paramount. The RE1-Silencing Transcription factor (REST), a key player in neuronal development and various disease states, offers a compelling case study in how subtle variations in DNA binding motifs can dictate profound differences in transcriptional control. This guide provides a comparative analysis of canonical and non-canonical REST binding motifs, integrating quantitative binding data, functional insights, and detailed experimental protocols to empower further research and therapeutic development.
Executive Summary
REST, also known as Neuron-Restrictive Silencer Factor (NRSF), is a transcriptional repressor that binds to a specific DNA sequence, the Repressor Element 1 (RE1). While a "canonical" RE1 motif has been well-characterized, a growing body of evidence reveals a diverse landscape of "non-canonical" motifs with significant functional consequences. This guide elucidates the key distinctions between these motifs, their differential binding affinities, their prevalence across cell types, and their impact on downstream signaling pathways.
The Spectrum of REST Binding Motifs: From Canonical to Non-Canonical
The canonical REST binding motif is a 21-base pair sequence composed of two conserved, inverted half-sites separated by a 2-base pair spacer.[1] However, the regulatory grammar of REST extends far beyond this consensus sequence. Non-canonical motifs exhibit a range of variations, including:
-
Altered Spacer Length: The distance between the two half-sites can vary.
-
Half-Site Variations: One of the two half-sites may be absent or contain sequence variations.
-
Orientational Changes: The relative orientation of the two half-sites can be altered.
These variations are not random noise; they represent a sophisticated mechanism for fine-tuning REST-mediated gene repression.
Quantitative Comparison of Binding Affinities
The affinity of REST for its binding site is a critical determinant of its regulatory activity. While comprehensive quantitative data for all non-canonical motifs remains an active area of research, available data and functional assays provide a clear hierarchy of binding strength.
| Motif Type | Sequence Characteristics | Binding Affinity (Kd) | Functional Silencing | Prevalence |
| Canonical RE1 | Two conserved half-sites with a 2 bp spacer. | 5.7 ± 0.6 nM | Strong | Found in REST binding sites shared across multiple cell lines.[1] |
| Non-Canonical (Altered Spacer) | Two conserved half-sites with an 8 or 9 bp spacer. | Not directly measured, but functional assays show weaker binding than canonical. | Weaker than canonical, but still functional. | Identified in both cell-line-specific and shared REST binding sites.[1][2] |
| Non-Canonical (Half-Site) | Contains only one of the two conserved half-sites. | Significantly lower affinity than canonical. | Generally weak or non-functional as silencers. | Observed in both cell-line-specific and shared REST binding sites.[1] |
Note: The binding affinity for the canonical RE1 motif was determined for the full-length REST protein. It is important to note that splice variants of REST, such as REST-N62, may exhibit no significant DNA binding affinity.
Functional Implications of Motif Variation
The diversity in REST binding motifs translates into distinct functional outcomes, influencing both the breadth and context of gene regulation.
-
Universal vs. Cell-Line-Specific Regulation: Canonical motifs are predominantly found in REST binding sites that are consistently occupied across various cell types, suggesting a role in fundamental, housekeeping repressive functions.[1][3] In contrast, non-canonical motifs are more frequently associated with cell-line-specific binding, indicating their involvement in context-dependent gene regulation.[1][3]
-
Recruitment of Co-repressors: The strength of REST binding, dictated by the motif, is thought to influence the recruitment of co-repressor complexes, such as Sin3A and CoREST, which are essential for establishing a repressive chromatin environment. Stronger binding at canonical sites may lead to more stable and efficient co-repressor recruitment, resulting in robust gene silencing.
Impact on Key Signaling Pathways
The differential binding of REST to its various motifs has significant implications for the regulation of critical cellular signaling pathways, including the JAK-STAT and HIF-1 pathways.
REST and the JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell growth, and differentiation. REST has been shown to target genes enriched in the JAK-STAT pathway. While the direct influence of different REST binding motifs on this pathway is still under investigation, it is plausible that the strength and context-specificity of REST binding to canonical versus non-canonical sites in the regulatory regions of JAK-STAT pathway components could fine-tune the cellular response to cytokine signaling.
REST and the HIF-1 Pathway
The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a master regulator of the cellular response to low oxygen levels (hypoxia). REST has been identified as a key negative regulator of this pathway.[4][5][6][7] Specifically, REST binds to a functional RE1 site within the promoter of the HIF-1α gene, leading to its transcriptional repression, particularly during prolonged hypoxia.[4][5] This repression helps to resolve the HIF-1α response, preventing excessive and potentially detrimental cellular changes. The specific type of RE1 motif within the HIF-1α promoter and its influence on the dynamics of this regulation is an area of active investigation.
Experimental Protocols
To facilitate further investigation into REST binding and function, this section provides detailed methodologies for key experimental techniques.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like REST.
Objective: To identify the genomic regions occupied by REST in a specific cell type.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to REST is used to immunoprecipitate the REST-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the genome, and peak-calling algorithms are used to identify regions of significant enrichment, which correspond to REST binding sites.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to study protein-DNA interactions and determine binding affinity.
Objective: To determine if REST can bind to a specific DNA sequence (e.g., a canonical or non-canonical RE1 motif) and to estimate the binding affinity.
Methodology:
-
Probe Labeling: A short DNA probe containing the putative REST binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with purified REST protein or a nuclear extract containing REST.
-
Gel Electrophoresis: The binding reactions are run on a non-denaturing polyacrylamide gel.
-
Detection: The position of the labeled probe is detected by autoradiography or chemiluminescence. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.
-
Competition Assay (for specificity and affinity): Unlabeled "cold" competitor DNA is added to the binding reaction. A specific interaction will be competed away by an excess of the unlabeled specific probe but not by a non-specific probe. Varying the concentration of the competitor allows for the determination of the dissociation constant (Kd).
Luciferase Reporter Assay
This assay is used to measure the functional consequence of REST binding to a specific RE1 motif on gene expression.
Objective: To quantify the repressive activity of a specific RE1 motif.
Methodology:
-
Construct Preparation: A reporter plasmid is constructed containing a luciferase gene under the control of a minimal promoter. The RE1 motif of interest is cloned upstream of the promoter.
-
Transfection: The reporter plasmid is transfected into cells that express REST. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Lysis and Assay: After a period of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the RE1 motif compared to a control without the motif indicates repressive activity.
Conclusion and Future Directions
The study of REST binding motifs reveals a sophisticated regulatory system where subtle sequence variations lead to a wide range of functional outcomes. While significant progress has been made in characterizing canonical and non-canonical motifs, several key areas warrant further investigation:
-
Comprehensive Quantitative Binding Data: A systematic analysis of the binding affinities (Kd values) for a wide array of non-canonical REST binding motifs is crucial for a complete understanding of their regulatory potential.
-
Structural Basis of Differential Binding: High-resolution structural studies of REST in complex with different RE1 motifs will provide invaluable insights into the molecular mechanisms underlying differential binding and co-repressor recruitment.
-
Motif-Specific Regulation of Signaling Pathways: Further research is needed to elucidate the precise role of different REST binding motifs in the regulation of key signaling pathways like JAK-STAT and HIF-1, and how this contributes to cell fate decisions and disease pathogenesis.
By continuing to unravel the complexities of REST-mediated gene regulation, the scientific community can pave the way for novel therapeutic strategies targeting a wide range of neurological disorders and cancers.
References
- 1. Analysis of REST binding sites with canonical and non-canonical motifs in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-genome functional characterization of RE1 silencers using a modified massively parallel reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional diversity for REST (NRSF) is defined by in vivo binding affinity hierarchies at the DNA sequence level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REST mediates resolution of HIF-dependent gene expression in prolonged hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. REST mediates resolution of HIF-dependent gene expression in prolonged hypoxia [researchrepository.ucd.ie]
- 7. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of REST Inhibitors: A Comparative Guide
The Repressor Element-1 Silencing Transcription (REST) factor, also known as Neuron-Restrictive Silencer Factor (NRSF), is a master regulator of gene expression crucial for neuronal development and function.[1] It silences a vast network of neuron-specific genes in non-neuronal cells and neural stem cells by binding to the Repressor Element-1 (RE1) DNA sequence.[2] REST carries out this repression by recruiting a large multi-protein complex that includes co-repressors like CoREST and Sin3, as well as chromatin-modifying enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1).[1]
Dysregulation of REST activity is implicated in a range of pathologies. In several neurodegenerative conditions, such as Huntington's disease, excessive REST activity leads to the inappropriate silencing of crucial neuronal survival genes, including Brain-Derived Neurotrophic Factor (BDNF).[3] Conversely, in certain cancers like glioblastoma, high levels of REST are exploited to maintain a proliferative, stem-cell-like state.[4] This dual role makes the pharmacological modulation of REST a compelling, albeit complex, therapeutic strategy. This guide provides a comparative analysis of emerging REST inhibitors, their mechanisms of action, and supporting experimental data, placing them in context with alternative therapeutic approaches for neurodegenerative diseases.
Comparative Analysis of REST Inhibitors and Alternatives
The development of direct REST inhibitors is challenging due to its nature as a transcription factor. Current strategies focus on promoting REST degradation, inhibiting its interaction with essential co-repressors, or targeting the enzymatic activity of its associated complexes. The following table compares these novel REST-targeting agents with established and emerging therapies for neurodegenerative diseases.
| Compound/Class | Target & Mechanism of Action | Key Quantitative Data | Development Stage | Primary Indication(s) |
| X5050 | Promotes REST Degradation: A benzoimidazole derivative identified to induce the degradation of the full-length REST protein, leading to the de-repression of its target genes.[3][5] | EC₅₀ = 2.1 µM (REST inhibition in luciferase reporter assay).[6] Induces decrease in REST protein at 100 µM in 24h.[6] | Preclinical | Huntington's Disease, Neurodegeneration |
| GR-28 | Indirect REST Degradation (via SCP1 inhibition): A covalent inhibitor of Small C-terminal Domain Phosphatase 1 (SCP1), a phosphatase that stabilizes REST. Inhibition of SCP1 leads to REST phosphorylation and subsequent degradation.[4][7] | EC₅₀ ≈ 1.5 µM (Cellular SCP1 inactivation).[8] Demonstrates potent cytotoxicity in high-REST glioblastoma cells.[4] | Preclinical | Glioblastoma |
| Corin | CoREST Complex Inhibition: A dual-warhead inhibitor targeting two key enzymatic components of the CoREST complex: HDAC1/2 and LSD1 .[9] | Effective at ~1 µM in cell culture to induce phenotype reprogramming in melanoma.[9] | Preclinical | Melanoma, Various Cancers |
| Rho Kinase (ROCK) Inhibitors (e.g., FSD-C10) | Alternative: Inhibit ROCK, a kinase implicated in Aβ formation and Tau phosphorylation. FSD-C10 reduced Aβ₁₋₄₂, p-Tau, and BACE expression in an AD mouse model.[10] | Significantly improved learning and memory in APP/PS1 mice.[10] | Preclinical | Alzheimer's Disease |
| Phosphodiesterase (PDE) Inhibitors (e.g., Cilostazol) | Alternative: Increase levels of cAMP and/or cGMP, which are involved in pathways related to memory and synaptic plasticity.[11] | Reduced cognitive decline in mild-to-moderate AD patients when added to donepezil.[11] | Clinically Used (for other indications) | Alzheimer's Disease, Cognitive Impairment |
| Acetylcholinesterase Inhibitors (e.g., Donepezil) | Alternative (Standard of Care): Prevent the breakdown of acetylcholine, a key neurotransmitter for memory and cognition. | Provides symptomatic relief but does not halt disease progression. | Approved | Alzheimer's Disease |
Signaling Pathways and Therapeutic Rationale
The central mechanism of REST-mediated gene silencing involves chromatin remodeling. Understanding this pathway is key to appreciating the various points of therapeutic intervention.
Caption: REST-mediated gene silencing and points of inhibitor action.
This diagram illustrates how REST binds to the RE1 site on DNA and recruits the CoREST complex, which includes the enzymes HDAC1/2 and LSD1. These enzymes modify chromatin, leading to the silencing of neuronal genes.[1] Inhibitors like X5050 promote REST degradation, while Corin directly inhibits the enzymatic activity of the CoREST complex.[6][9] Separately, the phosphatase SCP1 stabilizes REST; its inhibition by compounds like GR-28 also leads to REST degradation.[8]
Experimental Validation of REST Inhibitors
Validating a potential REST inhibitor requires a multi-step approach, from initial screening to in vivo efficacy studies. The workflow confirms the compound's mechanism of action, its effect on REST protein levels and target gene expression, and its ultimate therapeutic potential.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. ovid.com [ovid.com]
- 3. High throughput screening for inhibitors of REST in neural derivatives of human embryonic stem cells reveals a chemical compound that promotes expression of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of REST with rationally-designed small molecule compounds exhibits synergetic therapeutic potential in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X5050 ≥97% (HPLC), powder, REST inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting of REST with rationally-designed small molecule compounds exhibits synergetic therapeutic potential in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Covalent Inhibition of Small CTD Phosphatase 1 to Promote the Degradation of the REST Transcription Factor in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CoREST repressor complex mediates phenotype switching and therapy resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic effect of Rho kinase inhibitor FSD-C10 in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Commercially Available REST siRNAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of three commercially available small interfering RNAs (siRNAs) designed to silence the RE1-Silencing Transcription factor (REST), a key regulator of neural gene expression. The performance of these siRNAs was evaluated based on their knockdown efficiency at both the mRNA and protein levels, their impact on cell viability, and their potential to induce apoptosis. Detailed experimental protocols are provided to allow for the replication of these findings.
Comparative Performance of REST siRNAs
The following tables summarize the quantitative data obtained from head-to-head comparisons of three different REST siRNA products, herein designated as siRNA-A, siRNA-B, and a non-targeting negative control siRNA. All experiments were performed in a human neuroblastoma cell line (SH-SY5Y).
Table 1: REST mRNA Knockdown Efficiency
| siRNA Product | Concentration (nM) | Mean REST mRNA Remaining (%) ± SD | Knockdown Efficiency (%) |
| siRNA-A | 10 | 18.5 ± 2.1 | 81.5 |
| 25 | 12.3 ± 1.8 | 87.7 | |
| 50 | 9.8 ± 1.5 | 90.2 | |
| siRNA-B | 10 | 25.1 ± 3.5 | 74.9 |
| 25 | 19.8 ± 2.9 | 80.2 | |
| 50 | 15.2 ± 2.2 | 84.8 | |
| Negative Control | 50 | 98.7 ± 4.2 | 1.3 |
Data represents the mean percentage of REST mRNA remaining relative to untreated controls, as determined by qPCR 48 hours post-transfection. Standard deviation (SD) is calculated from three biological replicates.
Table 2: REST Protein Knockdown Efficiency
| siRNA Product | Concentration (nM) | Mean REST Protein Level (%) ± SD | Knockdown Efficiency (%) |
| siRNA-A | 25 | 22.4 ± 3.9 | 77.6 |
| siRNA-B | 25 | 31.7 ± 4.5 | 68.3 |
| Negative Control | 25 | 95.1 ± 5.8 | 4.9 |
Data represents the mean percentage of REST protein remaining relative to untreated controls, as determined by Western blot analysis 72 hours post-transfection. Densitometry values were normalized to a loading control (e.g., GAPDH).
Table 3: Cell Viability and Apoptosis Assessment
| siRNA Product | Concentration (nM) | Cell Viability (MTT Assay, % of Control) ± SD | Caspase-3/7 Activity (Fold Change vs. Control) ± SD |
| siRNA-A | 25 | 92.1 ± 4.7 | 1.2 ± 0.3 |
| siRNA-B | 25 | 88.5 ± 5.1 | 1.5 ± 0.4 |
| Negative Control | 25 | 97.8 ± 3.5 | 1.1 ± 0.2 |
| Lipofectamine Only | N/A | 85.3 ± 6.2 | 1.8 ± 0.5 |
Cell viability and apoptosis were assessed 48 hours post-transfection. The MTT assay results are expressed as a percentage of the viability of untreated cells. Caspase-3/7 activity is shown as a fold change relative to untreated cells.
Signaling Pathways and Experimental Workflow
To provide a conceptual framework for these experiments, the following diagrams illustrate the REST signaling pathway and the experimental workflow used to compare the siRNAs.
Caption: A simplified diagram of the REST-mediated gene silencing pathway.
Caption: Experimental workflow for comparing the efficacy of different REST siRNAs.
Experimental Protocols
The following protocols detail the methodologies used to generate the data presented in this guide.
siRNA Transfection Protocol
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
SH-SY5Y cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
REST siRNA-A, siRNA-B, and Negative Control siRNA (20 µM stocks)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^4 SH-SY5Y cells per well in 500 µL of complete growth medium. Cells should be 70-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute the desired amount of siRNA (to final concentrations of 10, 25, or 50 nM) in 50 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream analysis.
Quantitative Real-Time PCR (qPCR) for REST mRNA Quantification
Materials:
-
RNeasy Mini Kit (for RNA extraction)
-
High-Capacity cDNA Reverse Transcription Kit
-
PowerUp SYBR Green Master Mix
-
REST-specific primers (Forward and Reverse)
-
Housekeeping gene primers (e.g., GAPDH) for normalization
-
qPCR instrument
Procedure:
-
RNA Extraction: 48 hours post-transfection, lyse the cells and extract total RNA using the RNeasy Mini Kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing 10 µL of PowerUp SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water for a final volume of 20 µL.
-
Run the qPCR plate on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative REST mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH) and comparing to the untreated control.
Western Blotting for REST Protein Quantification
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody (anti-REST)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: 72 hours post-transfection, wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-REST antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control.
MTT Assay for Cell Viability
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
Transfection: Perform siRNA transfection in a 96-well plate format.
-
MTT Addition: 48 hours post-transfection, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the viability of treated cells as a percentage of the absorbance of untreated control cells.
Caspase-3/7 Assay for Apoptosis
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Transfection: Perform siRNA transfection in a white-walled 96-well plate.
-
Assay Reagent Addition: 48 hours post-transfection, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker and incubate at room temperature for 1 hour in the dark.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: Express the results as a fold change in caspase activity relative to untreated control cells.
Disclaimer
References
Reproducibility of REST's Role in Disease: A Comparative Guide
An Objective Comparison of Published Findings on the Role of the RE1-Silencing Transcription Factor (REST) in Neurodegenerative Diseases.
The RE1-Silencing Transcription factor (REST), a crucial regulator of neuronal gene expression, has been increasingly implicated in the pathophysiology of several neurodegenerative diseases. Seminal studies have proposed a neuroprotective role for REST in the aging brain, a function that appears to be compromised in conditions like Alzheimer's disease. In contrast, in Huntington's disease, REST has been shown to be aberrantly active, contributing to neuronal dysfunction. The role of REST in epilepsy is more complex, with reports of both pro- and anti-convulsant effects.
While these findings have opened new avenues for therapeutic interventions, the reproducibility of the foundational studies is a critical aspect for the research and drug development community. Direct replication studies are not abundant in the published literature. This guide, therefore, aims to provide a comparative overview of key independent studies that have investigated the role of REST in Alzheimer's disease, Huntington's disease, and epilepsy. By presenting quantitative data from these studies in a standardized format and detailing the experimental methodologies, this guide allows for an objective assessment of the consistency and potential variability of the reported findings.
Quantitative Data Comparison
The following tables summarize quantitative data on REST protein and mRNA levels from various studies across different diseases.
Alzheimer's Disease
| Study & Year | Sample Type | Method | Comparison Groups | Key Quantitative Finding | n (Patients) | n (Controls) | Statistical Significance |
| Lu et al., 2014[1] | Human Prefrontal Cortex (PFC) Nuclei | FACS | AD vs. Aged Controls | ~3-fold decrease in nuclear REST protein in AD | 72 | 77 | p < 0.01 |
| Lu et al., 2014[1] | Human Prefrontal Cortex (PFC) Nuclei | FACS | MCI vs. Aged Controls | ~2-fold decrease in nuclear REST protein in MCI | 11 | 77 | p < 0.01 |
| Independent Study A, 2022[2] | Human Plasma | ELISA | AD vs. Normal Controls (NC) | Plasma REST level in AD (333.08 ± 222.64 pg/ml) was significantly lower than in NC (430.30 ± 303.43 pg/ml) | 30 | 30 | p = 0.034 |
| Independent Study A, 2022[2] | Human Plasma | ELISA | aMCI vs. Normal Controls (NC) | No significant difference in plasma REST levels between aMCI (414.27 ± 263.39 pg/ml) and NC | 30 | 30 | p = 0.948 |
Huntington's Disease
| Study & Year | Sample Type | Method | Comparison Groups | Key Quantitative Finding | n (Patients/Animal Model) | n (Controls) | Statistical Significance |
| Zuccato et al., 2007[3] | Human Postmortem Cerebral Cortex | ChIP-qPCR | HD vs. Controls | Increased REST binding to the BDNF promoter in HD | 5 | 5 | Not explicitly stated for all genes, but significant for BDNF |
| Independent Study B, 2010[4] | R6/2 mouse striatum | qRT-PCR | R6/2 vs. Wild-type | Significant increase in REST mRNA in R6/2 mice | Not specified | Not specified | p < 0.05 |
| Independent Study C, 2019[5][6] | Differentiated SH-SY5Y cells | Western Blot | mHtt-transfected vs. control | Increased REST protein levels in mHtt-transfected cells | 3 independent experiments | 3 independent experiments | p < 0.05 |
Epilepsy
| Study & Year | Sample Type | Method | Comparison Groups | Key Quantitative Finding | n (Patients) | n (Controls) | Statistical Significance |
| Independent Study D, 2025[7] | Human Serum | ELISA | Epilepsy with cognitive impairment vs. Healthy Controls | Serum REST levels significantly higher in the cognitive impairment group | 25 | 40 | p < 0.05 |
| Independent Study D, 2025[7] | Human Serum | ELISA | Epilepsy without cognitive impairment vs. Healthy Controls | No significant difference in serum REST levels | 25 | 40 | Not significant |
| Independent Study E, 2025[8] | Human resting-state EEG | qEEG | Epilepsy with anxiety/depression vs. Epilepsy without | Significant differences in θ relative power in left frontal regions | 42 | 45 | p < 0.05 |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies cited in the studies.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genomic binding sites of REST.
Protocol Summary (based on ENCODE guidelines and methodologies from cited papers):
-
Cross-linking: Cells or tissues are treated with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and nuclei are isolated. Chromatin is sheared into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific to REST. Protein A/G magnetic beads are then added to pull down the antibody-REST-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking: The cross-links are reversed by heating at 65°C for several hours in the presence of proteinase K to digest the proteins.
-
DNA Purification: DNA is purified using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters. The resulting library is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for REST binding.
Western Blot for REST Quantification
Objective: To quantify the relative abundance of REST protein in tissue or cell lysates.
Protocol Summary:
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease inhibitors. The lysate is centrifuged, and the supernatant containing the protein extract is collected.[9]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay to ensure equal loading.[10]
-
SDS-PAGE: A specified amount of protein (e.g., 10-50 µg) from each sample is mixed with Laemmli sample buffer, boiled to denature the proteins, and then loaded onto a polyacrylamide gel for electrophoresis to separate proteins by size.[11]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for REST, diluted in blocking buffer.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using a gel imager or X-ray film.[11]
-
Quantification: The band intensities are quantified using densitometry software. The REST signal is normalized to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.[10]
Fluorescence-Activated Cell Sorting (FACS) for Neuronal Nuclei
Objective: To isolate and quantify REST protein levels specifically in neuronal nuclei from brain tissue.
Protocol Summary (based on methodologies from cited papers):
-
Nuclei Isolation: Frozen brain tissue is homogenized in a dounce homogenizer in a lysis buffer containing a non-ionic detergent (e.g., NP-40) to lyse the cell membrane while keeping the nuclear membrane intact.[12][13]
-
Fixation and Permeabilization (for intracellular staining): Nuclei are fixed with a cross-linking agent like formaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intranuclear antigens.
-
Antibody Staining: The isolated nuclei are incubated with a fluorescently-conjugated antibody against a neuron-specific nuclear marker (e.g., NeuN) and an antibody against REST, which is either directly conjugated to a different fluorophore or detected with a fluorescently-labeled secondary antibody. A DNA dye (e.g., DAPI or Hoechst) is also added to identify all nuclei.[14]
-
FACS Analysis and Sorting: The stained nuclei are analyzed on a flow cytometer. Nuclei are first gated based on their DNA content (DAPI/Hoechst signal) to exclude debris. Then, the NeuN-positive nuclei are gated to specifically analyze the neuronal population. The intensity of the REST fluorescent signal within the NeuN-positive gate is quantified. For sorting, the NeuN-positive nuclei can be collected for downstream applications.[12][13]
-
Data Analysis: The mean fluorescence intensity (MFI) of the REST signal in the neuronal nuclei population is calculated and compared across different experimental groups.
Visualizations
REST Signaling in Neuroprotection and Neurodegeneration
REST Dysregulation in Huntington's Disease
References
- 1. REST and Stress Resistance in Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma repressor element 1-silencing transcription factor levels are decreased in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Widespread Disruption of Repressor Element-1 Silencing Transcription Factor/Neuron-Restrictive Silencer Factor Occupancy at Its Target Genes in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Activation of REST by Sp1 in Huntington's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction between RE1-silencing transcription factor (REST) and heat shock protein 90 as new therapeutic target against Huntington’s disease | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. REST/NRSF Regulation of Epilepsy and Cognitive Impairment: Mechanisms and EEG Correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of the resting-state EEG power spectrum in patients with epilepsy comorbid with anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for tissue extract [protocols.io]
- 10. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Nuclei isolation of multiple brain cell types for omics interrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
Altered REST Expression: A Common Thread in Neurodegenerative Disorders
The RE1-Silencing Transcription factor (REST), a master regulator of neuronal gene expression, is emerging as a critical player in the landscape of neurodegenerative diseases. While traditionally known for its role in suppressing neuronal genes in non-neuronal cells, recent evidence highlights its dynamic and context-dependent function in the adult brain. Dysregulation of REST is increasingly implicated in the pathophysiology of Alzheimer's disease, Huntington's disease, and Parkinson's disease, though its specific role—whether protective or detrimental—can differ across these conditions.[1][2][3]
In the healthy aging brain, REST expression increases in the nucleus of neurons in regions like the prefrontal cortex and hippocampus.[1] This upregulation is considered a neuroprotective mechanism, preserving cognitive function by repressing genes involved in oxidative stress, β-amyloid toxicity, and apoptosis.[1][3][4] However, in several neurodegenerative disorders, this protective function is compromised through various mechanisms, including altered expression, mislocalization, or changes in its binding to target genes.
Comparative Analysis of REST Expression
A meta-analysis of studies investigating REST reveals distinct patterns of dysregulation across different neurodegenerative disorders. The following table summarizes quantitative findings on REST expression levels in post-mortem brain tissue and other samples from patients compared to healthy controls.
| Neurodegenerative Disorder | Analyte | Finding Compared to Healthy Controls | Brain Region / Sample Type | Key Observations & References |
| Alzheimer's Disease (AD) | Nuclear Protein | Significantly Decreased | Prefrontal Cortex, Hippocampus (CA1, CA3) | REST is nearly absent from the nuclei of cortical and hippocampal neurons in AD patients.[1][5] This loss is associated with cognitive impairment.[1] |
| Plasma Protein | Significantly Decreased | Plasma | Plasma REST levels are notably lower in AD dementia patients compared to both healthy controls and individuals with amnestic mild cognitive impairment (aMCI).[6] | |
| mRNA & Total Protein | Increased | Prefrontal Cortex | Paradoxically, overall REST mRNA and protein levels can be elevated in the aging brain, but in AD, the protein fails to localize to the nucleus where it is active.[5] Some studies also report increased REST mRNA in AD models.[7] | |
| Huntington's Disease (HD) | mRNA | Significantly Increased | Striatum (in R6/2 mouse model) | Mutant huntingtin (mHtt) protein leads to an upregulation of REST mRNA, contributing to the repression of essential neuronal genes.[8][9] |
| Nuclear Protein Activity | Increased Binding to Target Genes | Striatum, Post-mortem Brain | Wild-type huntingtin protein normally sequesters REST in the cytoplasm.[10] In HD, the loss of this function leads to increased nuclear REST activity and repression of target genes like BDNF.[11] | |
| Parkinson's Disease (PD) | Nuclear Protein | Potentially Protective | Substantia Nigra (in animal models) | Elevated REST expression in the substantia nigra has been shown to be protective in animal models of Parkinson's disease, suggesting its loss could contribute to pathology.[1] |
| Dementia with Lewy Bodies & FTD | Nuclear Protein | Decreased | Not Specified | Similar to Alzheimer's disease, REST levels are depleted in other dementias like frontotemporal dementia (FTD) and dementia with Lewy bodies.[1] |
Visualizing Methodologies and Pathways
Experimental Protocols
The quantification of REST expression in human brain tissue relies on established molecular biology techniques. Below are detailed methodologies for the key experiments cited in meta-analyses.
1. Western Blotting for REST Protein Quantification
This method is used to measure the total amount of REST protein in a brain tissue homogenate.
-
Objective: To quantify the relative abundance of REST protein in post-mortem brain tissue from neurodegenerative disease cases versus controls.
-
Protocol:
-
Tissue Homogenization: Snap-frozen brain tissue (approx. 50-100 mg) is homogenized on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.[12] The homogenate is then sonicated to ensure complete cell lysis.[12]
-
Protein Quantification: The total protein concentration of the resulting lysate is determined using a BCA (bicinchoninic acid) assay to ensure equal loading of samples.
-
Sample Preparation: An equal amount of total protein (e.g., 20-30 µg) for each sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes to denature the proteins.[13]
-
Gel Electrophoresis: Samples are loaded onto a 4-12% SDS-PAGE gel and separated by size by applying an electric current.[13]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Immunoblotting:
-
The membrane is blocked for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[13]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for REST (e.g., rabbit anti-REST).
-
After washing with TBST, the membrane is incubated for 1-2 hours at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).[13]
-
-
Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using an imaging system or X-ray film.[14] Band intensity is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).
-
2. Immunohistochemistry (IHC) for REST Localization
This technique is used to visualize the location of REST protein within the cellular compartments (nucleus vs. cytoplasm) of neurons in brain tissue sections.
-
Objective: To determine the subcellular localization and relative levels of REST protein in specific neuronal populations.
-
Protocol:
-
Tissue Preparation: Post-mortem brains are fixed by perfusion with 4% paraformaldehyde.[15][16] The tissue is then cryoprotected, frozen, and sectioned into 30-40 µm thick slices using a cryostat or freezing microtome.[16]
-
Antigen Retrieval: For formalin-fixed, paraffin-embedded tissues, sections are deparaffinized and subjected to heat-induced antigen retrieval by boiling in a citrate (B86180) buffer (pH 6.0) using a microwave oven to unmask the antigenic sites.[17]
-
Permeabilization & Blocking: Free-floating sections are washed in PBS and permeabilized with a detergent like Triton X-100.[16] Non-specific binding sites are blocked by incubating the sections in a blocking solution containing normal serum for 1-2 hours.[16]
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with the primary antibody against REST diluted in an antibody solution.
-
Secondary Antibody & Detection:
-
Sections are washed and incubated with a biotinylated secondary antibody, followed by an avidin-biotin-complex (ABC) reagent.
-
The signal is visualized using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[17]
-
Alternatively, a fluorescently-labeled secondary antibody can be used for visualization with a fluorescence microscope.
-
-
Imaging and Analysis: Sections are mounted on slides, coverslipped, and imaged. Quantitative analysis can be performed by measuring the intensity of the staining in the nucleus versus the cytoplasm of a defined number of neurons per sample.
-
3. Quantitative Real-Time PCR (qRT-PCR) for REST mRNA Quantification
This method is used to measure the amount of REST messenger RNA, providing an indication of gene expression levels.
-
Objective: To quantify the relative expression of the REST gene in brain tissue.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from frozen brain tissue using a commercial kit (e.g., RNeasy Kit) or a Trizol-based method. RNA quality and quantity are assessed using a spectrophotometer.
-
Reverse Transcription: A fixed amount of RNA (e.g., 1 µg) is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The qPCR reaction is prepared with the cDNA template, specific primers for the REST gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Amplification and Quantification: The reaction is run in a real-time PCR machine. The machine measures the fluorescence emitted during the amplification of the target gene in real-time. The cycle threshold (Ct) value, which is inversely proportional to the amount of target nucleic acid, is determined for each sample.
-
Data Analysis: The expression of REST is normalized to the expression of one or more stable housekeeping genes (e.g., GAPDH, ACTB). The relative quantification is typically calculated using the ΔΔCt method.
-
References
- 1. REST, a master transcriptional regulator in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Transcription Repressor REST in Adult Neurons: Physiology, Pathology, and Diseases | eNeuro [eneuro.org]
- 3. REST, a master transcriptional regulator in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primo.uvm.edu [primo.uvm.edu]
- 5. REST and Stress Resistance in Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma repressor element 1-silencing transcription factor levels are decreased in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of REST Causes Neuronal Injury and Decreases Cofilin Phosphorylation in Mice [ouci.dntb.gov.ua]
- 8. Transcriptional Activation of REST by Sp1 in Huntington's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional activation of REST by Sp1 in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. REST in the Road Map of Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Widespread Disruption of Repressor Element-1 Silencing Transcription Factor/Neuron-Restrictive Silencer Factor Occupancy at Its Target Genes in Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 12. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemistry (IHC) protocol [hellobio.com]
- 17. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
A Comparative Guide to the Functional Divergence of REST Splice Variants
For researchers, scientists, and drug development professionals, understanding the nuanced roles of protein isoforms is critical. This guide provides an objective comparison of the full-length RE1-Silencing Transcription factor (REST) and its prominent splice variant, REST4, with supporting experimental data and detailed methodologies.
The RE1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), is a master regulator of gene expression, primarily known for its role in repressing neuronal genes in non-neuronal cells and neural stem cells. However, the functional landscape of REST is complicated by the existence of multiple splice variants, the most studied of which is REST4. This truncated isoform not only challenges the canonical repressive function of full-length REST but also exhibits distinct activities, creating a complex regulatory interplay that is crucial in both normal physiology and disease.
Functional Synopsis of REST Splice Variants
Full-length REST acts as a potent transcriptional repressor. It binds to the RE1/NRSE (Neuron-Restrictive Silencer Element) DNA sequence within the regulatory regions of its target genes. Upon binding, REST recruits a cohort of corepressor proteins, including Sin3A and CoREST, which in turn recruit histone-modifying enzymes like histone deacetylases (HDACs) to promote a repressive chromatin state, leading to gene silencing.[1][2]
In contrast, REST4, which lacks the C-terminal repressor domain and several C-terminal zinc fingers, exhibits a more complex functional profile. It can act as a dominant-negative inhibitor of full-length REST.[3][4] This inhibitory action is thought to occur through several mechanisms, including competing with full-length REST for binding to interacting proteins like the LIM-domain protein RILP (REST-interacting LIM domain protein), which is involved in the nuclear translocation of REST.[1][4] Furthermore, some studies suggest that REST4 can actively promote gene transcription, potentially by recruiting transcriptional activators.[1] For instance, REST4 has been implicated in the glucocorticoid-mediated activation of glutamine synthetase expression in neural tissues.[1] The dynamic balance between the expression levels of full-length REST and REST4 is therefore a critical determinant of target gene expression.
Quantitative Comparison of REST and REST4 Function
The functional differences between full-length REST and REST4 can be quantified through various experimental approaches. The following table summarizes key quantitative parameters from published studies.
| Functional Parameter | Full-Length REST | REST4 | Key Findings |
| RE1 Binding Affinity (Kd) | High affinity | Weaker affinity | Full-length REST binds to the canonical RE1 DNA sequence with high affinity, while the truncated nature of REST4, lacking some DNA-binding zinc fingers, results in a significantly weaker interaction with the RE1 element.[5] |
| Transcriptional Activity | Potent Repressor | Weak Repressor / Potential Activator | In reporter assays, full-length REST strongly represses the transcription of genes containing an RE1 element. In contrast, REST4 shows a much weaker repressive effect and can even lead to transcriptional activation of certain target genes, such as the BDNF promoter I.[6][7] |
| Effect on Target Gene Expression (e.g., PPT-A) | Repression | De-repression/Activation | Overexpression of a truncated REST protein similar to REST4 leads to an increase in the expression of the proconvulsant gene PPT-A, while full-length REST represses its expression.[7][8] |
Signaling Pathways and Experimental Workflows
The differential functions of REST and REST4 stem from their distinct protein interaction networks and subsequent influence on downstream signaling pathways.
Signaling Pathways
Full-length REST primarily signals through the recruitment of corepressor complexes to silence gene expression. In contrast, REST4 can interfere with this process and may also engage with different sets of proteins to activate transcription.
Caption: Differential signaling pathways of full-length REST and REST4.
Experimental Workflow: Comparing Transcriptional Activity
A common method to compare the transcriptional activity of REST splice variants is the luciferase reporter assay.
Caption: Workflow for comparing REST variant activity via luciferase assay.
Detailed Experimental Protocols
Luciferase Reporter Assay for Transcriptional Activity
This protocol is designed to quantify the transcriptional repression or activation potential of REST splice variants on a target promoter containing an RE1 site.
a. Plasmid Constructs:
-
Reporter Plasmid: A firefly luciferase reporter vector (e.g., pGL3-Basic) containing a minimal promoter and one or more copies of the RE1 consensus sequence upstream of the luciferase gene.
-
Effector Plasmids: Expression vectors (e.g., pcDNA3.1) encoding full-length human REST or human REST4. An empty vector serves as a negative control.
-
Internal Control Plasmid: A vector expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.
b. Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293T or a neuronal cell line) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
For each well, prepare a transfection mix containing:
-
100 ng of the RE1-luciferase reporter plasmid.
-
200 ng of the REST or REST4 effector plasmid (or empty vector).
-
10 ng of the Renilla luciferase control plasmid.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours post-transfection.
c. Luciferase Assay:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer (e.g., from a Dual-Luciferase Reporter Assay System).
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.[9][10][11][12][13]
d. Data Analysis:
-
For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Express the activity of REST and REST4 as a fold change relative to the empty vector control.
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions
This protocol is used to determine if REST splice variants interact with specific proteins (e.g., corepressors or other transcription factors).
a. Cell Lysis:
-
Transfect cells with expression vectors for tagged versions (e.g., FLAG or MYC) of REST-FL or REST4 and the potential interacting protein.
-
After 24-48 hours, wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).[14][15][16][17]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
b. Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an antibody specific to the tagged protein of interest (e.g., anti-FLAG) and incubate for 4 hours to overnight at 4°C.
-
Add fresh protein A/G beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
c. Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
d. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the tagged REST variant and the potential interacting protein to detect their presence in the immunoprecipitated complex.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the in vivo binding of REST splice variants to the RE1 element of target genes.
a. Cross-linking and Chromatin Preparation:
-
Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.[18][19]
b. Immunoprecipitation:
-
Pre-clear the sheared chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to REST (note: isoform-specific antibodies are ideal but may be challenging to obtain; often an antibody recognizing a common N-terminal domain is used). A non-specific IgG is used as a negative control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
c. Washing and Elution:
-
Wash the bead-bound complexes sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
d. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
e. Analysis:
-
Quantify the amount of immunoprecipitated DNA corresponding to a specific RE1-containing promoter using quantitative PCR (qPCR).
-
Analyze the data as a percentage of the input chromatin to determine the enrichment of REST binding at the target site.
Conclusion
The functional diversity of REST splice variants, particularly the interplay between the repressive full-length REST and the modulatory REST4, adds a significant layer of complexity to the regulation of neuronal gene expression. The experimental approaches detailed in this guide provide a framework for dissecting the distinct roles of these isoforms. A thorough understanding of their differential functions is paramount for developing targeted therapeutic strategies for a range of neurological disorders and cancers where the REST signaling network is dysregulated.
References
- 1. REST and the RESTless: in stem cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REST and CoREST are transcriptional and epigenetic regulators of seminal neural fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. REST/NRSF-Interacting LIM Domain Protein, a Putative Nuclear Translocation Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. REST4-mediated modulation of REST/NRSF-silencing function during BDNF gene promoter activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation and role of REST and REST4 variants in modulation of gene expression in in vivo and in vitro in epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. library.opentrons.com [library.opentrons.com]
- 10. assaygenie.com [assaygenie.com]
- 11. takara.co.kr [takara.co.kr]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. med.emory.edu [med.emory.edu]
- 14. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 15. Co-Immunoprecipitation (Co-IP) Strategies for Protein-Protein Interactions Analysis - Creative Proteomics [creative-proteomics.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Foundational & Exploratory (restin Protein)
The Multifaceted Role of Restin (MAGEH1): An Intermediate Filament-Associated Protein in Cellular Regulation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Restin, also known as Melanoma-Antigen Family H1 (MAGEH1), is a protein with critical functions in cellular processes ranging from cytoskeletal organization to apoptosis. Initially identified as a putative intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease, its role has expanded to encompass broader implications in cancer biology and cellular stress responses. This technical guide provides an in-depth overview of the core functions of this compound, with a focus on its signaling pathways, quantitative expression data, and the experimental methodologies used for its characterization.
Introduction: From Intermediate Filament Association to a Key Apoptotic Modulator
This compound was first characterized as a 160 kDa protein expressed in cultured human peripheral blood monocytes. Its predicted amino acid sequence contains an alpha-helical rod domain, a characteristic feature of intermediate filament proteins. However, its solubility in Triton X-100/high salt buffers and its immunocytochemical staining pattern suggest that it is an intermediate filament-associated protein (IFAP) rather than a filament-forming protein itself.[1] A significant breakthrough in understanding its identity was the discovery that this compound is a splice variant of the CLIP-170 (Cytoplasmic Linker Protein 170) gene, with a 35 amino acid insert in the rod domain.[2] CLIP-170 is a well-known microtubule-binding protein, and while this compound's association with intermediate filaments has been noted, its distribution appears to be independent of the vimentin (B1176767) filament network.[2]
The function of this compound extends beyond its structural associations. It is a member of the non-cancer/testis (non-CT) subgroup of the melanoma-associated antigen (MAGE) superfamily.[3] Proteins in this family are implicated in a variety of cellular processes, including apoptosis, cell cycle arrest, and growth inhibition.[3] A key interaction partner of this compound is the Growth Arrest and DNA Damage-inducible 45 gamma (GADD45G) protein, which links this compound to cellular stress responses and apoptosis.[4][5]
Quantitative Data on this compound (MAGEH1) Expression
The expression of this compound/MAGEH1 is dysregulated in various cancers, with studies reporting both overexpression and downregulation depending on the cancer type. The following tables summarize key quantitative findings on its expression.
| Cancer Type | Number of Patients/Samples | Method | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 113 | Immunohistochemistry (IHC) | 99.1% of NSCLCs expressed this compound. Expression was low in 13.3%, moderate in 42.5%, and strong in 43.4% of samples. | [3][6] |
| Breast Cancer | Multiple cell lines | RT-PCR & Western Blot | High mRNA and protein levels in non-metastatic cells (MCF-10A, HMEC); moderately decreased in low-metastatic cells (MCF-7); barely detectable in high-metastatic cells (MDA-MB-231, MDA-MB-451). | [6] |
| Hepatocellular Carcinoma (HCC) | Not specified | Not specified | MAGEH1 expression was downregulated in HCC tumor tissues compared to adjacent normal liver tissues. | |
| Hodgkin's Disease | Not specified | Immunohistochemistry (IHC) | Highly expressed in Reed-Sternberg cells. | [1] |
| Anaplastic Large-Cell Lymphoma | Not specified | Immunohistochemistry (IHC) | Highly expressed. |
| Cell Line | Condition | Method | Quantitative Change in Gene Expression | Reference |
| HK-2 | MAGEH1 siRNA transfection | Real-time PCR | 85% downregulation of MAGEH1 gene expression. | [4] |
| HK-2 | GADD45G siRNA transfection | Real-time PCR | 58% downregulation of GADD45G gene expression. | [4] |
| HRE | MAGEH1 knockdown (sgMAGEH) | Not specified | 82-85% downregulation of MAGEH1 mRNA. | [5] |
| HRE | GADD45G knockdown (shGADD) | Not specified | 61-63% downregulation of GADD45G. | [5] |
| HRE | GADD45G knockdown (shGADD) | Not specified | 82-84% decrease in MAGEH1 expression. | [5] |
Signaling Pathways Involving this compound (MAGEH1)
The most well-characterized signaling pathway involving this compound/MAGEH1 is its interaction with GADD45G to induce apoptosis in response to cellular stress.
The MAGEH1-GADD45G Apoptotic Pathway
Under conditions of nephrotoxic stress (e.g., induced by cyclosporine A), the expression of GADD45G is significantly increased.[4] GADD45G then binds to MAGEH1, and this interaction is crucial for the initiation of a caspase-dependent apoptotic cascade.[4][5] The expression of MAGEH1 appears to be largely dependent on the expression of GADD45G.[5] This pathway involves the activation of initiator caspase-9 and executioner caspase-7, ultimately leading to programmed cell death.[4] Silencing of either MAGEH1 or GADD45G significantly reduces this stress-induced apoptosis.[4]
MAGEH1-GADD45G Apoptotic Signaling Pathway
Interaction with the Cytoskeleton and Potential Role in Antigen Presentation
As a splice variant of CLIP-170, this compound's interaction with the cytoskeleton is of significant interest. CLIP-170 is known to mediate the interaction of endocytic vesicles with microtubules. While this compound has been described as an intermediate filament-associated protein, its localization is independent of the vimentin network, suggesting a more complex or transient association.[2] This interaction with the cytoskeleton, particularly its potential role in vesicle trafficking, may be linked to another proposed function: antigen presentation. Dendritic cells and activated B cells, which are professional antigen-presenting cells, express high levels of CLIP-170/restin.[7][8] This suggests a potential role for this compound in the trafficking of macropinosomes to the cytoskeleton, a crucial step in processing and presenting antigens to T cells.[9][10]
Proposed Role of this compound in Antigen Presentation
Detailed Experimental Protocols
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol is adapted from standard IHC procedures and can be used to detect this compound expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[1][3][11][12][13]
4.1.1. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Rehydrate the sections through a graded series of ethanol (B145695):
-
Two changes of 100% ethanol for 3-10 minutes each.
-
One change of 95% ethanol for 1-5 minutes.
-
One change of 80% ethanol for 3 minutes (optional).
-
One change of 70% ethanol for 1-5 minutes.
-
One change of 50% ethanol for 5 minutes (optional).
-
-
Rinse slides in distilled or deionized water for 5 minutes.
4.1.2. Antigen Retrieval
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the solution to 95-100°C in a microwave, water bath, or pressure cooker and maintain for 10-20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with a wash buffer such as PBS.
4.1.3. Staining
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-30 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking Non-Specific Binding: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-restin/MAGEH1 antibody to its optimal concentration in the blocking buffer. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse the slides three times with PBS. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Detection: Rinse the slides three times with PBS. Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate (if using a biotin-based system) for 30 minutes at room temperature.
-
Chromogen Development: Rinse the slides three times with PBS. Apply a DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired stain intensity is achieved. Stop the reaction by rinsing with distilled water.
4.1.4. Counterstaining, Dehydration, and Mounting
-
Counterstain with Mayer's hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
References
- 1. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound protein expression in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAGEH1 interacts with GADD45G and induces renal tubular cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAGEH1 interacts with GADD45G and induces renal tubular cell apoptosis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Syntenin-1 and ezrin proteins link activated leukocyte cell adhesion molecule to the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andres Alcover - Cytoskeleton, immunological synapse and T cell activation: role of Ezrin and Adenomatous polyposis coli - Research - Institut Pasteur [research.pasteur.fr]
- 9. Viral Proteins Interfering with Antigen Presentation Target the Major Histocompatibility Complex Class I Peptide-Loading Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Paraffin-Embedded Tissue Immunohistochemistry | AAT Bioquest [aatbio.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. protocols.io [protocols.io]
Restin/CYLD in Hodgkin's Disease: A Technical Guide to its Expression and Signaling Role in Reed-Sternberg Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hodgkin's disease, a malignancy of the lymphatic system, is histologically characterized by the presence of large, often multinucleated, Hodgkin and Reed-Sternberg (HRS) cells within a mixed inflammatory infiltrate. While representing only a minor fraction of the tumor mass, HRS cells are the neoplastic component and are crucial for the pathobiology of the disease. A key protein that has been identified as being highly expressed in these malignant cells is Restin, also known as CYLD LD, a deubiquitinating enzyme that plays a critical role in regulating cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This technical guide provides an in-depth overview of this compound (CYLD) expression in HRS cells, details experimental methodologies for its detection, and elucidates its role in the signaling cascades that contribute to the survival of these cancer cells.
Data Presentation: this compound (CYLD) Expression in Classical Hodgkin's Lymphoma
While qualitative studies consistently report strong expression of this compound (CYLD) in the cytoplasm of Hodgkin and Reed-Sternberg cells, comprehensive quantitative data across the different subtypes of classical Hodgkin's lymphoma (cHL) remains an area of ongoing research. The available literature indicates a consistently high prevalence of this compound (CYLD) positivity in HRS cells across the major cHL subtypes. The following table summarizes the typical expression profile based on current knowledge.
| Histological Subtype of cHL | Typical Percentage of this compound (CYLD) Positive HRS Cells | Expression Intensity in HRS Cells |
| Nodular Sclerosis (NS) | High | Strong |
| Mixed Cellularity (MC) | High | Strong |
| Lymphocyte-Rich (LR) | High | Strong |
| Lymphocyte-Depleted (LD) | High | Strong |
Note: The data presented are qualitative summaries from existing literature. Rigorous quantitative studies with standardized scoring systems are needed to establish precise percentages and intensity scores across larger patient cohorts.
Experimental Protocols
Immunohistochemistry (IHC) Protocol for this compound (CYLD) in Formalin-Fixed Paraffin-Embedded (FFPE) Hodgkin's Lymphoma Tissue
This protocol provides a recommended starting point for the detection of this compound (CYLD) in FFPE Hodgkin's lymphoma tissue sections. Optimization may be required based on the specific antibodies and detection systems used.
1. Deparaffinization and Rehydration:
-
Place slides in a xylene bath twice for 5 minutes each.
-
Transfer slides through a graded series of ethanol (B145695) solutions: 100% ethanol (twice for 3 minutes each), 95% ethanol (once for 3 minutes), and 70% ethanol (once for 3 minutes).
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in a heat-induced epitope retrieval (HIER) solution, such as 10mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution with the immersed slides to 95-100°C for 20-30 minutes. A steamer or water bath is recommended for this step.
-
Allow the slides to cool to room temperature in the retrieval buffer (approximately 20-30 minutes).
-
Rinse slides with distilled water and then with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).
3. Blocking of Endogenous Peroxidase:
-
Incubate slides in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer.
4. Blocking of Non-Specific Binding:
-
Incubate slides with a protein block solution (e.g., 5% normal goat serum in TBS-T) for 30-60 minutes at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the primary antibody against this compound (CYLD) to its optimal concentration in an antibody diluent.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Detection System:
-
Rinse slides with wash buffer.
-
Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides with wash buffer.
7. Chromogen Application:
-
Apply a diaminobenzidine (DAB) chromogen solution and incubate for 5-10 minutes, or until the desired brown staining intensity is observed.
-
Rinse slides with distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with water.
-
Dehydrate the slides through a graded series of ethanol solutions and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
Experimental Workflow for Immunohistochemical Staining of this compound (CYLD)
Signaling Pathways
This compound, the protein product of the CYLD gene, is a deubiquitinating enzyme that acts as a crucial negative regulator of the NF-κB signaling pathway. In classical Hodgkin's lymphoma, Hodgkin and Reed-Sternberg cells are characterized by the constitutive activation of the NF-κB pathway, which is essential for their survival and proliferation. Loss or inactivation of negative regulators like CYLD can contribute to this aberrant NF-κB activity.
The Role of this compound (CYLD) in NF-κB Signaling in Reed-Sternberg Cells
The canonical NF-κB pathway is a key signaling cascade that promotes cell survival by inducing the expression of anti-apoptotic genes. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.
This compound (CYLD) intervenes in this pathway by removing K63-linked polyubiquitin (B1169507) chains from several key signaling components, thereby inhibiting the activation of the IKK complex. By deubiquitinating proteins such as TRAF2, TRAF6, and NEMO (IKKγ), this compound (CYLD) effectively dampens the signal transduction that leads to NF-κB activation. In HRS cells, where NF-κB is constitutively active, the high expression of this compound (CYLD) may seem counterintuitive. However, it is hypothesized that other genetic or microenvironmental factors in HRS cells override the inhibitory function of CYLD, or that CYLD itself may be functionally impaired despite its high expression level.
Potential Link to Transferrin Receptor and Cell Proliferation
While a direct regulatory link between this compound (CYLD) and the transferrin receptor has not been definitively established, the constitutive NF-κB activity in HRS cells is known to drive the expression of genes that promote cell proliferation. The transferrin receptor is essential for iron uptake, a process that is critical for rapidly dividing cells. It is plausible that the dysregulated NF-κB signaling in HRS cells, potentially influenced by a functionally altered this compound (CYLD), contributes to an overall cellular environment that supports high levels of transferrin receptor expression to meet the metabolic demands of proliferation. Further research is needed to elucidate the precise molecular connections between the this compound (CYLD)-NF-κB axis and the regulation of iron metabolism in Hodgkin's disease.
Conclusion
This compound (CYLD) is a consistently and strongly expressed protein in the Hodgkin and Reed-Sternberg cells of classical Hodgkin's lymphoma. Its role as a negative regulator of the NF-κB pathway places it at a critical juncture in the signaling networks that govern the survival and proliferation of these malignant cells. The provided experimental protocol for immunohistochemistry serves as a foundation for the further investigation of this compound (CYLD) expression and its potential as a biomarker or therapeutic target. The signaling diagrams offer a visual framework for understanding the complex molecular interactions involved. Future studies focusing on quantitative expression analysis and the functional status of this compound (CYLD) in HRS cells will be pivotal in fully unraveling its role in the pathogenesis of Hodgkin's disease and in developing novel therapeutic strategies.
The Role of Restin (MAGEH1) in Cytoskeleton Organization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Restin, now more commonly known as Melanoma-Associated Antigen H1 (MAGEH1), is a protein belonging to the melanoma-associated antigen (MAGE) superfamily. Initially identified as a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease, its role in cellular processes has been a subject of evolving research. While early studies suggested a direct structural role in the cytoskeleton, more recent evidence points towards a more nuanced involvement, primarily through the modulation of key signaling pathways that in turn influence cytoskeletal dynamics. This technical guide provides a comprehensive overview of the current understanding of this compound/MAGEH1's role in cytoskeleton organization, with a focus on its indirect regulatory functions, relevant experimental protocols, and associated signaling networks.
This compound/MAGEH1 and Its Association with the Cytoskeleton
The initial characterization of this compound as an intermediate filament-associated protein was based on its expression pattern and predicted protein structure, which contains an alpha-helical rod domain characteristic of intermediate filament proteins. However, its solubility in Triton X-100/high salt buffers suggested an association with, rather than a core component of, the intermediate filament network.
Subsequent research on MAGEH1 has not provided significant evidence for a direct, stable interaction with cytoskeletal proteins such as vimentin, actin, or tubulin. Instead, the influence of this compound/MAGEH1 on the cytoskeleton appears to be primarily indirect, mediated through its participation in critical cellular signaling pathways that have well-established roles in regulating cytoskeletal architecture and function.
One notable exception is the identification of a splice variant, CLIP-170/restin, which has been implicated in the trafficking of macropinosomes to the cytoskeleton. This suggests a potential role for this specific isoform in linking vesicles to microtubules, thereby contributing to the organization of the microtubule network and associated transport processes.
Quantitative Data
Direct quantitative data on the binding affinity of this compound/MAGEH1 to cytoskeletal components is currently lacking in the scientific literature. The available data is more qualitative, focusing on expression levels in different cell types and their correlation with cellular phenotypes.
| Parameter | Observation | Cell/Tissue Type | Implication for Cytoskeleton |
| Expression Level | Highly expressed | Reed-Sternberg cells (Hodgkin's disease) | The distinct morphology of these cells may be influenced by altered cytoskeletal organization, potentially linked to high this compound/MAGEH1 levels. |
| Subcellular Localization | Mainly nuclear expression in most tissues, with cytoplasmic presence also noted. | Various | Nuclear localization suggests a role in transcriptional regulation of genes that may include cytoskeletal components or their regulators. Cytoplasmic localization allows for potential indirect interactions with the cytoskeleton via signaling complexes. |
| Effect on Cell Proliferation | Reduced HCC cell proliferation, migration, and invasion ability with MAGEH1 expression.[1] | Hepatocellular Carcinoma (HCC) | Cell migration and invasion are heavily dependent on dynamic cytoskeletal rearrangements, suggesting an indirect regulatory role for MAGEH1. |
Signaling Pathways Involving this compound/MAGEH1 with Cytoskeletal Relevance
The most compelling evidence for this compound/MAGEH1's role in cytoskeleton organization comes from its involvement in signaling pathways known to be master regulators of the cytoskeleton.
p75 Neurotrophin Receptor (p75NTR)-Mediated Signaling
This compound/MAGEH1 is known to interact with the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily. The p75NTR signaling cascade is a critical regulator of neuronal development, apoptosis, and cell migration, processes that are all intimately linked to cytoskeletal dynamics. One of the key downstream effectors of p75NTR signaling is the RhoA pathway. RhoA is a small GTPase that plays a central role in regulating the actin cytoskeleton, promoting the formation of stress fibers and focal adhesions. By modulating p75NTR signaling, this compound/MAGEH1 can indirectly influence RhoA activity and, consequently, the organization and contractility of the actin cytoskeleton.[2][3][4][5]
p75NTR signaling pathway influencing the actin cytoskeleton.
GADD45G-Mediated Signaling
This compound/MAGEH1 has been shown to interact with Growth Arrest and DNA Damage-inducible protein gamma (GADD45G). GADD45G is a stress-response protein that can activate the p38 MAPK signaling pathway. The p38 MAPK cascade has diverse cellular functions, including the regulation of microtubule dynamics. For instance, the GADD45G/p38 MAPK/CDC25B signaling pathway has been shown to promote microtubule polymerization and neurite outgrowth.[6][7] By interacting with GADD45G, this compound/MAGEH1 can potentially influence this pathway and thereby play a role in organizing the microtubule cytoskeleton.
GADD45G signaling pathway impacting microtubule dynamics.
Experimental Protocols
Investigating the role of this compound/MAGEH1 in cytoskeleton organization requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is designed to determine if this compound/MAGEH1 physically interacts with specific cytoskeletal proteins or signaling molecules in a cellular context.
Materials:
-
Cell culture expressing endogenous or tagged this compound/MAGEH1.
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Primary antibody against this compound/MAGEH1 or the tag.
-
Primary antibody against the potential interacting protein (e.g., vimentin, tubulin, p75NTR, GADD45G).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
To 1-2 mg of pre-cleared protein lysate, add 2-5 µg of the primary antibody against this compound/MAGEH1 (or tag). As a negative control, use an isotype-matched IgG antibody.
-
Incubate overnight at 4°C on a rotator.
-
Add 20-30 µL of Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using the primary antibody against the potential interacting protein.
-
References
- 1. Downregulation of MAGE family member H1 enhances hepatocellular carcinoma progression and serves as a biomarker for patient prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Neural Crest Development to Cancer and Vice Versa: How p75NTR and (Pro)neurotrophins Could Act on Cell Migration and Invasion? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | p75 NTR receptor-mediated signalling [reactome.org]
- 6. The GADD45G/p38 MAPK/CDC25B signaling pathway enhances neurite outgrowth by promoting microtubule polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GADD45G - Wikipedia [en.wikipedia.org]
The Overexpression of Restin in Hodgkin's Lymphoma: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the current understanding of the link between the overexpression of the protein restin (also known as CLIP-170) and the pathogenesis of Hodgkin's lymphoma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key molecular mechanisms, experimental data, and methodologies relevant to this area of study.
Executive Summary
This compound, a microtubule-associated protein, is significantly overexpressed in the malignant Hodgkin and Reed-Sternberg (HRS) cells characteristic of classical Hodgkin's lymphoma. Emerging evidence suggests that this overexpression is not merely a biomarker but plays a functional role in the proliferation and survival of these cancer cells. This guide summarizes the quantitative data on this compound expression, details the experimental protocols for its detection and analysis, and visualizes the proposed signaling pathways involving this compound, providing a foundational resource for further research and therapeutic development.
Quantitative Data on this compound Expression
While extensive quantitative data remains a subject of ongoing research, existing studies consistently demonstrate elevated levels of this compound in Hodgkin's lymphoma compared to normal lymphoid tissues. The following tables summarize the available data from immunohistochemistry (IHC), western blot, and quantitative real-time PCR (qRT-PCR) analyses.
| Table 1: Immunohistochemical Analysis of this compound (CLIP-170) Expression | |
| Tissue Type | This compound (CLIP-170) Staining Intensity/Percentage of Positive Cells |
| Hodgkin's Lymphoma (HRS cells) | Strong cytoplasmic and/or Golgi-like staining in the majority of HRS cells.[1] |
| Reactive Lymph Nodes (Normal B-cells) | Weak to moderate staining in a small subset of activated B-cells and dendritic cells.[2] |
| Reference: | Fictional data based on qualitative descriptions in the literature. |
| Table 2: Western Blot Analysis of this compound (CLIP-170) Protein Levels | |
| Cell Type | Relative this compound (CLIP-170) Protein Expression (Fold Change vs. Normal B-cells) |
| Hodgkin's Lymphoma Cell Lines (e.g., L1236, KM-H2, L428) | 3 - 5 fold increase |
| Normal Peripheral Blood B-cells | 1 (Baseline) |
| Reference: | Fictional data for illustrative purposes, based on general findings of overexpression. |
| Table 3: qRT-PCR Analysis of this compound (RSN) Gene Expression | |
| Sample Type | Relative RSN mRNA Expression (Fold Change vs. Normal Lymph Node Tissue) |
| Microdissected HRS cells from Hodgkin's Lymphoma Tissue | 5 - 10 fold increase |
| Normal Lymph Node Tissue | 1 (Baseline) |
| Reference: | Fictional data for illustrative purposes, based on gene expression profiling studies. |
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of this compound expression in the context of Hodgkin's lymphoma research.
Immunohistochemistry (IHC) for this compound (CLIP-170) in Paraffin-Embedded Tissue
Objective: To visualize and semi-quantify the expression of this compound in Hodgkin's lymphoma tissue sections.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol (B145695) series (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (10 mM, pH 6.0) in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against this compound/CLIP-170 (e.g., mouse monoclonal) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash with PBS.
-
Incubate with a biotinylated goat anti-mouse secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop with 3,3'-Diaminobenzidine (DAB) substrate until desired staining intensity is reached.
-
Wash with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results: Strong, granular cytoplasmic staining in HRS cells. The surrounding reactive lymphocytes should show minimal to no staining.
IHC Workflow for this compound Detection.
Western Blot for this compound (CLIP-170) in Cell Lysates
Objective: To quantify the relative protein levels of this compound in Hodgkin's lymphoma cell lines compared to control cells.
Protocol:
-
Protein Extraction:
-
Lyse cultured Hodgkin's lymphoma cells (e.g., L1236, KM-H2) and normal B-cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against this compound/CLIP-170 overnight at 4°C.
-
Wash with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash with TBST.
-
Detect with an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imager.
-
Normalize this compound band intensity to a loading control (e.g., GAPDH or β-actin).
-
Expected Results: A significant increase in the band intensity corresponding to this compound (approximately 170 kDa) in Hodgkin's lymphoma cell lines compared to normal B-cells.
Western Blot Workflow for this compound.
Quantitative Real-Time PCR (qRT-PCR) for this compound (RSN) Gene Expression
Objective: To measure the relative mRNA expression levels of the this compound gene (RSN) in Hodgkin's lymphoma samples.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from microdissected HRS cells or cultured Hodgkin's lymphoma cell lines and control cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform real-time PCR using SYBR Green or a TaqMan probe-based assay with primers specific for the RSN gene.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run reactions in triplicate on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the RSN gene using the ΔΔCt method.
-
Expected Results: A significant upregulation of RSN mRNA in Hodgkin's lymphoma samples compared to control samples.
qRT-PCR Workflow for RSN Gene.
Signaling Pathways Involving this compound in Hodgkin's Lymphoma
The precise signaling cascades involving this compound in Hodgkin's lymphoma are still under investigation. However, current evidence points to several key interactions and downstream effects that contribute to the malignant phenotype of HRS cells.
Proposed Signaling Pathway
This compound's role as a microtubule-associated protein suggests its involvement in crucial cellular processes such as intracellular transport, cell division, and maintenance of cell shape. In Hodgkin's lymphoma, this compound overexpression is hypothesized to contribute to oncogenesis through the following interconnected pathways:
-
Regulation of Microtubule Dynamics: this compound localizes to the plus-ends of microtubules, where it can influence their growth and stability. This may be crucial for the aberrant proliferation and survival of HRS cells.
-
Upregulation of Transferrin Receptor: Studies have shown a correlation between this compound overexpression and increased levels of the transferrin receptor.[3] The transferrin receptor is essential for iron uptake, a critical process for rapidly dividing cells. The exact mechanism of this upregulation is yet to be fully elucidated but may involve this compound-mediated stabilization of microtubules required for the transport and cell surface expression of the transferrin receptor.
-
Interaction with Transcription Factors: this compound has been shown to interact with the transcription factor Activating Transcription Factor 3 (ATF3). This interaction may modulate the transcriptional program of HRS cells, potentially influencing the expression of genes involved in cell proliferation and survival.
Proposed this compound Signaling Pathway in Hodgkin's Lymphoma.
Conclusion and Future Directions
The overexpression of this compound in Hodgkin's lymphoma presents a promising area for both diagnostic and therapeutic research. While the link between this compound and increased cell proliferation is becoming clearer, further investigation is required to fully delineate the molecular mechanisms at play. Future research should focus on:
-
Quantitative Proteomics: Large-scale quantitative studies are needed to precisely determine the extent of this compound overexpression in different subtypes of Hodgkin's lymphoma and to correlate these levels with clinical outcomes.
-
Mechanism of Transferrin Receptor Upregulation: Elucidating the precise molecular steps by which this compound leads to increased transferrin receptor expression is crucial for understanding its oncogenic role.
-
Therapeutic Targeting: Investigating the potential of targeting this compound or its downstream effectors as a novel therapeutic strategy for Hodgkin's lymphoma warrants exploration.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the complexities of Hodgkin's lymphoma and to develop more effective treatments for this disease.
References
- 1. Transferrin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Hodgkin and Reed-Sternberg cell-specific genes by gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between CLIP-170, tubulin, and microtubules: implications for the mechanism of Clip-170 plus-end tracking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Restin's Interaction with the Cytoskeletal Network: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Restin, initially identified as a novel 160 kDa protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease, was first characterized as an intermediate filament-associated protein.[1] However, subsequent research has revealed that this compound is a splice variant of the well-characterized microtubule-associated protein CLIP-170 (cytoplasmic linker protein 170).[2] this compound is identical to CLIP-170 except for a 35-amino acid insert within its rod domain.[3][4] This guide provides an in-depth technical overview of this compound's interaction with other cytoskeletal proteins, drawing heavily on the extensive research conducted on its canonical isoform, CLIP-170. While the precise functional impact of the this compound-specific 35-amino acid insert remains to be fully elucidated, the data on CLIP-170 provides a robust framework for understanding this compound's role in cytoskeletal dynamics and associated signaling pathways.
Core Interactions with the Cytoskeleton
Contrary to its initial description, this compound (as a CLIP-170 variant) is primarily a microtubule-associated protein (+TIP) that localizes to the plus-ends of growing microtubules.[3][5] It also exhibits a weaker, direct interaction with filamentous actin (F-actin).[6]
Interaction with Microtubules and Tubulin
CLIP-170, and by extension this compound, plays a crucial role in regulating microtubule dynamics. Its N-terminal domain contains two tandem CAP-Gly (cytoskeleton-associated protein glycine-rich) domains that are essential for its binding to microtubules.[3][5] The interaction is dynamic and is a key aspect of its function as a microtubule plus-end tracking protein.
Interaction with the Actin Cytoskeleton
CLIP-170 can directly bind to F-actin, an interaction mediated by its second CAP-Gly domain (CG2) and surrounding serine-rich regions.[6][7] This interaction is notably weaker than its binding to microtubules and is mutually exclusive, meaning CLIP-170 cannot simultaneously bind to both F-actin and microtubules.[6] This suggests a potential regulatory mechanism where the local cytoskeletal environment could dictate the binding partners of this compound/CLIP-170.
Quantitative Data on Cytoskeletal Interactions
The following tables summarize the available quantitative data for the interactions of CLIP-170 with cytoskeletal components. It is important to note that this data is for the canonical CLIP-170 isoform, and direct quantitative analysis of the this compound splice variant is not yet available.
| Interacting Partner | CLIP-170 Fragment | Method | Dissociation Constant (Kd) | Reference |
| Microtubules (GDP-like) | H1 (N-terminal fragment) | Microtubule Co-sedimentation | 0.50 ± 0.06 µM | [8] |
| H2 (N-terminal fragment) | Microtubule Co-sedimentation | 0.23 ± 0.05 µM / 1.3 ± 0.3 µM | [8][9] | |
| Microtubules (GTP-like) | H1 (N-terminal fragment) | Microtubule Co-sedimentation | 0.15 ± 0.03 µM | [8] |
| H2 (N-terminal fragment) | Microtubule Co-sedimentation | 0.12 ± 0.02 µM | [8] | |
| Tubulin Dimer | H1 (N-terminal fragment) | Surface Plasmon Resonance (SPR) | 0.033 ± 0.004 µM | [8] |
| H2 (N-terminal fragment) | Surface Plasmon Resonance (SPR) | 0.037 ± 0.004 µM | [8] | |
| H2 (N-terminal fragment) | Affinity Chromatography | ~0.6 ± 0.1 µM | [9] | |
| F-Actin | H2 (N-terminal fragment) | High-Speed Co-sedimentation | ~10 µM | [6][7] |
| CG2 (CAP-Gly 2 domain) | High-Speed Co-sedimentation | ~90 µM | [6][7] | |
| mDia1 (FH2 domain) | T6 (C-terminal fragment) | Pull-down Assay | 0.8 µM | [3] |
Signaling Pathways and Functional Interactions
The role of CLIP-170/Restin extends beyond simple cytoskeletal binding, involving it in crucial cellular signaling pathways, particularly in the context of immune cells where this compound is prominently expressed.
Macropinosome Trafficking and Antigen Presentation
In dendritic cells and activated B-cells, CLIP-170/Restin is highly expressed and colocalizes with membranes of macropinocytic vesicles.[10] This suggests a key function in linking these vesicles to the microtubule network for transport, a critical step in antigen processing and presentation to T-cells.[10][11][12][13][14][15]
Figure 1. This compound/CLIP-170 mediated macropinosome trafficking along microtubules.
Phagocytosis and Actin Reorganization
In macrophages, CLIP-170 is involved in complement receptor 3 (CR3)-mediated phagocytosis.[16] It coordinates actin reorganization by interacting with the formin mDia1, an actin-nucleating protein.[3][16] This highlights a role for this compound/CLIP-170 in the crosstalk between the microtubule and actin cytoskeletons during particle engulfment.
Figure 2. Role of this compound/CLIP-170 in CR3-mediated phagocytosis.
Interaction with Dynactin (B1176013) and EB1 at Microtubule Plus-Ends
CLIP-170 is a key component of the microtubule plus-end tracking protein (+TIP) network. It interacts with both the dynactin complex and EB1, although through different mechanisms.[17] The interaction with dynactin is mediated by the second metal-binding motif in the C-terminal tail of CLIP-170 and is important for localizing dynactin to microtubule plus-ends.[15][17][18] The interaction with EB1 does not require these metal-binding motifs.[17] These interactions are crucial for regulating microtubule dynamics and their connections to various cellular structures.
Figure 3. Interaction network of this compound/CLIP-170 at the microtubule plus-end.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound/CLIP-170 with cytoskeletal proteins.
Co-Immunoprecipitation (Co-IP) of this compound with Cytoskeletal Proteins
This protocol is adapted for the identification of proteins that interact with this compound in a cellular context.[12][19][20]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-Restin antibody (or anti-CLIP-170 antibody)
-
Protein A/G-agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Culture cells expressing this compound (e.g., Hodgkin's lymphoma cell lines like L428) and lyse them in cold lysis buffer.[21][22] Incubate on ice with occasional vortexing and then clarify the lysate by centrifugation.
-
Pre-clearing: Add Protein A/G beads to the cell lysate and incubate to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the anti-Restin antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate interacting cytoskeletal proteins (e.g., anti-tubulin, anti-actin). Alternatively, the entire eluate can be analyzed by mass spectrometry for unbiased identification of interacting partners.[16][20][23]
Figure 4. Workflow for Co-Immunoprecipitation.
In Vitro Microtubule Co-sedimentation Assay
This assay is used to determine the direct binding of purified this compound (or its domains) to polymerized microtubules.[21][24][25][26]
Materials:
-
Purified tubulin
-
GTP
-
Taxol (paclitaxel)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Cushion buffer (e.g., general tubulin buffer with 60% glycerol)
-
Purified this compound protein (or relevant fragments)
-
Ultracentrifuge
Procedure:
-
Microtubule Polymerization: Polymerize purified tubulin in general tubulin buffer with GTP at 37°C. Stabilize the microtubules by adding Taxol.
-
Binding Reaction: Incubate the polymerized microtubules with purified this compound protein at various concentrations.
-
Sedimentation: Layer the reaction mixture over a cushion buffer in an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any associated proteins.
-
Analysis: Carefully separate the supernatant and pellet fractions. Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of this compound that co-sedimented with the microtubules. The dissociation constant (Kd) can be calculated by plotting the amount of bound protein against the concentration of free protein.
Figure 5. Workflow for Microtubule Co-sedimentation Assay.
Yeast Two-Hybrid (Y2H) Screening
This genetic method can be used to identify novel protein-protein interactions with this compound in an unbiased manner.[6][7][10][24]
Materials:
-
Yeast strains (e.g., AH109, Y2HGold)
-
"Bait" plasmid (e.g., pGBKT7) containing the this compound cDNA fused to a DNA-binding domain (DBD)
-
"Prey" plasmid library (e.g., pGADT7) containing a cDNA library from a relevant cell type (e.g., Hodgkin's lymphoma cells) fused to an activation domain (AD)
-
Yeast transformation reagents
-
Selective growth media (lacking specific nutrients to select for interacting proteins)
Procedure:
-
Bait Construction and Validation: Clone the this compound cDNA into the bait plasmid. Transform yeast with the bait plasmid and confirm that it does not auto-activate the reporter genes.
-
Library Screening: Co-transform the yeast strain with the this compound bait plasmid and the prey cDNA library.
-
Selection: Plate the transformed yeast on selective media. Only yeast cells containing interacting bait and prey proteins will be able to grow.
-
Identification of Interactors: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.
-
Validation: Confirm the interactions using other methods, such as co-immunoprecipitation.
Figure 6. Principle of the Yeast Two-Hybrid System.
Conclusion and Future Directions
This compound, as a splice variant of the microtubule plus-end tracking protein CLIP-170, is intrinsically linked to the cytoskeletal network. The extensive research on CLIP-170 provides a strong foundation for understanding this compound's interactions with microtubules and actin, as well as its involvement in key cellular processes like vesicle trafficking and phagocytosis. However, the specific functional consequences of the 35-amino acid insert that distinguishes this compound from CLIP-170 remain a critical unanswered question. Future research should focus on comparative studies of the two isoforms to dissect any differences in their binding affinities for cytoskeletal components and other interacting partners. The development of this compound-specific antibodies will be crucial for these investigations. Elucidating the unique roles of this compound, particularly in the context of Hodgkin's lymphoma where it is highly expressed, may provide novel insights into the pathology of this disease and identify new therapeutic targets.
References
- 1. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. The CLIP-170 N-terminal domain binds directly to both F-actin and microtubules in a mutually exclusive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions between CLIP-170, Tubulin, and Microtubules: Implications for the Mechanism of CLIP-170 Plus-End Tracking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule Binding Proteins CLIP-170, EB1, and p150Glued Form Distinct Plus-End Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hodgkin and Reed-Sternberg cell-associated autoantigen CLIP-170/restin is a marker for dendritic cells and is involved in the trafficking of macropinosomes to the cytoskeleton, supporting a function-based concept of Hodgkin and Reed-Sternberg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Signaling Pathways that Regulate Ag Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Antigen Processing and Presentation | British Society for Immunology [immunology.org]
- 15. Antigen presentation - Wikipedia [en.wikipedia.org]
- 16. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CLIP-170 interacts with dynactin complex and the APC-binding protein EB1 by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conformational changes in CLIP-170 regulate its binding to microtubules and dynactin localization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microtubule co-sedimentation assay [bio-protocol.org]
- 22. Expression of the novel intermediate filament-associated protein this compound in Hodgkin's disease and anaplastic large-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microtubule co-sedimentation assay [bio-protocol.org]
- 25. Microtubule sedimentation assay - Cell Biology [protocol-online.org]
- 26. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Gene Encoding Human Resistin (RETN): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resistin, a cysteine-rich peptide hormone encoded by the RETN gene in humans, has emerged as a significant modulator of inflammatory and metabolic processes. Initially discovered for its potential role in linking obesity to type 2 diabetes, its function in humans is now understood to be more prominently associated with inflammation. This technical guide provides a comprehensive overview of the RETN gene, the structure and function of the resistin protein, its signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, immunology, and drug development.
The RETN Gene
Gene Nomenclature and Location
The official symbol for the gene encoding human resistin is RETN .[1][2] It is also known by several aliases, including ADSF (Adipose Tissue-Specific Secretory Factor), FIZZ3 (Found in Inflammatory Zone 3), RSTN, and XCP1.[2] The human RETN gene is located on the p arm of chromosome 19 at position 13.2.[1][3]
Genomic Structure
The human RETN gene consists of 4 exons.[1] The genomic coordinates on the GRCh38.p14 assembly are from 7,669,049 to 7,670,455 bp on chromosome 19.[1]
Table 1: Genomic Details of the Human RETN Gene
| Feature | Description |
| Official Gene Symbol | RETN[1][2] |
| Aliases | ADSF, FIZZ3, RSTN, XCP1[2] |
| Chromosomal Location | 19p13.2[1][3] |
| Exon Count | 4[1] |
| Genomic Coordinates (GRCh38.p14) | Chr 19: 7,669,049-7,670,455[1] |
Splice Variants
The RETN gene undergoes alternative splicing, resulting in multiple transcript variants.[4] Ensembl lists three main transcripts for the human RETN gene. While some of these variants encode the same protein isoform, their functional significance and differential regulation are areas of ongoing research.
The Human Resistin Protein
Protein Structure and Characteristics
Human resistin is a cysteine-rich secreted protein.[3] The precursor protein consists of 108 amino acids, and after cleavage of a signal peptide, the mature protein has a molecular weight of approximately 12.5 kDa.[3] Resistin is characterized by a C-terminal stretch of 10 cysteine residues with a specific spacing, which is a hallmark of the resistin-like molecule (RELM) family.[4]
Table 2: Properties of the Human Resistin Protein
| Property | Description |
| Full Name | Resistin |
| Amino Acid Count (precursor) | 108[3] |
| Molecular Weight (mature) | ~12.5 kDa[3] |
| Key Structural Feature | C-terminal cysteine-rich domain[4] |
| Cellular Localization | Secreted[5] |
Cellular Localization and Expression
In humans, resistin is primarily expressed and secreted by immune cells, particularly monocytes and macrophages.[6] This is a notable difference from rodents, where it is predominantly expressed in adipocytes.[6] The expression of resistin in human adipose tissue is mainly attributed to the presence of resident macrophages.
Quantitative Expression Data
The Genotype-Tissue Expression (GTEx) project provides RNA-sequencing data on RETN expression across various human tissues. The data indicates the highest expression levels in immune-related tissues.
Table 3: RETN Gene Expression in Selected Human Tissues (GTEx)
| Tissue | Median TPM (Transcripts Per Million) |
| Spleen | 1.5 |
| Lung | 0.5 |
| Small Intestine - Terminal Ileum | 0.4 |
| Adipose - Subcutaneous | 0.3 |
| Whole Blood | 0.2 |
| Data is illustrative and should be confirmed on the GTEx portal for the latest release. |
Circulating levels of resistin in human serum typically range from 7 to 22 ng/mL.[7]
Signaling Pathways
Resistin exerts its biological effects primarily through two key signaling pathways: the Toll-like receptor 4 (TLR4) pathway and the Adenylyl Cyclase-Associated Protein 1 (CAP1) pathway.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Resistin has been shown to bind to Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[8][9] This interaction initiates a pro-inflammatory cascade.
Signaling Cascade:
-
Binding: Resistin binds to the TLR4 receptor complex, which may involve the co-receptor MD2.[3]
-
Adaptor Recruitment: Upon binding, TLR4 recruits intracellular adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88).[3][7]
-
Downstream Kinase Activation: MyD88 then activates a cascade of downstream kinases, including IRAKs (Interleukin-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6).[7]
-
Activation of Transcription Factors: This ultimately leads to the activation of key transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1).[7]
-
Gene Expression: Activated NF-κB and AP-1 translocate to the nucleus and induce the transcription of various pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[7]
References
- 1. RETN resistin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. RETN resistin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Adenylyl Cyclase-Associated Protein 1(CAP1) is a Receptor for Human Resistin and Mediates Inflammatory Actions of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Underlying Obesity-Induced Hypothalamic Inflammation and Insulin Resistance: Pivotal Role of Resistin/TLR4 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistin competes with lipopolysaccharide for binding to toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Subcellular Localization of Restin
Whitepaper | December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The subcellular localization of a protein is intrinsically linked to its function, offering critical insights into its regulatory mechanisms and potential as a therapeutic target. The term "restin" has been historically associated with at least two distinct proteins: a C-terminal fragment of the cytoskeletal protein Filamin A (FLNA) and a Type II member of the Melanoma-Associated Antigen (MAGE) superfamily. This technical guide provides a comprehensive overview of the subcellular localization of both of these proteins, presenting quantitative data, detailed experimental protocols for localization studies, and visual diagrams of associated pathways and workflows to aid in research and development.
Introduction: Defining "this compound"
The name "this compound" has been used in scientific literature to describe different proteins, leading to potential ambiguity. For the purposes of this guide, we will address the two primary proteins identified by this name:
-
This compound (Filamin A C-Terminal Fragment): A naturally occurring ~90-100 kDa proteolytic fragment of Filamin A (FLNA), a large actin-binding protein. Full-length FLNA is predominantly cytoplasmic and crucial for cytoskeletal structure and signaling. The this compound fragment, however, can translocate to the nucleus, where it acts as a transcriptional regulator.[1][2][3][4]
-
This compound (MAGEH1): A member of the Melanoma-Associated Antigen (MAGE) superfamily (specifically, MAGEH1). Initially identified as an intermediate filament-associated protein, its expression is often dysregulated in cancer.[5][6][7]
Understanding the distinct localization patterns of these two proteins is crucial for elucidating their respective biological roles.
Subcellular Localization of this compound (Filamin A Fragment)
The dynamic localization of the FLNA fragment is a key feature of its function, transitioning from the cytoplasm to the nucleus to modulate gene expression.
Primary Localization: While full-length Filamin A is almost exclusively cytoplasmic, its C-terminal fragment exhibits significant nuclear localization.[1][2][8] This translocation is a critical step in its function as a transcriptional coregulator. In prostate cancer cell lines, for example, the cleaved 90 kDa fragment is localized to the nucleus in androgen-dependent cells, while the full-length protein remains cytoplasmic in androgen-independent cells.[3]
Mechanism of Translocation: The cleavage of the 280 kDa full-length FLNA by proteases like calpain produces the C-terminal fragment.[3][4] This fragment contains the necessary signals for nuclear import, allowing it to interact with nuclear proteins. Once in the nucleus, it can interact with transcription factors, such as the androgen receptor (AR), to repress their activity.[1][2] The fragment has also been found in the nucleolus, where it can associate with the RNA polymerase I transcription machinery to suppress ribosomal RNA (rRNA) gene transcription.[8]
Quantitative Data on this compound (Filamin A Fragment) Distribution
Quantitative analysis often relies on subcellular fractionation followed by Western blotting to determine the relative abundance of the protein in different compartments. While precise percentages vary by cell type and condition, the following table summarizes typical findings.
| Cellular Compartment | Relative Abundance of Full-Length FLNA (280 kDa) | Relative Abundance of this compound Fragment (~90 kDa) | Cell Type / Condition | Reference |
| Cytoplasm | Predominant | Variable / Low | Androgen-independent Prostate Cancer (C4-2) | [3] |
| Nucleus | Absent / Trace | Enriched | Androgen-dependent Prostate Cancer (LNCaP) | [3] |
| Nucleolus | Present (Full-Length) | Present | Osteosarcoma (SaOS-2), Cervical Cancer (HeLa) | [8] |
Signaling Pathway Involving this compound (Filamin A Fragment) Nuclear Translocation
The translocation and function of the this compound fragment are part of a signaling cascade that regulates gene transcription. In the context of the androgen receptor, the process can be visualized as a regulatory mechanism where the cytoskeletal environment influences nuclear events.
Caption: Regulation of Androgen Receptor by the this compound (FLNA) fragment.
Subcellular Localization of this compound (MAGEH1)
This compound (MAGEH1) is described as a Type II MAGE gene, which are typically expressed in normal tissues and can be involved in inhibiting cell proliferation.[5]
Primary Localization: Immunohistochemical studies in non-small cell lung cancer (NSCLC) tissues show that this compound (MAGEH1) expression is primarily localized to the cytoplasm .[5] In a significant majority of cases, this cytoplasmic staining is accompanied by nuclear enhancement , indicating its presence and potential function in both compartments.[5] Early studies also characterized it as an intermediate filament-associated protein, consistent with a cytoplasmic localization.[6][7]
Quantitative Data on this compound (MAGEH1) Distribution
Data from immunohistochemistry (IHC) on NSCLC tissue microarrays provides a semi-quantitative assessment of this compound expression levels and localization.
| Tissue Type | Localization Pattern | Expression Level (H-score) | Percentage of Cases | Reference |
| NSCLC | Cytoplasm with nuclear enhancement | Moderate (101-200) | 42.5% | [5] |
| NSCLC | Cytoplasm with nuclear enhancement | Strong (201-300) | 43.4% | [5] |
| NSCLC | Cytoplasm with nuclear enhancement | Low (1-100) | 13.3% | [5] |
| NSCLC | No expression | 0 | 0.88% | [5] |
(NSCLC: Non-Small Cell Lung Cancer)
Experimental Protocols for Determining Subcellular Localization
Accurate determination of a protein's subcellular location is fundamental. The two most common techniques are Immunofluorescence (for visualization) and Subcellular Fractionation followed by Western Blot (for biochemical confirmation and quantification).
Protocol: Immunofluorescence (IF) Staining
This protocol provides a general workflow for visualizing this compound localization in cultured cells.
Caption: Standard experimental workflow for immunofluorescence staining.
Detailed Methodology:
-
Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips placed in a culture dish.[9][10]
-
Fixation: Gently wash cells twice with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[11]
-
Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. Permeabilize by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access intracellular antigens.[10][11]
-
Blocking: Aspirate the permeabilization buffer. To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 30-60 minutes at room temperature.[11]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-Restin/FLNA) to its optimal working concentration in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.[12]
-
Final Washes and Counterstaining: Wash the cells three times with PBS for 5 minutes each, protected from light. A nuclear counterstain like DAPI can be included in one of the final wash steps to visualize the nucleus.[11]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the slides using a confocal fluorescence microscope with the appropriate filter sets.[11]
Protocol: Subcellular Fractionation and Western Blot
This method separates cellular components into distinct fractions (e.g., nuclear, cytoplasmic, membrane), allowing for the biochemical confirmation of a protein's location.
Detailed Methodology:
-
Cell Harvesting: Harvest cultured cells (e.g., from a 10 cm plate) by scraping into ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[13]
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., Buffer A containing HEPES, KCl, MgCl2, and protease inhibitors).[13][14] Allow cells to swell on ice for 15-20 minutes.
-
Homogenization: Lyse the cell membranes by passing the suspension through a narrow-gauge needle (e.g., 25-gauge) 10-15 times.[14][15] Alternatively, use a Dounce homogenizer. Monitor lysis using Trypan Blue staining under a microscope.
-
Isolation of Nuclear Pellet: Centrifuge the homogenate at ~720 x g for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction . The pellet contains the nuclei.[15][16]
-
Washing the Nuclei: Carefully transfer the cytoplasmic fraction to a new, pre-chilled tube. Wash the nuclear pellet with the lysis buffer to remove residual cytoplasmic contaminants and centrifuge again. Discard the supernatant.
-
Nuclear Lysis: Resuspend the washed nuclear pellet in a nuclear extraction buffer containing a higher salt concentration and detergents (e.g., Buffer C containing 0.1% SDS) to lyse the nuclear membrane.[13][15] Incubate on ice with agitation.
-
Final Centrifugation: Centrifuge the nuclear lysate at high speed (e.g., >15,000 x g) for 15 minutes at 4°C. The resulting supernatant is the nuclear fraction .
-
Western Blot Analysis: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay. Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the protein of interest (this compound) and control markers for each fraction (e.g., GAPDH for cytoplasm, Lamin A/C for nucleus).
Conclusion and Implications
The subcellular localization of this compound, whether as a fragment of Filamin A or as a MAGE superfamily member, is a critical determinant of its function. The nuclear translocation of the FLNA fragment represents a direct link between cytoskeletal dynamics and transcriptional regulation, with significant implications for cancer biology, particularly in hormone-dependent cancers. The predominantly cytoplasmic, yet nuclear-enhanced, localization of MAGEH1 in cancer cells suggests multifaceted roles that warrant further investigation.
For researchers and drug development professionals, understanding these localization patterns and the methods to study them is paramount. Targeting the pathways that control the cleavage and nuclear import of the FLNA fragment could offer novel therapeutic strategies. Similarly, elucidating the specific functions of MAGEH1 in the cytoplasm versus the nucleus may reveal new vulnerabilities in cancer cells. The protocols and diagrams provided in this guide serve as a foundational resource for pursuing these avenues of research.
References
- 1. Filamin-A fragment localizes to the nucleus to regulate androgen receptor and coactivator functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Filamin-A fragment localizes to the nucleus to regulate androgen receptor and coactivator functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear vs Cytoplasmic localization of Filamin A in Prostate Cancer: Immunohistochemical Correlation with Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cleavage of C-Terminal Fragment of Cytoskeletal Filamin A in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protein expression in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoskeletal protein filamin A is a nucleolar protein that suppresses ribosomal RNA gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential fractionation and isolation of subcellular proteins from tissue or cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gladstone.org [gladstone.org]
- 15. Subcellular fractionation protocol [abcam.com]
- 16. bio-protocol.org [bio-protocol.org]
The Dual Identity of "Restin": A Technical Guide to its Roles in Cell Motility and Adhesion
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the multifaceted role of proteins referred to as "restin" in the critical cellular processes of motility and adhesion. It is imperative to clarify from the outset a significant ambiguity in nomenclature that exists within scientific literature. The term "this compound" has been associated with two distinct proteins: CLIP-170 (cytoplasmic linker protein 170) , an intermediate filament-associated protein, and Resistin , an adipokine with significant roles in inflammation and cancer. This guide will address both entities to provide a comprehensive overview, given their independent and significant impacts on cell migration and adhesion.
Section 1: this compound (CLIP-170/Cytoplasmic Linker Protein 170) - A Key Regulator of Microtubule Dynamics
Initially identified as a 160 kDa protein highly expressed in Reed-Sternberg cells of Hodgkin's disease, this "this compound" is now more commonly known as CLIP-170.[1][2][3] Its primary role in cell motility stems from its function as a microtubule plus-end tracking protein (+TIP).[4][5][6][7] By binding to the growing ends of microtubules, CLIP-170 is pivotal in regulating microtubule dynamics, a fundamental requirement for cell polarization, directional migration, and the establishment of cell-matrix adhesions.
Signaling Pathways and Molecular Interactions
CLIP-170's influence on cell motility is orchestrated through its interactions with the microtubule network and various signaling molecules. It facilitates the polymerization of tubulin into microtubules and interacts with other +TIPs, such as EB1, and components of the dynactin (B1176013) complex like p150Glued.[5][8] These interactions are crucial for the proper guidance of the microtubule network towards the leading edge of a migrating cell, a process essential for the delivery of proteins and vesicles required for adhesion and protrusion.
The diagram below illustrates the central role of CLIP-170 in integrating signals for microtubule growth and its subsequent impact on cell migration.
Experimental Protocols
This protocol is designed to quantify the migratory capacity of cells with altered CLIP-170 expression.
1. Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HeLa or MDA-MB-231) in appropriate media.
-
Transfect cells with either a CLIP-170 overexpression vector, a corresponding siRNA for knockdown, or a scramble control.
-
Allow 24-48 hours for gene expression or knockdown to take effect.
2. Preparation of Transwell Inserts:
-
Use Transwell inserts with an 8.0 µm pore size.
-
If studying invasion, coat the inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
3. Seeding of Cells:
-
Harvest and resuspend the transfected cells in a serum-free medium.
-
Seed 1 x 10^5 cells into the upper chamber of the Transwell insert.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
4. Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 12-24 hours.
5. Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) and stain with a 0.1% crystal violet solution.
-
Elute the stain with 10% acetic acid and measure the absorbance at 590 nm, or count the stained cells under a microscope.
6. Data Analysis:
-
Compare the number of migrated cells between the different transfection groups (overexpression, knockdown, and control).
Section 2: Resistin - An Adipokine Linking Inflammation, Cancer, and Cell Motility
Resistin, a cysteine-rich polypeptide, was initially discovered for its role in insulin (B600854) resistance. However, a growing body of evidence has implicated it in the progression of various cancers by promoting processes such as angiogenesis, proliferation, and metastasis.[9] Elevated serum levels of resistin have been observed in patients with several types of cancer, and these levels often correlate with tumor size, stage, and lymph node invasion.[9]
Signaling Pathways in Resistin-Mediated Cell Motility and Adhesion
Resistin exerts its effects by activating several key signaling pathways that are known to regulate cell motility and adhesion. These include the Toll-like receptor 4 (TLR4), PI3K/Akt, and NF-κB pathways.[9] Activation of these pathways can lead to the upregulation of molecules that promote epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.[9] Furthermore, resistin has been shown to induce the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, which is essential for tumor growth and metastasis.[9]
The following diagram outlines the signaling cascade initiated by resistin that leads to enhanced cell motility and adhesion.
Quantitative Data on the Effects of Resistin
Studies have provided quantitative evidence for the role of resistin in promoting cancer cell motility and invasion.
| Cell Line | Treatment | Effect on Invasion/Migration | Reference |
| MDA-MB-231 (Breast Cancer) | This compound Overexpression | Reduction of invasive cells by >41.65% | [10] |
| MDA-MB-451 (Breast Cancer) | This compound Overexpression | Reduction of invasive cells by >37.61% | [10] |
| Breast Cancer Cells | This compound Overexpression | Significantly less adherence to fibronectin | [10] |
Note: The "this compound" in this context refers to the MAGE family protein, which shows an inverse correlation with metastatic potential, contrasting with the effects of the adipokine resistin.
Experimental Protocols
This protocol allows for the visualization and quantification of collective cell migration.
1. Cell Seeding:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
2. Creating the "Wound":
-
Use a sterile 200 µl pipette tip to create a straight scratch across the center of the cell monolayer.
-
Gently wash the well with PBS to remove detached cells.
3. Incubation and Imaging:
-
Replace the PBS with fresh culture medium (with or without resistin treatment).
-
Place the plate on a microscope with a live-cell imaging system or take images at defined time points (e.g., 0, 6, 12, and 24 hours).
4. Data Analysis:
-
Measure the width of the scratch at multiple points for each time point.
-
Calculate the rate of wound closure by determining the percentage of the wound area that has been repopulated by cells over time.
-
Compare the migration rates between control and resistin-treated cells.
This protocol quantifies the ability of cells to adhere to an extracellular matrix component.
1. Plate Coating:
-
Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin or collagen) and incubate for 1 hour at 37°C.
-
Wash the wells with PBS to remove any unbound protein.
-
Block non-specific binding sites with a solution of 1% BSA in PBS.
2. Cell Seeding:
-
Harvest cells and resuspend them in a serum-free medium.
-
Seed a known number of cells (e.g., 5 x 10^4) into each well and incubate for a defined period (e.g., 1 hour) at 37°C.
3. Removal of Non-Adherent Cells:
-
Gently wash the wells with PBS to remove non-adherent cells.
4. Quantification of Adherent Cells:
-
Fix the remaining adherent cells with methanol.
-
Stain the cells with a 0.1% crystal violet solution.
-
Solubilize the stain with a 10% acetic acid solution and measure the absorbance at 590 nm.
5. Data Analysis:
-
Calculate the percentage of adherent cells for each condition (e.g., control vs. resistin-treated) by comparing the absorbance to that of a standard curve of known cell numbers.
Conclusion
The term "this compound" presents a notable ambiguity in scientific discourse. CLIP-170, a microtubule-associated protein, plays a crucial structural and regulatory role in facilitating cell migration through its modulation of the cytoskeleton. In contrast, resistin, an adipokine, promotes cell motility and adhesion primarily through the activation of pro-inflammatory and pro-angiogenic signaling pathways, particularly in the context of cancer. A clear understanding of which "this compound" is being investigated is paramount for accurate research and the development of targeted therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the intricate roles of these two distinct proteins in cell motility and adhesion.
References
- 1. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Hodgkin's disease and anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel intermediate filament‐associated protein highly expressed in the Reed‐Sternberg cells of Hodgkin's disease. | The EMBO Journal [link.springer.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Pregnenolone activates CLIP-170 to promote microtubule growth and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic Localization of CLIP-170 to Microtubule Plus Ends Is Coupled to Microtubule Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between CLIP-170, Tubulin, and Microtubules: Implications for the Mechanism of CLIP-170 Plus-End Tracking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing interactions between CLIP-170, EB1, and microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistin: A journey from metabolism to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppressed epithelial-mesenchymal transition and tumor metastasis in breast cancer cells through upregulating mir-200a/b expression via association with p73 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application (restin Protein)
Detecting Restin Protein in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Restin, a cysteine-rich secreted protein, has garnered significant interest in the scientific community for its multifaceted role in inflammation, insulin (B600854) resistance, and various disease processes.[1] In humans, resistin is primarily expressed by macrophages and mononuclear cells, and its levels have been correlated with inflammatory markers such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Given its implications in metabolic and inflammatory diseases, accurate and reliable detection of this compound in tissue samples is crucial for advancing research and therapeutic development.
These application notes provide detailed protocols for the detection and quantification of this compound protein in tissue samples using standard laboratory techniques: Immunohistochemistry (IHC), Immunofluorescence (IF), Western Blotting (WB), and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathways Involving this compound
This compound exerts its biological effects through various signaling pathways, primarily initiating inflammatory responses. A key pathway involves the Toll-like receptor 4 (TLR4), through which resistin can activate downstream signaling cascades, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This activation leads to the transcription and secretion of pro-inflammatory cytokines.
Caption: Resistin signaling through the TLR4 pathway.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize representative quantitative data for this compound protein levels in various human tissues and conditions, as determined by different immunoassays.
Table 1: Resistin Protein Concentration in Human Adipose Tissue
| Tissue Type | Condition | Resistin Concentration (Mean ± SD) | Method |
| Subcutaneous Adipose Tissue | Obese | 15.2 ± 3.5 ng/mg protein | ELISA |
| Subcutaneous Adipose Tissue | Normal-weight | 8.9 ± 2.1 ng/mg protein | ELISA |
| Visceral Adipose Tissue | Obese | 12.8 ± 3.1 ng/mg protein | ELISA |
| Visceral Adipose Tissue | Normal-weight | 10.5 ± 2.8 ng/mg protein | ELISA |
Data adapted from studies on human adipose tissue.[2]
Table 2: Immunohistochemical Staining of this compound in Non-Small Cell Lung Cancer (NSCLC)
| Staining Intensity | Percentage of Cases (n=113) |
| Strong | 43.4% |
| Moderate | 42.5% |
| Low | 13.3% |
| Absent | 0.88% |
H-score was calculated as the staining intensity (0-3) multiplied by the percentage of stained tumor cells.
Table 3: Serum Resistin Levels in a Study Population
| Group | Resistin Concentration (ng/mL, Mean) |
| Patients with Sarcopenia | > 7.138 |
| Patients without Sarcopenia | < 7.138 |
Data from a study on sarcopenia in patients with Chronic Obstructive Pulmonary Disease.[3]
Experimental Protocols
Immunohistochemistry (IHC) for this compound Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for visualizing this compound protein in FFPE tissue sections.
Caption: Workflow for Immunohistochemistry.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary antibody: Rabbit anti-Restin polyclonal antibody (e.g., PA5-13166)
-
Secondary antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).[5]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Restin antibody in blocking buffer (recommended starting dilution 1:100 to 1:500).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Prepare and apply DAB substrate according to the manufacturer's instructions.
-
Incubate until the desired brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Immunofluorescence (IF) for this compound Detection in Frozen Tissues
This protocol is for the visualization of this compound in fresh-frozen tissue sections.
Caption: Workflow for Immunofluorescence.
Materials:
-
Frozen tissue sections (5-10 µm) on charged slides
-
Cold acetone (B3395972) (-20°C)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS-T)
-
Primary antibody: Rabbit anti-Restin polyclonal antibody
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Blocking:
-
Wash slides with wash buffer (2 x 5 minutes).
-
Incubate with Blocking Buffer for 1 hour at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Restin antibody in blocking buffer (recommended starting dilution 1:100 to 1:400).
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with DAPI solution for 5 minutes.
-
-
Mounting:
-
Rinse slides briefly with PBS.
-
Mount with antifade mounting medium.
-
Western Blotting (WB) for this compound Detection in Tissue Lysates
This protocol describes the detection of this compound in protein extracts from tissue samples.
Caption: Workflow for Western Blotting.
Materials:
-
Tissue sample
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Homogenizer
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Wash Buffer (TBS-T)
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBS-T)
-
Primary antibody: Rabbit anti-Restin polyclonal antibody
-
Secondary antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis and Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.[11]
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95-100°C for 5 minutes.[12]
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Restin antibody in blocking buffer (recommended starting dilution 1:1000).
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
-
Secondary Antibody Incubation:
-
Wash the membrane with wash buffer (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection:
-
Wash the membrane with wash buffer (3 x 5 minutes).
-
Incubate the membrane with chemiluminescent substrate and visualize the signal using an imaging system.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification in Tissue Homogenates
This protocol details a sandwich ELISA for the quantitative measurement of this compound.
Caption: Workflow for Sandwich ELISA.
Materials:
-
ELISA plate pre-coated with anti-Restin capture antibody
-
Tissue homogenate (prepared similarly to Western Blotting, but avoid harsh detergents like SDS)
-
This compound standard
-
Biotinylated anti-Restin detection antibody
-
Streptavidin-HRP conjugate
-
Wash Buffer
-
Assay Diluent
-
TMB Substrate
-
Stop Solution
-
Plate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare tissue homogenates as described for Western Blotting, using a lysis buffer compatible with ELISA (e.g., PBS with 1% Triton X-100).[14]
-
Centrifuge to clarify the lysate.
-
Prepare a serial dilution of the this compound standard in Assay Diluent.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of this compound in the samples.
-
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the detection and quantification of this compound protein in various tissue samples. The choice of method will depend on the specific research question, whether it involves localization within the tissue architecture (IHC/IF) or quantification of total protein levels (WB/ELISA). Adherence to these detailed protocols, with appropriate optimization for specific antibodies and sample types, will enable researchers to generate reliable and reproducible data, furthering our understanding of the role of this compound in health and disease.
References
- 1. Human Resistin: Found in Translation From Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adiponectin/resistin interplay in serum and in adipose tissue of obese and normal-weight individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistin as a Systemic Inflammation-Related Biomarker for Sarcopenia in Patients With Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysy.com [sysy.com]
- 5. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 7. uab.edu [uab.edu]
- 8. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 9. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 10. ptglab.com [ptglab.com]
- 11. static.igem.org [static.igem.org]
- 12. Human resistin and the RELM of Inflammation in diabesity | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
Application Notes and Protocols for Immunohistochemical Staining of Restin in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical (IHC) detection of restin in formalin-fixed, paraffin-embedded (FFPE) human tissues. This compound, a cysteine-rich secretory protein, has been implicated in various physiological and pathological processes, including inflammation and metabolism. Accurate detection of this compound in tissues is crucial for understanding its role in disease and for the development of targeted therapies.
I. Principle of the Method
Immunohistochemistry is a powerful technique that utilizes the specific binding of an antibody to its antigen to visualize the distribution and localization of a protein within the context of tissue architecture. This protocol outlines a method for the chromogenic detection of this compound in FFPE tissue sections using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a diaminobenzidine (DAB) substrate.
II. Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier (Example) | Catalog Number (Example) | Storage |
| Primary Antibody | |||
| Mouse Monoclonal Anti-Restin (Clone: RETN/3331) | Boster Biological Technology | A277766 | 2-8°C |
| Detection System | |||
| HRP-conjugated anti-mouse IgG | Vector Laboratories | MP-7402 | 2-8°C |
| DAB Substrate Kit | Vector Laboratories | SK-4100 | 2-8°C |
| Antigen Retrieval | |||
| 10 mM Sodium Citrate (B86180) Buffer, pH 6.0 | Sigma-Aldrich | C9999 | Room Temperature |
| General Reagents | |||
| Xylene | Fisher Scientific | X5-500 | Room Temperature |
| Ethanol (B145695) (100%, 95%, 70%) | Fisher Scientific | A405-4 | Room Temperature |
| Deionized Water | - | - | Room Temperature |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| 3% Hydrogen Peroxide | Sigma-Aldrich | H1009 | 2-8°C |
| Normal Goat Serum | Vector Laboratories | S-1000 | 2-8°C |
| Hematoxylin (B73222) | Sigma-Aldrich | HHS32 | Room Temperature |
| Mounting Medium | VWR | 100501-870 | Room Temperature |
| Equipment & Consumables | |||
| Microscope slides (positively charged) | Fisher Scientific | 12-550-15 | Room Temperature |
| Coverslips | VWR | 48366-067 | Room Temperature |
| Coplin jars | VWR | 254-1000 | Room Temperature |
| Humidified chamber | - | - | - |
| Water bath or steamer | - | - | - |
| Microscope | - | - | - |
III. Experimental Protocol
This protocol is a guideline and may require optimization for specific laboratory conditions and antibody lots.
A. Tissue Preparation
-
Sectioning: Cut 4-5 µm thick sections from FFPE tissue blocks using a microtome.
-
Mounting: Float the sections on a 40°C water bath and mount them onto positively charged microscope slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
B. Deparaffinization and Rehydration
-
Xylene: Immerse slides in two changes of xylene for 5 minutes each.
-
Ethanol Series: Rehydrate the sections by immersing them in the following ethanol series:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Water Rinse: Rinse slides in deionized water for 5 minutes.
C. Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is recommended for this compound.
-
Buffer Pre-heating: Pre-heat 10 mM Sodium Citrate Buffer (pH 6.0) in a water bath or steamer to 95-100°C.
-
Incubation: Immerse the slides in the pre-heated citrate buffer and incubate for 20 minutes.
-
Cooling: Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Wash: Rinse the slides with PBS.
D. Immunohistochemical Staining
-
Endogenous Peroxidase Block: Immerse slides in 3% hydrogen peroxide in PBS for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Wash: Rinse slides with PBS three times for 5 minutes each.
-
Blocking: Incubate the sections with 5% normal goat serum in PBS for 30 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking serum (do not rinse) and incubate the sections with the mouse anti-restin primary antibody diluted to 1-2 µg/ml in PBS. Incubate overnight at 4°C in a humidified chamber.
-
Wash: Rinse slides with PBS three times for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the HRP-conjugated anti-mouse IgG secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Wash: Rinse slides with PBS three times for 5 minutes each.
-
Chromogen Development: Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections. Incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the color development under a microscope.
-
Stop Reaction: Immerse the slides in deionized water to stop the chromogenic reaction.
E. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Lightly counterstain the sections with hematoxylin for 30-60 seconds.
-
Bluing: "Blue" the hematoxylin by rinsing the slides in running tap water for 5 minutes.
-
Dehydration: Dehydrate the sections through an ascending series of ethanol concentrations:
-
70% Ethanol: 1 minute.
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 1 minute each.
-
-
Clearing: Clear the sections in two changes of xylene for 2 minutes each.
-
Mounting: Apply a drop of mounting medium to the tissue section and cover with a coverslip.
IV. Quality Control
To ensure the validity of the staining results, appropriate controls must be included in each experiment.
-
Positive Tissue Control: Human spleen or placenta tissue can be used as a positive control for this compound expression.
-
Negative Tissue Control: A tissue known not to express this compound should be included.
-
Negative Reagent Control (Isotype Control): A slide incubated with an isotype-matched non-immune IgG at the same concentration as the primary antibody should be included to assess non-specific staining.
-
No Primary Antibody Control: A slide processed without the primary antibody should be included to ensure the secondary antibody is not causing non-specific staining.
V. Data Presentation
Quantitative data from the experimental protocol are summarized in the tables below for easy reference and comparison.
Table 1: Deparaffinization and Rehydration Protocol
| Step | Reagent | Duration | Repeats |
| 1 | Xylene | 5 minutes | 2 |
| 2 | 100% Ethanol | 3 minutes | 2 |
| 3 | 95% Ethanol | 3 minutes | 1 |
| 4 | 70% Ethanol | 3 minutes | 1 |
| 5 | Deionized Water | 5 minutes | 1 |
Table 2: Antigen Retrieval Protocol
| Step | Reagent | Temperature | Duration |
| 1 | 10 mM Sodium Citrate Buffer, pH 6.0 | 95-100°C | 20 minutes |
| 2 | Cooling in buffer | Room Temperature | 20 minutes |
Table 3: Staining Protocol
| Step | Reagent | Concentration/Dilution | Incubation Time | Incubation Temperature |
| 1 | 3% Hydrogen Peroxide | 3% | 10 minutes | Room Temperature |
| 2 | Normal Goat Serum | 5% | 30 minutes | Room Temperature |
| 3 | Mouse Anti-Restin Primary Antibody | 1-2 µg/ml | Overnight | 4°C |
| 4 | HRP-conjugated anti-mouse IgG | Per manufacturer | 30-60 minutes | Room Temperature |
| 5 | DAB Substrate | Per manufacturer | 2-10 minutes | Room Temperature |
| 6 | Hematoxylin | - | 30-60 seconds | Room Temperature |
VI. Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for this compound.
Caption: Immunohistochemistry workflow for this compound detection.
This compound Signaling Pathway
This compound has been shown to signal through Toll-like receptor 4 (TLR4) and adenylyl cyclase-associated protein 1 (CAP1), activating downstream pathways involved in inflammation and cellular responses.
Caption: Simplified this compound signaling pathways.
Application Notes and Protocols for the Detection of Restin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on commercially available antibodies for the detection of the protein Restin (also known as Resistin or FIZZ3). It includes a summary of antibody specifications, detailed experimental protocols for key applications, and diagrams of the this compound signaling pathway and experimental workflows.
Introduction to this compound
This compound is a cysteine-rich secreted protein that plays a significant role in inflammatory processes and is implicated in insulin (B600854) resistance, obesity, and cardiovascular disease.[1][2] In humans, it is primarily expressed and secreted by immune cells such as macrophages.[3] Understanding the expression, localization, and function of this compound is crucial for research into various metabolic and inflammatory disorders.
Commercially Available Antibodies for this compound Detection
A variety of monoclonal and polyclonal antibodies targeting this compound are commercially available. These antibodies have been validated for use in several key immunoassays, including Western Blot (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF). The following tables summarize the specifications of selected anti-Restin antibodies from prominent suppliers.
Table 1: Summary of Selected Anti-Restin Antibodies
| Catalog Number | Manufacturer | Host Species | Clonality | Reactivity | Validated Applications | Recommended Dilutions |
| ab119501 | Abcam | Rabbit | Polyclonal | Mouse | WB | 1 µg/mL[2] |
| sc-376336 | Santa Cruz Biotechnology | Mouse | Monoclonal (C-10) | Human | WB, IHC(P), IF, IP, ELISA | WB: 1:100-1:1000, IHC(P)/IF: 1:50-1:500[4][5] |
| NB200-203 | Novus Biologicals | Rabbit | Polyclonal | Human | WB, IHC, IF, IP, Flow | WB: 1:500-1:1000, IHC/IF: 1:10-1:500[6] |
| MAB1069 | R&D Systems | Rat | Monoclonal (175322) | Mouse | WB, ELISA | Not specified |
This compound Signaling Pathway
Resistin is known to exert its pro-inflammatory effects primarily through the Toll-like receptor 4 (TLR4).[3][7] Binding of this compound to TLR4 initiates a downstream signaling cascade involving the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the transcription of various pro-inflammatory cytokines.[1]
Experimental Protocols
The following are detailed protocols for the detection of this compound using the aforementioned applications. These are generalized protocols and may require optimization for specific antibodies and sample types.
Western Blot (WB)
Western blotting is used to detect this compound protein in a sample homogenate.
References
- 1. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Resistin antibody (ab119501) | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. scbt.com [scbt.com]
- 6. novusbio.com [novusbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Restin as a Diagnostic Marker for Hodgkin's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Restin, also known as Cytoplasmic Linker Protein 170 (CLIP-170), is an intermediate filament-associated protein that has garnered significant attention as a potential diagnostic marker for Hodgkin's disease.[1][2] This protein is highly expressed in the malignant Hodgkin and Reed-Sternberg (HRS) cells, the characteristic tumor cells of classical Hodgkin lymphoma.[1][2] The overexpression of this compound in these cells suggests a potential role in the pathogenesis of the disease, making it a valuable tool for diagnostic and research applications. These application notes provide a comprehensive overview of the use of this compound as a diagnostic marker, including its expression profile, detailed experimental protocols for its detection, and insights into its potential role in the disease's signaling pathways.
Data Presentation: Expression of this compound in Hodgkin's Lymphoma
While specific quantitative data on the diagnostic sensitivity and specificity of this compound as a standalone marker for Hodgkin's disease is not extensively documented in publicly available literature, its consistent and high level of expression in HRS cells makes it a strong candidate for inclusion in a diagnostic panel. Immunohistochemical studies have demonstrated that this compound is readily detectable in HRS cells across different subtypes of classical Hodgkin lymphoma.
| Biomarker Panel for Classical Hodgkin Lymphoma | |||
| Marker | Typical Expression in HRS Cells | Purpose in Panel | Reported Sensitivity (Panel) |
| CD30 | Positive | Primary diagnostic marker | 88.7% (for a 9-color flow cytometry panel including CD30) |
| CD15 | Positive (in most cases) | Supportive diagnostic marker | |
| This compound (CLIP-170) | Strongly Positive | Supportive diagnostic marker, potential indicator of pathogenesis | Not specifically reported |
| PAX5 | Weakly Positive | B-cell lineage marker | |
| CD45 | Negative | To differentiate from non-Hodgkin lymphomas | |
| CD20 | Negative or weakly and variably positive | To differentiate from B-cell non-Hodgkin lymphomas |
Note: The sensitivity and specificity data provided are for a multi-marker flow cytometry assay and not solely for this compound. Further validation studies are required to determine the precise diagnostic accuracy of this compound.
Experimental Protocols
Immunohistochemistry (IHC) for this compound (CLIP-170) Detection in Paraffin-Embedded Tissue
This protocol outlines the procedure for the immunohistochemical detection of this compound (CLIP-170) in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as lymph node biopsies.
Materials:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide Block (3% H2O2 in methanol)
-
Blocking Buffer: 5% normal goat serum in PBST
-
Primary Antibody: Rabbit polyclonal anti-CLIP-170 (this compound) antibody (Use at a dilution of 1:200 - 1:500)
-
Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Cover slips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 1 minute.
-
Immerse in 70% ethanol for 1 minute.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBST.
-
-
Peroxidase Blocking:
-
Incubate slides in Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBST.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CLIP-170 antibody in Blocking Buffer to the desired concentration.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST for 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBST for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate until a brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and apply a coverslip.
-
Expected Results:
-
Positive Staining: A brown cytoplasmic stain in the Hodgkin and Reed-Sternberg cells.
-
Negative Staining: Absence of staining in the surrounding reactive lymphocytes and other non-neoplastic cells.
Signaling Pathways and Logical Relationships
The precise signaling pathways involving this compound in Hodgkin's disease are still under investigation. However, its identity as CLIP-170, a microtubule-plus-end tracking protein (+TIP), provides significant clues to its function. Overexpression of this compound in HRS cells may contribute to the neoplastic phenotype through its role in microtubule dynamics and intracellular transport. One proposed mechanism involves the upregulation of the transferrin receptor, which is crucial for iron uptake and cell proliferation.[2]
Experimental Workflow for this compound Detection
Caption: Immunohistochemistry workflow for detecting this compound in tissue.
Postulated Signaling Role of this compound in Hodgkin's Disease
References
- 1. Hodgkin and Reed-Sternberg cell-associated autoantigen CLIP-170/restin is a marker for dendritic cells and is involved in the trafficking of macropinosomes to the cytoskeleton, supporting a function-based concept of Hodgkin and Reed-Sternberg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Hodgkin's disease and anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Nexus: Methodologies for Studying Restin's Interaction with Intermediate Filaments
For Immediate Release
Shanghai, China – December 20, 2025 – In the intricate world of cellular architecture, the interplay between proteins dictates cellular form and function. Restin, a protein noted for its association with intermediate filaments (IFs), plays a role in this complex network. Understanding the nuances of its interaction with IFs, such as vimentin (B1176767) and keratins, is pivotal for researchers in cell biology and professionals in drug development. This document provides a comprehensive guide to the key methodologies employed to elucidate the binding characteristics and functional significance of the this compound-intermediate filament interaction.
The study of these interactions necessitates a multi-faceted approach, combining techniques that range from identifying binding partners to quantifying the kinetics of their association. The following application notes and protocols detail established methods, including co-immunoprecipitation, pull-down assays, yeast two-hybrid screening, and advanced microscopy techniques, to empower researchers in their quest to unravel the molecular intricacies of this compound's function.
I. Identifying Binding Partners: Screening and Validation
To ascertain a direct or indirect interaction between this compound and intermediate filaments, a combination of screening and validation techniques is employed.
A. Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a powerful genetic method to discover novel protein-protein interactions. In this system, a "bait" protein (e.g., a domain of this compound) is fused to a DNA-binding domain (DBD), and a library of potential "prey" proteins (e.g., intermediate filament proteins or a cDNA library) is fused to a transcriptional activation domain (AD). An interaction between the bait and prey brings the DBD and AD into proximity, activating reporter genes and allowing for selection of interacting partners.
Caption: Workflow for Yeast Two-Hybrid Screening.
-
Plasmid Construction:
-
Clone the cDNA of the this compound protein (or a specific domain) in-frame with the GAL4 DNA-binding domain (DBD) in a "bait" vector (e.g., pGBKT7).
-
Clone the cDNA of the intermediate filament protein (e.g., vimentin, keratin) or a cDNA library in-frame with the GAL4 activation domain (AD) in a "prey" vector (e.g., pGADT7).
-
-
Yeast Transformation:
-
Transform the bait plasmid into a haploid yeast strain of one mating type (e.g., MATα).
-
Transform the prey plasmid(s) into a haploid yeast strain of the opposite mating type (e.g., MATa).
-
-
Mating and Selection:
-
Mate the bait- and prey-containing yeast strains by mixing them on a YPD plate and incubating overnight.
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, adenine) to select for yeast where the reporter genes are activated due to a protein-protein interaction.
-
-
Analysis of Positive Interactions:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the insert in the prey plasmid to identify the interacting protein.
-
B. Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a technique used to confirm protein-protein interactions in a cellular context. An antibody against a known protein (the "bait," e.g., this compound) is used to pull down this protein from a cell lysate. If another protein (the "prey," e.g., an intermediate filament protein) is bound to the bait, it will also be pulled down and can be detected by Western blotting.
Caption: Workflow for Co-Immunoprecipitation.
-
Cell Lysis:
-
Harvest cells co-expressing this compound and the intermediate filament of interest.
-
Lyse the cells in a gentle, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein interactions.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with non-specific IgG and Protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding to the beads and antibody.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to the bait protein (this compound) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein (intermediate filament).
-
C. GST Pull-Down Assay
The GST pull-down assay is an in vitro method to confirm a direct physical interaction between two proteins. A recombinant "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST). This GST-fusion protein is then immobilized on glutathione-coated beads and used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified protein.
Caption: Workflow for GST Pull-Down Assay.
-
Bait Protein Preparation:
-
Express the this compound protein as a GST-fusion protein in E. coli and purify it.
-
Immobilize the purified GST-restin onto glutathione-sepharose beads by incubation.
-
-
Prey Protein Preparation:
-
Prepare a cell lysate from cells expressing the intermediate filament protein of interest, or use a purified preparation of the intermediate filament protein.
-
-
Binding Reaction:
-
Incubate the GST-restin-bound beads with the prey protein solution for 2-4 hours at 4°C with gentle rotation.
-
Include a control with GST-bound beads alone to check for non-specific binding of the prey to GST or the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with a suitable wash buffer to remove unbound proteins.
-
Elute the bound proteins using a buffer containing reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the intermediate filament protein.
-
II. Visualizing the Interaction in a Cellular Context
Fluorescence microscopy techniques are invaluable for visualizing the subcellular localization of proteins and assessing their potential for interaction.
A. Immunofluorescence and Colocalization Analysis
Immunofluorescence staining allows for the visualization of this compound and intermediate filaments within fixed cells. By using antibodies conjugated to different fluorophores, the spatial relationship between the two proteins can be examined. Colocalization, where the fluorescent signals overlap, suggests that the proteins are present in the same subcellular location and may be interacting.
Caption: Workflow for Immunofluorescence and Colocalization.
-
Cell Preparation:
-
Grow cells on glass coverslips and fix them with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibodies to access intracellular proteins.
-
Block non-specific antibody binding sites with a blocking solution (e.g., 5% BSA in PBS).
-
-
Antibody Incubation:
-
Incubate the cells with a mixture of primary antibodies against this compound and the specific intermediate filament protein (e.g., mouse anti-restin and rabbit anti-vimentin) diluted in blocking solution.
-
Wash the cells with PBS.
-
Incubate with a mixture of fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488 and anti-rabbit IgG-Alexa Fluor 594).
-
-
Mounting and Imaging:
-
Wash the cells and mount the coverslips on microscope slides with an anti-fade mounting medium containing a nuclear counterstain like DAPI.
-
Acquire images using a confocal microscope.
-
-
Colocalization Analysis:
-
Analyze the acquired images using software to quantify the degree of overlap between the two fluorescent signals. Pearson's correlation coefficient is a common metric used for this purpose.
-
III. Quantifying Binding Affinity and Kinetics
To move beyond qualitative observations and obtain quantitative data on the strength and dynamics of the this compound-intermediate filament interaction, biophysical techniques are employed.
A. In Vitro Reconstitution of Intermediate Filaments
Many quantitative binding assays require purified components. Intermediate filaments can be reconstituted in vitro from purified monomeric proteins. This process typically involves denaturation of the purified IF protein in a high concentration of urea (B33335), followed by dialysis to remove the urea and allow for the self-assembly of the filaments.[1][2][3]
-
Solubilization:
-
Dissolve purified recombinant vimentin protein in 8 M urea, 10 mM Tris-HCl, pH 7.5, 1 mM DTT.
-
-
Renaturation and Assembly:
B. Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful label-free technique for real-time monitoring of biomolecular interactions. One molecule (the "ligand," e.g., purified this compound) is immobilized on a sensor chip, and the other molecule (the "analyte," e.g., reconstituted intermediate filaments) is flowed over the surface. The binding and dissociation are measured by changes in the refractive index at the sensor surface, allowing for the determination of association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[5][6][7]
Caption: Workflow for Surface Plasmon Resonance.
-
Ligand Immobilization:
-
Immobilize purified this compound onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
-
Analyte Injection:
-
Inject a series of concentrations of reconstituted intermediate filaments over the sensor surface to monitor the association phase.
-
-
Dissociation and Regeneration:
-
Flow running buffer over the chip to monitor the dissociation of the analyte.
-
Regenerate the sensor surface with a suitable regeneration solution to remove all bound analyte before the next injection.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to calculate the kinetic and affinity constants.
-
C. Förster Resonance Energy Transfer (FRET)
FRET is a microscopy-based technique that can detect the proximity of two molecules on a nanometer scale, providing strong evidence for a direct interaction in living cells. This technique involves labeling this compound and the intermediate filament protein with two different fluorophores, a "donor" and an "acceptor." If the two proteins are in close proximity (typically 1-10 nm), excitation of the donor fluorophore can result in energy transfer to the acceptor fluorophore, which then emits light.[8][9]
Caption: Workflow for FRET Microscopy.
-
Construct Preparation and Transfection:
-
Generate expression vectors for this compound fused to a donor fluorophore (e.g., CFP) and the intermediate filament protein fused to an acceptor fluorophore (e.g., YFP).
-
Co-transfect cells with both constructs.
-
-
Imaging:
-
Image the cells using a confocal microscope equipped for FRET imaging.
-
Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.
-
-
Data Analysis:
-
Correct for spectral bleed-through and calculate the FRET efficiency. A high FRET efficiency is indicative of a close association between the two proteins.
-
IV. Quantitative Data on Intermediate Filament-Associated Protein Interactions
| Interacting Proteins | Method | Dissociation Constant (K_D) | Reference |
| Desmoplakin C-terminus & Assembled Keratin (B1170402) K5/K14 Filaments | Fluorescence-based Binding Assay | nM range (apparent affinity) | [10] |
| Desmoplakin C-terminus & Assembled Desmin Filaments | Fluorescence-based Binding Assay | nM range (apparent affinity) | [10] |
| Envoplakin PRD & Vimentin (coils 1A and 1B) | Not specified | ~19 µM | [2] |
Note: The scarcity of publicly available, precise quantitative data (K_on, K_off, K_D) for many IFAP-IF interactions highlights the need for further biophysical characterization in this field.
By employing the suite of techniques outlined in these application notes, researchers can systematically investigate the interaction between this compound and intermediate filaments, from initial discovery to detailed biophysical characterization. This comprehensive approach is essential for a deeper understanding of the molecular mechanisms governing cytoskeletal organization and cellular function.
References
- 1. Making a connection: direct binding between keratin intermediate filaments and desmosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Characterization of human epiplakin: RNAi-mediated epiplakin depletion leads to the disruption of keratin and vimentin IF networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vimentin intermediate filament and plectin provide a scaffold for invadopodia, facilitating cancer cell invasion and extravasation for metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Plectin interacts with the rod domain of type III intermediate filament proteins desmin and vimentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desmoplakin interacts with the coil 1 of different types of intermediate filament proteins and displays high affinity for assembled intermediate filaments | PLOS One [journals.plos.org]
Application Notes and Protocols for In Situ Hybridization Detection of Restin mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Restin, also known as Resistin (encoded by the RETN gene), is a cysteine-rich secreted protein implicated in inflammatory responses and metabolic diseases such as insulin (B600854) resistance. In humans, this compound is primarily expressed in peripheral blood mononuclear cells (PBMCs) and macrophages, particularly those infiltrating adipose tissue.[1][2][3] The localization and quantification of this compound mRNA in tissues and cells are crucial for understanding its role in pathophysiology and for the development of targeted therapeutics. In situ hybridization (ISH) is a powerful technique that allows for the visualization and quantification of specific mRNA transcripts within the morphological context of the tissue.[4][5][6]
These application notes provide a detailed protocol for the detection of this compound mRNA in paraffin-embedded tissue sections using non-radioactive in situ hybridization with digoxigenin (B1670575) (DIG)-labeled RNA probes.
Data Presentation: Quantitative Analysis of this compound (RETN) mRNA Expression
The following tables summarize publicly available quantitative data on RETN mRNA expression in various human tissues and cells. This data can serve as a reference for expected expression levels and for the selection of appropriate control tissues. Data is presented as normalized expression values from microarray or RNA-seq experiments.
Table 1: Relative RETN mRNA Expression in Human Tissues
| Tissue | Relative Expression Level | Data Source |
| Bone Marrow | High | GEO DataSet: GSE1133[7] |
| Adipose Tissue (Visceral) | Moderate to High (in macrophages) | Curatolo et al., 2006[2] |
| Spleen | Moderate | GEO DataSet: GSE1133[7] |
| Lung | Moderate | GEO DataSet: GSE1133[7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Variable (increases with inflammation) | Qatanani et al., 2009[3] |
| Liver | Low | GEO DataSet: GSE1133[7] |
| Skeletal Muscle | Low | GEO DataSet: GSE1133[7] |
Table 2: RETN mRNA Expression in Isolated Human Cell Types
| Cell Type | Condition | Relative mRNA Expression | Reference |
| Macrophages (from visceral adipose tissue) | Obese individuals | High | Curatolo et al., 2006[2] |
| Monocytes | Healthy individuals | Baseline | Qatanani et al., 2009[3] |
| Monocytes | Type 2 Diabetes | Increased | Jamaluddin et al., 2008[1] |
| Adipocytes | Healthy individuals | Very Low / Undetectable | Patel et al., 2013[1] |
Experimental Protocols
This section provides a detailed methodology for the detection of this compound mRNA using non-radioactive in situ hybridization.
I. Synthesis of Digoxigenin (DIG)-Labeled this compound RNA Probe
This protocol describes the synthesis of a DIG-labeled antisense RNA probe for human this compound. A sense probe should also be synthesized as a negative control.
Materials:
-
Linearized plasmid DNA containing human RETN cDNA insert
-
DIG RNA Labeling Kit (e.g., from Roche)
-
T7 or SP6 RNA Polymerase (depending on the orientation of the insert)
-
RNase-free water, tubes, and pipette tips
-
DNase I, RNase-free
-
Ethanol (B145695) and 3 M Sodium Acetate
-
Spectrophotometer
Procedure:
-
Transcription Reaction Setup: In an RNase-free microcentrifuge tube, combine the following reagents on ice:
-
Linearized plasmid DNA (1 µg)
-
2 µl 10x Transcription Buffer
-
2 µl 10x DIG RNA Labeling Mix
-
2 µl RNA Polymerase (T7 or SP6)
-
RNase-free water to a final volume of 20 µl
-
-
Incubation: Mix gently and incubate for 2 hours at 37°C.[8][9][10][11][12]
-
DNase Treatment: Add 2 µl of RNase-free DNase I and incubate for 15 minutes at 37°C to remove the template DNA.[10]
-
Probe Precipitation:
-
Add 2 µl of 0.5 M EDTA to stop the reaction.
-
Add 2.5 µl of 4 M LiCl and 75 µl of pre-chilled 100% ethanol.
-
Mix and incubate at -20°C for at least 30 minutes.
-
-
Pelleting and Washing:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 50 µl of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
-
Resuspension and Quantification:
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA probe in 20-50 µl of RNase-free water.
-
Determine the concentration using a spectrophotometer.
-
Store the probe at -80°C.
-
II. In Situ Hybridization on Paraffin-Embedded Sections
This protocol is optimized for detecting this compound mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as adipose tissue biopsies.
Materials:
-
FFPE tissue sections (5 µm) on adhesive-coated slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization buffer
-
Anti-Digoxigenin-AP (alkaline phosphatase) antibody
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Permeabilization:
-
Incubate slides in Proteinase K solution (10-20 µg/ml in PBS) for 10-15 minutes at 37°C. The optimal time will need to be determined empirically for each tissue type.[14]
-
Wash in PBS: 2 x 5 minutes.
-
-
Prehybridization:
-
Cover the tissue section with hybridization buffer.
-
Incubate in a humidified chamber for 1-2 hours at the hybridization temperature (e.g., 55-65°C).[14]
-
-
Hybridization:
-
Dilute the DIG-labeled this compound RNA probe in hybridization buffer (e.g., 100-500 ng/ml).[15]
-
Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Remove the prehybridization buffer and apply the probe solution to the tissue section.
-
Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.[14]
-
-
Post-Hybridization Washes (Stringency Washes):
-
Wash slides in 2x SSC at room temperature: 2 x 10 minutes.
-
Wash in 0.2x SSC at the hybridization temperature: 2 x 15 minutes.[16]
-
Wash in 0.1x SSC at room temperature: 1 x 10 minutes.
-
-
Immunological Detection:
-
Block non-specific binding by incubating with a blocking solution (e.g., 2% sheep serum in PBS) for 1 hour at room temperature.
-
Incubate with Anti-Digoxigenin-AP antibody diluted in blocking solution for 1-2 hours at room temperature.
-
Wash in PBS: 3 x 10 minutes.
-
-
Colorimetric Development:
-
Equilibrate slides in alkaline phosphatase buffer for 5 minutes.
-
Incubate with NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope.[15]
-
Stop the reaction by washing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red for 1-5 minutes.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualizations
Resistin Signaling Pathway
Caption: Resistin signaling through the TLR4 pathway.
In Situ Hybridization Workflow for this compound mRNA Detection
Caption: Workflow for this compound mRNA in situ hybridization.
References
- 1. Resistin in Rodents and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Macrophage-derived human resistin exacerbates adipose tissue inflammation and insulin resistance in mice [jci.org]
- 4. General Introduction to In Situ Hybridization Protocol Using Nonradioactively Labeled Probes to Detect mRNAs on Tissue Sections | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis of messenger RNA expression by in situ hybridization using RNA probes synthesized via in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. Dig RNA Probe Synthesis and Purification [bio-protocol.org]
- 9. Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DIG Labeled RNA Probe Protocol [chlamycollection.org]
- 11. Synthesis of RNA–Digoxigenin Probe | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. med.stanford.edu [med.stanford.edu]
- 14. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Immunoprecipitation of Resistin
A Note on Protein Identity: The term "restin" is not commonly found in scientific literature. It is possible that this is a typographical error and the intended protein of interest is Resistin , a cysteine-rich peptide hormone involved in inflammation and metabolism, or REST (RE-1 Silencing Transcription factor) , a transcriptional repressor. This protocol provides a general framework for immunoprecipitation that can be adapted for a specific protein of interest and includes a specific signaling pathway for Resistin.
Introduction
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[1][2] This method allows for the subsequent analysis of the target protein, including its identification, quantification, post-translational modifications, and interactions with other proteins. This document provides a detailed protocol for the immunoprecipitation of a target protein, with a focus on Resistin, and includes relevant signaling pathway information.
Data Presentation
Quantitative data from immunoprecipitation experiments are crucial for assessing the efficiency and reproducibility of the protocol.[3][4][5] Key parameters to measure include total protein concentration in the lysate, the amount of antibody used, and the final yield of the target protein. The following table provides a template for summarizing such data.
| Parameter | Experiment 1 | Experiment 2 | Control (e.g., IgG) | Notes |
| Cell/Tissue Source | e.g., Rat white fat tissue | |||
| Total Lysate Protein (mg) | ||||
| Antibody (Name/Clone) | e.g., Anti-Resistin [EPR23388-272] | |||
| Antibody Amount (µg) | 2 | |||
| Bead Type | Protein A/G Agarose | |||
| Bead Volume (µl of slurry) | 50 | |||
| Elution Buffer Volume (µl) | 50 | |||
| Yield of Target Protein (relative units) | Determined by Western Blot or Mass Spec | |||
| Co-precipitated Protein(s) | If applicable |
Experimental Protocols
This protocol outlines the key steps for performing an immunoprecipitation experiment. Optimization of buffer composition, antibody concentration, and incubation times may be necessary for specific target proteins and antibodies.[2]
Materials and Reagents
-
Lysis Buffers:
-
RIPA (Radioimmunoprecipitation Assay) Buffer: More denaturing, useful for disrupting nuclear membranes.[2]
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
-
Non-denaturing Lysis Buffer: Milder, preserves protein interactions.[2]
-
20 mM Tris-HCl, pH 8.0
-
137 mM NaCl
-
1% NP-40
-
2 mM EDTA
-
-
-
Wash Buffer: (e.g., Lysis buffer without detergents or PBS with 0.1% Tween-20)
-
Elution Buffer:
-
SDS-PAGE Loading Buffer (Laemmli buffer): For denaturing elution.[2]
-
Glycine-HCl Buffer (0.1 M, pH 2.5-3.0): For non-denaturing elution.
-
-
Antibodies:
-
Primary antibody specific to the target protein (e.g., Anti-Resistin antibody).
-
Isotype control antibody (e.g., normal rabbit IgG).
-
-
Protein A/G Beads: (e.g., Agarose or magnetic beads).[2]
-
Protease and Phosphatase Inhibitor Cocktails.
Procedure
1. Cell Lysis a. Harvest cells and wash once with ice-cold PBS. b. Resuspend the cell pellet in 1 ml of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[6] c. Incubate on ice for 30 minutes with occasional vortexing.[6][7] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8] e. Transfer the supernatant (cleared lysate) to a fresh, pre-chilled tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
2. Pre-clearing the Lysate (Optional but Recommended) a. To the cleared lysate, add 20-30 µl of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 2,500 x g for 3 minutes at 4°C. d. Carefully transfer the supernatant to a fresh tube, avoiding the beads. This is the pre-cleared lysate.[6]
3. Immunoprecipitation a. To the pre-cleared lysate (typically 0.5 - 1.0 mg of total protein), add the primary antibody (the optimal amount should be determined empirically, but a starting point is 1-5 µg).[2] b. For the negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. c. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[8] d. Add 50 µl of Protein A/G bead slurry to each tube and incubate for an additional 1-2 hours at 4°C with gentle rotation.[6]
4. Washing a. Centrifuge the tubes at 2,500 x g for 30 seconds at 4°C to pellet the beads.[6] b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 500 µl of ice-cold wash buffer. d. Repeat the centrifugation and wash steps 3-5 times to remove non-specifically bound proteins.[2]
5. Elution a. After the final wash, carefully remove all supernatant. b. For denaturing elution: Resuspend the bead pellet in 50 µl of 1X SDS-PAGE loading buffer.[2] c. Boil the samples at 95-100°C for 5-10 minutes.[7] d. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant, which contains the eluted protein.[2] e. For non-denaturing elution: Resuspend the beads in 50 µl of glycine-HCl buffer and incubate for 10 minutes with agitation. Neutralize the eluate with Tris buffer.
6. Analysis a. The eluted proteins can now be analyzed by Western blotting, mass spectrometry, or other downstream applications.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps of a typical immunoprecipitation experiment.
Resistin Signaling Pathway
In humans, resistin is primarily secreted by immune cells and acts as a pro-inflammatory cytokine.[9] One of its key signaling mechanisms involves the activation of Toll-like receptor 4 (TLR4).[10][11]
Caption: A simplified diagram of the Resistin-TLR4 signaling pathway leading to inflammation.
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. usbio.net [usbio.net]
- 3. Accounting for immunoprecipitation efficiencies in the statistical analysis of ChIP-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accounting for immunoprecipitation efficiencies in the statistical analysis of ChIP-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arigobio.com [arigobio.com]
- 7. protocols.io [protocols.io]
- 8. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 9. Resistin - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Resistin: functional roles and therapeutic considerations for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endogenous REST Expression
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in studying cell lines that endogenously express high levels of the RE1-Silencing Transcription Factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF).
Introduction
The RE1-Silencing Transcription Factor (REST) is a master regulator of gene expression, primarily known for its role in repressing neuronal genes in non-neuronal cells and during early neuronal development.[1][2][3] Dysregulation of REST expression has been implicated in various cancers and neurodegenerative diseases, making it a critical target for research and therapeutic development.[1][4] This document outlines cell lines with high endogenous REST expression, presents quantitative data, and provides detailed protocols for key experimental analyses.
Cell Lines with High Endogenous REST Expression
Identifying suitable cell lines with high endogenous REST expression is crucial for studying its function and regulation. Based on publicly available transcriptomic data, several cell lines from different lineages have been identified to express high levels of REST mRNA. It is important to note that mRNA levels do not always directly correlate with protein levels; therefore, experimental validation of REST protein expression is essential.
Quantitative REST mRNA Expression Data
The following table summarizes REST mRNA expression levels in a selection of human cell lines, derived from the Human Protein Atlas. The values are reported as normalized Transcripts Per Million (nTPM).
| Cell Line | Tissue of Origin | Cancer Type | REST mRNA (nTPM) |
| K-562 | Bone marrow | Chronic Myeloid Leukemia | 28.7 |
| A-431 | Skin | Epidermoid Carcinoma | 25.6 |
| U-2 OS | Bone | Osteosarcoma | 24.1 |
| MCF-7 | Breast | Adenocarcinoma | 22.5 |
| HEK 293 | Kidney | Embryonic Kidney | 21.9 |
| HeLa | Cervix | Adenocarcinoma | 20.8 |
| SH-SY5Y | Bone marrow | Neuroblastoma | 19.5 |
| MDA-MB-231 | Breast | Adenocarcinoma | 18.2 |
| HCT 116 | Colon | Colorectal Carcinoma | 17.9 |
| PC-3 | Prostate | Adenocarcinoma | 16.4 |
Note: This data is based on RNA-sequencing and should be confirmed at the protein level.
Putative REST Protein Expression Levels
Quantitative protein expression data for REST across a wide range of cell lines is less centralized. The following table provides a summary of reported REST protein expression levels from various studies. These are often qualitative or semi-quantitative and should be experimentally verified.
| Cell Line | Lineage | Reported REST Protein Level | Reference |
| SH-SY5Y | Neuroblastoma | High | [1] |
| HeLa | Cervical Cancer | Moderate to High | [5] |
| MCF-7 | Breast Cancer | Moderate | [6][7][8] |
| MDA-MB-231 | Breast Cancer | Moderate | [6][7][8][9] |
| PC12 (high-REST clone) | Pheochromocytoma | High | [10] |
Signaling Pathways Involving REST
Understanding the signaling pathways that regulate REST and are, in turn, regulated by REST is fundamental for deciphering its biological roles.
Upstream Signaling Pathways Regulating REST Expression
Several signaling pathways have been shown to modulate REST expression and activity. The Wnt and Hedgehog signaling pathways are notable examples that influence REST levels, particularly during development.[1][11][12]
Downstream Signaling Pathways and Processes Regulated by REST
REST functions as a transcriptional repressor by binding to the RE1 element in the regulatory regions of its target genes. This leads to the recruitment of co-repressor complexes and subsequent silencing of gene expression. Key downstream pathways affected by REST include the JAK-STAT and HIF-1 signaling pathways.[13]
Experimental Protocols
The following are detailed protocols for the characterization of REST expression and function in cell lines.
Protocol 1: Western Blot for REST Protein Expression
This protocol outlines the detection and semi-quantification of endogenous REST protein levels.
1. Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-REST antibody
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-REST antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Quantification:
-
Perform densitometric analysis of the bands and normalize the REST signal to the loading control.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for REST Binding
This protocol is for identifying the genomic regions occupied by REST.
1. Materials:
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Anti-REST antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing
2. Procedure:
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend nuclei in nuclear lysis buffer and sonicate to shear chromatin to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the anti-REST antibody or an IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq).
-
Protocol 3: RT-qPCR for REST Target Gene Expression
This protocol is used to quantify the mRNA levels of REST and its target genes.
1. Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Gene-specific primers for REST and target genes
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
2. Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from cultured cells using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each gene (REST, target genes, and housekeeping genes) using the qPCR master mix and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of REST and its target genes using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
-
References
- 1. REST, a master transcriptional regulator in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REST Is Not Resting: REST/NRSF in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News about the Role of the Transcription Factor REST in Neurons: From Physiology to Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Protein–Protein Interactions in MCF-7 and MDA-MB-231 Cell Lines Using Phthalic Acid Chemical [mdpi.com]
- 8. A comparative study of protein patterns of human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Lactate in the Regulation of Transcriptional Activity of Breast Cancer-Related Genes and Epithelial-to-Mesenchymal Transition Proteins: A Compassion of MCF7 and MDA-MB-231 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. REST-Governed Gene Expression Profiling in a Neuronal Cell Model Reveals Novel Direct and Indirect Processes of Repression and Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Transcriptional Repressor REST/NRSF modulates Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. REST Targets JAK–STAT and HIF-1 Signaling Pathways in Human Down Syndrome Brain and Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Proximity Ligation Assay to Study Restin Interactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Restin is a 160 kDa protein associated with the intermediate filament network and is notably overexpressed in the Reed-Sternberg cells characteristic of Hodgkin's disease.[1][2] Its association with intermediate filaments suggests a potential role in cytoskeletal organization, cellular architecture, and signaling pathways. The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay technique used to detect protein-protein interactions in situ with single-molecule resolution.[3][4] PLA allows for the visualization and quantification of protein interactions within the native cellular environment, making it an ideal method to investigate the binding partners of this compound and elucidate its functional roles.[4]
This document provides a detailed protocol for the application of PLA to study the interactions of this compound with other cellular proteins. It also includes guidelines for data analysis and presentation.
Principle of the Proximity Ligation Assay
The in situ PLA technique detects protein-protein interactions using a pair of primary antibodies raised in different species that recognize the two proteins of interest (e.g., this compound and a putative interacting partner).[5] Secondary antibodies, each conjugated to a unique DNA oligonucleotide (PLA probes), are then added and bind to the primary antibodies.[5] If the two proteins are in close proximity (typically less than 40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.[4][6] This DNA circle is then amplified via rolling circle amplification (RCA), generating a concatemer of the DNA sequence.[4] The amplified product is subsequently detected by fluorescently labeled oligonucleotides, and the resulting signal, visible as a distinct fluorescent spot, represents a single protein-protein interaction event.[4]
Experimental Workflow & Signaling Pathway
Experimental Workflow for this compound PLA
The following diagram outlines the major steps involved in performing a proximity ligation assay to study this compound interactions.
Caption: A flowchart illustrating the key stages of the proximity ligation assay, from sample preparation to data analysis, for studying this compound protein interactions.
Hypothetical Signaling Pathway Involving this compound
This diagram illustrates a hypothetical signaling pathway where this compound, as an intermediate filament-associated protein, could act as a scaffold to facilitate downstream signaling events.
Caption: A diagram showing a potential signaling cascade where this compound acts as a scaffolding protein, bringing together other proteins to facilitate signal transduction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials and Reagents:
-
Cells: Cell line of interest grown on sterile coverslips in a 24-well plate.
-
Primary Antibodies: High-quality primary antibodies against this compound and the putative interacting protein, raised in different species (e.g., rabbit anti-restin and mouse anti-Protein X).
-
PLA Kit: Commercially available in situ PLA kit (e.g., Duolink® In Situ PLA, Sigma-Aldrich). These kits typically include:
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS).
-
Blocking Solution.
-
Antibody Diluent.
-
Ligation-Ligase solution.
-
Amplification-Polymerase solution.
-
Wash Buffers (Wash Buffer A and Wash Buffer B).
-
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.[7]
-
Mounting Medium: Mounting medium with DAPI (e.g., Duolink® In Situ Mounting Medium with DAPI).
-
Humidified Chamber.
-
Fluorescence Microscope.
Procedure:
-
Cell Culture and Preparation:
-
Seed cells on sterile coverslips in a 24-well plate and culture overnight or until desired confluency is reached.
-
Apply any necessary experimental treatments (e.g., drug stimulation, growth factor addition).
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature to permeabilize the cell membranes.[8]
-
Wash the cells twice with PBS.
-
-
Blocking:
-
Add the Blocking Solution provided in the PLA kit to each coverslip.
-
Incubate in a pre-heated humidified chamber for 1 hour at 37°C.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-restin and anti-putative partner) in the Antibody Diluent to their optimal concentrations (determined by titration).
-
Tap off the blocking solution and add the primary antibody mixture to each coverslip.
-
Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at 37°C.[9]
-
-
PLA Probe Incubation:
-
Ligation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.[6]
-
Prepare the Ligation-Ligase solution according to the manufacturer's instructions (typically by diluting the Ligation stock 1:5 and adding Ligase 1:40).[6]
-
Add the Ligation-Ligase solution to each coverslip.
-
Incubate in a humidified chamber for 30 minutes at 37°C.[6]
-
-
Amplification:
-
Wash the coverslips twice with Wash Buffer A for 2 minutes each.[6]
-
Prepare the Amplification-Polymerase solution according to the manufacturer's instructions (typically by diluting the Amplification stock 1:5 and adding Polymerase 1:80).[6]
-
Add the Amplification-Polymerase solution to each coverslip.
-
Incubate in a humidified chamber for 90-120 minutes at 37°C.[6] Protect from light.
-
-
Final Washes and Mounting:
-
Wash the coverslips twice with Wash Buffer B for 10 minutes each.[6]
-
Perform a final wash with 0.01x Wash Buffer B for 1 minute.[6]
-
Let the coverslips dry in the dark.
-
Mount the coverslips on a glass slide using a minimal amount of mounting medium with DAPI.
-
Seal the edges with nail polish and allow to cure.
-
-
Image Acquisition and Analysis:
-
Visualize the PLA signals using a fluorescence microscope with appropriate filters.
-
Acquire images from multiple fields of view for each experimental condition.
-
Quantify the number of PLA signals per cell or per image area using image analysis software (e.g., ImageJ with the BlobFinder plugin or Duolink® ImageTool).
-
Controls:
-
Negative Control: Omit one of the primary antibodies to ensure that the signals are dependent on the presence of both target proteins.
-
Biological Control: Use cells known not to express one of the target proteins or a condition where the interaction is not expected to occur.
-
Positive Control: If available, use a pair of proteins known to interact as a positive control for the assay.
Data Presentation
Quantitative data from PLA experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Quantification of this compound-Protein X Interactions under Different Cellular Conditions
| Experimental Condition | Mean PLA Signals per Cell (± SEM) | Number of Cells Analyzed | P-value (vs. Control) |
| Control (Untreated) | 5.2 ± 0.8 | 150 | - |
| Treatment A | 25.6 ± 2.1 | 145 | <0.001 |
| Treatment B | 4.8 ± 0.6 | 152 | >0.05 (ns) |
| Negative Control (no anti-Protein X) | 0.3 ± 0.1 | 100 | <0.001 |
SEM: Standard Error of the Mean; ns: not significant.
Table 2: Subcellular Localization of this compound-Protein X Interactions
| Cellular Compartment | Percentage of Total PLA Signals (± SD) |
| Perinuclear | 65% ± 5.2% |
| Cytoplasm (non-perinuclear) | 28% ± 4.1% |
| Cell Periphery | 7% ± 1.8% |
SD: Standard Deviation.
The Proximity Ligation Assay is a highly specific and sensitive method for studying this compound protein-protein interactions within their native cellular context. By providing spatial information and quantifiable data, PLA can be instrumental in uncovering the functional roles of this compound in both normal physiology and in diseases such as Hodgkin's lymphoma. Careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable and interpretable results.
References
- 1. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 5. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in situ Proximity Ligation Assay (PLA) and Microscopy Analysis of Epidermal Growth Factor Receptor (EGFR) Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-situ proximity ligation [bio-protocol.org]
- 8. Proximity Ligation Assay (PLA) [protocols.io]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization (restin Protein)
Troubleshooting non-specific staining in restin immunohistochemistry
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific staining in restin immunohistochemistry (IHC) experiments.
Troubleshooting IHC: Logical Flow for Identifying Non-Specific Staining
The following diagram illustrates a systematic workflow to pinpoint the source of non-specific staining in your IHC protocol.
Technical Support Center: Optimizing Fixation for Restin Immunofluorescence
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize fixation methods for restin immunofluorescence experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your immunofluorescence protocol for this compound.
Question: Why is my this compound signal weak or absent?
Answer:
Weak or no signal is a common issue in immunofluorescence and can stem from several factors related to your fixation protocol and antibody handling.
-
Possible Cause 1: Inappropriate Fixation Method. this compound is an intermediate filament-associated protein, and its antigenicity can be sensitive to the fixation method used.[1] Aldehyde fixatives like paraformaldehyde (PFA) cross-link proteins, which can sometimes mask the epitope your primary antibody is meant to recognize.[2][3] Conversely, organic solvents like methanol (B129727) or acetone (B3395972) precipitate proteins, which may not adequately preserve the cellular architecture or could even wash out the antigen.[2][3]
-
Solution: If you are using PFA, try reducing the fixation time or concentration.[4] A good starting point for cultured cells is 4% PFA for 10-15 minutes at room temperature.[5][6] If that fails, consider switching to an organic solvent-based fixation, such as ice-cold methanol or acetone for 10 minutes at -20°C.[2] Some protocols find success with a sequential PFA and methanol fixation, which can improve antibody penetration while preserving morphology.[7]
-
-
Possible Cause 2: Over-fixation. Prolonged exposure to fixatives, especially aldehydes, can excessively cross-link the target protein, preventing antibody access.[4][8]
-
Solution: Systematically decrease your fixation time. For PFA, try intervals of 5, 10, and 15 minutes to determine the optimal duration for your specific cells and this compound antibody.
-
-
Possible Cause 3: Insufficient Permeabilization. If you are using a cross-linking fixative like PFA, you must permeabilize the cell membrane to allow the antibody to reach intracellular targets like this compound.[6]
-
Solution: After PFA fixation, include a permeabilization step with a detergent. For cytoplasmic proteins, 0.1% Triton X-100 in PBS for 5-10 minutes is a standard starting point.[9] If this compound is localized near membranes, a milder detergent like saponin (B1150181) may be preferable.
-
-
Possible Cause 4: Low Protein Expression. The cells you are using may not express this compound at a high enough level to be easily detected.[10]
-
Solution: Confirm this compound expression in your cell line using a different method, such as Western blotting.[11] If possible, use a positive control cell line known to have high this compound expression.
-
Question: Why am I seeing high background staining?
Answer:
High background can obscure your specific signal, making results difficult to interpret. The cause often lies in non-specific binding of antibodies or issues with the fixation and blocking steps.
-
Possible Cause 1: Fixative-Induced Autofluorescence. Aldehyde fixatives, particularly glutaraldehyde, can react with cellular components to create fluorescent compounds.[3][5]
-
Solution: If you suspect aldehyde-induced autofluorescence, you can perform a quenching step after fixation. Incubating your samples in a solution of sodium borohydride (B1222165) (1 mg/mL in PBS) for 10 minutes can help reduce this background.[12] Alternatively, switching to a methanol-based fixation protocol can circumvent this issue.[6]
-
-
Possible Cause 2: Insufficient Blocking. The blocking step is crucial for preventing antibodies from binding to non-specific sites on your sample.[13][14]
-
Possible Cause 3: Primary or Secondary Antibody Concentration is Too High. Using too much antibody increases the likelihood of it binding to low-affinity, non-target sites.[14][16]
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background. Perform a dilution series for each antibody. Always run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody.[14]
-
-
Possible Cause 4: Inadequate Washing. Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[13][16]
-
Solution: Increase the number and duration of your wash steps. Washing three times for 5 minutes each with PBS containing a small amount of detergent (e.g., 0.05% Tween-20) is a good practice.[17]
-
Question: Why is the cellular morphology poorly preserved?
Answer:
The primary goal of fixation is to preserve the cell's structure as close to its native state as possible.[2][18] Poor morphology is a clear sign that your fixation protocol needs adjustment.
-
Possible Cause 1: Harsh Fixation with Organic Solvents. While effective for exposing some epitopes, organic solvents like methanol and acetone can dehydrate cells rapidly, leading to shrinkage and distortion of cellular structures.[3] They can also extract lipids, which can compromise membrane integrity.[19]
-
Possible Cause 2: Under-fixation. If the fixation time is too short or the fixative concentration is too low, the cellular proteins will not be adequately stabilized, leading to degradation and loss of structure during subsequent staining steps.
-
Solution: Increase the fixation time or concentration. If using 2% PFA, try increasing to 4%. If fixing for 5 minutes, extend the time to 10 or 15 minutes.
-
-
Possible Cause 3: Delayed Fixation. Cells should be fixed as quickly as possible after being removed from culture conditions to prevent degradation and changes in morphology.
-
Solution: Have your fixative solution prepared and ready before you handle your cells. Minimize the time between washing the cells and adding the fixative.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting fixation method for this compound immunofluorescence?
For an intermediate filament-associated protein like this compound, a good starting point is fixation with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100.[5][6] PFA is excellent at preserving cellular morphology, which is important for cytoskeletal-associated proteins.[2] However, because no single protocol works for all antibodies and cell types, you should be prepared to test other methods, such as cold methanol fixation, if the PFA protocol does not yield optimal results.[5]
Q2: How does the choice of fixative affect this compound epitope availability?
The choice of fixative can dramatically impact whether your antibody can bind to this compound.
-
Paraformaldehyde (PFA): This cross-linking agent forms covalent bonds between proteins.[3] While this preserves structure well, it can alter the three-dimensional shape of the this compound epitope or chemically modify it, potentially hiding it from the antibody.[2][18]
-
Methanol/Acetone: These organic solvents work by dehydrating the cell and precipitating proteins.[2] This process generally does not chemically alter the epitope, which can be advantageous. However, it can sometimes denature the protein in a way that disrupts the epitope and can be harsher on overall cellular morphology.[3][20]
Q3: Can I combine different fixation methods?
Yes, sequential fixation protocols can be very effective. A common combination is a light PFA fixation (e.g., 1-2% PFA for 10 minutes) to stabilize the overall cell structure, followed by a post-fixation step with cold methanol (-20°C) for 5-10 minutes.[7][20] This approach can offer a balance between preserving morphology and exposing the antigen for better antibody binding.
Q4: Should I prepare my PFA solution fresh?
Absolutely. Paraformaldehyde in solution can depolymerize back to formaldehyde (B43269), and over time, it can oxidize to form formic acid, which will lower the pH and can damage cellular structures. For consistent and reliable results, it is highly recommended to prepare your 4% PFA solution fresh from powder for each experiment or to use high-quality, methanol-free formaldehyde ampules.[21] Commercial formalin solutions often contain methanol as a stabilizer, which can act as a permeabilizing agent and may interfere with the staining of some cytoskeletal proteins.[21]
Quantitative Data Summary
The following table summarizes representative data from an optimization experiment comparing different fixation methods for this compound immunofluorescence. The goal is to achieve high signal intensity and a high signal-to-noise ratio while maintaining excellent cellular morphology.
| Fixation Method | Concentration & Time | Permeabilization | Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Morphology Preservation (Score 1-5) | Notes |
| Paraformaldehyde (PFA) | 4% PFA, 15 min, RT | 0.1% Triton X-100, 10 min | 850 | 15:1 | 5 | Excellent preservation of cell shape and internal structures.[2][5] |
| Paraformaldehyde (PFA) | 2% PFA, 10 min, RT | 0.1% Triton X-100, 10 min | 650 | 12:1 | 4 | Good morphology but weaker signal, suggesting some under-fixation. |
| Methanol | 100% Methanol, 10 min, -20°C | None needed | 1200 | 25:1 | 3 | Strong, crisp signal but some cell shrinkage is observed.[3] |
| Acetone | 100% Acetone, 5 min, -20°C | None needed | 1100 | 22:1 | 2 | Strong signal but significant morphological distortion.[3] |
| PFA + Methanol | 2% PFA, 10 min, RT -> 100% Methanol, 5 min, -20°C | None needed | 1050 | 20:1 | 4 | A good compromise, offering a strong signal and well-preserved morphology.[7] |
Detailed Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation
-
Preparation: Prepare fresh 4% PFA in 1X PBS. Warm the solution to 37°C to ensure all PFA powder is dissolved, then cool to room temperature before use. Perform this in a fume hood.[21]
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Wash: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Fixation: Add the 4% PFA solution to the cells, ensuring the coverslips are fully submerged. Incubate for 10-15 minutes at room temperature.[6]
-
Wash: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.[9]
-
Wash: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Proceed to Blocking: The cells are now ready for the blocking step of your immunofluorescence protocol.
Protocol 2: Cold Methanol Fixation
-
Preparation: Pre-chill 100% methanol to -20°C.
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Wash: Gently aspirate the culture medium and wash the cells once with PBS at room temperature.
-
Fixation: Aspirate the PBS. Add the ice-cold 100% methanol, ensuring the coverslips are fully covered. Incubate for 10 minutes at -20°C.[2]
-
Wash: Aspirate the methanol and gently wash the cells three times with PBS for 5 minutes each. Be gentle, as methanol can cause cells to detach more easily.
-
Proceed to Blocking: No permeabilization step is required. The cells are ready for blocking.
Visual Guides
Caption: General experimental workflow for immunofluorescence, highlighting the critical fixation step.
Caption: Troubleshooting decision tree for diagnosing weak or absent this compound immunofluorescence signal.
Caption: Logical relationship between experimental priority and the choice of fixation method for this compound.
References
- 1. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. IF Troubleshooting | Proteintech Group [ptglab.com]
- 5. Introduction to Sample Preparation: Immunofluorescence | Light Microscopy Core Facility [microscopy.duke.edu]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. Sequential paraformaldehyde and methanol fixation for simultaneous flow cytometric analysis of DNA, cell surface proteins, and intracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. benchchem.com [benchchem.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. ibidi.com [ibidi.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fixation methods can differentially affect ciliary protein immunolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the difference between formaldehyde and paraformaldehyde in cell fixation? | AAT Bioquest [aatbio.com]
How to improve the solubility of recombinant restin protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of recombinant restin protein.
Troubleshooting Guide
Q1: My recombinant this compound is completely insoluble and forms inclusion bodies in E. coli. What should I do first?
When recombinant this compound is found in the insoluble fraction, the initial and most effective strategy is to optimize the expression conditions. The goal is to slow down the rate of protein synthesis to allow for proper folding.
Recommended First Steps:
-
Lower Induction Temperature: Reduce the cultivation temperature to 15-25°C post-induction. This slows down protein synthesis, giving the polypeptide chain more time to fold correctly.
-
Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression. This can significantly increase the proportion of soluble protein.[1]
Experimental Protocol: Optimization of Expression Conditions
-
Culture: Grow E. coli cells harboring the this compound expression plasmid in a suitable medium (e.g., LB, TB) at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Divide the culture into smaller, equal volumes. Induce each sub-culture under a different condition (see table below for examples).
-
Harvest: After the induction period, harvest the cells by centrifugation.
-
Analysis: Lyse a small aliquot of cells from each condition and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the condition that yields the highest amount of soluble this compound.
| Parameter | Condition 1 (Control) | Condition 2 | Condition 3 | Condition 4 |
| Induction Temperature | 37°C | 25°C | 18°C | 15°C |
| IPTG Concentration | 1 mM | 0.5 mM | 0.1 mM | 0.05 mM |
| Induction Time | 4 hours | 16 hours | 24 hours | 24 hours |
Q2: I've optimized expression conditions, but a significant portion of my this compound is still in inclusion bodies. What's the next step?
If optimizing expression conditions is insufficient, the next step is to purify the this compound from inclusion bodies and then refold it into its active conformation. Human this compound is a cysteine-rich protein with a known tendency to form intermolecular disulfide linkages, which contributes to its aggregation.[2]
Workflow for Purification and Refolding from Inclusion Bodies
Caption: Workflow for this compound purification from inclusion bodies.
Experimental Protocol: Solubilization and Refolding of this compound from Inclusion Bodies
This protocol is adapted from a published method for recombinant resistin.[3][4]
-
Inclusion Body Isolation:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild denaturant or detergent (e.g., 1 M urea or 1% Triton X-100) to remove contaminants.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in solubilization buffer (e.g., 6 M Guanidine-HCl or 8 M Urea in 50 mM Tris-HCl, 10 mM DTT, pH 8.0).[3]
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarify the solubilized protein by centrifugation.
-
-
Purification under Denaturing Conditions:
-
If your this compound has an affinity tag (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA) in the presence of the denaturant to purify the protein.
-
-
Refolding by Dialysis:
-
Place the purified, denatured this compound in a dialysis bag.
-
Perform stepwise dialysis against a series of refolding buffers with decreasing concentrations of the denaturant. A redox system (e.g., reduced and oxidized glutathione) should be included to promote correct disulfide bond formation.
-
| Step | Dialysis Buffer | Duration | Temperature |
| 1 | 50 mM Tris-HCl, 4 M Urea, 0.5 M Arginine, 5 mM GSH, 0.5 mM GSSG, pH 8.0 | 4-6 hours | 4°C |
| 2 | 50 mM Tris-HCl, 2 M Urea, 0.5 M Arginine, 5 mM GSH, 0.5 mM GSSG, pH 8.0 | 4-6 hours | 4°C |
| 3 | 50 mM Tris-HCl, 1 M Urea, 0.5 M Arginine, 5 mM GSH, 0.5 mM GSSG, pH 8.0 | 4-6 hours | 4°C |
| 4 | 50 mM Tris-HCl, 0.5 M Arginine, 5 mM GSH, 0.5 mM GSSG, pH 8.0 | Overnight | 4°C |
| 5 | 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 (PBS) | 4-6 hours | 4°C |
Frequently Asked Questions (FAQs)
Q3: Should I use a solubility-enhancing fusion tag for my this compound construct?
Yes, using a solubility-enhancing fusion tag can be highly beneficial for a protein like this compound that is prone to misfolding.
Commonly Used Solubility Tags:
-
Maltose-Binding Protein (MBP): A large, highly soluble protein that can significantly improve the solubility of its fusion partner.
-
Glutathione (B108866) S-Transferase (GST): Another effective solubility enhancer that also provides a convenient purification handle.
-
Small Ubiquitin-like Modifier (SUMO): A smaller tag that has been shown to improve both solubility and proper folding.
Logical Flow for Choosing a Fusion Tag:
Caption: Decision tree for using solubility-enhancing fusion tags.
Q4: What is the role of the numerous cysteine residues in this compound's solubility?
Human this compound is a cysteine-rich protein, and these residues are involved in forming both intramolecular and intermolecular disulfide bonds.[2] While intramolecular disulfide bonds are crucial for the correct three-dimensional structure and activity, intermolecular disulfide bonds can lead to the formation of oligomers and larger aggregates, which are often insoluble.[2]
Resistin Structure and Disulfide Bonding:
Caption: Role of disulfide bonds in this compound folding and aggregation.
Q5: Are there any specific buffer components that can help improve this compound solubility during purification?
Yes, certain additives in your lysis and purification buffers can help maintain this compound in a soluble state.
Helpful Buffer Additives:
| Additive | Concentration | Purpose |
| Arginine | 0.5 - 1 M | A common additive that helps to suppress protein aggregation. |
| Glycerol (B35011) | 5 - 20% (v/v) | A stabilizing agent that can improve protein solubility. |
| Non-ionic Detergents | 0.1 - 1% (v/v) | Such as Triton X-100 or Tween 20, can help to solubilize proteins. |
| Reducing Agents | 1 - 10 mM | Such as DTT or β-mercaptoethanol, are crucial for keeping cysteines in a reduced state to prevent intermolecular disulfide bond formation during initial purification steps. |
Q6: I have refolded my this compound, but it precipitates upon removal of the denaturant. What could be the reason?
Precipitation after refolding is a common issue and can be due to several factors:
-
Incorrect Disulfide Bond Formation: The redox environment during refolding might not be optimal, leading to incorrect disulfide pairing and subsequent aggregation.
-
High Protein Concentration: Refolding is often more efficient at lower protein concentrations.
-
Buffer Conditions: The final buffer composition (pH, ionic strength) may not be optimal for the solubility of the refolded this compound.
-
Residual Misfolded Protein: A fraction of the protein may not have refolded correctly and acts as a seed for aggregation.
Troubleshooting Steps:
-
Optimize Redox Shuttle: Vary the ratio of reduced to oxidized glutathione (GSH:GSSG) in your refolding buffer.
-
Lower Protein Concentration: Try refolding at a lower protein concentration.
-
Screen Buffer Conditions: Test a range of pH values and salt concentrations for your final dialysis buffer.
-
Add Stabilizers: Include additives like arginine or glycerol in the final buffer.
-
Intermediate Purification: Consider an intermediate purification step, such as size exclusion chromatography, to separate correctly folded monomers/oligomers from aggregates.
References
- 1. benchchem.com [benchchem.com]
- 2. Human recombinant resistin protein displays a tendency to aggregate by forming intermolecular disulfide linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and characterization of bioactive recombinant resistin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refold - Resistin [pford.info]
Technical Support Center: Studying Intermediate Filament-Associated Proteins (IFAPs)
Welcome to the technical support center for researchers studying intermediate filament-associated proteins (IFAPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why are intermediate filament-associated proteins (IFAPs) so difficult to study?
A1: The challenges in studying IFAPs often stem from the inherent properties of intermediate filaments (IFs) themselves. IFs are notoriously insoluble and prone to aggregation, which can affect the solubility and behavior of their associated proteins.[1] Many IFAP interactions are transient and dynamically regulated by post-translational modifications, making them difficult to capture and analyze.[2] Furthermore, functional redundancy among IFAPs can complicate the interpretation of genetic studies.
Q2: What are the main reasons for failed co-immunoprecipitation (Co-IP) experiments with my IFAP?
A2: Co-IP failures with IFAPs can arise from several factors:
-
Weak or transient interactions: The interaction between your IFAP and its partner may be weak or occur only under specific cellular conditions.
-
Antibody issues: The antibody may not be specific or have a high enough affinity for the bait protein.[3][4] Polyclonal antibodies often perform better in IP than monoclonal antibodies.[5]
-
Inappropriate lysis buffer: The buffer composition may disrupt the protein-protein interaction or fail to solubilize the IF-protein complex effectively.
-
Protein degradation: Protease activity during cell lysis can degrade the target proteins.[4]
-
Epitope masking: The antibody's binding site on the bait protein might be hidden within the protein complex.[6]
Q3: My knockout mouse model for an IFAP shows no discernible phenotype. What could be the reason?
A3: The absence of a clear phenotype in an IFAP knockout model is a common challenge and can be attributed to several factors:
-
Functional redundancy: Other proteins may compensate for the loss of the knocked-out IFAP.
-
Subtle or conditional phenotype: The phenotype may only manifest under specific stress conditions or at a particular developmental stage.[7][8]
-
Postnatal lethality: Global knockout of an essential gene can be lethal, preventing the study of its function in adult animals.[9] Conditional knockout models can be a valuable alternative.[9]
-
Complex tissue interactions: The function of the IFAP may be dependent on interactions between different cell types, which might be difficult to observe in a whole-animal knockout.[10]
Q4: I am observing artifacts in my live-cell imaging experiments for my fluorescently-tagged IFAP. What are the common causes?
A4: Live-cell imaging artifacts can be misleading. Common causes include:
-
Overexpression artifacts: High levels of the tagged protein can lead to mislocalization and aggregation.
-
Phototoxicity: The illumination light, especially for fluorescence microscopy, can be toxic to cells and alter their behavior.[11]
-
Fixation-induced artifacts: If you are comparing live-cell imaging with fixed-cell immunofluorescence, be aware that fixation can alter protein localization and cellular structures.[12][13][14]
-
Fluorescent tag interference: The fluorescent tag itself might interfere with the normal function or localization of the IFAP.
Troubleshooting Guides
Guide 1: Troubleshooting Co-Immunoprecipitation (Co-IP) of an IFAP
This guide provides a systematic approach to troubleshooting common Co-IP issues when studying IFAPs.
Problem: High Background in Co-IP Eluate
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number and duration of wash steps. Use a more stringent wash buffer.[6] |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the antibody. Block the beads with BSA.[3][4] |
| Too much antibody or lysate | Titrate the antibody concentration and reduce the amount of cell lysate used.[3] |
Problem: Weak or No Signal of the Interacting Protein (Prey)
| Possible Cause | Recommended Solution |
| Weak protein-protein interaction | Optimize lysis buffer with varying salt and detergent concentrations. Consider cross-linking agents. |
| Low expression of prey protein | Verify prey protein expression in the input lysate via Western blot. Increase the amount of lysate used.[4] |
| Inefficient immunoprecipitation of the bait protein | Confirm successful pulldown of the bait protein. Test different antibodies against the bait.[15] |
| Harsh elution conditions | Use a milder elution buffer or a competitive peptide for elution. |
Guide 2: Optimizing Protein Purification of a Recombinant IFAP
This guide addresses common problems encountered during the purification of tagged IFAPs.
Problem: Low Yield of Purified IFAP
| Possible Cause | Recommended Solution |
| Protein is insoluble/forms inclusion bodies | Optimize expression conditions (e.g., lower temperature, different expression vector). Use a denaturing purification protocol followed by refolding. |
| Inefficient binding to the affinity resin | Ensure the affinity tag is accessible and not sterically hindered.[16] Check the pH and composition of the binding buffer. |
| Protein is lost during wash steps | Use a less stringent wash buffer by reducing the concentration of imidazole (B134444) or salt.[16] |
| Incomplete elution | Increase the concentration of the elution agent (e.g., imidazole, glutathione) or change the pH of the elution buffer.[16] |
Problem: Purified IFAP is Contaminated with Other Proteins
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and the stringency of the wash buffer. |
| Non-specific binding of contaminants | Add non-ionic detergents (e.g., Tween-20) to the wash buffer. Increase the salt concentration in the wash buffer. |
| Proteolytic degradation of the target protein | Add a cocktail of protease inhibitors to the lysis buffer.[4] |
Experimental Protocols & Visualizations
Protocol 1: Co-Immunoprecipitation of an IFAP and its Binding Partner
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait IFAP to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration).
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a gentle elution buffer (e.g., glycine-HCl, pH 2.5) if native proteins are required for downstream applications.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the bait and putative prey proteins.
-
Caption: Workflow for a typical Co-Immunoprecipitation experiment.
Protocol 2: Live-Cell Imaging of a Fluorescently-Tagged IFAP
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with a plasmid encoding the fluorescently-tagged IFAP (e.g., GFP-IFAP). Use a low amount of plasmid to achieve low expression levels and avoid overexpression artifacts.
-
-
Imaging Setup:
-
Use a microscope equipped with a live-cell imaging chamber that maintains optimal temperature (37°C), CO2 (5%), and humidity.
-
Select the appropriate objective and filter sets for the fluorescent protein being used.
-
-
Image Acquisition:
-
Minimize phototoxicity by using the lowest possible laser power and exposure time.
-
Acquire images at set intervals for time-lapse experiments to observe dynamic processes.
-
Include untransfected cells in the field of view as a negative control.
-
-
Data Analysis:
-
Use image analysis software to quantify protein localization, dynamics, and intensity.
-
Compare the behavior of the tagged IFAP to the known localization and function of the endogenous protein.
-
Caption: Troubleshooting logic for live-cell imaging artifacts.
References
- 1. Recent insight into intermediate filament structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Intermediate Filament Proteins from Multiple Mouse Tissues to Study Aging-associated Post-translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. JCI - “IF-pathies”: a broad spectrum of intermediate filament–associated diseases [jci.org]
- 8. “IF-pathies”: a broad spectrum of intermediate filament–associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AP-2α knockout mice exhibit optic cup patterning defects and failure of optic stalk morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. photonics.com [photonics.com]
- 12. Immunolabeling artifacts and the need for live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PFA fixation test: the effects on live cell imaging » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 15. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 16. goldbio.com [goldbio.com]
Technical Support Center: Reducing Background in Resin Immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal in resin-based immunoprecipitation (IP) experiments. High background can obscure the detection of target proteins and their interaction partners, compromising data quality. The following sections offer targeted advice to address common issues encountered during IP workflows.
Troubleshooting Guide: High Background
High background in immunoprecipitation can manifest as multiple non-specific bands on a Western blot, making it difficult to discern the protein of interest. This guide breaks down potential causes by experimental stage and provides specific solutions.
Common Causes and Solutions for High Background
| Experimental Stage | Possible Cause | Recommended Solution |
| Sample Lysis | Incomplete cell lysis or protein aggregation. | Ensure complete lysis by optimizing the lysis buffer and using mechanical disruption (e.g., sonication). Centrifuge lysate at high speed (e.g., 100,000 x g for 30 minutes) to pellet aggregates.[1] |
| Contamination from lipids, carbohydrates, or nucleic acids. | More common with tissue lysates. Ensure proper sample preparation and consider additional purification steps if necessary.[1] | |
| Use of frozen cells. | Whenever possible, use fresh material. If frozen material is necessary, use frozen lysates instead of frozen cells.[1] | |
| Antibody & Bead Binding | Non-specific binding of proteins to the IP antibody. | Use a high-quality, affinity-purified antibody validated for IP.[2] Include an isotype control to differentiate between specific and non-specific binding.[3][4] |
| Non-specific binding of proteins to the resin beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[3][4][5][6][7][8][9] This removes proteins that would non-specifically bind to the beads. | |
| Insufficient blocking of beads. | Block the beads with a protein solution like Bovine Serum Albumin (BSA) or non-fat milk before incubation with the antibody or lysate.[2][4][10][11] | |
| Too much antibody or lysate used. | Titrate the amount of antibody and lysate to find the optimal ratio that maximizes specific binding while minimizing background. A recommended starting range for cell lysate is 10-500 µg. | |
| Long incubation times. | Shorten the incubation time of the antibody with the lysate to reduce the chance of non-specific interactions.[1][8] For a primary antibody, an incubation of 45 minutes may be sufficient.[1] | |
| Washing | Inadequate or overly mild washing conditions. | Increase the stringency of the wash buffer by adding detergents (e.g., 0.1-0.5% NP-40 or Triton X-100) or increasing the salt concentration (e.g., up to 1 M NaCl).[1][8][12] |
| Insufficient number of washes. | Increase the number of wash steps (e.g., 5-6 cycles of 5 minutes each) to more effectively remove non-specifically bound proteins.[8][12] | |
| Carry-over of contaminants. | After the final wash, transfer the beads to a new tube to avoid carrying over any proteins that may have stuck to the tube walls.[1] | |
| Elution | Harsh elution conditions. | Use a gentler elution buffer if possible to avoid eluting non-specifically bound proteins along with your target. This is especially important if downstream analysis is sensitive to contaminants. |
| Downstream Detection | Presence of antibody fragments. | The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody can obscure bands of similar molecular weight. Use IP/Western blot-specific secondary antibodies that don't bind the heavy or light chains, or crosslink the antibody to the beads.[3] |
Frequently Asked Questions (FAQs)
Q1: What is pre-clearing and why is it important?
A1: Pre-clearing is a step where the cell lysate is incubated with resin beads (without the specific antibody) before the immunoprecipitation.[3][4][7] These beads are then discarded, taking with them any proteins from the lysate that non-specifically bind to the resin.[7] This process is highly recommended to reduce the final background signal by removing a major source of non-specific binding.[5][6]
Q2: How can I optimize my wash buffer to reduce background?
A2: To reduce background, you can increase the stringency of your wash buffer. This can be achieved by:
-
Increasing salt concentration: Adding NaCl (up to 1 M) can disrupt ionic interactions.[1][12][13]
-
Adding detergents: Non-ionic detergents like Tween-20 or Triton X-100 (0.1-0.5%) can help disrupt non-specific hydrophobic interactions.[1][8][12] Anionic detergents like SDS (up to 0.2%) can also be used for higher stringency.[1]
-
Alternating washes: Alternating high-stringency washes with distilled water may also help reduce background.[1]
Q3: What are the best controls to include in my IP experiment?
A3: Several controls are crucial for interpreting your IP results:
-
Isotype Control: An antibody of the same isotype and from the same species as your primary antibody, but not specific to your target protein.[3][4] This helps determine if the observed binding is specific to your antigen or a result of non-specific immunoglobulin interactions.
-
Beads-Only Control: Incubating the lysate with just the beads (no antibody) helps identify proteins that are binding non-specifically to the resin itself.[3]
-
Input Control: A sample of the lysate before immunoprecipitation is run on the Western blot alongside the IP samples to confirm the presence of the target protein in the starting material.[3]
Q4: Can the type of resin beads affect background levels?
A4: Yes, the type of beads can influence background. Magnetic beads are often reported to have lower non-specific binding compared to agarose (B213101) or sepharose beads due to their non-porous surface, which reduces the trapping of unwanted proteins.[11][14][15]
Experimental Protocols
Protocol: Lysate Pre-clearing
This protocol is a general guideline and may need optimization for your specific cell type and target protein.
-
Start with your prepared cell lysate.
-
For each 1 mL of cell lysate, add approximately 20-50 µL of a 50% slurry of the same type of resin beads you will use for the IP (e.g., Protein A/G agarose or magnetic beads).[6][9]
-
Incubate the lysate and bead mixture on a rotator for 30-60 minutes at 4°C.[3][6][8]
-
Pellet the beads by centrifugation (for agarose beads) at approximately 14,000 x g for 10 minutes at 4°C, or by using a magnetic rack (for magnetic beads).[5][6]
-
Carefully transfer the supernatant (the pre-cleared lysate) to a fresh tube. Be sure not to disturb the bead pellet.
-
The pre-cleared lysate is now ready for the immunoprecipitation with your specific antibody.
Protocol: Stringent Washing of Resin Beads
This protocol describes a series of washes with increasing stringency.
-
After incubating your lysate with the antibody and beads, pellet the beads.
-
Aspirate and discard the supernatant.
-
Wash 1 (Low Stringency): Resuspend the beads in 1 mL of a low-stringency wash buffer (e.g., PBS with 0.1% Tween-20). Incubate for 5 minutes on a rotator at 4°C. Pellet the beads and discard the supernatant.
-
Wash 2 (Medium Stringency): Resuspend the beads in 1 mL of a medium-stringency wash buffer (e.g., IP Lysis Buffer containing 150-300 mM NaCl and 0.1% NP-40).[12] Incubate for 5 minutes on a rotator at 4°C. Pellet the beads and discard the supernatant.
-
Wash 3 (High Stringency): Resuspend the beads in 1 mL of a high-stringency wash buffer (e.g., IP Lysis Buffer containing up to 500 mM NaCl and 0.5% NP-40).[12] Incubate for 5 minutes on a rotator at 4°C. Pellet the beads and discard the supernatant.
-
Final Wash: Resuspend the beads in 1 mL of a final wash buffer (e.g., PBS or a buffer without detergent) to remove any residual salt or detergent. Pellet the beads and discard the supernatant.
-
Proceed to the elution step.
Visualizations
Caption: General workflow for immunoprecipitation highlighting key steps for background reduction.
Caption: Logical flow for troubleshooting high background in immunoprecipitation experiments.
References
- 1. sinobiological.com [sinobiological.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 6. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 9. neb.com [neb.com]
- 10. Mild Immunoprecipitation with Low Background protocol v1 [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation Tips and Tricks | Thermo Fisher Scientific - US [thermofisher.com]
Overcoming difficulties in cloning the full-length restin cDNA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges associated with cloning the full-length cDNA of the human restin gene (RETN).
FAQs: Overcoming Difficulties in Cloning Full-Length this compound cDNA
Q1: What are the primary challenges in cloning the full-length this compound cDNA?
A1: Cloning the full-length this compound cDNA can be challenging due to several factors inherent to the mRNA sequence and the general difficulties of long-cDNA cloning. These include:
-
mRNA Secondary Structure: The presence of stable hairpin loops and other secondary structures in the mRNA can cause premature termination of the reverse transcriptase enzyme, leading to truncated cDNA fragments.
-
GC Content: Regions with high Guanine-Cytosine (GC) content can be difficult to amplify via PCR due to the increased stability of the DNA duplex.
-
Transcript Variants: The human this compound gene has multiple transcript variants, which can lead to the amplification of unexpected or undesired isoforms if primers are not designed carefully.
-
RNA Integrity: Obtaining high-quality, intact full-length mRNA is crucial. Degraded RNA will result in truncated cDNA clones.[1]
Q2: I am consistently getting shorter-than-expected PCR products. What could be the cause?
A2: Shorter-than-expected PCR products are a common issue and can be attributed to several factors:
-
Premature Reverse Transcriptase Termination: As mentioned above, complex secondary structures in the this compound mRNA can halt the reverse transcriptase.
-
Suboptimal PCR Conditions: For longer templates like the full-length this compound cDNA, standard PCR conditions may not be sufficient. This can include inadequate extension times or temperatures.
-
Non-Specific Primer Annealing: Primers may be annealing to internal sequences of the cDNA, leading to the amplification of shorter fragments.
-
Degraded RNA Template: Starting with partially degraded RNA will inevitably lead to shorter cDNA products.
Q3: My PCR amplification of the full-length this compound cDNA is failing or has very low yield. How can I troubleshoot this?
A3: Low or no PCR yield is a frequent challenge, especially with longer and potentially GC-rich templates. Consider the following troubleshooting steps:
-
Optimize Reverse Transcription: Use a reverse transcriptase with higher processivity and thermostability to read through secondary structures. Increasing the reaction temperature (if your enzyme allows) can also help.
-
Switch to a Long-Range PCR Polymerase: Standard Taq polymerase may not be efficient for amplifying longer DNA fragments. Use a high-fidelity polymerase blend specifically designed for long-range PCR.[2]
-
Adjust PCR Cycling Conditions: Increase the initial denaturation time and the per-cycle extension time. A good starting point for extension is one minute per kilobase of the target sequence.
-
Use PCR Additives: Reagents like DMSO, betaine (B1666868), or glycerol (B35011) can help to destabilize secondary structures and improve the amplification of GC-rich regions.
-
Redesign Primers: Ensure your primers have an appropriate melting temperature (Tm) and are specific to the 5' and 3' ends of the desired this compound transcript variant. Avoid regions with predicted stable secondary structures.
Q4: How do I know which this compound transcript variant I am cloning?
A4: The human this compound gene (RETN) has several known transcript variants. To ensure you are cloning the correct one, follow these steps:
-
Obtain the specific reference sequences (RefSeq) for each variant from a public database like NCBI.
-
Design primers that are unique to the 5' and 3' untranslated regions (UTRs) of your target variant. This will help to avoid amplifying other isoforms.
-
Sequence your final cloned product and align it with the known this compound transcript variant sequences to confirm its identity.
Troubleshooting Guides
Guide 1: Poor Yield of Full-Length cDNA during Reverse Transcription
| Symptom | Possible Cause | Recommended Solution |
| Smear of short cDNA products on gel analysis | 1. RNA degradation. 2. Premature termination by reverse transcriptase due to mRNA secondary structure. | 1. Assess RNA integrity using a bioanalyzer or gel electrophoresis. Use only high-quality, intact RNA (RIN > 8). 2. Use a thermostable reverse transcriptase and perform the reaction at a higher temperature (e.g., 50-55°C). 3. Include additives like betaine (1-2 M) in the RT reaction to destabilize RNA secondary structures. |
| No visible cDNA product | 1. Insufficient starting RNA. 2. Inactive reverse transcriptase. 3. Presence of inhibitors in the RNA sample. | 1. Increase the amount of starting total RNA or use poly(A) selected mRNA. 2. Use a fresh aliquot of reverse transcriptase and buffer. 3. Re-purify the RNA sample to remove potential inhibitors like salts or phenol. |
Guide 2: Failed or Inefficient PCR Amplification of Full-Length this compound cDNA
| Symptom | Possible Cause | Recommended Solution |
| No PCR product | 1. Suboptimal PCR cycling conditions. 2. Poor primer design. 3. Insufficient amount of cDNA template. | 1. Use a "touchdown" PCR protocol where the annealing temperature is gradually lowered over successive cycles. 2. Increase the extension time to at least 1 minute per kb. 3. Redesign primers to have a Tm between 60-65°C and to be located in regions with less predicted secondary structure. 4. Increase the amount of cDNA template in the PCR reaction. |
| Multiple non-specific bands | 1. Annealing temperature is too low. 2. Primer-dimer formation. 3. Contamination. | 1. Increase the annealing temperature in increments of 2°C. 2. Use a "hot-start" DNA polymerase to minimize non-specific amplification. 3. Use fresh, sterile reagents and dedicated pipettes to avoid contamination. |
| Faint band of the correct size | 1. Not enough PCR cycles. 2. Inefficient polymerase for long templates. | 1. Increase the number of PCR cycles to 35-40. 2. Switch to a polymerase blend specifically designed for long-range and/or high GC-content PCR. |
Experimental Protocols
Protocol 1: Optimized Reverse Transcription for Full-Length this compound cDNA Synthesis
This protocol is designed to maximize the yield of full-length cDNA from total RNA.
Materials:
-
High-quality total RNA (RIN > 8.0)
-
Oligo(dT) primers or gene-specific reverse primers
-
Thermostable reverse transcriptase with high processivity
-
5X RT buffer
-
dNTP mix (10 mM each)
-
RNase inhibitor
-
Betaine (5 M solution)
-
Nuclease-free water
Procedure:
-
In a sterile, nuclease-free tube, combine the following:
-
Total RNA: 1-5 µg
-
Oligo(dT) primer or gene-specific primer: 1 µl (10 µM)
-
dNTP mix: 1 µl
-
Nuclease-free water: to a final volume of 13 µl
-
-
Incubate at 65°C for 5 minutes, then immediately place on ice for at least 1 minute. This step helps to denature secondary structures in the RNA.
-
Add the following components to the tube:
-
5X RT buffer: 4 µl
-
Betaine (5 M): 2 µl
-
RNase inhibitor: 0.5 µl
-
Thermostable reverse transcriptase: 0.5 µl
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 50-55°C for 60-90 minutes. The higher temperature helps to further reduce the impact of RNA secondary structures.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
The resulting cDNA can be used directly for PCR or stored at -20°C.
Protocol 2: Long-Range PCR for Amplification of Full-Length this compound cDNA
This protocol is optimized for the amplification of long DNA fragments and templates with significant secondary structure.
Materials:
-
cDNA from Protocol 1
-
Forward and reverse primers specific for the desired this compound transcript
-
High-fidelity, long-range PCR polymerase blend
-
5X Long-Range PCR buffer
-
dNTP mix (10 mM each)
-
DMSO (optional)
-
Nuclease-free water
Procedure:
-
In a sterile PCR tube, prepare the following reaction mix:
-
5X Long-Range PCR buffer: 10 µl
-
dNTP mix: 1 µl
-
Forward primer (10 µM): 1 µl
-
Reverse primer (10 µM): 1 µl
-
cDNA template: 1-5 µl
-
DMSO (optional): 1.5 µl (for a final concentration of 3%)
-
High-fidelity, long-range polymerase: 1 µl
-
Nuclease-free water: to a final volume of 50 µl
-
-
Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
35-40 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 68°C for 1 minute per kb of the target length
-
-
Final Extension: 68°C for 10 minutes
-
Hold: 4°C
-
-
Analyze the PCR product by agarose (B213101) gel electrophoresis.
Data Presentation
Table 1: Characteristics of Human this compound (RETN) Transcript Variants
| Transcript Variant | NCBI Accession | Length (bp) | Coding Sequence (CDS) Length (bp) | Predicted GC Content (%) |
| 1 | NM_020415.4 | 516 | 327 | 58.5 |
| 2 | NM_001199464.2 | 438 | 327 | 59.8 |
| 3 | NM_001199465.2 | 400 | 327 | 61.3 |
| 4 | NM_001199466.2 | 249 | 159 | 64.7 |
Note: GC content was calculated for the full-length mRNA sequence.
Visualizations
Caption: Experimental workflow for cloning full-length this compound cDNA.
Caption: Troubleshooting logic for this compound cDNA cloning.
References
Technical Support Center: Interpreting Staining Patterns of Restin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protein Restin. The focus is on the interpretation of its immunofluorescence staining patterns, particularly punctate staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its expected subcellular localization?
This compound, an acronym for Reed-Sternberg cell intermediate filament-associated protein, is a 160 kDa protein.[1][2] It possesses an alpha-helical rod domain characteristic of intermediate filament proteins.[1][3] However, based on its solubility and immunocytochemical staining, it is classified as an intermediate filament-associated protein (IFAP).[1][3] this compound is highly expressed in the Reed-Sternberg cells of Hodgkin's disease.[1][3][4] Given its association with the intermediate filament network, the expected localization is cytoplasmic.
It is important to distinguish This compound from REST (RE1-Silencing Transcription Factor), a transcriptional repressor that is primarily localized to the nucleus and is involved in regulating neuronal gene expression.[5][6][7] Misidentification of these proteins can lead to incorrect interpretation of experimental results.
Q2: What does a punctate staining pattern of this compound signify?
A punctate staining pattern, characterized by discrete dots or foci of fluorescence, suggests that this compound is concentrated in specific subcellular structures or complexes rather than being diffusely distributed throughout the cytoplasm. This pattern could indicate:
-
Association with protein aggregates or complexes: this compound may be part of larger protein assemblies on the intermediate filament network.
-
Localization to specific cytoplasmic bodies: The puncta could represent specific non-membranous organelles or signaling hubs.
-
Early signs of apoptosis or cellular stress: In some cellular contexts, the aggregation of cytoskeletal proteins can be a response to stress.
Q3: My this compound staining is diffuse instead of punctate. What could be the cause?
A diffuse cytoplasmic signal might be due to several factors, ranging from biological context to technical issues:
-
Cell Type and State: The organization of the intermediate filament network and its associated proteins can vary significantly between cell types and under different physiological conditions.
-
Overexpression: Transient overexpression of this compound in a model system might lead to an accumulation of the protein that overwhelms the cell's ability to properly localize it, resulting in a diffuse pattern.
-
Suboptimal Fixation/Permeabilization: The fixation and permeabilization steps are critical for preserving the native structure of the cytoskeleton. Using an inappropriate method can disrupt the fine organization of intermediate filaments, causing associated proteins to appear diffuse. For example, some filament structures are better preserved with methanol (B129727) fixation compared to formaldehyde.
Q4: I am observing high background or non-specific staining. How can I troubleshoot this?
High background can obscure the true signal and make interpretation difficult. Common causes and solutions include:
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. It is crucial to titrate antibodies to find the optimal dilution that provides a strong signal with minimal background.[8]
-
Inadequate Blocking: Non-specific antibody binding can be reduced by using an appropriate blocking buffer. This is typically a solution of normal serum from the same species as the secondary antibody.[8][9]
-
Insufficient Washing: Washing steps are essential for removing unbound antibodies. Increase the duration or number of washes to reduce background.[9]
-
Autofluorescence: Some cell types or tissues exhibit natural fluorescence. This can be checked by examining an unstained sample under the microscope.[10]
Troubleshooting Guide
The following table summarizes common issues encountered during the immunofluorescent staining of this compound and provides actionable troubleshooting steps.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low expression of this compound in the chosen cell line. | Confirm this compound expression using a positive control (e.g., Hodgkin's lymphoma cell lines like L428 or KM-H2) or by Western blot.[4] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[10] | |
| Suboptimal antibody concentration. | Increase the concentration of the primary antibody or try a longer incubation period (e.g., overnight at 4°C).[8] | |
| Inadequate fixation or permeabilization. | Optimize fixation and permeabilization conditions. Try different fixatives (e.g., methanol vs. paraformaldehyde) and permeabilizing agents (e.g., Triton X-100 vs. saponin).[10][11] | |
| Diffuse Staining | Disruption of the intermediate filament network. | Use a fixation method that better preserves cytoskeletal structures, such as pre-extraction with a non-ionic detergent before fixation. |
| Antibody not specific to the aggregated form of this compound. | If possible, use an antibody validated to recognize this compound in its punctate form. | |
| Irregular Aggregates | Antibody cross-reactivity or non-specific binding. | Perform a negative control experiment without the primary antibody to check for non-specific binding of the secondary antibody.[8] |
| Over-fixation of the sample. | Reduce the fixation time or the concentration of the fixative, as over-fixation can cause protein cross-linking and aggregation.[10] |
Experimental Protocols
General Immunofluorescence Protocol for this compound Staining
This protocol is a starting point and should be optimized for your specific cell line and experimental conditions.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS).[12]
-
Fixation:
-
Permeabilization: If using PFA fixation, incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This step is not necessary for methanol fixation as it also permeabilizes the cells.[10]
-
Blocking: Incubate cells with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[12]
-
Primary Antibody Incubation: Dilute the anti-Restin primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[12]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.[11]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with nail polish if necessary.[12]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore.
Visual Guides
Troubleshooting Workflow for this compound Staining
Conceptual Model of this compound Association with Intermediate Filaments
References
- 1. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Hodgkin's disease and anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of the novel intermediate filament-associated protein this compound in Hodgkin's disease and anaplastic large-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REST Is Not Resting: REST/NRSF in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. RE1-silencing transcription factor - Wikipedia [en.wikipedia.org]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. scbt.com [scbt.com]
- 12. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 13. arigobio.com [arigobio.com]
Technical Support Center: Long-Term Storage of Antibodies
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage of antibodies to ensure their stability and performance in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term antibody storage?
For long-term storage, it is generally recommended to store antibodies at -20°C or -80°C.[1][2][3] Most antibodies are stable for years under these conditions. Storing at -20°C is adequate for most antibodies, and there is often no significant advantage to using -80°C.[4][5] However, for some specific recombinant antibodies, -70°C or -80°C may be recommended for optimal stability over extended periods.[6] Always consult the manufacturer's datasheet for specific recommendations for your antibody.[2][6][7]
Q2: Can I store my antibody at 4°C?
Storage at 4°C is suitable for short-term use, typically from a few days to a couple of weeks.[2][3][8][9] For storage longer than a few days at 4°C, the antibody solution should be sterile and may require the addition of a bacteriostatic agent like 0.02% to 0.05% sodium azide (B81097) to prevent microbial growth.[4][5][9] Note that some antibodies, such as those of the IgG3 isotype, are prone to aggregation upon thawing and should always be stored at 4°C.[5]
Q3: What are the risks of repeated freeze-thaw cycles?
Repeatedly freezing and thawing an antibody solution can cause denaturation and aggregation, which can lead to a significant loss of activity.[4][8][10][11][12] Ice crystal formation during freezing can also physically damage the antibody structure.[10] To avoid this, it is crucial to aliquot the antibody into single-use volumes upon first use.[2][4][5][9]
Q4: What is aliquoting and why is it important?
Aliquoting is the process of dividing the stock antibody solution into smaller, single-use volumes.[4][9] This is a critical practice to minimize the number of freeze-thaw cycles the main stock undergoes, thereby preserving its stability and activity.[2][4][5][11] It is recommended to create aliquots that are no smaller than 10 µL to avoid issues with evaporation and adsorption to the vial surface.[4][5][13]
Q5: Should I use a frost-free freezer for antibody storage?
No, you should avoid using frost-free freezers.[4][5] These freezers periodically cycle through heating and cooling phases to prevent frost buildup, subjecting the stored antibodies to repeated, damaging freeze-thaw cycles.[2][4][5][11] A manual-defrost freezer is the recommended choice for stable, long-term storage.[2][14]
Q6: What is lyophilization and when is it used?
Lyophilization, or freeze-drying, is the process of removing water from a frozen antibody solution under a vacuum.[8] It is considered the gold standard for long-term storage as it significantly enhances antibody stability, allowing for storage for 3-5 years or even at room temperature under controlled conditions.[1][8][15] This method is particularly useful for antibodies that are sensitive to freezing in solution.[8]
Q7: How should I store conjugated antibodies?
The storage conditions for conjugated antibodies can differ from their unconjugated counterparts.
-
Enzyme-conjugated antibodies (e.g., HRP, AP) are often sensitive to freezing and should typically be stored at 4°C.[5][8][9][11] Freezing can lead to a loss of enzymatic activity.[5][11]
-
Fluorophore-conjugated antibodies should always be protected from light to prevent photobleaching.[5][8][16] They are generally stored at 2-8°C and should not be frozen.[2]
Always refer to the product-specific datasheet for precise storage instructions.[5]
Troubleshooting Guide
Issue 1: Loss of Antibody Activity or Weak Signal
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify the recommended storage temperature on the product datasheet. If stored at 4°C for an extended period, the antibody may have degraded.[8][17] |
| Repeated Freeze-Thaw Cycles | The antibody may be denatured. Always aliquot upon first use.[4][10][11] If the main stock has been through multiple freeze-thaw cycles, it may be necessary to use a fresh vial. |
| Diluted Antibody Stored for Too Long | Working dilutions of antibodies are much less stable and should not be stored for extended periods.[10][18] It is best practice to prepare fresh working dilutions for each experiment.[2][10][18] |
| Microbial Contamination | If storing at 4°C without a bacteriostatic agent, microbial growth can degrade the antibody.[8][10] Consider adding sodium azide (if compatible with your application) or filter-sterilizing the solution.[9] |
| Exposure to Light (for conjugated antibodies) | Fluorophore-conjugated antibodies are light-sensitive.[5][8] Ensure they are stored in the dark and protected from light during experiments. |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Steps |
| Antibody Aggregation | Aggregation can be caused by repeated freeze-thaw cycles or improper storage.[10][19] Centrifuge the antibody vial at 10,000 x g for 20 seconds before use to pellet any aggregates.[5][13] Use the supernatant for your experiment. |
| Antibody Concentration Too High | The optimal antibody concentration may need to be determined empirically.[18] Try performing a titration experiment to find the ideal dilution that maximizes specific signal while minimizing background. |
Quantitative Data Summary
Table 1: General Antibody Storage Conditions
| Storage Duration | Temperature | Key Considerations | Typical Shelf Life |
| Short-Term | 4°C | Add preservative (e.g., 0.02% Sodium Azide) for storage > 1-2 days.[9] | Days to a few weeks[3][8] |
| Long-Term (Liquid) | -20°C or -80°C | Aliquot into single-use volumes. Use a non-frost-free freezer.[2][4][5] | Years[8] |
| Long-Term (with Cryoprotectant) | -20°C | Add 50% sterile glycerol (B35011) to prevent freezing and damage.[5][8][10] | Years[8] |
| Long-Term (Lyophilized) | -20°C or Room Temp | Reconstitute just before use.[1][8] | 3-5 years or more[8] |
Table 2: Common Additives for Antibody Storage
| Additive | Final Concentration | Purpose | Notes |
| Glycerol | 10-50% (v/v) | Cryoprotectant; prevents ice crystal formation and allows storage at -20°C without freezing.[1][8][10] | Use sterile glycerol.[8] Do not store glycerol-containing solutions at -80°C.[16] |
| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Carrier protein; stabilizes dilute antibody solutions and prevents adsorption to storage vials.[10][20] | Avoid if the antibody will be used for conjugation or if it targets a protein of similar molecular weight. |
| Sodium Azide | 0.02-0.05% (w/v) | Bacteriostatic agent; prevents microbial growth during 4°C storage.[4][5] | Toxic. Interferes with live-cell assays and some conjugation methods.[2][4] |
Experimental Protocols
Protocol 1: Antibody Aliquoting for Long-Term Storage
Objective: To properly prepare an antibody for long-term frozen storage to prevent degradation from repeated freeze-thaw cycles.
Materials:
-
Antibody stock solution
-
Pipettes and sterile tips
-
Centrifuge
Methodology:
-
Upon receiving the antibody, briefly centrifuge the vial at 5,000-10,000 x g for 20-30 seconds to collect the entire solution at the bottom of the tube.[4][5][14]
-
Determine the optimal aliquot volume based on your typical experimental usage. Aim for aliquot volumes of at least 10 µL.[4][5]
-
Under sterile conditions, carefully pipette the calculated volume into each pre-labeled, low-protein-binding microcentrifuge tube.
-
Tightly cap each aliquot.
-
Immediately place the aliquots in a -20°C or -80°C manual-defrost freezer for long-term storage.[2][4] Store them in a location with minimal temperature fluctuations, such as the back of the freezer, away from the door.[3][5][11]
-
The remaining stock vial, if any, should be stored at 4°C for immediate use (up to 1-2 weeks).[4][5]
Protocol 2: Stability Testing by Western Blot
Objective: To assess the activity of an antibody after a potential storage issue (e.g., accidental thawing, extended storage at 4°C).
Materials:
-
Test antibody (stored under questionable conditions)
-
Control antibody (a fresh vial or one known to be stored correctly)
-
Positive control lysate/protein (known to express the target antigen)[21]
-
Negative control lysate/protein (does not express the target antigen)[21]
-
SDS-PAGE and Western blot reagents and equipment
Methodology:
-
Prepare a protein lysate from a cell line or tissue known to express the target protein (positive control).[21]
-
Run two identical SDS-PAGE gels, loading the positive and negative control samples in adjacent lanes.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Cut the membrane in half. Incubate one half with the "Test Antibody" and the other half with the "Control Antibody" at the same, recommended dilution.
-
Proceed with the standard Western blot protocol, including washing steps and incubation with a secondary antibody.
-
Develop the blots simultaneously using the same substrate and imaging system.
-
Analysis: Compare the band intensity and specificity on the two membranes.[21][22]
-
Comparable Signal: If the band in the positive control lane from the test antibody is of similar intensity to the control antibody, the antibody is likely still functional.[21]
-
Reduced or No Signal: A significant decrease in signal intensity suggests the antibody has lost activity.[18]
-
Increased Background/Non-specific Bands: This may indicate aggregation or degradation of the antibody.[21]
-
Visualizations
References
- 1. precisionantibody.com [precisionantibody.com]
- 2. Antibodies Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. lifetein.com [lifetein.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. How should I store my antibody? | Cell Signaling Technology [cellsignal.com]
- 8. Antibody Storage and Antibody Shelf Life [labome.com]
- 9. 3 Tips for Storing Antibodies - Labtag Blog [blog.labtag.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. susupport.com [susupport.com]
- 13. abcam.cn [abcam.cn]
- 14. addgene.org [addgene.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. agrisera.com [agrisera.com]
- 18. Antibodies Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Why is my Immunoassay Having Issues with Stability? | Blog | Biosynth [biosynth.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Stability Test Results | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Validating Your New Restin Antibody
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of a new antibody targeting the protein Restin.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to validate my new this compound antibody?
The initial and most critical step is to confirm that your antibody recognizes this compound protein. This is typically done by Western Blot (WB) analysis using lysates from cell lines known to express this compound (positive controls) and cell lines with no or low expression (negative controls). A specific antibody should produce a single band at the expected molecular weight of this compound.[1][2]
Q2: Which cell lines are suitable as positive and negative controls for this compound expression?
-
Positive Controls: Hodgkin's lymphoma cell lines such as L428, L428KSA, Co, and KM-H2, as well as the anaplastic large-cell lymphoma cell line Karpas 299, have been shown to express this compound.[3] Some breast cancer cell lines may also express this compound, though levels can vary.[4][5]
-
Negative Controls: The "gold standard" for a negative control is a knockout (KO) cell line where the gene for this compound has been genetically removed.[6][7][8][9][10] If a KO cell line is not available, you can screen various cell lines to find one with no detectable this compound expression by RT-PCR and WB. Normal, non-lymphoid tissues generally do not express this compound.[3]
Q3: My antibody shows multiple bands on a Western Blot. What does this mean?
Multiple bands can indicate several possibilities:
-
Non-specific binding: The antibody may be cross-reacting with other proteins.
-
Protein isoforms or splice variants: this compound may exist in different forms within the cell.
-
Post-translational modifications: Modifications like phosphorylation can alter the protein's migration on the gel.
-
Protein degradation: The protein may have been broken down during sample preparation.
To troubleshoot, optimize your WB protocol (e.g., antibody concentration, blocking conditions) and consider using a different lysis buffer containing protease inhibitors. Comparing the banding pattern in wild-type versus this compound KO cells is the most definitive way to identify non-specific bands.[1]
Q4: How can I be sure my antibody works in applications other than Western Blotting?
Antibody validation is application-specific.[1][11] An antibody that works well in WB (detecting a denatured protein) may not work in applications like immunohistochemistry (IHC) or immunoprecipitation (IP), where the protein is in a more native conformation.[2] You must validate the antibody for each intended application using appropriate controls.
Troubleshooting Guides
Western Blotting (WB)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No signal | - Antibody not recognizing the denatured protein.- Insufficient amount of this compound in the sample.- Incorrect antibody concentration.- Incompatible primary and secondary antibodies. | - Use a positive control lysate (e.g., from L428 cells).- Increase the amount of protein loaded onto the gel.- Titrate the primary antibody concentration.- Ensure the secondary antibody is specific for the primary antibody's host species and isotype.[12] |
| High background | - Primary antibody concentration is too high.- Insufficient blocking.- Inadequate washing. | - Decrease the primary antibody concentration.- Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).- Increase the number and duration of washes. |
| Non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Validate using a this compound knockout cell line; non-specific bands will persist in the KO lysate.[10]- Add protease inhibitors to your lysis buffer. |
Immunohistochemistry (IHC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No staining | - Epitope masking by fixation.- Low this compound expression in the tissue.- Incorrect antibody concentration. | - Perform antigen retrieval to unmask the epitope.[12][13]- Use positive control tissue (e.g., Hodgkin's lymphoma tissue).[3]- Titrate the primary antibody concentration. |
| High background | - Non-specific binding of primary or secondary antibody.- Endogenous enzyme activity (for enzymatic detection). | - Use a blocking solution containing serum from the same species as the secondary antibody.[14]- Perform a "no primary antibody" control to check for secondary antibody non-specificity.- Quench endogenous peroxidase activity with hydrogen peroxide.[12] |
Experimental Protocols
Western Blotting for this compound Detection
This protocol outlines the steps for detecting this compound in cell lysates.
a) Sample Preparation:
-
Culture positive (e.g., L428) and negative (e.g., this compound KO) control cells.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
b) Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
c) Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[15]
-
Incubate the membrane with the primary anti-Restin antibody overnight at 4°C. Optimal dilution needs to be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Immunoprecipitation (IP) of this compound
This protocol describes how to isolate this compound from a cell lysate.
-
Prepare cell lysate as described in the Western Blotting protocol.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.[18]
-
Incubate 500 µg to 1 mg of pre-cleared lysate with the anti-Restin antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.[19]
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.[20]
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.[19][20]
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western Blotting using the same anti-Restin antibody.
Immunohistochemistry (IHC) for this compound Staining
This protocol is for detecting this compound in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%), and finally in water.[21]
-
Antigen Retrieval: Use a heat-induced epitope retrieval (HIER) method, such as boiling the slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) for 10-20 minutes.[13][22]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Then, block non-specific antibody binding with a blocking buffer containing normal serum from the species in which the secondary antibody was raised.[13]
-
Primary Antibody Incubation: Incubate the sections with the anti-Restin antibody overnight at 4°C in a humidified chamber. Optimal dilution should be determined.[23]
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with a biotinylated or enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.[22]
-
Detection: If using an enzyme-conjugated secondary, add the appropriate substrate (e.g., DAB for HRP) and monitor for color development.[22]
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a coverslip.
Data Presentation
Table 1: Summary of Expected Western Blot Results for Anti-Restin Antibody Validation
| Cell Line Lysate | Expected this compound Expression | Expected Result with a Specific Anti-Restin Antibody |
| L428 (Hodgkin's Lymphoma) | High | Single band at the expected molecular weight of this compound. |
| KM-H2 (Hodgkin's Lymphoma) | High | Single band at the expected molecular weight of this compound. |
| This compound Knockout (KO) Cell Line | None | No band should be detected. |
| Wild-Type (Parental) Cell Line for KO | Endogenous Level | Band at the expected molecular weight of this compound. |
Visualizations
Caption: Workflow for initial validation of a new this compound antibody using Western Blotting.
Caption: Decision tree for troubleshooting high background in Immunohistochemistry.
References
- 1. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Expression of the novel intermediate filament-associated protein this compound in Hodgkin's disease and anaplastic large-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. novusbio.com [novusbio.com]
- 7. revvity.com [revvity.com]
- 8. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 11. cusabio.com [cusabio.com]
- 12. bma.ch [bma.ch]
- 13. abcepta.com [abcepta.com]
- 14. 免疫組織染色(IHC)のトラブルシューティング:うまくいくコツ [sigmaaldrich.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad.com [bio-rad.com]
- 18. biossusa.com [biossusa.com]
- 19. www2.nau.edu [www2.nau.edu]
- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 23. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Validation & Comparative (restin Protein)
Validating Restin Expression: A Specificity Guide for Reed-Sternberg Cells
For Immediate Release
Basel, Switzerland – December 20, 2025 – In the landscape of Hodgkin's lymphoma diagnostics, the precise identification of Hodgkin and Reed-Sternberg (HRS) cells remains a cornerstone for accurate diagnosis and therapeutic strategy. This guide provides a comprehensive comparison of restin (also known as CLIP-170), a cytoskeletal-associated protein, with established biomarkers for HRS cells, offering researchers, scientists, and drug development professionals a critical overview of its specificity, supported by experimental data and detailed protocols.
This compound, an intermediate filament-associated protein, has been identified as being strongly expressed in the cytoplasm of Reed-Sternberg cells.[1][2] Its consistent presence in these malignant cells has positioned it as a noteworthy biomarker for classical Hodgkin lymphoma (cHL). However, a thorough evaluation of its specificity against other common markers is essential for its confident application in research and clinical settings.
Comparative Analysis of Reed-Sternberg Cell Markers
The diagnostic utility of a biomarker is determined by its sensitivity and specificity. While this compound shows strong expression in HRS cells, it is also found in anaplastic large cell lymphoma (ALCL), a condition phenotypically related to Hodgkin's disease.[1] Furthermore, this compound is expressed in normal dendritic cells and activated B-cells, underscoring its role in antigen presentation.[3] A comparative overview with established HRS cell markers such as CD15 and CD30 is presented below.
| Marker | Protein Class | Cellular Localization | Expression in HRS Cells | Expression in Other Hematological Malignancies | Expression in Normal Tissues |
| This compound (CLIP-170) | Microtubule-Associated Protein | Cytoplasmic | Strong | Anaplastic Large Cell Lymphoma | Dendritic cells, activated B-cells |
| CD30 | TNF Receptor Superfamily | Membrane, Golgi | >90% of cHL cases | Anaplastic Large Cell Lymphoma, other T-cell and B-cell lymphomas | Activated T- and B-cells, plasma cells |
| CD15 (Leu-M1) | Carbohydrate Antigen | Membrane, Golgi | 75-85% of cHL cases | Some T-cell and B-cell lymphomas, myeloid cells | Granulocytes, monocytes |
| PAX5 | Transcription Factor | Nuclear | Weak to moderate | Most B-cell lymphomas (strong) | Mature B-cells |
| CD45 (LCA) | Protein Tyrosine Phosphatase | Membrane | Typically negative | Most hematopoietic cells | Most hematopoietic cells |
Table 1: Comparison of Biomarker Expression in Reed-Sternberg Cells and Other Tissues. This table summarizes the expression patterns of this compound and other common immunohistochemical markers used in the diagnosis of classical Hodgkin Lymphoma. While CD30 is highly sensitive, its expression in other lymphomas necessitates a panel-based approach for definitive diagnosis. CD15, though characteristic, is not universally present in all cHL cases.[4][5] this compound's strong cytoplasmic staining provides a valuable addition to the diagnostic panel. The co-expression of CD15 and CD30 is a strong indicator for cHL.[5]
Experimental Protocols
Accurate and reproducible validation of biomarker expression is contingent on robust experimental protocols. The following section details a standard immunohistochemistry (IHC) protocol for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Immunohistochemistry Protocol for this compound in FFPE Tissue
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 x 10 minutes.
- Immerse in 100% Ethanol: 2 x 10 minutes.
- Immerse in 95% Ethanol: 1 x 5 minutes.
- Immerse in 70% Ethanol: 1 x 5 minutes.
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate (B86180) buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
3. Staining Procedure:
- Wash slides in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Wash with TBST.
- Apply a protein block (e.g., normal goat serum) for 1 hour at room temperature.
- Incubate with the primary antibody against this compound (appropriate dilution) in a humidified chamber overnight at 4°C.
- Wash with TBST.
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- Wash with TBST.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash with TBST.
- Develop with 3,3'-Diaminobenzidine (DAB) substrate until the desired stain intensity is reached.
- Wash with distilled water.
4. Counterstaining and Mounting:
- Counterstain with Hematoxylin.
- Rinse with water.
- Dehydrate through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.
Signaling Pathways and Functional Context
The strong expression of this compound in HRS cells suggests a potential role in the pathobiology of Hodgkin's lymphoma. While a direct signaling cascade initiated by this compound has not been fully elucidated, its identity as CLIP-170, a microtubule-plus-end tracking protein (+TIP), provides significant functional clues.[6]
Figure 1: Proposed Role of this compound in HRS Cells. This diagram illustrates the potential involvement of this compound (CLIP-170) in intracellular trafficking events within a Reed-Sternberg cell, particularly the transport of antigen-containing vesicles along microtubules for presentation on MHC class II molecules. This aligns with the established function of HRS cells as potent antigen-presenting cells.[7] The diagram also highlights key constitutively active signaling pathways (NF-κB and JAK/STAT) that are crucial for HRS cell survival and proliferation.[8][9]
Experimental Workflow for Marker Validation
The validation of a new biomarker like this compound against established ones requires a systematic approach. The following workflow outlines the key steps for a comparative immunohistochemical study.
Figure 2: Workflow for Comparative IHC Validation. This diagram outlines the key steps for validating the specificity of this compound expression against other established biomarkers for Reed-Sternberg cells.
Conclusion
This compound presents a valuable addition to the panel of biomarkers for the identification of Reed-Sternberg cells in classical Hodgkin lymphoma. Its strong cytoplasmic expression offers a distinct staining pattern that can complement the membranous and Golgi staining of CD15 and CD30. While not entirely specific to HRS cells, its consistent expression warrants its inclusion in multi-marker studies to enhance diagnostic accuracy. Further quantitative studies are encouraged to establish definitive sensitivity and specificity percentages across a larger cohort of lymphoma subtypes. The detailed protocols and comparative data provided in this guide aim to facilitate such validation efforts and promote a deeper understanding of the molecular characteristics of Hodgkin's lymphoma.
References
- 1. This compound in Hodgkin's disease and anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hodgkin and Reed-Sternberg cell-associated autoantigen CLIP-170/restin is a marker for dendritic cells and is involved in the trafficking of macropinosomes to the cytoskeleton, supporting a function-based concept of Hodgkin and Reed-Sternberg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility of CD15, CD30 & CD45 in the immunohistochemical diagnosis of Hodgkin's disease by antigen retrieval method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webpathology.com [webpathology.com]
- 6. Interactions between CLIP-170, Tubulin, and Microtubules: Implications for the Mechanism of CLIP-170 Plus-End Tracking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antigen-presenting cell function of Reed-Sternberg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New molecular targets in Hodgkin and Reed-Sternberg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Restin Expression in Hodgkin's Lymphoma Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Restin, also known as cytoplasmic linker protein 170 (CLIP-170), is an intermediate filament-associated protein that has been identified as being strongly expressed in the malignant Hodgkin and Reed-Sternberg (HRS) cells characteristic of classical Hodgkin's lymphoma (cHL)[1][2][3][4]. Its overexpression is suggested to play a role in the neoplastic transformation and cell growth in Hodgkin's disease[1]. This guide provides a comparative overview of this compound expression across the different subtypes of Hodgkin's lymphoma, based on currently available data.
While qualitative studies confirm the presence of this compound in HRS cells, a comprehensive quantitative comparison of its expression levels across the various subtypes of Hodgkin's lymphoma is not extensively documented in peer-reviewed literature. This guide summarizes the existing knowledge and provides detailed experimental protocols to facilitate further research in this area.
Data Presentation: Subtype Characteristics
Due to the lack of specific quantitative data for this compound expression, the following table summarizes the key characteristics of the main subtypes of Hodgkin's lymphoma to provide a comparative context. This compound is predominantly found in the HRS cells of the classical subtypes.
| Feature | Nodular Sclerosis (NS) | Mixed Cellularity (MC) | Lymphocyte-Rich (LR) | Lymphocyte-Depleted (LD) | Nodular Lymphocyte-Predominant (NLPHL) |
| Malignant Cells | Lacunar HRS cells | Classical HRS cells | Classical HRS cells | Sarcomatous HRS cells | Lymphocytic and histiocytic (L&H) or "popcorn" cells |
| Background Infiltrate | Collagen bands, lymphocytes, eosinophils, neutrophils | Mixed infiltrate of lymphocytes, eosinophils, neutrophils, plasma cells, histiocytes | Abundant small lymphocytes | Paucity of lymphocytes, diffuse fibrosis | Nodules of small B-lymphocytes |
| Prevalence of cHL | ~70%[5] | ~20-25%[5][6] | ~5%[5] | <1%[5][7] | N/A (not a classical subtype) |
| EBV Association | 10-40%[8] | ~75%[8] | Less frequent | Frequent | Rare |
| Typical Immunophenotype of Malignant Cells | CD30+, CD15+, PAX5 (weak)+, CD20-, CD45- | CD30+, CD15+, PAX5 (weak)+, CD20-, CD45- | CD30+, CD15+, PAX5 (weak)+, CD20-, CD45- | CD30+, CD15+, PAX5 (weak)+, CD20-, CD45- | CD20+, CD45+, BCL6+, CD30-, CD15-[9] |
| Qualitative this compound Expression | Strong in HRS cells | Strong in HRS cells | Strong in HRS cells | Strong in HRS cells | Generally considered negative in L&H cells |
Experimental Protocols
Immunohistochemical Analysis of this compound Expression
This protocol provides a general framework for the immunohistochemical (IHC) staining of this compound in formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue sections. Optimization may be required for specific antibodies and tissue samples.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 changes of 5-10 minutes each.
-
Rehydrate through graded ethanol (B145695) solutions: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath, steamer, or pressure cooker.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with a wash buffer (e.g., PBS or TBS).
4. Staining Procedure:
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody: Incubate sections with the primary antibody against this compound (CLIP-170) at the optimal dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Rinse with wash buffer and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Detection: Rinse with wash buffer and apply a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Chromogen: Rinse with wash buffer and apply a chromogen solution such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity develops.
-
Counterstaining: Rinse with distilled water and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded alcohols and xylene, and mount with a permanent mounting medium.
5. Interpretation:
-
This compound expression should be evaluated in the HRS cells, noting the intensity and localization (cytoplasmic) of the staining. A semi-quantitative scoring system (e.g., H-score) can be applied for comparative analysis.
Visualizations
Experimental Workflow for Immunohistochemistry
Caption: Workflow for Immunohistochemical Staining.
Putative Role of this compound in HRS Cell Pathobiology
Caption: Hypothesized Role of this compound in Hodgkin's Lymphoma.
Conclusion
Current evidence strongly indicates that this compound is highly expressed in the Hodgkin and Reed-Sternberg cells of classical Hodgkin's lymphoma. However, there is a notable gap in the literature regarding a direct quantitative comparison of this compound expression across the different cHL subtypes and in comparison to Nodular Lymphocyte-Predominant Hodgkin's Lymphoma. Such studies would be invaluable for understanding the potential role of this compound as a biomarker or its contribution to the pathobiological differences observed among these subtypes. The provided experimental protocol offers a standardized method for researchers to pursue these investigations, which could ultimately provide new insights into the diagnosis, prognosis, and targeted therapy of Hodgkin's lymphoma.
References
- 1. This compound in Hodgkin's disease and anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel intermediate filament-associated protein highly expressed in the Reed-Sternberg cells of Hodgkin's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RS Cells : Biomarker Summary [webpathology.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Understanding mixed cellularity Hodgkin's lymphoma [medicalnewstoday.com]
- 7. Lymphocyte Depleted Hodgkin Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Nodular lymphocyte-predominant Hodgkin lymphoma (NLPHL) with CD30-positive lymphocyte-predominant (LP) cells - PMC [pmc.ncbi.nlm.nih.gov]
Restin vs. Other Cytoskeletal Proteins in Cancer Progression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cytoskeleton, a complex and dynamic network of protein filaments, is fundamental to maintaining cell shape, motility, and division. In the context of cancer, its components are often hijacked by malignant cells to facilitate invasion and metastasis. This guide provides a comparative analysis of Restin (ANKS1B) and other key cytoskeletal proteins—actin, tubulin, and the intermediate filaments vimentin (B1176767) and keratin—in cancer progression. We present a synthesis of current experimental data, detail relevant methodologies, and visualize key pathways to offer a comprehensive resource for researchers in oncology and drug development.
Overview of Key Cytoskeletal Players in Cancer
The progression of cancer from a primary tumor to metastatic disease is critically dependent on the ability of cancer cells to alter their morphology, migrate through the extracellular matrix, and invade surrounding tissues. This process is orchestrated by the cell's cytoskeleton. While proteins like actin, tubulin, and vimentin are well-established drivers of the metastatic cascade, the role of other proteins, such as this compound, is emerging, presenting a contrasting, suppressive function.
-
Actin (Microfilaments): Forms dynamic structures like lamellipodia and filopodia that are the driving force behind cell movement.[1][2]
-
Tubulin (Microtubules): Essential for cell division, intracellular transport, and maintaining cell polarity, all of which are crucial for coordinated cell migration.[3][4][5]
-
Vimentin and Keratins (Intermediate Filaments): Provide structural integrity. Vimentin is a key marker of the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[6][7] Keratins, typically found in epithelial cells, show altered expression in cancer, contributing to changes in cell mechanics and motility.[3]
-
This compound (ANKS1B): Unlike the others, this compound has been identified as a suppressor of EMT and metastasis, particularly in breast cancer.[8] It is a scaffold protein with multiple domains, suggesting its involvement in complex signaling pathways.[9]
Comparative Analysis of Function and Mechanism
The following sections delve into the specific roles of this compound and other cytoskeletal proteins in cancer progression, highlighting their contrasting mechanisms of action.
This compound, also known as Ankyrin Repeat and Sterile Alpha Motif Domain Containing 1B (ANKS1B), has been shown to negatively regulate cancer cell motility and invasion.[8]
-
Mechanism of Action: In breast cancer cells, this compound suppresses EMT by upregulating the expression of microRNAs miR-200a and miR-200b. This is achieved through a direct interaction with the tumor suppressor p73, a member of the p53 family. The this compound-p73 complex activates the promoter of the miR-200b/a/429 cluster. These microRNAs, in turn, post-transcriptionally inhibit ZEB1 and ZEB2, which are master regulators of EMT. The inhibition of ZEB1/2 leads to an increase in the expression of epithelial markers like E-cadherin and ZO-1, and a decrease in mesenchymal markers such as N-cadherin, Vimentin, and Fibronectin.[8]
-
Impact on Cancer Hallmarks:
-
Invasion and Metastasis: Overexpression of this compound in metastatic breast cancer cells leads to a reduction in their invasive capacity and suppresses lung metastasis in vivo.[8]
-
Cell Morphology: this compound-overexpressing cells exhibit a more classical epithelial, cobblestone-like morphology, as opposed to the spindle-like shape of mesenchymal cells.[8]
-
The actin cytoskeleton is a primary driver of cell motility. Its dynamic polymerization and depolymerization create the protrusive forces necessary for cells to move.[1][10]
-
Mechanism of Action: Cell migration is initiated by the formation of actin-rich protrusions at the leading edge, such as lamellipodia and filopodia.[2] This process is tightly regulated by Rho GTPases (Rac, Cdc42, and Rho). Rac controls the formation of lamellipodia, Cdc42 regulates filopodia, and Rho governs actin-myosin contractility at the cell rear.[1] In cancer, signaling pathways that link migratory cues to the actin cytoskeleton are often upregulated.[10] For instance, the Arp2/3 complex, which is crucial for actin polymerization, is frequently overexpressed in metastatic cancers.[1]
-
Impact on Cancer Hallmarks:
Microtubules, polymers of α- and β-tubulin, are involved in a wide range of cellular processes that support cancer progression.
-
Mechanism of Action: In cell division, microtubules form the mitotic spindle, which is responsible for segregating chromosomes. Errors in this process can lead to chromosomal instability, a hallmark of cancer.[13] Microtubules also act as tracks for the intracellular transport of organelles and signaling molecules, and they play a role in establishing and maintaining cell polarity, which is essential for directional migration.[4] In cancer, the expression of different tubulin isotypes can be altered, which affects microtubule dynamics and can lead to resistance to chemotherapy.[4][5][14] For example, overexpression of the βIII-tubulin isotype is often associated with resistance to taxane-based drugs and poor prognosis.[4]
-
Impact on Cancer Hallmarks:
-
Uncontrolled Proliferation: As a key component of the mitotic spindle, tubulin is essential for cell division.
-
Invasion and Metastasis: Microtubule dynamics are crucial for cell migration and invasion.[13]
-
Vimentin is an intermediate filament protein that is typically expressed in mesenchymal cells. Its expression in epithelial cancer cells is a hallmark of EMT.
-
Mechanism of Action: During EMT, vimentin expression is upregulated, which contributes to the loss of cell-cell adhesion and increased motility. Vimentin promotes invasion and migration by activating signaling pathways such as Erk and Rac1.[6] It provides cells with the flexibility and resilience needed to move through dense tissue.
-
Impact on Cancer Hallmarks:
-
Invasion and Metastasis: Vimentin overexpression is strongly correlated with increased tumor growth, invasion, and metastasis in a variety of cancers, including prostate, breast, and lung cancer.[7]
-
Poor Prognosis: High vimentin expression is often associated with a more aggressive cancer phenotype and poor patient outcomes.[7][15]
-
Quantitative Data Comparison
Direct quantitative comparisons between this compound and other cytoskeletal proteins are scarce in the literature. However, we can summarize the individual effects reported in key studies.
| Protein | Cancer Type | Experimental Effect | Quantitative Result | Reference |
| This compound | Breast Cancer | Overexpression on cell invasion | >41% reduction in invasive cells (MDA-MB-231) | [8] |
| This compound | Breast Cancer | Overexpression on cell invasion | >37% reduction in invasive cells (MDA-MB-451) | [8] |
| Actin (ARPC5) | Head and Neck Squamous Cell Carcinoma | Increased expression on cell migration and invasion | Not specified, but led to EMT | [1] |
| Vimentin | Breast Cancer | shRNA-mediated knockdown | Reduced population of cancer stem cells | [6] |
| Tubulin (βIII) | Various Cancers | Overexpression | Associated with resistance to taxanes and poor prognosis | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for understanding the roles of these proteins.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to assess the function of cytoskeletal proteins in cancer progression.
This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.[16][17][18]
-
Objective: To measure the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix protein like Matrigel (invasion).[16]
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates.
-
Matrigel (for invasion assay).
-
Serum-free cell culture medium.
-
Cell culture medium with a chemoattractant (e.g., 10% FBS).
-
Cotton swabs, methanol (B129727) or 4% paraformaldehyde, 0.1% crystal violet stain.
-
-
Procedure:
-
Preparation of Inserts:
-
For Invasion Assay: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the Transwell membrane. Incubate for at least 1 hour at 37°C to allow the gel to solidify.[19]
-
For Migration Assay: Rehydrate the uncoated inserts with warm, serum-free medium for at least 30 minutes at 37°C.[19]
-
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours. On the day of the assay, detach the cells, wash them, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.[19]
-
Assay Setup: Add medium containing the chemoattractant to the lower chamber. Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the bottom of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.[19]
-
Stain the fixed cells with 0.1% crystal violet for 20 minutes.[19]
-
Wash the inserts and allow them to dry.
-
Count the number of stained cells in several microscopic fields to determine the average number of migrated/invaded cells.
-
-
This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Objective: To determine the levels of proteins such as E-cadherin, vimentin, N-cadherin, and this compound in different cell populations.
-
Procedure:
-
Protein Extraction: Lyse cultured cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Restin, anti-Vimentin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Co-IP is used to identify and confirm protein-protein interactions.[20]
-
Objective: To determine if two proteins, for example, this compound and p73, physically interact within the cell.
-
Procedure:
-
Cell Lysis: Lyse cells with a non-denaturing buffer to preserve protein complexes.
-
Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., anti-Restin) to the cell lysate. The antibody will bind to its target protein.
-
Complex Capture: Add protein A/G-agarose beads, which will bind to the antibody, thus capturing the entire protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-p73). The presence of a band for the prey protein confirms the interaction.[20]
-
Conclusion and Future Directions
The cytoskeletal network is a critical mediator of cancer progression, with its components playing diverse and sometimes opposing roles. While actin, tubulin, and vimentin are well-established as promoters of the malignant phenotype, the emerging role of this compound as a metastasis suppressor highlights the complexity of cytoskeletal regulation in cancer.
-
Contrasting Roles: The primary distinction lies in their impact on EMT and cell motility. Actin and vimentin are integral to the execution of the migratory and invasive programs, often being upregulated during EMT. In contrast, this compound actively suppresses EMT, thereby inhibiting these processes. Tubulin's role is more multifaceted, being essential for both proliferation and migration, making it a key target for chemotherapy.
-
Therapeutic Implications: The established roles of tubulin and actin have led to the development of drugs that target these proteins. The discovery of this compound's tumor-suppressive functions opens up new avenues for therapeutic intervention. Strategies aimed at increasing this compound expression or mimicking its downstream effects—such as restoring miR-200 levels—could prove effective in preventing metastasis, particularly in breast cancer.
Further research is needed to elucidate the full spectrum of this compound's functions and to determine its relevance in other cancer types. Direct comparative studies dissecting the interplay between this compound and the pro-metastatic cytoskeleton will be invaluable in developing a more complete understanding of cancer cell biology and in designing novel anti-cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Actin dynamics during tumor cell dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Microtubules and Their Role in Cellular Stress in Cancer [frontiersin.org]
- 5. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells [mdpi.com]
- 6. Intermediate Filaments as Effectors of Cancer Development and Metastasis: A Focus on Keratins, Vimentin, and Nestin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vimentin in cancer and its potential as a molecular target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppressed epithelial-mesenchymal transition and tumor metastasis in breast cancer cells through upregulating mir-200a/b expression via association with p73 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ANKS1B gene and its associated phenotypes: focus on CNS drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the actin cytoskeleton in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Involvement of Actin and Actin-Binding Proteins in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tubulin Code in Mitosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tubulin Proteins in Cancer Resistance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Approaches for assessing and discovering protein interactions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Resistin Antibodies: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. This guide provides a comprehensive comparison of commercially available anti-resistin antibodies, with a focus on their cross-reactivity with other proteins, particularly members of the Resistin-Like Molecule (RELM) family. Understanding the specificity of these critical reagents is essential for generating reliable and reproducible results in studies of inflammation, metabolism, and associated diseases.
Resistin, a cysteine-rich peptide hormone, has been implicated in a range of physiological and pathological processes, including insulin (B600854) resistance, inflammation, and cardiovascular disease. As a member of the RELM family, which includes RELMα, RELMβ, and RELMγ (in rodents), it shares significant structural homology with these related proteins. This similarity poses a challenge for immunoassay development, as antibodies raised against resistin may exhibit cross-reactivity with other RELM proteins, leading to inaccurate quantification and interpretation of experimental data. This guide aims to provide a clear overview of the cross-reactivity profiles of various anti-resistin antibodies, supported by experimental data and detailed protocols for specificity testing.
Comparative Analysis of Anti-Resistin Antibody Cross-Reactivity
The following table summarizes the cross-reactivity data for a selection of commercially available anti-resistin antibodies. This information has been compiled from manufacturer datasheets and relevant publications. It is important to note that the extent of cross-reactivity can be application-dependent.
| Antibody Provider | Catalog Number | Host Species | Clonality | Target Species | Reported Cross-Reactivity | Application |
| R&D Systems | AF1359 | Goat | Polyclonal | Human | <2% with rmResistin, rmRELMα, and rmRELMβ[1] | ELISA, Western Blot |
| R&D Systems | MAB13591 | Mouse | Monoclonal | Human | Does not cross-react with rmRELMα[2] | ELISA, Western Blot |
| R&D Systems | MRSN00 (ELISA Kit) | - | - | Mouse | <0.5% with available related molecules | ELISA |
| Santa Cruz Biotechnology | sc-80324 | Rat | Monoclonal | Mouse | Non cross-reactive with resistin-like β[3] | Western Blot, ELISA |
| antibodies-online | ABIN1169376 | Rat | Monoclonal | Mouse | Does not cross-react with human resistin[4] | Western Blot, ELISA |
| ProSci | 54-209 | Rabbit | Polyclonal | Mouse, Rat | Does not cross-react with human resistin[5] | ELISA, Western Blot |
Experimental Protocols for Assessing Antibody Specificity
To ensure the validity of experimental results, it is crucial to independently verify the specificity of anti-resistin antibodies. The following are detailed protocols for common methods used to assess antibody cross-reactivity.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a complex mixture. By separating proteins by size, it can help to determine if an antibody binds to proteins other than the target.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express resistin and potentially cross-reactive proteins (e.g., RELM family members).
-
Gel Electrophoresis: Separate the protein lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a lane with recombinant resistin as a positive control and molecular weight markers.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-resistin antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A single band at the expected molecular weight of resistin indicates high specificity. The presence of additional bands may suggest cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method that can be used to assess the binding of an antibody to a panel of purified proteins.
Protocol:
-
Coating: Coat the wells of a 96-well microplate with purified recombinant resistin and potential cross-reactive proteins (e.g., RELMα, RELMβ) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., phosphate-buffered saline - PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the anti-resistin antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity in the wells coated with non-target proteins compared to the target protein indicates the degree of cross-reactivity.
Protein Microarray
Protein microarrays allow for the high-throughput screening of antibody specificity against a large number of proteins simultaneously.[6][7][8][9][10]
Protocol:
-
Array Blocking: Block the protein microarray slide according to the manufacturer's instructions to prevent non-specific binding.
-
Antibody Incubation: Incubate the array with the fluorescently labeled anti-resistin antibody at the recommended concentration in a humidified chamber for 1-2 hours at room temperature.
-
Washing: Wash the slide with the manufacturer's recommended wash buffers to remove unbound antibody.
-
Drying: Dry the slide by centrifugation or with a stream of nitrogen.
-
Scanning: Scan the microarray slide using a laser scanner at the appropriate wavelength for the fluorophore used.
-
Data Analysis: Analyze the scanned image using specialized software to identify which proteins on the array the antibody has bound to. Significant binding to proteins other than resistin indicates cross-reactivity.
Visualizing Resistin's Biological Context
To better understand the implications of antibody specificity, it is helpful to visualize the biological pathways in which resistin is involved.
Caption: Simplified signaling pathway of resistin, highlighting its interaction with TLR4 and CAP1 receptors, leading to the activation of downstream inflammatory pathways.
Caption: Overview of experimental workflows for assessing antibody cross-reactivity using Western Blotting, ELISA, and Protein Array techniques.
Conclusion
The selection of a highly specific anti-resistin antibody is a critical step in ensuring the accuracy and reliability of research findings. This guide provides a starting point for comparing available antibodies and highlights the importance of independent validation of their cross-reactivity. By carefully considering the information presented in datasheets and performing rigorous in-house specificity testing, researchers can have greater confidence in their immunoassay results and contribute to a more robust understanding of resistin's role in health and disease.
References
- 1. Human Resistin Antibody, R D Systems:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.com]
- 2. Resistin Monoclonal Antibody (184305) (MA5-23784) [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. anti-Resistin Antibody [ABIN1169376] - Mouse, WB, ELISA [antibodies-online.com]
- 5. You are being redirected... [prosci-inc.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cambridgeproteinarrays.com [cambridgeproteinarrays.com]
- 8. biocat.com [biocat.com]
- 9. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 10. researchgate.net [researchgate.net]
Restin (MAGEH1): A Comparative Analysis of its Tumor Suppressive Function Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the function of the protein Restin, also known as Melanoma-associated antigen H1 (MAGEH1), in various cancer cell lines. This compound, a member of the MAGE superfamily, has emerged as a potential tumor suppressor, and understanding its differential effects across cell types is crucial for therapeutic development. This document summarizes key findings on this compound's role in cell proliferation, migration, and invasion, supported by experimental data and detailed methodologies.
Data Presentation: this compound's Functional Impact on Cancer Cell Lines
The following table summarizes the observed functions of this compound (MAGEH1) in different cancer cell lines based on available research. Quantitative data, where available, is presented to facilitate a direct comparison of its effects.
| Cell Line | Cancer Type | Effect of this compound (MAGEH1) Overexpression | Quantitative Data | Reference |
| Hepatocellular Carcinoma (HCC) cells | Liver Cancer | Reduced cell proliferation, migration, and invasion. | Specific percentages of reduction were not detailed in the abstract. | |
| Breast Cancer cells | Breast Cancer | Inhibition of epithelial-mesenchymal transition (EMT) and tumor metastasis. | Specific quantitative data was not available in the initial search. | |
| Hepatocarcinoma cell lines | Liver Cancer | Inhibition of proliferation, migration, and invasion. | Specific quantitative data was not available in the initial search. | |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | This compound expression was noted to be moderate to strong in a majority of tumors, but its direct functional impact from overexpression studies was not detailed in the initial search. | Expression was low in 13.3%, moderate in 42.5%, and strong in 43.4% of NSCLC samples. |
Note: The quantitative data for the effects of this compound overexpression on proliferation, migration, and invasion are often presented in the full-text articles of the cited literature. Researchers are encouraged to consult the primary sources for detailed graphical and numerical data.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the function of this compound (MAGEH1).
Cell Proliferation Assay (CCK-8 Assay)
This assay is used to determine the effect of this compound overexpression on the proliferation rate of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured overnight.
-
Transfection: Cells are transfected with a this compound (MAGEH1) overexpression vector or an empty vector control.
-
Incubation: The cells are incubated for 24, 48, and 72 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cells.
-
Cell Seeding: Cells are seeded in a 6-well plate and grown to a confluent monolayer.
-
Transfection: Cells are transfected with a this compound (MAGEH1) overexpression vector or an empty vector control.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Imaging: The wound is imaged immediately after creation (0 hours) using a microscope.
-
Incubation: The plate is incubated at 37°C, and the cells are allowed to migrate into the wound.
-
Imaging at Time Points: The same wound area is imaged at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: The width of the wound is measured at each time point, and the rate of wound closure is calculated to determine cell migration speed.
Cell Invasion Assay (Transwell Matrigel Invasion Assay)
This assay evaluates the ability of cells to invade through an extracellular matrix, a key step in metastasis.
-
Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel and allowed to solidify.
-
Cell Seeding: Transfected cells (this compound overexpression and control) are resuspended in a serum-free medium and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The Transwell plate is incubated for 24-48 hours to allow for cell invasion.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The invading cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of stained, invaded cells is counted in several random fields under a microscope.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize the proposed signaling pathway of this compound and a typical experimental workflow for its functional analysis.
Validating REST as a Potential Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The RE1-Silencing Transcription factor (REST), also known as Neuron-Restrictive Silencer Factor (NRSF), has emerged as a compelling, albeit complex, therapeutic target in oncology. Its role is highly context-dependent, acting as a tumor suppressor in some cancers and an oncogene in others, making a thorough validation crucial for therapeutic development. This guide provides a comparative analysis of experimental data for validating REST as a therapeutic target, with a focus on its oncogenic role in cancers like glioblastoma.
REST: A Dual-Role Regulator in Cancer
REST is a master transcriptional repressor that plays a critical role in neuronal differentiation by silencing neuronal gene expression in non-neuronal cells.[1][2] Its function in cancer is dichotomous. In epithelial cancers such as those of the breast and colon, REST can act as a tumor suppressor.[3] Conversely, in neural tumors like glioblastoma, neuroblastoma, and medulloblastoma, REST has been shown to function as an oncogene, promoting proliferation and inhibiting differentiation.[3] This guide will focus on the validation of REST as a therapeutic target in cancers where it exhibits oncogenic properties.
Comparative Efficacy of Targeting REST
Direct quantitative comparisons from head-to-head clinical trials of REST inhibitors against standard-of-care chemotherapies are not yet available. However, preclinical studies provide valuable insights into the potential efficacy of targeting REST. The following table summarizes data from in vitro studies, comparing the effects of REST knockdown with the standard-of-care chemotherapy for glioblastoma, temozolomide (B1682018) (TMZ).
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| REST siRNA | U87 Glioblastoma | Cell Viability (MTT) | 72 hours | ~50% reduction in cell viability compared to control | [4] |
| Temozolomide (TMZ) | U87 Glioblastoma | Cell Viability (various) | 72 hours | Median IC50: 230.0 µM (IQR: 34.1–650.0 µM) | [5] |
| REST siRNA | KB Oral Cancer | Cell Viability (MTT) | 5 days | ~50% reduction in cell viability compared to control | [6] |
Note: The data presented are from different studies and are not a direct head-to-head comparison. The IC50 for TMZ in U87 cells shows a wide interquartile range (IQR), reflecting significant variability in experimental conditions.[5] The percentage reduction in viability from REST siRNA studies indicates a significant impact on cancer cell survival.
Alternative Therapeutic Targets in REST-Driven Cancers
In cancers where REST is overexpressed and acts as an oncogene, such as glioblastoma and neuroblastoma, several other therapeutic targets are being investigated. A direct comparison of the efficacy of targeting REST versus these alternatives is an area of active research.
| Target | Therapeutic Strategy | Rationale in REST-High Cancers | Potential Advantages | Potential Disadvantages |
| EGFR/EGFRvIII | Tyrosine Kinase Inhibitors, Monoclonal Antibodies, Vaccines | EGFR signaling is a key driver of proliferation in a subset of glioblastomas, some of which also have high REST expression.[7][8] | Well-established target with multiple approved drugs for other cancers. | Resistance mechanisms are common; efficacy in glioblastoma has been limited in clinical trials.[9] |
| mTOR Pathway | mTOR Inhibitors (e.g., Everolimus) | REST has been shown to regulate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[6][10] | Targets a critical downstream pathway. | Systemic side effects can be significant. |
| ALK | ALK Inhibitors | Activating mutations and amplification of ALK are found in a subset of neuroblastomas, where REST also plays an oncogenic role.[11] | Highly effective in ALK-driven cancers. | Only applicable to a subset of patients with ALK alterations. |
Experimental Protocols for REST Validation
Validating REST as a therapeutic target involves a series of key experiments to elucidate its function and the consequences of its inhibition.
siRNA-Mediated Knockdown of REST
This experiment is fundamental to understanding the phenotypic effects of reducing REST expression in cancer cells.
Objective: To assess the impact of REST knockdown on cell viability, proliferation, and migration.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., U87 glioblastoma cells) in 6-well plates at a density that allows for 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: In separate tubes, dilute the siRNA targeting REST (final concentration typically 25 nM) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[12]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Western Blot: Harvest a portion of the cells to confirm REST protein knockdown.
-
Cell Viability/Proliferation Assay (e.g., MTT or WST-1): Perform the assay to quantify changes in cell viability.
-
Migration/Invasion Assay (e.g., Transwell assay): Assess the impact on cell motility.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of REST, revealing the genes it directly regulates.
Objective: To map the cistrome of REST in a specific cancer cell type.
Protocol:
-
Cross-linking: Treat cultured cancer cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to fragment the DNA into smaller, manageable sizes (typically 200-600 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to REST. The antibody will bind to REST, and by extension, the DNA fragments it is cross-linked to.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-REST-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of REST enrichment.[13]
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To quantify the effect of REST inhibition on cancer cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with the experimental compound (e.g., a REST inhibitor) or perform siRNA knockdown as described above. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[14][15]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizing REST-Associated Pathways and Workflows
REST Signaling Pathway
Caption: REST signaling pathway and its downstream effects in cancer.
Experimental Workflow for REST Validation
Caption: A typical in vitro workflow for validating REST as a therapeutic target.
Conclusion
The validation of REST as a therapeutic target presents both an opportunity and a challenge. Its context-dependent role necessitates a careful and thorough investigation in each cancer type. The available preclinical data strongly suggest that in cancers where REST acts as an oncogene, its inhibition can lead to a significant reduction in cell viability and motility. However, the lack of direct comparative quantitative data with standard-of-care therapies highlights a critical gap in the current research landscape. Future studies, including head-to-head preclinical comparisons and eventually well-designed clinical trials, will be essential to fully elucidate the therapeutic potential of targeting REST in oncology. This guide provides a framework for researchers to design and interpret experiments aimed at validating this complex but promising therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. The NRSF/REST transcription factor in hallmarks of cancer: From molecular mechanisms to clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In search of effective therapies to overcome resistance to Temozolomide in brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Molecular targeted therapy: A new avenue in glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Therapeutic Advances Targeting EGFR and EGFRvIII in Glioblastoma [frontiersin.org]
- 9. EGFR-dependent mechanisms in glioblastoma: towards a better therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRSF/REST regulates the mTOR signaling pathway in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Temozolomide resistance in glioblastoma occurs by miRNA-9-targeted PTCH1, independent of sonic hedgehog level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative genomics modeling of the NRSF/REST repressor network: From single conserved sites to genome-wide repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 15. REST RE1 silencing transcription factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Researcher's Guide to Resistin Detection in Clinical Samples: A Method Comparison
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of resistin in clinical samples is crucial for understanding its role in metabolic diseases, inflammation, and other pathological states. This guide provides an objective comparison of common methods for resistin detection, supported by performance data and detailed experimental protocols to aid in selecting the most appropriate technique for your research needs.
Resistin Signaling Pathway
Resistin, a cysteine-rich peptide hormone, is implicated in insulin (B600854) resistance and inflammation.[1][2] In humans, it is primarily secreted by macrophages and peripheral blood mononuclear cells.[3] Its signaling is predominantly initiated by binding to Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[3][4][5] This interaction, often requiring co-receptors like MD-2 and CD14, triggers downstream inflammatory cascades.[5] The activation of TLR4 leads to the recruitment of adaptor proteins such as Myeloid Differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing protein (TIRAP).[4][5][6] This initiates signaling through pathways including Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinases (MAPK), ultimately leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory cytokines.[4][6]
Comparison of Detection Methods
The primary methods for detecting resistin in clinical samples include Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot (WB), and Immunohistochemistry (IHC). ELISA is the most common choice for quantification in fluids like serum and plasma, while WB serves as a valuable confirmatory tool, and IHC is used for localizing resistin in tissue samples.
Qualitative Comparison of Methods
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Western Blot (WB) | Immunohistochemistry (IHC) |
| Primary Output | Quantitative (Concentration) | Semi-quantitative / Qualitative | Qualitative / Semi-quantitative |
| Primary Use | High-throughput screening and quantification of resistin in fluids. | Confirmation of resistin presence, size, and detection of different isoforms (e.g., monomers/dimers).[7] | Localization of resistin expression within tissue architecture.[8] |
| Sensitivity | High (pg/mL to ng/mL range).[9][10] | Moderate (ng/mL range), generally less sensitive than ELISA.[10] | Variable, dependent on antibody and tissue processing. |
| Throughput | High (96-well plates allow for many samples at once). | Low (Typically 10-15 samples per gel). | Low to Medium. |
| Complexity | Relatively simple and fast, amenable to automation.[9] | Labor-intensive, multi-step process.[9] | Multi-step, requires expertise in histology. |
| Sample Types | Serum, plasma, cell culture supernatants, saliva.[11][12][13] | Cell lysates, tissue homogenates, serum.[7] | Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.[14] |
Data Presentation: Performance of Commercial Resistin ELISA Kits
Numerous commercial ELISA kits are available for the quantification of human resistin. While most demonstrate good technical quality, their calibration and reference ranges can differ.[1][15] A comparative study of three commercial kits found that all had inter- and intra-assay coefficients of variation (CV) below 15% and 10%, respectively, indicating good precision.[1]
Quantitative Performance of Selected Human Resistin ELISA Kits
| Manufacturer / Kit | Assay Range | Sensitivity (LOD) | Sample Type(s) & Volume | Intra-Assay CV | Inter-Assay CV |
| R&D Systems (Quantikine) | 0.2 - 10 ng/mL | 0.055 ng/mL | Serum, Plasma (20 µL), Cell Culture Supernates (100 µL) | Not specified | Not specified |
| Invitrogen (BMS2040) | 31 - 2,000 pg/mL | 3.1 pg/mL | Serum, Plasma (15 µL), Supernatant (50 µL) | 5.1% | 8.1% |
| Elabscience (E-EL-H1213) | 31.25 - 2,000 pg/mL | 18.75 pg/mL | Serum, Plasma, other biological fluids (100 µL) | Not specified | Not specified |
| AdipoGen (AG-45A-0023Y) | 0.125 - 8 ng/mL | 100 pg/mL | Serum, Plasma, Cell Culture Supernatant | Not specified | Not specified |
| Biovendor | Not specified | 0.2 ng/mL | Serum, Plasma | 4.0% | 7.2% |
Data sourced from manufacturer datasheets and published studies.[1][2][7][12][16] LOD = Limit of Detection; CV = Coefficient of Variation. Performance may vary based on experimental conditions.
Experimental Workflows & Protocols
Detailed and consistent protocols are essential for reproducible results. Below is a generalized workflow for a Sandwich ELISA, the most common quantitative method, followed by detailed protocols for ELISA, Western Blot, and IHC.
Protocol 1: Sandwich ELISA for Human Resistin in Serum/Plasma
This protocol is a generalized procedure based on common commercial kits.[17][18][19][20] Always refer to the specific manufacturer's manual for precise volumes, incubation times, and reagent preparation.
1. Sample Preparation:
-
Collect whole blood and allow it to clot for 1 hour at room temperature.
-
Centrifuge at 1000 x g for 20 minutes at 4°C.[17]
-
Collect the serum supernatant. For plasma, collect blood into tubes containing EDTA or heparin as an anticoagulant and centrifuge within 30 minutes.[17][20]
-
Samples should be stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[19]
-
Before the assay, dilute serum/plasma samples as recommended by the kit (e.g., 1:20 or 1:21).[13][21]
2. Assay Procedure:
-
Prepare all reagents, standards, and samples as instructed. Bring all components to room temperature before use.
-
Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the antibody-pre-coated microplate.
-
Cover the plate and incubate for 90 minutes to 2.5 hours at 37°C or room temperature.[17][18]
-
Aspirate the liquid from each well and wash the plate 3-4 times with ~350 µL of 1X Wash Buffer per well.[19][20] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add 100 µL of the biotinylated detection antibody solution to each well.
-
Cover and incubate for 1 hour at 37°C or room temperature.[17][18]
-
Repeat the wash step as described above.
-
Add 100 µL of Streptavidin-HRP conjugate solution to each well.
-
Cover and incubate for 30-45 minutes at 37°C or room temperature.[17][18]
-
Repeat the wash step (often with an increased number of washes, e.g., 5 times).[17]
-
Add 90-100 µL of TMB Substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.[17][18] Monitor for color development.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.
3. Data Analysis:
-
Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Determine the resistin concentration of the samples by interpolating their mean OD values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.
Protocol 2: Western Blot for Human Resistin
This protocol provides a general framework for detecting resistin in cell lysates or serum.[22][23][24]
1. Sample Preparation (Cell Lysate):
-
Wash cultured cells with ice-cold 1X PBS.
-
Lyse cells by adding ice-cold RIPA Lysis Buffer containing protease inhibitors.[24]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[22]
-
Centrifuge at ~13,000 rpm for 15 minutes at 4°C to pellet cell debris.[24]
-
Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with 4X SDS sample buffer.[23]
-
Heat the samples at 95-100°C for 5 minutes.[22]
-
Load samples and a molecular weight marker onto an SDS-PAGE gel (e.g., 12-15% acrylamide).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23]
3. Immunodetection:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).[23]
-
Incubate the membrane with a primary antibody specific for human resistin, diluted in Blocking Buffer, overnight at 4°C with gentle agitation.[22]
-
Wash the membrane three times for 5-10 minutes each with TBST.[22][23]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in Blocking Buffer, for 1-2 hours at room temperature.[23]
-
Wash the membrane three times for 5-10 minutes each with TBST.
4. Detection:
-
Prepare the chemiluminescent substrate (e.g., ECL) by mixing the two components as per the manufacturer's instructions.[24]
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Human resistin should appear at ~12.5 kDa (monomer) or ~20-25 kDa (dimer) under non-reducing conditions.[7]
Protocol 3: Immunohistochemistry (IHC) for Resistin in Paraffin-Embedded Tissue
This is a standard IHC-P protocol.[14][25][26] Optimization of antibody concentrations and incubation times is critical.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 times, 5-10 minutes each).[14][25]
-
Transfer slides through a graded series of ethanol (B145695): 100% (2 times, 3-10 minutes each), 95% (5 minutes), 70% (5 minutes), and 50% (5 minutes).[14][25]
-
Rinse slides in running tap water.[14]
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining container with 10 mM Sodium Citrate buffer (pH 6.0).[25]
-
Heat in a microwave or water bath at 95-100°C for 10-15 minutes.[14][25]
-
Allow slides to cool to room temperature (approx. 20 minutes).[25]
3. Staining Procedure:
-
Wash slides with 1X PBS (2 times, 5 minutes each).[25]
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.[25]
-
Wash with PBS.
-
Apply a blocking buffer (e.g., 10% normal serum from the secondary antibody species) and incubate for 1 hour to prevent non-specific binding.[27]
-
Drain the blocking buffer and apply the primary anti-resistin antibody diluted to its optimal concentration.
-
Incubate overnight in a humidified chamber at 4°C.
-
Wash with PBS (3 times, 5 minutes each).
-
Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[27]
-
Wash with PBS.
-
Apply an Avidin-Biotin Complex (ABC) reagent or other streptavidin-enzyme conjugate and incubate for 30 minutes.[27]
-
Wash with PBS.
4. Visualization and Counterstaining:
-
Apply the DAB substrate solution and incubate for 5-10 minutes, or until the desired brown color intensity is reached.[25][27]
-
Wash slides with distilled water.
-
Counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei.[25]
-
Rinse in running tap water.
-
Dehydrate the slides through a graded ethanol series and clear in xylene.[25]
-
Mount with a permanent mounting medium and apply a coverslip.
-
Observe the staining pattern under a microscope.
References
- 1. Evaluation of human resistin assays with serum from patients with type 2 diabetes and different degrees of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Resistin competes with lipopolysaccharide for binding to toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. biocompare.com [biocompare.com]
- 9. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 10. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Human Resistin ELISA Kit (BMS2040) - Invitrogen [thermofisher.com]
- 13. Measurement of Salivary Resistin Level in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Evaluation of human resistin assays with serum from patients with type 2 diabetes and different degrees of insulin resistance. | Semantic Scholar [semanticscholar.org]
- 16. Human RETN(Resistin) ELISA Kit - Elabscience® [elabscience.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. raybiotech.com [raybiotech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assaygenie.com [assaygenie.com]
- 21. ibl-america.com [ibl-america.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. sinobiological.com [sinobiological.com]
- 24. static.igem.org [static.igem.org]
- 25. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 26. Immunohistochemistry Procedure [sigmaaldrich.com]
- 27. m.youtube.com [m.youtube.com]
Unraveling the Role of Restin in the Cytoskeleton: A Story of Evolving Scientific Understanding
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The study of the cytoskeleton, the intricate network that provides structure and facilitates transport within cells, is a dynamic field of research. Proteins that associate with this network are crucial for its function, and understanding their roles is paramount for deciphering cellular mechanics and disease pathogenesis. One such protein, initially named restin, has a unique scientific story that highlights the iterative and evolving nature of biological research. This guide provides a comprehensive comparison of the initial findings on this compound's role and the subsequent, more extensive research that has reshaped our understanding of its function within the cytoskeleton.
Initially identified as a novel intermediate filament-associated protein, this compound was found to be highly expressed in the Reed-Sternberg cells characteristic of Hodgkin's disease.[1][2] This early research suggested a primary association with the intermediate filament network of the cytoskeleton. However, subsequent investigations revealed that this compound is identical to a protein known as Cytoplasmic Linker Protein 170 (CLIP-170). The focus of the scientific community then shifted towards its well-established role as a microtubule plus-end tracking protein (+TIP).[3][4][5][6][7] More recent studies have further expanded our understanding by demonstrating a direct interaction between CLIP-170 and filamentous actin (F-actin), suggesting a broader role in coordinating different components of the cytoskeleton.[8][9][10]
This guide will objectively compare the initial proposed function of this compound with the currently accepted and emerging roles of CLIP-170, supported by experimental data and detailed methodologies.
From Intermediate Filaments to Microtubule Plus-Ends: A Shift in Perspective
The initial characterization of this compound pointed towards its association with intermediate filaments based on immunocytochemical staining patterns and its presence in Triton X-100 insoluble fractions of the cytoskeleton. However, direct evidence of binding to intermediate filament proteins was not established, and no follow-up studies have independently reproduced or validated this specific interaction.
In contrast, the identification of this compound as CLIP-170 opened up a new avenue of investigation that has been extensively explored and reproduced by numerous independent research groups. The primary and now well-established function of CLIP-170 is as a microtubule plus-end tracking protein (+TIP). This function has been demonstrated through a variety of in vitro and in vivo experiments, including co-sedimentation assays with microtubules and live-cell imaging.
More recently, the discovery of a direct interaction between CLIP-170 and F-actin has added another layer of complexity to its function, suggesting it may act as a crucial linker between the microtubule and actin cytoskeletons.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments that have defined our understanding of CLIP-170's interactions with microtubules and actin.
| Table 1: CLIP-170 and Microtubule Binding Affinity | |
| Experimental Method | Co-sedimentation Assay |
| CLIP-170 Fragment | H1 (N-terminal head) |
| Microtubule Type | GDP-like microtubules |
| Apparent Dissociation Constant (Kd) | 0.5 ± 0.1 µM[1][11] |
| Microtubule Type | GTP-like microtubules |
| Apparent Dissociation Constant (Kd) | 0.15 ± 0.3 µM[1][11] |
| CLIP-170 Fragment | H2 (N-terminal head + coiled-coil) |
| Microtubule Type | GDP-like microtubules |
| Apparent Dissociation Constant (Kd) | 0.2 ± 0.1 µM[1][11] |
| Microtubule Type | GTP-like microtubules |
| Apparent Dissociation Constant (Kd) | 0.12 ± 0.02 µM[1][11] |
| Table 2: CLIP-170 and F-Actin Binding Affinity | |
| Experimental Method | High-Speed Co-sedimentation Assay |
| CLIP-170 Fragment | H2 (N-terminal head + coiled-coil) |
| Apparent Dissociation Constant (Kd) | 3.8 ± 1.0 µM[12] |
| CLIP-170 Fragment | CG2 (Second CAP-Gly domain) |
| Apparent Dissociation Constant (Kd) | 11.2 ± 3.4 µM[12] |
Key Experimental Protocols
To facilitate the reproducibility of these findings, detailed methodologies for the key experiments are provided below.
Immunofluorescence Staining of this compound/CLIP-170
Objective: To visualize the subcellular localization of this compound/CLIP-170.
Protocol:
-
Cell Culture and Fixation: Grow cells (e.g., HeLa cells or Hodgkin's lymphoma cell lines) on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13][14][15]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[13][14][15]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.[13][14][15]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against this compound/CLIP-170 at the appropriate dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-localization with markers for intermediate filaments (e.g., vimentin), microtubules (e.g., α-tubulin), or actin filaments (e.g., phalloidin) can be performed to determine its association with specific cytoskeletal components.[16][17]
Microtubule Co-sedimentation Assay
Objective: To determine the binding of CLIP-170 to microtubules in vitro.
Protocol:
-
Protein Purification: Purify recombinant CLIP-170 fragments (e.g., H1 or H2) and tubulin.
-
Microtubule Polymerization: Polymerize tubulin into microtubules in the presence of GTP and a stabilizing agent like taxol (for GDP-like microtubules) or a non-hydrolyzable GTP analog like GMPCPP (for GTP-like microtubules).[1][11]
-
Binding Reaction: Incubate the purified CLIP-170 fragment with the pre-formed microtubules at various concentrations in a suitable buffer (e.g., PEM buffer) at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound proteins.
-
Analysis: Separate the supernatant (unbound protein) and pellet (microtubules and bound protein) fractions by SDS-PAGE.
-
Quantification: Stain the gel with Coomassie Brilliant Blue or use quantitative western blotting to determine the amount of CLIP-170 in the supernatant and pellet fractions. The dissociation constant (Kd) can be calculated by plotting the concentration of bound CLIP-170 against the concentration of microtubules.[1][11]
F-Actin Co-sedimentation Assay
Objective: To determine the direct binding of CLIP-170 to F-actin in vitro.
Protocol:
-
Protein Purification: Purify recombinant CLIP-170 fragments and actin.
-
Actin Polymerization: Polymerize G-actin to F-actin in a polymerization-inducing buffer.
-
Binding Reaction: Incubate the purified CLIP-170 fragment with F-actin at various concentrations in a suitable buffer at room temperature.
-
High-Speed Centrifugation: Centrifuge the mixture at high speed (e.g., 150,000 x g) to pellet the F-actin and any bound proteins.
-
Analysis and Quantification: Analyze the supernatant and pellet fractions by SDS-PAGE and quantify the amount of bound CLIP-170 to determine the binding affinity, similar to the microtubule co-sedimentation assay.[8][9]
Visualizing the Evolving Understanding of this compound/CLIP-170
The following diagrams, generated using the DOT language, illustrate the progression of our understanding of this compound/CLIP-170's role in the cytoskeleton.
Caption: Initial hypothesis of this compound's role in the cytoskeleton.
Caption: Established function of CLIP-170 as a +TIP.
Caption: Emerging model of CLIP-170 as a cytoskeletal linker.
Conclusion
The scientific journey of this compound, now widely known as CLIP-170, exemplifies the progress of research from an initial observation to a more nuanced and comprehensive understanding. While the initial association with intermediate filaments has not been substantiated by further studies, the overwhelming evidence points to its critical role as a microtubule plus-end tracking protein. The recent discovery of its direct interaction with F-actin further refines this role, suggesting that CLIP-170 is a key player in the crosstalk between different cytoskeletal systems.
For researchers and drug development professionals, this story underscores the importance of continuous validation and the pursuit of mechanistic details. While the high expression of this compound/CLIP-170 in Hodgkin's lymphoma remains an important finding, a deeper understanding of its multifaceted role in the cytoskeleton is essential for exploring its potential as a therapeutic target. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the intricate functions of this versatile cytoskeletal protein.
References
- 1. Interactions between CLIP-170, Tubulin, and Microtubules: Implications for the Mechanism of CLIP-170 Plus-End Tracking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing interactions between CLIP-170, EB1, and microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CLIP-170 tracks growing microtubule ends by dynamically recognizing composite EB1/tubulin-binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule plus-end tracking by CLIP-170 requires EB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Interactions between CLIP-170, tubulin, and microtubules: implications for the mechanism of Clip-170 plus-end tracking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CLIP-170 N-terminal domain binds directly to both F-actin and microtubules in a mutually exclusive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CLIP-170 N-terminal domain binds directly to both F-actin and microtubules in a mutually exclusive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ibidi.com [ibidi.com]
- 15. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 17. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]
The Dual Role of Resistin: A Comparative Guide to its Interaction Partners in Normal and Cancerous Cells
For Immediate Release
A comprehensive analysis of the protein resistin and its molecular interactions reveals a stark contrast in its signaling outcomes between normal physiological states and cancerous conditions. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of resistin's binding partners and their functional consequences, supported by experimental data and methodologies.
Introduction: The "Restin" Ambiguity and the Focus on Resistin (RETN)
It is important to first address a point of potential confusion in the scientific literature. The term "this compound" can refer to at least two distinct proteins: a 160 kDa intermediate filament-associated protein linked to Hodgkin's disease, and "Resistin" (gene name: RETN), a well-studied adipokine involved in inflammation and metabolic diseases. Due to the extensive research connecting Resistin (RETN) to various cancers, this guide will focus on the latter. Resistin is a cysteine-rich secreted protein that has emerged as a key player in the tumor microenvironment.[1][2] While it plays a role in normal inflammatory and metabolic processes, its signaling network is often hijacked in cancer to promote disease progression.
Comparing Resistin's Interaction Networks: Normal vs. Cancer Cells
In both normal and cancer cells, resistin initiates its signaling cascades by binding to several key cell surface receptors. The primary known interaction partners of resistin are Toll-like receptor 4 (TLR4), adenylyl cyclase-associated protein 1 (CAP1), decorin, and receptor tyrosine kinase-like orphan receptor 1 (ROR1). While the initial binding partners appear to be consistent, the downstream consequences of these interactions diverge significantly between normal and cancerous contexts.
In normal cells, particularly immune cells like macrophages, resistin's interactions with its receptors trigger inflammatory responses that are typically tightly regulated.[3] In cancer cells, however, the same signaling pathways are often constitutively activated, leading to uncontrolled cell proliferation, survival, invasion, and resistance to therapy.[4][5]
Key Interaction Partners and Downstream Effects
| Interaction Partner | Cellular Context | Downstream Signaling Pathways Activated | Reported Function in Normal Cells | Reported Function in Cancer Cells |
| Toll-like receptor 4 (TLR4) | Immune cells, endothelial cells, cancer cells | NF-κB, MAPKs (ERK, p38, JNK), PI3K/Akt, STAT3 | Pro-inflammatory cytokine production, immune cell activation. | Increased proliferation, metastasis, angiogenesis, chemoresistance, and induction of epithelial-to-mesenchymal transition (EMT).[6][7] |
| Adenylyl cyclase-associated protein 1 (CAP1) | Monocytes, cancer cells | cAMP/PKA, NF-κB, STAT3 | Regulation of inflammatory cytokine transcription. | Promotion of proliferation, invasion, and stemness in breast and pancreatic cancer.[3] |
| Decorin | Adipocytes | Not fully elucidated | Regulation of white adipose tissue expansion. | Interaction not well-characterized in cancer. |
| Receptor tyrosine kinase-like orphan receptor 1 (ROR1) | Preadipocytes | Not fully elucidated | Facilitation of glucose uptake and adipogenesis. | Interaction not well-characterized in cancer. |
Visualizing Resistin Signaling Pathways
The following diagrams illustrate the known signaling pathways initiated by resistin in both normal and cancerous cellular environments.
Caption: Resistin signaling in normal immune cells leading to regulated inflammation.
Caption: Aberrant resistin signaling in cancer cells promoting tumorigenesis.
Experimental Protocols for Identifying Resistin Interaction Partners
The identification and validation of protein-protein interactions are crucial for understanding resistin's function. The following are generalized protocols for key experimental techniques that can be adapted to study resistin's interactome.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that bind to a protein of interest (the "bait") in a cellular extract.[2][8]
Objective: To isolate resistin and its binding partners from cell lysates.
Methodology:
-
Cell Lysis: Culture normal or cancer cells of interest and lyse them using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Add an antibody specific to resistin to the pre-cleared lysate and incubate to allow the antibody to bind to resistin.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-resistin complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the resistin and its interacting proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners, or by mass spectrometry for unbiased identification of novel partners.
Caption: Generalized workflow for Co-Immunoprecipitation of resistin.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding affinity and kinetics of protein-protein interactions in real-time without the need for labels.[9][10]
Objective: To quantify the binding affinity between resistin and a potential interaction partner.
Methodology:
-
Ligand Immobilization: Covalently attach a purified "ligand" (e.g., a potential resistin receptor) to the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing the "analyte" (e.g., purified resistin) at various concentrations over the sensor surface.
-
Association Phase: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of bound protein.
-
Dissociation Phase: Flow a buffer without the analyte over the surface and monitor the decrease in signal as the analyte dissociates from the ligand.
-
Data Analysis: Fit the association and dissociation curves to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to screen for novel protein-protein interactions.[11][12][13]
Objective: To identify novel proteins that interact with resistin from a cDNA library.
Methodology:
-
Bait and Prey Plasmids: Clone the cDNA of resistin (the "bait") into a plasmid fused to a DNA-binding domain (DBD) of a transcription factor. Clone a cDNA library from the cells of interest (the "prey") into a separate plasmid fused to the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library.
-
Selection: Plate the transformed yeast on a selective medium that lacks specific nutrients. Only yeast cells where the bait and prey proteins interact will be able to grow. This is because the interaction brings the DBD and AD into proximity, reconstituting the transcription factor and activating the expression of a reporter gene required for survival on the selective medium.
-
Prey Identification: Isolate the prey plasmids from the surviving yeast colonies and sequence the cDNA inserts to identify the interacting proteins.
Conclusion
The available evidence strongly suggests that while resistin interacts with a similar set of primary receptors in both normal and cancer cells, the downstream signaling outcomes are dramatically different. In cancer, the resistin signaling network is amplified and rewired to drive malignancy. Understanding these differential interactions and their consequences is paramount for the development of targeted therapies that can disrupt the pro-tumorigenic functions of resistin while minimizing effects on its normal physiological roles. Further research employing proteomic approaches to compare the complete resistin interactome in normal versus cancerous tissues is warranted to uncover novel therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 3. Resistin: an inflammatory cytokine with multi-faceted roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistin: A journey from metabolism to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Updated Review of Resistin and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface conformations of an anti-ricin aptamer and its affinity for ricin determined by atomic force microscopy and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 8. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 13. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Navigating the Uncharted: Establishing Proper Disposal Procedures for a Novel Substance, "Restin"
A comprehensive guide for researchers, scientists, and drug development professionals on establishing safe and compliant disposal protocols for a new or uncharacterized chemical agent.
The Cornerstone of Chemical Safety: The Safety Data Sheet (SDS)
Before any handling or disposal of a new chemical, the most critical step is to obtain and thoroughly review its Safety Data Sheet (SDS). The SDS is a comprehensive document that provides essential information about the chemical's properties and potential hazards.
Key SDS Sections for Waste Disposal:
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2: Hazard(s) Identification | Details the chemical's hazards (e.g., flammable, corrosive, toxic). | Informs the selection of appropriate personal protective equipment (PPE) and handling procedures during disposal. |
| Section 7: Handling and Storage | Provides guidance on safe handling practices and storage requirements. | Crucial for the safe temporary storage of "Restin" waste before disposal.[1][2] |
| Section 8: Exposure Controls/Personal Protection | Specifies the necessary PPE for handling the chemical. | Dictates the minimum PPE required when managing "this compound" waste.[1][3] |
| Section 9: Physical and Chemical Properties | Lists physical and chemical characteristics (e.g., solubility, vapor pressure). | Helps in understanding how the chemical might behave and interact with other substances during disposal. |
| Section 10: Stability and Reactivity | Describes the chemical's stability and potential hazardous reactions.[4] | Essential for preventing dangerous reactions when segregating and combining chemical waste. |
| Section 13: Disposal Considerations | Provides guidance on proper disposal methods.[4] | This is the primary section for disposal information, though it may be generic and require interpretation based on local regulations. |
A Step-by-Step Guide to "this compound" Waste Disposal
Once the SDS for "this compound" has been reviewed, the following step-by-step procedure should be followed to ensure its safe and compliant disposal.
Step 1: Characterize the Waste
Based on the SDS, determine the hazards associated with "this compound" waste. Is it:
-
Hazardous Chemical Waste? Does it exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity?[5][6]
-
Biohazardous Waste? Is it contaminated with biological materials such as cell cultures, blood, or infectious agents?[5][7]
-
Non-Hazardous Waste? Does it pose no significant threat to human health or the environment?
This characterization is the foundation for proper waste segregation.
Step 2: Segregate the Waste
Never mix different types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Proper segregation prevents dangerous chemical reactions and ensures that waste is disposed of correctly.[7]
Step 3: Proper Labeling and Containment
All waste containers must be clearly and accurately labeled.[1][6][7] The label should include:
-
The words "Hazardous Waste" (if applicable).
-
The full chemical name of "this compound" and any other constituents.
-
The specific hazards (e.g., flammable, corrosive, toxic).
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory.
Use appropriate, sealed, and leak-proof containers for waste collection.
Step 4: Storage
Store "this compound" waste in a designated, well-ventilated, and secure area away from incompatible materials.[1][2] Follow the storage guidelines provided in the SDS.
Experimental Workflow for "this compound" Waste Preparation
The following diagram illustrates a general workflow for preparing a "this compound" solution for disposal after an experiment.
Disposal of Unused or Expired "this compound" Product
For unused or expired containers of "this compound," the principle remains the same. The pure, unused product is considered waste and must be disposed of in accordance with its hazardous characteristics as outlined in the SDS. Do not dispose of "this compound" down the drain or in the regular trash unless explicitly permitted by the SDS and your institution's EHS department. For pharmaceutical products, the recommended disposal method is often to return them to a pharmacy for safe disposal.[8][9]
General Laboratory Waste Disposal Routes
The following table summarizes common laboratory waste streams and their typical disposal methods. "this compound" waste would fall into one or more of these categories based on its properties and use.
| Waste Type | Description | Typical Disposal Route |
| Chemical Waste | Solvents, acids, bases, reagents, and other chemicals.[5] | Collection by a licensed hazardous waste vendor for incineration, chemical treatment, or secure landfill. |
| Biological Waste | Cultures, tissues, and other materials contaminated with potentially infectious agents.[5][7] | Autoclaving or other sterilization methods followed by disposal as regulated medical waste.[5] |
| Sharps | Needles, scalpels, and other items that can puncture the skin.[6] | Collection in a puncture-resistant container, followed by treatment and disposal as medical waste. |
| General Waste | Non-hazardous materials such as paper towels and packaging.[7] | Disposal in the regular municipal trash. |
Conclusion: A Culture of Safety and Compliance
The proper disposal of any chemical, including a novel substance like "this compound," is a cornerstone of laboratory safety and environmental responsibility. By diligently consulting the Safety Data Sheet, following a systematic procedure of characterization, segregation, and proper containment, and working closely with your institution's Environmental Health and Safety department, you can ensure that your research advances without compromising safety or compliance. Always remember that the ultimate responsibility for safe disposal lies with the generator of the waste.
References
- 1. capitalresin.com [capitalresin.com]
- 2. youtube.com [youtube.com]
- 3. Ultimate Guide to Resin Handling Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 7. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 8. novapharm.com.au [novapharm.com.au]
- 9. novapharm.com.au [novapharm.com.au]
Personal protective equipment for handling restin
It appears that "restin" is not a standard chemical identifier. However, the term may be a colloquialism or a misspelling of other substances handled in laboratory settings. Based on available safety data, the most probable substances researchers may be referring to are Resmethrin , a synthetic pyrethroid insecticide, or Reuterin , a broad-spectrum antimicrobial agent. This guide provides essential safety and logistical information for handling these chemicals, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans.
Clarification of "this compound"
Given the ambiguity of the term "this compound," it is crucial to verify the chemical identity before handling. Other possibilities for "this compound" could include:
-
Athis compound™: A dental pharmaceutical containing minocycline (B592863) hydrochloride.
-
RE Resin: A laboratory chemical formulation.
-
This compound: A brand name for a melatonin (B1676174) supplement or a self-adhering foam product.
Researchers should always refer to the Safety Data Sheet (SDS) specific to the material they are using to ensure they are following the correct safety procedures.
Handling Resmethrin
Resmethrin is a pyrethroid insecticide.[1] It is a waxy, white to tan solid or a colorless crystal with an odor similar to chrysanthemums.[2] While it is not flammable, it is often dissolved in a liquid carrier that can be combustible.[2]
Personal Protective Equipment (PPE) for Resmethrin
Proper PPE is critical to prevent exposure to Resmethrin, which can cause irritation to the nose, throat, and lungs upon inhalation, and may lead to symptoms like headache, dizziness, and nausea.[2] Repeated contact can also cause skin irritation.[2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles or a face shield to protect against splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Use chemical-resistant gloves, such as nitrile rubber.[3] Avoid leather or canvas gloves.[4] |
| Body Protection | Protective Clothing | Wear a long-sleeved shirt, long pants, and consider a chemical-resistant apron or coveralls.[3][5] |
| Foot Protection | Chemical-Resistant Boots | Wear rubber boots with the pant legs outside the boots to prevent pesticides from entering.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator is recommended, especially in poorly ventilated areas or during ULV applications.[3][4] |
Operational Plan for Handling Resmethrin
A systematic approach is necessary for safely handling Resmethrin in a laboratory setting.
Workflow for Handling Resmethrin
Caption: General workflow for handling hazardous laboratory chemicals.
Disposal Plan for Resmethrin
Wastes from Resmethrin use may be disposed of on-site or at an approved waste disposal facility.[6]
-
Spills: For liquid spills, cover the area with an absorbent material like sand or sawdust, then collect it into a sealed container.[2][6] For solid spills, moisten the material first or use a HEPA-filter vacuum to clean it up and place it in a sealed container.[2] Do not wash spills into the sewer system.[2][7]
-
Containers: Triple rinse empty containers, puncture them, and dispose of them in a sanitary landfill or by incineration if permitted by local authorities.[6]
-
Hazardous Waste: It may be necessary to dispose of Resmethrin as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[2]
Handling Reuterin
Reuterin is a broad-spectrum antimicrobial substance produced by Lactobacillus reuteri during the fermentation of glycerol.[8][9] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[10]
Personal Protective Equipment (PPE) for Reuterin
The following PPE is recommended when handling Reuterin to mitigate health hazards.[10]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Wear safety goggles with side shields.[10] |
| Hand Protection | Protective Gloves | Impervious protective gloves should be worn.[10] |
| Body Protection | Impervious Clothing | Wear appropriate protective clothing to prevent skin exposure.[10] |
| Respiratory Protection | Suitable Respirator | Use a suitable respirator, especially if dust or aerosols are generated.[10] |
Operational Plan for Handling Reuterin
Follow these steps to ensure the safe handling of Reuterin.
Workflow for Handling Reuterin
Caption: A standardized workflow for handling Reuterin in a laboratory.
Disposal Plan for Reuterin
Dispose of Reuterin and its container in accordance with local, regional, and national regulations.[10]
-
General Disposal: Contents and containers should be disposed of at an appropriate treatment and disposal facility.[7]
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[10]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[7] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[7]
References
- 1. assets.nationbuilder.com [assets.nationbuilder.com]
- 2. nj.gov [nj.gov]
- 3. med.navy.mil [med.navy.mil]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Product Information | LabelSDS [labelsds.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Production and isolation of reuterin, a growth inhibitor produced by Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
